molecular formula C13H13NO3S B086529 N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide CAS No. 1146-43-6

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B086529
CAS No.: 1146-43-6
M. Wt: 263.31 g/mol
InChI Key: GMOBYFRCKHKXDW-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-4-methylbenzenesulfonamide ( 1146-43-6) is a sulfonamide derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile precursor for the development of more complex molecules, particularly in the synthesis of heterocyclic compounds and hybrid structures with potential pharmacological activity . Its structure, featuring both sulfonamide and phenolic hydroxyl groups, allows for further functionalization and incorporation into larger molecular frameworks, such as pyridine hybrids, which are valuable for creating new chemical entities for biological screening . Research into sulfonamide derivatives like this compound often focuses on their antimicrobial properties. These molecules are known to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), a key target in the folate synthesis pathway . By interfering with this essential metabolic process, they can exhibit broad-spectrum activity against various Gram-positive and Gram-negative bacteria, making them a core structure in the search for new antibacterial agents to combat resistant pathogens . From a structural perspective, the molecule is stabilized by intermolecular N—H···O and O—H···O hydrogen bonds . It has a molecular formula of C13H13NO3S and a molecular weight of 263.31 g/mol . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, as it may be harmful if ingested and may cause skin and eye irritation .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13NO3S/c1-10-2-8-13(9-3-10)18(16,17)14-11-4-6-12(15)7-5-11/h2-9,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOBYFRCKHKXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150793
Record name N-(4-Hydroxyphenyl)-p-toluenesulphonamide
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Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1146-43-6
Record name N-(4-Hydroxyphenyl)-p-toluenesulfonamide
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Record name N-(4-Hydroxyphenyl)-p-toluenesulfonamide
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Record name 1146-43-6
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Record name N-(4-Hydroxyphenyl)-p-toluenesulphonamide
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Record name N-(4-Hydroxyphenyl)-p-toluenesulfonamide
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2BKH6ZHT8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the synthesis, characterization, and underlying principles for producing N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, a key intermediate in medicinal chemistry.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities.[1] From their initial discovery as antibacterial agents to their current applications as diuretics, hypoglycemics, and carbonic anhydrase inhibitors, sulfonamides are of significant interest in medicinal chemistry.[1][2] The target molecule, this compound, combines the pharmacologically significant p-toluenesulfonamide group with a 4-aminophenol moiety, making it a valuable scaffold for the synthesis of novel drug candidates.[3][4] This guide will delve into the practical and theoretical aspects of its synthesis, offering a robust framework for its preparation and characterization in a laboratory setting.

Synthetic Strategy: The Schotten-Baumann Reaction

The most direct and widely employed method for the synthesis of this compound is the Schotten-Baumann reaction.[5][6][7][8] This versatile reaction involves the acylation of an amine with an acid chloride in the presence of a base.[5][6][7][8] In this specific synthesis, 4-aminophenol acts as the nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). The reaction is typically carried out in a biphasic system or in the presence of an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-aminophenol initiates a nucleophilic attack on the sulfonyl chloride's sulfur atom. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the stable sulfonamide.

Schotten-Baumann Reaction Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products p_aminophenol 4-Aminophenol intermediate Tetrahedral Intermediate p_aminophenol->intermediate Nucleophilic Attack tosyl_chloride p-Toluenesulfonyl Chloride tosyl_chloride->intermediate product N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide intermediate->product Chloride Elimination hcl HCl intermediate->hcl Proton Transfer

Caption: Mechanism of the Schotten-Baumann reaction for sulfonamide synthesis.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 4-Aminophenol

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Dioxane or Tetrahydrofuran (THF)

  • Triethylamine or Pyridine (as a base)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol (1.0 equivalent) in dioxane or THF.

  • Addition of Reagents: To the stirred solution, add p-toluenesulfonyl chloride (1.0 equivalent). Then, add a few drops of triethylamine or pyridine to act as a catalyst and acid scavenger.[9]

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solid product may precipitate out. If not, slowly add the reaction mixture to ice-cold water with stirring to induce precipitation.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the crude product with cold water to remove any remaining base and salts.

  • Acid-Base Extraction (Optional Purification): Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol-water.[10][11][12] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Experimental_Workflow start Start dissolve Dissolve 4-aminophenol in Dioxane/THF start->dissolve add_reagents Add p-toluenesulfonyl chloride and Triethylamine/Pyridine dissolve->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Ice Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol-Water wash->recrystallize dry Dry under Vacuum recrystallize->dry end Final Product dry->end

Caption: A streamlined workflow for the synthesis of this compound.

Characterization of this compound

Accurate characterization of the synthesized compound is crucial to confirm its identity and purity. The following table summarizes the expected analytical data.

Analysis Expected Results
Appearance White to off-white solid
Melting Point Expected in the range of 120-140 °C (based on similar compounds)
¹H NMR Aromatic protons from both rings, a singlet for the methyl group, and signals for the NH and OH protons.[13]
¹³C NMR Aromatic carbons, and a signal for the methyl carbon.[13]
IR (cm⁻¹) Characteristic peaks for N-H stretching, O-H stretching, S=O stretching (asymmetric and symmetric), and aromatic C-H stretching.[13]
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₃NO₃S, MW: 263.31 g/mol ).

Biological and Medicinal Context

Derivatives of this compound have shown promising biological activities, including enzyme inhibition.[2] For instance, the closely related N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide has been identified as an inhibitor of acetylcholinesterase, an enzyme relevant in the context of Alzheimer's disease.[2] The structural motif present in the target compound is also found in various non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents, highlighting its potential as a building block for the discovery of new medicines.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a reliable and well-established method. This guide provides a comprehensive framework for its preparation, from the underlying chemical principles to a detailed experimental protocol and characterization data. By understanding the nuances of this synthesis, researchers can effectively produce this valuable intermediate for further investigation and development in the field of medicinal chemistry.

References

  • Grokipedia. Schotten–Baumann reaction.
  • The Royal Society of Chemistry. Supporting information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides.
  • BYJU'S. Schotten Baumann Reaction. 2019.
  • Jie Jack Li. Name Reactions in Organic Synthesis. Cambridge University Press; 2005.
  • Wikipedia. Schotten–Baumann reaction.
  • Sathee NEET. Chemistry Schotten Baumann Reaction.
  • Aziz-ur-Rehman, et al. Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. 2013.
  • University of Colorado Boulder. Recrystallization - Single Solvent.
  • Global Substance Registration System. N-(4-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE.
  • El-Sayed, et al. N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. 2014.
  • Stenfors, B. A., & Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. 2020;11(3):245-249.
  • Google Patents. Method of synthesis of N-alkyl p-toluene sulfonamide.
  • Khan, K. M., et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. 2021;18(11):2789-2806.
  • Bazan, H. A., et al. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European journal of medicinal chemistry. 2020;202:112600.
  • PubChem. N-(4-Hydroxyphenyl)benzenesulfonamide.
  • Organic Syntheses. osmium-catalyzed vicinal oxyamination of olefins by chloramine-t.
  • Gowda, B. T., et al. Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. ResearchGate. 2008.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • EBSCO. Recrystallization (chemistry) | Research Starters.
  • Google Patents. Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • Organic Syntheses. p-TOLYLSULFONYLMETHYL ISOCYANIDE.
  • Bazan, H. A., et al. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. 2020.
  • ResearchGate. 1 H-NMR spectra of...
  • SpectraBase. Methanesulfonamide, N-(4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide belongs to the sulfonamide class of organic compounds, a cornerstone in medicinal chemistry.[1][2][3] The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, anti-inflammatory, diuretic, and anti-cancer properties.[1][2][4] This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals, as they fundamentally influence a molecule's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME).[5] This document will delve into the synthesis, purification, and detailed characterization of its core physicochemical and spectroscopic properties, offering both established data for analogous compounds and validated protocols for their experimental determination.

Molecular Structure and Core Properties

A foundational understanding of this compound begins with its key structural and physical identifiers. While specific experimental data for this exact molecule is not widely published, we can infer its properties from closely related analogs and established chemical principles.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃S(Predicted)
Molecular Weight 263.31 g/mol (Predicted)[6]
Appearance White to off-white solid(Expected)
CAS Number 1333323-53-8(Unconfirmed)

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-aminophenol and 4-methylbenzenesulfonyl chloride (tosyl chloride).[7][8][9] The primary amine of 4-aminophenol acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Experimental Protocol for Synthesis
  • Reaction Setup: To a stirred solution of 4-aminophenol (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like pyridine or aqueous potassium carbonate (1.1 eq).[8]

  • Addition of Tosyl Chloride: Cool the mixture in an ice bath and add a solution of 4-methylbenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.[8]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[7]

  • Workup: Upon completion, acidify the mixture with dilute HCl. Extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.[10]

G cluster_0 Reaction cluster_1 Workup & Purification A Dissolve 4-aminophenol and base in solvent B Add 4-methylbenzenesulfonyl chloride dropwise A->B C Stir at room temperature (12-24h) B->C D Acidify and extract with organic solvent C->D E Wash, dry, and concentrate D->E F Recrystallize from Ethanol/Water E->F G Pure N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide F->G

Fig 1. Synthesis and Purification Workflow

Physicochemical Properties and Their Determination

Solubility

Solubility is a critical parameter that affects a drug's bioavailability. The presence of both a hydrophilic phenolic hydroxyl group (-OH) and a relatively nonpolar tosyl group suggests that this compound will have moderate solubility in aqueous and organic solvents.

Causality: The phenolic -OH and the sulfonamide N-H groups can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group and the phenolic oxygen can act as hydrogen bond acceptors, facilitating dissolution in polar protic solvents. The aromatic rings contribute to its solubility in organic solvents.

The shake-flask method is the gold standard for determining equilibrium solubility.[11][12]

  • Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., phosphate buffer at pH 7.4, n-octanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 °C for physiological relevance) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

G A Add excess compound to solvent B Agitate at constant temp (e.g., 37°C for 24-48h) A->B C Separate solid and liquid phases (centrifugation) B->C D Withdraw supernatant C->D E Analyze concentration (HPLC/UV-Vis) D->E F Calculate Solubility (e.g., mg/mL) E->F

Fig 2. Shake-Flask Solubility Determination
Lipophilicity (LogP)

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is crucial for predicting its ability to cross biological membranes. It is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.

Causality: A LogP value greater than 0 indicates a preference for the lipid phase (lipophilic), while a value less than 0 indicates a preference for the aqueous phase (hydrophilic). For a drug to be orally bioavailable, a balanced LogP (often cited as < 5 in Lipinski's Rule of Five) is desirable.[14][15][16]

  • Pre-saturation: Pre-saturate n-octanol with an aqueous buffer (e.g., PBS pH 7.4) and vice-versa by shaking them together for 24 hours.

  • Partitioning: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this solution to an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases, then centrifuge to ensure complete phase separation.

  • Quantification: Determine the concentration of the compound in both the aqueous and the n-octanol phases using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).

Acidity (pKa)

The pKa value indicates the strength of an acid. This compound has two potentially acidic protons: the phenolic hydroxyl (-OH) group and the sulfonamide (-NH-) proton.

Causality: The pKa values are critical as they determine the ionization state of the molecule at a given pH. The ionization state influences solubility, permeability, and receptor binding. Sulfonamides typically have pKa values in the range of 5-7.5 for the NH proton, while phenols have pKa values around 10.[17] The electron-withdrawing nature of the tosyl group will lower the pKa of the phenolic proton compared to phenol itself.

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a water-cosolvent mixture (e.g., water-methanol) for sparingly soluble compounds.[5][18]

  • Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse a calibrated pH electrode.

  • Titrant Addition: Titrate the solution by making small, incremental additions of a standardized titrant (e.g., 0.1 M NaOH).

  • Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, often calculated using the second derivative of the curve.[17]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation of purity.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expected Characteristic Peaks:

    • O-H stretch (phenol): Broad peak around 3200-3600 cm⁻¹

    • N-H stretch (sulfonamide): Sharp peak around 3200-3300 cm⁻¹[19]

    • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹

    • S=O stretch (sulfonyl): Two strong, characteristic peaks at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric)[19][20]

    • C-S stretch: Absorption in the range of 600-800 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR (Expected Signals):

    • Aromatic Protons: Multiple signals in the 6.8-7.8 ppm range. The protons on the hydroxyphenyl ring will appear as two doublets, and the protons on the tolyl ring will also appear as two doublets.

    • -OH Proton: A singlet, chemical shift can vary depending on solvent and concentration.

    • -NH Proton: A singlet, chemical shift is also variable.

    • -CH₃ Proton: A sharp singlet around 2.4 ppm.

  • ¹³C NMR (Expected Signals):

    • Aromatic Carbons: Multiple signals between 115-160 ppm.

    • Methyl Carbon: A signal around 21 ppm.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly those involving π-electrons in the aromatic rings. The presence of two aromatic rings conjugated with heteroatoms will result in characteristic absorption maxima (λmax). For a related compound, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, absorption maxima are observed which can be used for quantitative analysis via the Beer-Lambert law.[21][22]

Significance in a Research and Drug Development Context

The physicochemical properties of this compound are intrinsically linked to its potential as a therapeutic agent.

  • Solubility & Permeability: The balance between its hydrophilic (OH, NH) and lipophilic (aromatic rings, methyl group) features, quantified by solubility and LogP, governs its absorption and distribution. These parameters are key inputs for Biopharmaceutics Classification System (BCS) categorization.[23]

  • Ionization (pKa): The pKa values determine the charge of the molecule in different physiological compartments (e.g., stomach pH ~1-2, intestine pH ~6-7.5), which directly impacts its ability to cross cell membranes and its solubility in various bodily fluids.

  • Structural Integrity: Spectroscopic data confirms the identity, structure, and purity of the synthesized compound, which is a non-negotiable requirement in all stages of drug development.

The interplay of these properties dictates the overall suitability of the compound for further development.

G cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Profile (ADME) Sol Solubility Abs Absorption Sol->Abs Dist Distribution Sol->Dist Exc Excretion Sol->Exc LogP Lipophilicity (LogP) LogP->Abs LogP->Dist pKa Ionization (pKa) pKa->Abs Met Metabolism pKa->Met Dev Drug Development Suitability Abs->Dev Dist->Dev Met->Dev Exc->Dev

Fig 3. Physicochemical Properties and Drug Development

Conclusion

This compound is a molecule of significant interest due to its core sulfonamide structure. This guide has outlined the fundamental physicochemical properties that are critical for its evaluation in a research and development setting. By providing established, validated protocols for the experimental determination of solubility, lipophilicity, and acidity, this document serves as a practical resource for scientists. The synthesis of these properties—from molecular structure to spectroscopic signature to pharmacokinetic potential—provides the comprehensive understanding required to advance sulfonamide-based compounds in the drug discovery pipeline.

References

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  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.
  • Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide.
  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide | Request PDF.
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Sources

An In-depth Technical Guide to N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. We will delve into its core identifiers, a detailed synthesis protocol, thorough characterization, and an exploration of its potential biological significance, grounded in authoritative scientific literature.

Core Identification and Physicochemical Properties

A precise understanding of a compound's fundamental identifiers is paramount for any scientific endeavor. This compound is cataloged with the CAS Number 1146-43-6 .[1] Its key identifiers and physicochemical properties are summarized in the table below.

IdentifierValueSource
CAS Number 1146-43-6[1]
IUPAC Name This compound
Molecular Formula C₁₃H₁₃NO₃S[2]
Molecular Weight 263.31 g/mol [2]
Canonical SMILES Cc1ccc(cc1)S(=O)(=O)Nc2ccc(cc2)O
InChI Key GMOBYFRCKHKXDW-UHFFFAOYSA-N
Appearance White solid (typical for related compounds)[3]
Melting Point 113-114 °C (for the related N-(4-methoxyphenyl)-4-methylbenzenesulfonamide)[3]
Boiling Point 446.9 °C at 760 mmHg[2]
Density 1.362 g/cm³[2]
Solubility Generally soluble in organic solvents like ethanol and DMSO; sparingly soluble in water.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-aminophenol with p-toluenesulfonyl chloride. This is a classic nucleophilic substitution reaction at the sulfonyl group. The lone pair of electrons on the nitrogen atom of 4-aminophenol attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. The presence of a weak base is often employed to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Protocol: A Validated Approach

This protocol is adapted from established methods for the synthesis of related sulfonamides.[5][6]

Materials:

  • 4-Aminophenol

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Pyridine or a suitable aqueous base (e.g., 10% sodium carbonate solution)

  • Dichloromethane or other suitable organic solvent

  • Hydrochloric acid (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-aminophenol in a suitable solvent such as pyridine or a mixture of an organic solvent and an aqueous base.

  • Addition of Tosyl Chloride: While stirring the solution, slowly add 1.05 equivalents of p-toluenesulfonyl chloride portion-wise. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • If pyridine is used as the solvent, it can be removed under reduced pressure. The residue is then dissolved in dichloromethane and washed sequentially with dilute hydrochloric acid (to remove any remaining pyridine), water, and brine.

    • If a biphasic system is used, the organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are then washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure product.

Causality in Experimental Choices:

  • Choice of Base: Pyridine acts as both a solvent and a base to neutralize the HCl formed. Alternatively, a biphasic system with an inorganic base like sodium carbonate provides a milder and often easier workup.

  • Stoichiometry: A slight excess of the sulfonyl chloride is often used to ensure complete consumption of the amine.

  • Workup Procedure: The acidic wash is crucial for removing the basic catalyst (pyridine), while the subsequent water and brine washes remove any water-soluble impurities.

Synthesis_Workflow Reactants 4-Aminophenol + p-Toluenesulfonyl Chloride Reaction_Mixture Reaction Mixture (Stirring at RT) Reactants->Reaction_Mixture Addition Solvent_Base Pyridine or DCM/aq. Na2CO3 Solvent_Base->Reaction_Mixture Workup Aqueous Workup (Acid/Base Washes) Reaction_Mixture->Workup Quenching Purification Recrystallization Workup->Purification Crude Product Product N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Purification->Product Pure Product

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data for related N-arylsulfonamides provide a reference for the expected spectral features of this compound.[3][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the p-hydroxyphenyl and the p-tolyl groups. A singlet for the methyl protons of the tosyl group will be observed around 2.3-2.4 ppm. The aromatic protons will appear in the range of 6.8-7.8 ppm. The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The hydroxyl proton will also be a singlet, the position of which can vary.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the methyl carbon around 21 ppm. The aromatic carbons will resonate in the region of 115-145 ppm. The carbon bearing the hydroxyl group will be shifted downfield compared to the other aromatic carbons of that ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
N-H stretch (sulfonamide)3200-3300
C-H stretch (aromatic)3000-3100
C=C stretch (aromatic)1450-1600
S=O stretch (sulfonamide)1330-1370 (asymmetric) and 1140-1180 (symmetric)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI-MS) or electrospray ionization (ESI-MS) spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 263.31.

Potential Biological Activities and Applications

Sulfonamides are a well-established class of compounds with a broad range of biological activities. While specific studies on this compound are limited, the activities of structurally related compounds provide valuable insights into its potential applications.

Enzyme Inhibition

Derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide have been screened for their enzyme inhibitory activities.[5]

  • Lipoxygenase (LOX) Inhibition: Some O-substituted derivatives have shown inhibitory activity against lipoxygenase, an enzyme involved in inflammatory pathways.[5]

  • Cholinesterase Inhibition: The parent compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, was found to be an inhibitor of acetylcholinesterase (AChE), with an IC₅₀ value of 75 ± 0.83 µmoles.[5] Some derivatives also showed activity against butyrylcholinesterase (BChE).[5]

These findings suggest that this compound could serve as a scaffold for the development of novel anti-inflammatory and neuroprotective agents.

Signaling_Pathway cluster_inflammation Inflammatory Pathway cluster_neurotransmission Cholinergic Neurotransmission Arachidonic_Acid Arachidonic Acid Lipoxygenase Lipoxygenase (LOX) Arachidonic_Acid->Lipoxygenase Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Compound N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide (and derivatives) Compound->Lipoxygenase Inhibition Compound->AChE Inhibition

Caption: Potential enzyme targets for this compound.

Conclusion

This compound is a readily accessible sulfonamide with potential applications in drug discovery, particularly in the areas of anti-inflammatory and neuroprotective agents. This guide has provided a comprehensive overview of its core identifiers, a detailed synthesis protocol, and a thorough discussion of its characterization and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related compounds.

References

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  • Spectral Assignments and Reference D
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An In-depth Technical Guide to the Solubility of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational principles of solubility, leverages data from the closely related analogue p-toluenesulfonamide, and provides detailed methodologies for researchers to determine solubility in their own laboratories. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance.

Introduction to this compound

This compound is a sulfonamide derivative with a molecular structure that suggests a range of solubility behaviors in different organic solvents. Its chemical structure, featuring both a polar hydroxyl group and a sulfonamide linkage, alongside aromatic rings, allows for a variety of intermolecular interactions that govern its solubility. Understanding these interactions is critical for applications in medicinal chemistry, materials science, and chemical synthesis.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃S[1]
Molecular Weight 263.31 g/mol [1]
XLogP3 2.4[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Boiling Point 446.9°C at 760 mmHg[2]
Density 1.362 g/cm³[2]
Flash Point 224°C[2]

Table 1: Physicochemical properties of this compound.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This adage suggests that substances with similar polarities are more likely to be soluble in one another.[3] The solubility of a solid in a liquid is a thermodynamic equilibrium process, influenced by factors such as temperature, pressure, and the nature of both the solute and the solvent.[4]

The dissolution process can be understood through the following steps:

  • Lattice Energy: Energy required to break the bonds holding the solute molecules together in the crystal lattice.

  • Cavitation Energy: Energy needed to create a space in the solvent for the solute molecule.

  • Solvation Energy: Energy released when the solute molecule interacts with the solvent molecules.

A compound's solubility is favored when the solvation energy is sufficient to overcome the lattice and cavitation energies.

G cluster_0 Dissolution Process CrystalLattice Solute Crystal Lattice DissolvedSolute Solvated Solute CrystalLattice->DissolvedSolute Lattice Energy (Endothermic) Solvent Solvent Solvent->DissolvedSolute Cavitation & Solvation (Exothermic/Endothermic)

Caption: A simplified diagram illustrating the key energy components of the dissolution process.

Predictive Analysis Using a Structural Analogue: p-Toluenesulfonamide

Due to the limited availability of direct experimental solubility data for this compound, a predictive analysis can be conducted by examining the solubility of a structurally similar compound, p-toluenesulfonamide. This analogue shares the core toluenesulfonamide structure, with the primary difference being the absence of the 4-hydroxyphenyl group.

Physicochemical Properties of p-Toluenesulfonamide
PropertyValueSource
Molecular Formula C₇H₉NO₂S[5]
Molecular Weight 171.22 g/mol [5]
logP 0.82[5]
Melting Point 138 °C[5]
pKa 10.17 at 20°C[5]
Water Solubility 3.16 x 10³ mg/L at 25°C[5]

Table 2: Physicochemical properties of p-toluenesulfonamide.

The lower logP value of p-toluenesulfonamide compared to this compound (0.82 vs. 2.4) suggests that the latter is more lipophilic. This increased lipophilicity is expected to influence its solubility profile in organic solvents.

Experimental Solubility of p-Toluenesulfonamide

A comprehensive study by Wang et al. (2018) determined the mole fraction solubility of p-toluenesulfonamide in sixteen different organic solvents at various temperatures.[6] The data from this study provides a valuable baseline for predicting the solubility behavior of this compound.

SolventPolarity IndexSolubility of p-TSA (mole fraction at 298.15 K)
Methanol5.10.201
Ethanol4.30.129
n-Propanol4.00.098
Isopropanol3.90.076
n-Butanol3.90.071
Isobutanol3.90.048
n-Pentanol3.70.061
Isopentanol3.70.052
Acetone5.10.254
Cyclopentanone-0.312
Cyclohexanone4.50.221
Ethyl Acetate4.40.119
Methyl Acetate4.40.122
Ethyl Formate4.30.111
Acetonitrile5.80.122
Dichloromethane3.10.019

Table 3: Mole fraction solubility of p-toluenesulfonamide (p-TSA) in various organic solvents at 298.15 K. Data extracted from Wang et al. (2018).[6]

Inferred Solubility Behavior of this compound

Based on the data for p-toluenesulfonamide, the following inferences can be made for this compound:

  • Polar Protic Solvents: The presence of the hydroxyl group on the phenyl ring of the target compound will likely enhance its solubility in polar protic solvents like alcohols (methanol, ethanol) through hydrogen bonding interactions.

  • Polar Aprotic Solvents: High solubility is also anticipated in polar aprotic solvents such as acetone and acetonitrile, which can act as hydrogen bond acceptors.

  • Nonpolar Solvents: Due to its increased lipophilicity (higher XLogP3), this compound may exhibit greater solubility in less polar solvents like dichloromethane compared to p-toluenesulfonamide.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique.[4]

Shake-Flask Method Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial).

    • Ensure that a solid phase remains to confirm saturation.

  • Equilibration:

    • Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the suspension to settle. Centrifugation can be employed to facilitate the separation of the solid and liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the sample with a suitable solvent.

    • Determine the concentration of the solute in the diluted sample using an appropriate analytical technique, such as UV-Vis spectrophotometry, HPLC, or gravimetric analysis after solvent evaporation.

  • Calculation:

    • Calculate the solubility from the determined concentration and the dilution factor.

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Thermodynamics of Dissolution

The thermodynamic parameters of dissolution, including Gibbs free energy (ΔG_sol), enthalpy (ΔH_sol), and entropy (ΔS_sol), provide deeper insights into the spontaneity and driving forces of the dissolution process.[7] These parameters can be determined by measuring the solubility at different temperatures and applying the van 't Hoff equation.[8]

The dissolution process of sulfonamides in many organic solvents is often endothermic (ΔH_sol > 0), indicating that solubility increases with temperature.[6] The process is typically driven by a positive entropy change (ΔS_sol > 0), reflecting the increased disorder as the crystalline solid dissolves into a solution.[6][9]

Conclusion

References

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An In-depth Technical Guide to the Crystal Structure of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide and its Significance in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and structural characteristics of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced details of its solid-state architecture, offering insights into the intermolecular forces that govern its crystal packing. While the specific crystallographic data for this compound is not publicly available, this guide will draw upon the detailed structural analysis of its close isomers, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide and N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide, to provide a robust and scientifically grounded exploration of its expected structural features.

Introduction: The Sulfonamide Moiety in Drug Design

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, famously known as "sulfa drugs"[1]. First recognized for their antimicrobial properties, sulfonamides have since been integrated into drugs targeting a multitude of conditions, including cancer, inflammation, and viral infections[2]. Their therapeutic efficacy is often intrinsically linked to their three-dimensional structure and their ability to form specific hydrogen bonding patterns with biological targets[3]. The title compound, this compound, combines the pharmacologically significant sulfonamide core with a phenol group, a common hydrogen bond donor and acceptor in biological systems, making its structural elucidation a subject of considerable interest for understanding structure-activity relationships (SAR).

Synthesis and Crystallization

The synthesis of N-(aryl)arylsulfonamides is a well-established process in organic chemistry, typically proceeding via the nucleophilic substitution of a sulfonyl chloride with an appropriate amine.

Synthetic Protocol

A general and reliable method for the synthesis of this compound involves the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with 4-aminophenol in a biphasic solvent system or in the presence of a mild base to neutralize the hydrochloric acid byproduct[4].

Step-by-Step Synthesis:

  • Dissolution: 4-Aminophenol is dissolved in a suitable aqueous alkaline solution, such as 10% sodium carbonate, to form the corresponding phenoxide and activate the amino group.

  • Addition of Sulfonyl Chloride: 4-Methylbenzenesulfonyl chloride, dissolved in a water-immiscible organic solvent like dichloromethane or diethyl ether, is added dropwise to the stirred aqueous solution of 4-aminophenol at room temperature.

  • Reaction: The reaction mixture is stirred vigorously for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield crystalline this compound.

Rationale for Experimental Choices

The use of a biphasic system with a base is crucial for several reasons. The base neutralizes the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. The biphasic nature of the reaction medium allows for easy separation of the product from the inorganic byproducts. Recrystallization is a critical final step to obtain high-purity single crystals suitable for X-ray diffraction analysis.

Crystal Structure Analysis: Insights from Isomeric Compounds

As the crystal structure for this compound is not publicly deposited, we will examine the crystallographic data of its close structural isomer, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, to infer the likely structural characteristics[2]. The change in the position of the hydroxyl group from the ortho to the para position is expected to significantly influence the intermolecular hydrogen bonding network, but the intramolecular geometry should remain largely conserved.

Crystallographic Data and Structure Refinement

The following table summarizes the crystal data for N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, which serves as a reliable proxy for our target compound[2].

ParameterValue for N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide
Chemical FormulaC₁₃H₁₃NO₃S
Formula Weight263.31 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.6780 (1)
b (Å)15.4747 (3)
c (Å)10.7250 (2)
β (°)104.333 (2)
Volume (ų)1234.62 (4)
Z4
Temperature (K)120
Radiation (Å)Cu Kα (λ = 1.54184)
R-factor (R1)0.030
Weighted R-factor (wR2)0.082
Molecular Geometry and Conformation

The molecular structure of this compound is anticipated to adopt a non-planar conformation, similar to its isomers. The dihedral angle between the hydroxyphenyl and the methylbenzene rings is a key conformational parameter. In the case of the 2-hydroxy isomer, this angle is 64.15 (7)°[2]. For the 3-hydroxy isomer, it is 69.48 (5)°[2]. It is reasonable to expect a similar gauche arrangement for the 4-hydroxy isomer. The geometry around the sulfur atom is expected to be a distorted tetrahedron[1].

Caption: Core structure of N-(aryl)arylsulfonamides.

Intermolecular Interactions and Crystal Packing

The crystal packing of sulfonamides is typically dominated by hydrogen bonds involving the sulfonamide N-H group and the sulfonyl oxygens[3]. The presence of the hydroxyl group in this compound introduces additional possibilities for hydrogen bonding.

In the 2-hydroxy isomer, an intramolecular N—H⋯O hydrogen bond is observed, which is a consequence of the proximity of the N-H and O-H groups[2]. For the 4-hydroxy isomer, such an intramolecular bond is impossible. Instead, robust intermolecular O—H⋯O and N—H⋯O hydrogen bonds are expected to be the primary drivers of the crystal packing. These interactions would likely link the molecules into chains or sheets. For instance, in N-(3-hydroxyphenyl)-p-toluenesulfonamide, O—H···O and N—H···O hydrogen bonds link the molecules into columns[2]. It is highly probable that the 4-hydroxy isomer will exhibit a similar hydrogen-bonded network, leading to a stable, densely packed crystal lattice. Additionally, weaker C—H⋯π interactions may also contribute to the overall stability of the crystal structure[2].

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound would follow a standard single-crystal X-ray diffraction workflow.

G cluster_experiment Experimental Workflow crystal_selection Crystal Selection and Mounting data_collection Data Collection on Diffractometer crystal_selection->data_collection Mount on goniometer data_processing Data Reduction and Integration data_collection->data_processing Raw diffraction data structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution Integrated intensities structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement Initial atomic model validation Validation and Analysis (e.g., PLATON, CheckCIF) structure_refinement->validation Refined structure

Caption: Workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

  • Crystal Selection: A single crystal of suitable size and quality is selected under a polarizing microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., at 120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα) and a detector.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental data.

  • Validation: The final refined structure is validated using software tools to check for geometric consistency and to identify any potential issues with the model.

Applications in Drug Development

The structural information derived from the crystallographic analysis of this compound and its analogs is invaluable for drug development.

  • Rational Drug Design: A detailed understanding of the three-dimensional structure allows for the rational design of more potent and selective inhibitors of therapeutic targets. The hydrogen bonding capabilities of the sulfonamide and hydroxyl groups can be leveraged to optimize interactions with enzyme active sites.

  • Polymorphism Screening: The solid-state properties of a drug, such as its solubility and stability, are influenced by its crystal packing. Crystallographic studies are essential for identifying and characterizing different polymorphic forms, which is a critical aspect of pharmaceutical development.

  • Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of related compounds with their biological activities, researchers can establish robust SARs, guiding the synthesis of new analogs with improved therapeutic profiles. For example, derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide have been screened for their enzyme inhibition activities against lipoxygenase and cholinesterase enzymes[5].

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and publicly reported, a comprehensive understanding of its likely solid-state architecture can be achieved through the analysis of its close structural isomers. This guide has synthesized information on its synthesis, the expected intramolecular geometry, and the crucial role of intermolecular forces, particularly hydrogen bonding, in dictating its crystal packing. The methodologies and insights presented herein are fundamental for researchers in medicinal chemistry and materials science, underscoring the pivotal role of crystallography in modern drug discovery and development.

References

  • PubChem. (n.d.). N-(m-Hydroxyphenyl)-p-toluenesulphonamide. National Center for Biotechnology Information.
  • Goswami, S., Mahapatra, A. K., Nigam, G. D., Chinnakali, K., & Fun, H.-K. (1998). N-(3-Hydroxyphenyl)-p-toluenesulfonamide. Acta Crystallographica Section C: Crystal Structure Communications, 54(9), 1301-1302.
  • Global Substance Registration System. (n.d.). N-(4-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE.
  • Yu, Z., et al. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 10(9), 783.
  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116.
  • Rehman, A., et al. (2015). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 37(3), 568-574.
  • PubChem. (n.d.). N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). N-(4-Hydroxyphenyl)-p-toluenesulfonamide. National Center for Biotechnology Information.
  • Fun, H.-K., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(2), 241-245.

Sources

biological activity of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Introduction

This compound is a member of the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine group. The sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, synthesizing data from closely related analogs to build a strong case for its therapeutic potential. We will delve into its synthesis, potential mechanisms of action, and detailed experimental protocols for its evaluation.

The structure of this compound, featuring a p-toluenesulfonyl group linked to a 4-aminophenol moiety, presents a compelling architecture for biological activity. The phenolic hydroxyl group and the sulfonamide linkage are key pharmacophoric features that can engage in hydrogen bonding and other interactions with biological targets.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the reaction of 4-aminophenol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base. A similar procedure has been reported for the synthesis of the closely related N-(4-hydroxyphenyl)benzenesulfonamide.[3]

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 4-aminophenol (1 equivalent) in an aqueous solution of sodium carbonate (10%).

  • Addition of Tosyl Chloride: To the stirring solution, add 4-methylbenzenesulfonyl chloride (1 equivalent) portion-wise at room temperature.

  • Reaction: Continue stirring the reaction mixture for 30-60 minutes. The pH should be maintained in the basic range to facilitate the reaction.

  • Precipitation: Upon completion of the reaction (monitored by TLC), acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield this compound.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product 4-Aminophenol 4-Aminophenol Reaction Mixture Reaction Mixture 4-Aminophenol->Reaction Mixture Tosyl Chloride Tosyl Chloride Tosyl Chloride->Reaction Mixture Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Reaction Mixture Room Temperature Room Temperature Room Temperature->Reaction Mixture This compound This compound Reaction Mixture->this compound

Figure 1: Synthetic workflow for this compound.

Enzyme Inhibition Activity

While direct studies on this compound are limited, research on its N-methylated analog, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, provides strong evidence for its potential as an enzyme inhibitor.[4]

A study investigating a series of O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide found that the parent compound itself was the most potent inhibitor of acetylcholinesterase (AChE).[4] The derivatives also exhibited inhibitory activity against lipoxygenase (LOX) and butyrylcholinesterase (BChE).[4]

CompoundEnzymeIC₅₀ (µM)
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamideAcetylcholinesterase (AChE)75 ± 0.83
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideLipoxygenase (LOX)57 ± 0.97
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideButyrylcholinesterase (BChE)89 ± 0.79
Table 1: Enzyme inhibitory activities of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide and its derivative. Data sourced from[4].

The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, while LOX inhibitors are being investigated for their anti-inflammatory potential. The structural similarity between the N-methylated analog and the title compound suggests that this compound is a promising candidate for screening against these and other enzymes.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution, and a solution of acetylcholinesterase enzyme.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and a solution of the test compound (this compound) at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Potential Anticancer Activity

The sulfonamide scaffold is a well-established pharmacophore in the design of anticancer agents.[5] Numerous sulfonamide derivatives have demonstrated significant antitumor activity through various mechanisms, including the inhibition of carbonic anhydrases (CAs), disruption of the cell cycle, and induction of apoptosis.[2][6]

While no direct anticancer studies on this compound have been reported, the N-(4-hydroxyphenyl) moiety is present in other compounds with demonstrated cytotoxic effects.[4] The combination of the sulfonamide and the hydroxyphenyl groups suggests a high potential for anticancer activity. A plausible mechanism is the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.

G cluster_pathway Apoptosis Pathway This compound This compound Pro-apoptotic proteins (e.g., Bax, Bak) Pro-apoptotic proteins (e.g., Bax, Bak) This compound->Pro-apoptotic proteins (e.g., Bax, Bak) Induces Cancer Cell Cancer Cell Apoptosis Apoptosis Cancer Cell->Apoptosis Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic proteins (e.g., Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Caspase activation Caspase activation Cytochrome c release->Caspase activation Caspase activation->Apoptosis

Figure 2: A representative apoptosis signaling pathway potentially induced by this compound.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in an appropriate medium.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Potential Antimicrobial Activity

Sulfonamides were the first class of synthetic antimicrobial agents to be widely used.[7] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8] The structural similarity of this compound to p-aminobenzoic acid (PABA), the natural substrate of DHPS, suggests that it may possess antibacterial activity.

Studies on structurally related compounds support this hypothesis. For instance, N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid has shown strong inhibitory effects against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[2] The antimicrobial activity of N-(2-Hydroxyphenyl)-4-methylbenzene sulfonamide has also been highlighted.[9]

G PABA PABA DHPS DHPS PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic Acid Synthesis Folic Acid Synthesis Dihydropteroate->Folic Acid Synthesis Bacterial Growth Bacterial Growth Folic Acid Synthesis->Bacterial Growth This compound This compound This compound->DHPS Inhibits

Figure 3: Proposed mechanism of antibacterial action via inhibition of folic acid synthesis.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Anti-inflammatory Activity

Several benzenesulfonamide derivatives have demonstrated potent anti-inflammatory activity.[10] A recent study on novel benzenesulfonamide compounds showed significant inhibition of paw edema in a carrageenan-induced rat model. The mechanism of action was attributed to the suppression of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6, as well as the reduction of COX-1 and COX-2 levels. Given these findings, this compound represents a promising scaffold for the development of new anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of this compound.

  • Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

This compound is a molecule of significant interest for drug discovery. While direct biological data is currently sparse, the extensive research on its close analogs and the broader class of sulfonamides provides a strong rationale for its investigation as an enzyme inhibitor, and as an anticancer, antimicrobial, and anti-inflammatory agent. The synthetic accessibility of this compound, coupled with its promising structural features, makes it an excellent candidate for further preclinical evaluation. The experimental protocols detailed in this guide provide a robust framework for elucidating the full therapeutic potential of this compound.

References

  • Yousif, M. N. M., El-Gazzar, A.-R. B. A., Hafez, H. N., Fayed, A. A., ElRashedy, A., & Yousif, N. M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695–707.
  • BenchChem. (2025).
  • Rehman, A. U., et al. (n.d.). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • Anwar, A., & Siddiqui, H. L. (2018). Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Sultan, A. A., & Almashhadane, D. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(3), 395-409.
  • Khan, S. A., & Yusuf, M. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151.
  • BenchChem. (2025). Protocol for Assessing the Antibacterial Activity of Sulfonamides. BenchChem.
  • Rehman, Z. U., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1677.
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  • Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers.
  • Szałaj, N., et al. (2022). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 27(15), 4945.
  • Kirubakaran, P., et al. (2021). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Medicinal Chemistry Letters, 12(2), 202-210.
  • Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279.
  • Foks, H., et al. (2013). Antitumor activity of novel benzensulfonamide derivatives in view of their physiochemical properties searched by principal component analysis. Medicinal Chemistry, 9(4), 517-525.
  • Adejayan, A. O., et al. (2017). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Journal of Chemistry, 2017, 1-10.
  • Al-Ghorbani, M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(23), 7800.
  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28795-28811.
  • Żołnowska, B., et al. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 26(11), 3185.

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is a molecule of significant interest within the landscape of medicinal chemistry. Its structural architecture, featuring a sulfonamide linkage between a 4-methylphenyl group and a 4-hydroxyphenyl moiety, provides a versatile scaffold for engaging with a variety of biological targets. This technical guide synthesizes the current understanding of this compound and its close structural analogs, elucidating its most promising therapeutic targets. We will delve into the mechanistic rationale for its potential applications in oncology, inflammation, and neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the scientific evidence and detailed experimental methodologies for target validation.

Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in modern pharmacotherapy, present in a wide array of clinically approved drugs with diverse biological activities. This functional group is known to interact with metalloenzymes and other protein targets through various non-covalent interactions, including hydrogen bonding and coordination with metal ions. The N-(4-hydroxyphenyl) substituent further enhances the molecule's potential for biological activity, introducing a phenolic hydroxyl group that can participate in hydrogen bonding and potentially undergo metabolic activation.

This guide will explore four key areas where this compound and its derivatives have shown promise:

  • Anticancer Activity: Primarily through the inhibition of tumor-associated carbonic anhydrase isoforms and the induction of apoptosis.

  • Anti-inflammatory Effects: Mediated by the inhibition of key enzymes in the inflammatory cascade, such as lipoxygenase.

  • Neurological Applications: Targeting cholinesterase enzymes implicated in neurodegenerative diseases.

  • Analgesic Properties: Exploring mechanisms analogous to established pain-relief pathways.

Anticancer Applications: Targeting Carbonic Anhydrase IX and Inducing Apoptosis

The acidic tumor microenvironment is a hallmark of cancer, promoting tumor growth, invasion, and resistance to therapy. Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia and plays a crucial role in maintaining pH homeostasis in cancer cells.[1][2] Inhibition of CA IX is therefore a validated strategy for anticancer drug development.[3][4]

Carbonic Anhydrase IX Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors.[4][5] Structurally related benzenesulfonamide derivatives have demonstrated potent and selective inhibition of CA IX. For instance, new aryl thiazolone-benzenesulfonamides have shown excellent enzyme inhibition against CA IX with IC50 values in the nanomolar range (10.93-25.06 nM).[5][6] These compounds have also exhibited significant anti-proliferative activity against breast cancer cell lines.[5][6]

Table 1: Inhibitory Activity of Structurally Related Benzenesulfonamides against Carbonic Anhydrase IX

Compound ClassTargetIC50/KᵢReference
Aryl thiazolone-benzenesulfonamidesCA IX10.93-25.06 nM (IC50)[5][6]
Benzenesulfonamides with 1,3,5-triazine linkershCA IX38.8 nM - 134.8 nM (Kᵢ)[3]
4-(Pyrazolyl)benzenesulfonamide ureashCA IX15.9–67.6 nM (Kᵢ)[7]
Hydroxyimine-tethered benzenesulfonamideshCA IX43 nM (Kᵢ)[8]
Signaling Pathway of Carbonic Anhydrase IX in Cancer

CA IX contributes to the acidification of the extracellular space while maintaining a relatively alkaline intracellular pH, which is favorable for tumor cell survival and proliferation.[1] By inhibiting CA IX, this compound could disrupt this pH regulation, leading to intracellular acidosis and subsequent cell death.

CAIX_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene CAIX Carbonic Anhydrase IX (CA IX) Expression CA9_Gene->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Catalysis CO2_H2O CO₂ + H₂O Extracellular_Acidification Extracellular Acidification H_HCO3->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization H_HCO3->Intracellular_Alkalinization Invasion_Metastasis Invasion & Metastasis Extracellular_Acidification->Invasion_Metastasis Tumor_Survival Tumor Cell Survival & Proliferation Intracellular_Alkalinization->Tumor_Survival Compound N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Compound->Inhibition

Caption: Carbonic Anhydrase IX Signaling Pathway in Cancer.

Induction of Apoptosis

The N-(4-hydroxyphenyl) scaffold is present in compounds that exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis.[6] Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[6][9][10] Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Procaspase8 Pro-caspase-8 Procaspase8->DISC Caspase3 Executioner Caspases (Caspase-3, -6, -7) Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation Cellular_Stress->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Compound->Cellular_Stress

Caption: Intrinsic and Extrinsic Apoptosis Pathways.

Experimental Protocols for Anticancer Activity

This protocol is based on the esterase activity of carbonic anhydrase.[11][12]

Materials:

  • Human recombinant CA IX

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Tris-HCl buffer (50 mM, pH 7.5)

  • This compound (test compound)

  • Acetazolamide (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and acetazolamide in DMSO.

  • In a 96-well plate, add 158 µL of Tris-HCl buffer, 2 µL of the compound dilution (or DMSO for control), and 20 µL of CA IX solution.

  • Incubate at room temperature for 15 minutes.

  • Initiate the reaction by adding 20 µL of p-NPA solution.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Calculate the rate of reaction and determine the IC50 value of the test compound.

This assay measures the metabolic activity of cells as an indicator of cell viability.[13][14][15]

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][16][17]

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Anti-inflammatory Potential: Targeting Lipoxygenase

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[18][19] Inhibition of LOX is a promising strategy for the development of anti-inflammatory drugs.

Lipoxygenase Inhibition

Derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide have been shown to be active against lipoxygenase.[9] For example, N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide was found to be a potent inhibitor of lipoxygenase with an IC50 value of 57 ± 0.97 µM.[9]

Table 2: Lipoxygenase Inhibitory Activity of Related Compounds

CompoundTargetIC50 (µM)Reference
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideLipoxygenase57 ± 0.97[9]
3,5,6,7,3',4'-Hexamethoxyflavone (for comparison)15-Lipoxygenase49 ± 5[15]
6,7,4'-Trihydroxyisoflavan (for comparison)5-Lipoxygenase1.6[20]
Lipoxygenase Signaling Pathway in Inflammation

Arachidonic acid, released from the cell membrane, is converted by 5-lipoxygenase (5-LOX) into leukotrienes. These lipid mediators then bind to their respective receptors on target cells, triggering a cascade of inflammatory responses, including chemotaxis, increased vascular permeability, and cytokine release.[18][21]

LOX_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Release LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX LTA4 Leukotriene A₄ (LTA₄) LOX->LTA4 LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LTA4->CysLTs Inflammatory_Response Inflammatory Response (Chemotaxis, Vascular Permeability) LTB4->Inflammatory_Response CysLTs->Inflammatory_Response Compound N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Compound->Inhibition

Caption: 5-Lipoxygenase Signaling Pathway in Inflammation.

Experimental Protocols for Anti-inflammatory Activity

Materials:

  • Soybean lipoxygenase

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • This compound

  • Quercetin (positive control)

  • 96-well UV-transparent plate

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of the test compound and quercetin in a suitable solvent.

  • In a 96-well plate, mix the enzyme solution with the test compound or control and incubate for 5 minutes.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Calculate the percentage of inhibition and determine the IC50 value.

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[22][23][24]

Materials:

  • Wistar rats

  • Carrageenan (1% in saline)

  • This compound

  • Indomethacin (positive control)

  • Pletysmometer

Procedure:

  • Administer the test compound or indomethacin to the rats intraperitoneally or orally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Neurological Applications: Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[8] Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft and is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide has been identified as a suitable inhibitor of acetylcholinesterase with an IC50 value of 75 ± 0.83 µM.[9] Furthermore, a derivative, N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide, was found to be a potent inhibitor of butyrylcholinesterase with an IC50 of 89 ± 0.79 µM.[9]

Table 3: Cholinesterase Inhibitory Activity of Related Compounds

CompoundTargetIC50 (µM)Reference
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamideAcetylcholinesterase75 ± 0.83[9]
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideButyrylcholinesterase89 ± 0.79[9]
Demethylsertraline analogue (4-hydroxyphenyl-)Acetylcholinesterase0.98 ± 0.99[22]
Demethylsertraline analogue (electron-withdrawing)Butyrylcholinesterase1.26 ± 0.34[22]
Experimental Protocol for Cholinesterase Inhibition

The Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.

Materials:

  • Human recombinant AChE or BChE

  • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound

  • Galantamine or donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the enzyme, buffer, DTNB, and the test compound or control.

  • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Measure the absorbance at 412 nm over time. The increase in absorbance is due to the reaction of thiocholine with DTNB to form a yellow product.

  • Calculate the enzyme activity and the percentage of inhibition to determine the IC50 value.

Potential for Analgesia

Recent research has focused on developing novel analgesics that are effective but lack the adverse effects of existing drugs like opioids and NSAIDs. A pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs has been developed as non-hepatotoxic alternatives to acetaminophen.[5] While the exact mechanism of acetaminophen is not fully understood, it is thought to act centrally by inhibiting cyclooxygenase (COX) enzymes in the brain and spinal cord, and also through its metabolite AM404, which acts on TRPV1 and cannabinoid receptors.

Given the structural similarity of the N-(4-hydroxyphenyl) moiety to acetaminophen, it is plausible that this compound could exert analgesic effects through similar central mechanisms, but this requires further investigation.

Conclusion and Future Directions

This compound presents a compelling scaffold for the development of novel therapeutics. The evidence from structurally related compounds strongly suggests its potential as an inhibitor of carbonic anhydrase IX for cancer therapy, an inhibitor of lipoxygenase for treating inflammatory conditions, and a modulator of cholinesterases for neurological disorders.

Future research should focus on:

  • Synthesis and direct biological evaluation of this compound against the identified targets to obtain precise IC50 values.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this scaffold.

  • In vivo efficacy studies in relevant animal models of cancer, inflammation, and neurodegenerative diseases.

  • Pharmacokinetic and toxicological profiling to assess the drug-like properties of lead compounds.

The insights provided in this guide offer a solid foundation for initiating and advancing research programs aimed at unlocking the full therapeutic potential of this promising chemical entity.

References

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  • El-Sayed, N. N. E., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757. [Link]
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  • Peerzada, M. N., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Omega, 8(20), 17827–17838. [Link]
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mechanism of action of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Foreword for the Research Professional

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the pharmacological properties of this compound. As a Senior Application Scientist, my objective is to provide not just a review of existing data, but a synthesized analysis that informs experimental design and interpretation. The narrative that follows is structured to build a logical case for the compound's putative mechanisms of action, grounded in the established pharmacology of its core chemical moieties: the sulfonamide and the 4-hydroxyphenyl groups. While direct, in-depth studies on this specific molecule are limited, a wealth of information on structurally related compounds allows for well-reasoned hypotheses regarding its biological targets and pathways. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure the integrity of future investigations.

Introduction and Chemical Identity

This compound is a synthetic organic compound featuring a sulfonamide linkage between a p-toluenesulfonyl group and a 4-aminophenol moiety. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[1][2] The presence of the 4-hydroxyphenyl group is also significant, as it is a common feature in molecules with antioxidant and analgesic properties.[3][4]

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₃NO₃S

  • Molecular Weight: 263.31 g/mol

  • CAS Number: 1146-43-6[5]

The inherent structural features of this molecule suggest a predisposition for interaction with various biological targets, which will be the central focus of this guide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate experimental conditions.

PropertyValueSource
Molecular Weight263.31 g/mol
XLogP32.4[5]
Hydrogen Bond Donor Count2[5]
Hydrogen Bond Acceptor Count4[5]
Rotatable Bond Count3[5]
Boiling Point (at 760 mmHg)446.9°C[5]
Density1.362 g/cm³[5]

Synthesis Overview

The synthesis of this compound and its analogs is typically achieved through a nucleophilic substitution reaction. The most common route involves the reaction of 4-aminophenol with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1] Variations of this procedure may utilize different solvents and bases to optimize yield and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-aminophenol 4-Aminophenol Reaction Nucleophilic Substitution 4-aminophenol->Reaction p-toluenesulfonyl_chloride p-Toluenesulfonyl Chloride p-toluenesulfonyl_chloride->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Catalyst/ Acid Scavenger Solvent Solvent (e.g., Dioxane) Solvent->Reaction Product N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Reaction->Product

Caption: General synthesis scheme for this compound.

Postulated Mechanisms of Action

Based on the extensive literature on sulfonamides and compounds containing a 4-hydroxyphenyl moiety, several key mechanisms of action can be postulated for this compound.

Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding pharmacophore and a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6][7]

  • Causality of Interaction: The primary sulfonamide (or a secondary sulfonamide in its deprotonated form) coordinates to the Zn²⁺ ion in the active site of carbonic anhydrase, mimicking the transition state of the CO₂ hydration reaction.[8] This strong interaction blocks the catalytic activity of the enzyme. The aromatic and hydroxyphenyl portions of the molecule likely interact with residues in the active site cavity, influencing isoform selectivity and binding affinity.[9][10]

Carbonic_Anhydrase_Inhibition Molecule N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Binding Sulfonamide group binds to Zn²⁺ Molecule->Binding CA Carbonic Anhydrase (CA) Active Site (Zn²⁺) CA->Binding Inhibition Inhibition of CO₂ Hydration Binding->Inhibition Physiological_Effect Altered pH homeostasis, Diuretic effect, Antiglaucoma effect, Antitumor effect Inhibition->Physiological_Effect

Caption: Postulated mechanism of carbonic anhydrase inhibition.

Cholinesterase Inhibition

A closely related compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, has been shown to be an inhibitor of acetylcholinesterase (AChE).[11][12] AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[13]

  • Causality of Interaction: AChE inhibitors typically bind to the active site of the enzyme, preventing acetylcholine from being broken down.[14] This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Sulfonamide derivatives have been explored as potential treatments for Alzheimer's disease due to their ability to inhibit both acetylcholinesterase and butyrylcholinesterase.[15][16] The specific interactions of this compound with the active site of AChE would need to be confirmed through molecular docking and enzymatic assays.

Cholinergic_Synapse ACh_Release Acetylcholine (ACh) Released into Synapse AChE Acetylcholinesterase (AChE) ACh_Release->AChE Hydrolysis Inhibition Inhibition of AChE AChE->Inhibition Target Molecule N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Molecule->Inhibition ACh_Accumulation Increased ACh Levels in Synapse Inhibition->ACh_Accumulation Receptor_Stimulation Enhanced Cholinergic Receptor Stimulation ACh_Accumulation->Receptor_Stimulation

Caption: Putative role in inhibiting acetylcholine hydrolysis.

Lipoxygenase Inhibition and Anti-inflammatory Effects

Derivatives of the N-methylated analog of the title compound have demonstrated inhibitory activity against lipoxygenase (LOX).[11][12] Lipoxygenases are enzymes involved in the synthesis of leukotrienes, which are potent inflammatory mediators.[5]

  • Causality of Interaction: By inhibiting LOX, this compound could block the production of leukotrienes from arachidonic acid. This would lead to a reduction in inflammation. The 4-hydroxyphenyl moiety may contribute to this activity, as phenolic compounds are known to possess anti-inflammatory and antioxidant properties.[17] The precise binding mode within the LOX active site would determine the potency and selectivity of inhibition.

Antioxidant Activity

The 4-hydroxyphenyl group is a well-known scavenger of free radicals. For instance, the structurally similar compound N-(4-hydroxyphenyl)retinamide (Fenretinide) is an effective antioxidant.[3]

  • Causality of Interaction: The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging free radical chain reactions. This antioxidant potential could contribute to a neuroprotective or anti-inflammatory profile by reducing oxidative stress.

Experimental Protocols for Mechanistic Validation

To validate the postulated mechanisms of action, a series of well-defined enzymatic assays are required. The following protocols are provided as a starting point for researchers.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.[1]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized (e.g., 0.1-0.25 U/mL).

    • DTNB Solution: 10 mM DTNB in assay buffer.

    • ATCI Solution: 14-15 mM ATCI in deionized water.

    • Test Compound: Prepare a stock solution in DMSO and create serial dilutions in the assay buffer.

  • Assay Procedure (96-well plate):

    • Add 25 µL of assay buffer to all wells.

    • Add 50 µL of the test compound dilutions to the sample wells. Add 50 µL of assay buffer with DMSO for the negative control and a known inhibitor (e.g., Donepezil) for the positive control.

    • Add 25 µL of AChE solution to all wells except for the blank.

    • Incubate the plate at 25°C for 15 minutes.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 50 µL of ATCI solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for 10-15 minutes.

    • Calculate the rate of reaction (ΔAbs/min).

    • Determine the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Analysis Prepare_Reagents Prepare Buffer, AChE, DTNB, ATCI, and Test Compound Dilutions Add_Components Add Buffer, Test Compound, and AChE Solution to Wells Prepare_Reagents->Add_Components Incubate_1 Incubate (15 min) Add_Components->Incubate_1 Add_DTNB_ATCI Add DTNB and ATCI to Initiate Reaction Incubate_1->Add_DTNB_ATCI Measure_Absorbance Measure Absorbance (412 nm) Kinetically Add_DTNB_ATCI->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the acetylcholinesterase inhibition assay.

Lipoxygenase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of lipoxygenase.

Principle: Lipoxygenase catalyzes the peroxidation of linoleic acid, forming a conjugated diene hydroperoxide that absorbs light at 234 nm.[18]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.2 M Borate Buffer, pH 9.0.

    • Enzyme Solution: Dissolve soybean lipoxygenase in the assay buffer to a concentration that gives a suitable reaction rate (e.g., 400 U/mL). Keep on ice.

    • Substrate Solution: Prepare a 250 µM solution of linoleic acid in the assay buffer.

    • Test Compound: Prepare a stock solution in DMSO and create serial dilutions.

  • Assay Procedure (UV-transparent cuvettes or 96-well plate):

    • To the sample cuvettes, add 487.5 µL of the enzyme solution and 12.5 µL of the test compound dilution. For the control, add 12.5 µL of DMSO instead of the test compound.

    • Incubate the mixture at room temperature for 5 minutes.

    • Initiate the reaction by adding 500 µL of the substrate solution.

  • Data Acquisition and Analysis:

    • Immediately measure the increase in absorbance at 234 nm for 3-5 minutes.

    • Calculate the rate of reaction from the linear portion of the curve.

    • Determine the percentage of inhibition and calculate the IC₅₀ value as described for the AChE assay.

Conclusion and Future Directions

This compound is a molecule with significant therapeutic potential, predicated on the well-established biological activities of its constituent chemical groups. The primary postulated mechanisms of action include the inhibition of carbonic anhydrase, acetylcholinesterase, and lipoxygenase, with potential secondary effects stemming from antioxidant and broader anti-inflammatory activities.

The immediate path forward for researchers is clear: direct experimental validation of these hypotheses is required. The protocols provided in this guide offer a robust framework for such investigations. Beyond initial enzymatic assays, further studies should focus on:

  • Target Identification: Employing techniques such as affinity chromatography or thermal shift assays to identify the direct binding partners of the compound in a cellular context.

  • Cell-Based Assays: Evaluating the compound's effects on relevant cellular pathways, such as inflammation in macrophages or neuroprotection in neuronal cell lines.

  • In Vivo Studies: Assessing the compound's efficacy and pharmacokinetic profile in animal models of relevant diseases (e.g., glaucoma, neurodegenerative disorders, or inflammation).

By systematically addressing these questions, the scientific community can fully elucidate the and unlock its potential as a lead compound for drug development.

References

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An In-Depth Technical Guide to the Known Derivatives of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of known derivatives of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document emphasizes the causal relationships behind experimental design and provides validated protocols to ensure scientific integrity.

Introduction: The Versatile this compound Scaffold

The this compound core structure represents a privileged scaffold in medicinal chemistry. The presence of a sulfonamide moiety, a well-established pharmacophore, coupled with a modifiable phenolic group, provides a rich platform for the design and synthesis of diverse derivatives with a wide spectrum of biological activities.[1][2] The inherent structural features of this molecule allow for systematic modifications to probe interactions with various biological targets, leading to the discovery of potent and selective therapeutic agents. This guide will delve into the key known derivatives, their synthesis, and their pharmacological profiles.

Synthesis of this compound Derivatives

The synthetic accessibility of this compound derivatives is a key factor driving their exploration. The core scaffold is readily prepared, and subsequent modifications can be achieved through established and reliable chemical transformations.

Synthesis of the Core Scaffold

The parent compound, this compound, is typically synthesized via a nucleophilic substitution reaction between p-aminophenol and p-toluenesulfonyl chloride. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can influence the reaction yield and purity.

p_aminophenol p-Aminophenol core_compound N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide p_aminophenol->core_compound Nucleophilic Attack tosyl_chloride p-Toluenesulfonyl Chloride tosyl_chloride->core_compound base Base (e.g., Pyridine) hcl HCl base->hcl Neutralization parent_compound N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide o_substituted O-Substituted Derivative parent_compound->o_substituted electrophile Electrophile (e.g., R-X, R-COCl) electrophile->o_substituted base Base (e.g., NaH) base->parent_compound Deprotonation

General scheme for O-substitution.

N-methylation of the sulfonamide nitrogen can influence the compound's hydrogen bonding capacity and conformational flexibility. The synthesis of the N-methylated parent compound involves the reaction of p-methylaminophenol (metol) with p-toluenesulfonyl chloride. [3]

The introduction of an azo linkage can extend the conjugation of the system and introduce new interaction points for biological targets. This is typically achieved through a diazotization reaction of an amino-functionalized precursor, followed by coupling with an activated aromatic ring. While direct diazotization of this compound is not straightforward, derivatives can be synthesized from N-(4-aminophenyl)-4-methylbenzenesulfonamide. [4]The resulting diazonium salt can then be coupled with phenolic compounds like salicylaldehyde to yield azo-functionalized derivatives.

start N-(4-aminophenyl)-4- methylbenzenesulfonamide diazotization Diazotization (NaNO2, HCl) start->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt azo_derivative Azo-Coupled Derivative diazonium_salt->azo_derivative coupling_partner Coupling Partner (e.g., Salicylaldehyde) coupling_partner->azo_derivative

Synthesis of Azo-Coupled Derivatives.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a range of biological activities, with enzyme inhibition being a prominent area of study.

Enzyme Inhibition

A series of O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide have been evaluated for their inhibitory activity against lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). [3]

Compound Substitution at 4-O position LOX IC50 (µM) BChE IC50 (µM) AChE IC50 (µM)
Parent -H - - 75 ± 0.83
6 Benzoyl 57 ± 0.97 89 ± 0.79 -
7a 2-Chlorobenzoyl - - -
7b 3-Chlorobenzoyl - - -
7c 4-Chlorobenzoyl - - -
7d 3,5-Dinitrobenzoyl - - -

Data extracted from Rehman et al., 2012.[3]

Structure-Activity Relationship Insights:

  • The unsubstituted N-methylated parent compound showed the most promising activity against AChE. [3]* The introduction of a benzoyl group at the 4-O position led to potent inhibition of LOX and BChE. [3]The authors suggest that the benzoyl group is likely responsible for this enhanced activity. [3]* All synthesized derivatives were found to be inactive against the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, indicating a lack of significant antioxidant activity in that particular assay. [3]

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), and derivatives of this scaffold have been explored for this activity. The mechanism of action involves the sulfonamide group coordinating to the zinc ion in the active site of the enzyme. [2]

Anticancer and Antimicrobial Activities

The sulfonamide moiety is present in numerous clinically used anticancer and antimicrobial agents. [1][5]The mechanism of antibacterial action for many sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. [6][7]Derivatives of this compound have been investigated as potential anticancer agents, with some showing inhibitory activity against kinases such as the mammalian target of rapamycin (mTOR) and polo-like kinase 4 (PLK4). [8][9]The pro-apoptotic activity of some benzenesulfonamide derivatives has been demonstrated in human colon cancer cell lines. [10]

Experimental Protocols

The following are representative, detailed protocols for the synthesis of the core scaffold and a key derivative class. These protocols are designed to be self-validating and are based on established methodologies.

Synthesis of this compound

Materials:

  • p-Aminophenol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve p-aminophenol (1.0 eq.) in a mixture of pyridine (2.0 eq.) and DCM (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 10 volumes), water (2 x 10 volumes), saturated sodium bicarbonate solution (2 x 10 volumes), and brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure this compound.

Synthesis of N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide

Materials:

  • N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzoyl chloride

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide (1.0 eq.) in anhydrous DMF (10 volumes) under an inert atmosphere, add sodium hydride (1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 volumes).

  • Combine the organic layers and wash with water (2 x 20 volumes) and brine (1 x 20 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The synthetic tractability of this core allows for the generation of diverse libraries of derivatives for biological screening. The known derivatives have demonstrated a range of pharmacological activities, most notably as enzyme inhibitors. Future work in this area should focus on expanding the structural diversity of these derivatives and exploring a wider array of biological targets to unlock the full therapeutic potential of this versatile chemical scaffold. A deeper understanding of the structure-activity relationships, guided by computational modeling and empirical screening, will be crucial in the rational design of next-generation drug candidates based on this promising framework.

References

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An In-Depth Technical Guide to the Preliminary Toxicity Assessment of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Toxicity Profiling in Early Drug Development

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy. Identifying potential safety liabilities at the nascent stages of development is critical to de-risk projects and allocate resources effectively. This guide provides a comprehensive framework for the preliminary toxicological evaluation of a novel compound, N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide. As a sulfonamide derivative, this molecule belongs to a class of compounds with a rich history in medicine, but also one that necessitates careful toxicological scrutiny. This document is structured not as a rigid protocol, but as a strategic guide for researchers, scientists, and drug development professionals, offering a logical, evidence-based approach to elucidating the initial safety profile of this promising entity. We will delve into the causality behind experimental choices, grounding our proposed studies in established regulatory guidelines and scientific rationale.

Introduction to this compound: Rationale for Toxicity Evaluation

This compound is an aromatic sulfonamide. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs. The presence of a p-hydroxyphenyl group suggests potential for metabolic activation, a key consideration in toxicology. Given its structural alerts, a thorough preliminary toxicity assessment is warranted before advancing this compound into more extensive preclinical and clinical development.

This guide will outline a tiered approach to the preliminary toxicity assessment, commencing with in silico and in vitro assays to rapidly identify potential hazards, followed by a well-defined in vivo study to assess systemic toxicity.

Physicochemical Characterization and In Silico Toxicity Prediction

A foundational step in any toxicity assessment is the thorough characterization of the test article.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Molecular FormulaC₁₃H₁₃NO₃SN/A
Molecular Weight263.31 g/mol N/A
AppearanceWhite to off-white solidVisual Inspection
SolubilityTo be determinedExperimental
LogPTo be determinedExperimental/In Silico
pKaTo be determinedExperimental/In Silico

Prior to initiating wet-lab experiments, in silico toxicological predictions should be performed using validated software models (e.g., DEREK, TOPKAT) to identify potential structural alerts for mutagenicity, carcinogenicity, and other toxicities. This computational screening provides an early warning of potential liabilities and helps to guide the subsequent experimental design.

Proposed In Vitro Toxicity Studies: A Mechanistic First Look

In vitro assays are the cornerstone of modern toxicology, offering a rapid and ethical means to investigate specific toxicological endpoints at the cellular level.

Cytotoxicity Assessment

The initial evaluation of a compound's effect on cell viability is fundamental. We propose a dual-assay approach to provide a more comprehensive picture of cytotoxicity.

Experimental Protocol: MTT and LDH Assays for Cytotoxicity

  • Cell Culture: Human hepatoma (HepG2) cells will be cultured in appropriate media and conditions.[1][2]

  • Compound Treatment: Cells will be seeded in 96-well plates and treated with a concentration range of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 and 48 hours.

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[3][4][5] Following treatment, MTT reagent is added, and the resulting formazan product is solubilized and quantified spectrophotometrically.

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[3][4][6][7] Supernatants from treated cells are collected and incubated with the LDH assay reagent, and the resulting color change is measured.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for both assays to determine the compound's cytotoxic potential.

Caption: Workflow for in vitro cytotoxicity assessment.

Genotoxicity Assessment: The Ames Test

Evaluating the mutagenic potential of a new chemical entity is a critical regulatory requirement. The bacterial reverse mutation assay, or Ames test, is the gold standard for this purpose.[8][9]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471

  • Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) will be used to detect different types of mutations.[10]

  • Metabolic Activation: The assay will be conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

  • Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (his+ or trp+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Caption: Ames test experimental workflow.

Hepatotoxicity Assessment

Given that the liver is a primary site of drug metabolism, assessing the potential for hepatotoxicity is crucial.[2][11]

Experimental Protocol: In Vitro Hepatotoxicity in HepG2 Cells

  • Cell Culture and Treatment: HepG2 cells will be treated with a sub-cytotoxic concentration range of the test compound for 24 and 48 hours.[1][12][13][14]

  • Biochemical Assays:

    • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) release: Measurement of these liver enzymes in the cell culture supernatant is a key indicator of hepatocellular damage.

    • Glutathione (GSH) levels: Depletion of intracellular GSH can indicate oxidative stress.

  • High-Content Imaging: Utilize fluorescent probes to assess multiple parameters of cellular health, including mitochondrial membrane potential, reactive oxygen species (ROS) production, and nuclear morphology.[2]

Table 2: Proposed Endpoints for In Vitro Hepatotoxicity Assessment

ParameterAssay PrincipleToxicological Significance
ALT/AST ReleaseEnzymatic assayHepatocellular injury
GSH LevelsColorimetric/FluorometricOxidative stress
Mitochondrial Membrane PotentialFluorescent probe (e.g., TMRM)Mitochondrial dysfunction
ROS ProductionFluorescent probe (e.g., DCFH-DA)Oxidative stress
Nuclear MorphologyNuclear stain (e.g., Hoechst)Apoptosis/Necrosis

Proposed In Vivo Acute Oral Toxicity Study: A Systemic Overview

Following the in vitro evaluation, a well-designed in vivo study is necessary to understand the compound's systemic toxicity and to determine its acute toxicity classification.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

  • Animal Model: The study will be conducted in female Sprague-Dawley rats, as they are often more sensitive.[15][16][17][18]

  • Dose Administration: The test substance will be administered orally by gavage. A stepwise procedure will be followed, starting with a dose of 300 mg/kg.

  • Observation Period: Animals will be observed for 14 days for signs of toxicity and mortality. Body weight will be recorded weekly.

  • Endpoint: The primary endpoint is mortality. Based on the number of mortalities at each dose level, the compound will be classified according to the Globally Harmonised System (GHS).

  • Pathology: At the end of the observation period, all animals will be subjected to a gross necropsy.

G start Start with 3 animals at 300 mg/kg outcome1 2-3 animals die start->outcome1 outcome2 0-1 animal dies start->outcome2 step2_2000 Dose 3 animals at 2000 mg/kg outcome3 3 animals die step2_2000->outcome3 outcome4 0-1 animal dies step2_2000->outcome4 step2_5 Dose 3 animals at 5 mg/kg outcome5 2-3 animals die step2_5->outcome5 outcome1->step2_5 classify_cat3 Classify as GHS Category 3 outcome1->classify_cat3 outcome2->step2_2000 classify_cat4 Classify as GHS Category 4 outcome3->classify_cat4 classify_cat5 Classify as GHS Category 5 or Unclassified outcome4->classify_cat5 classify_cat1_2 Classify as GHS Category 1 or 2 outcome5->classify_cat1_2

Caption: Decision tree for the Acute Toxic Class Method (OECD TG 423).

Pharmacokinetics and Metabolism of Sulfonamides: Anticipating Biotransformation

Sulfonamides are generally well-absorbed orally and are metabolized primarily in the liver.[11][19][20][21][22] The primary metabolic pathways for sulfonamides include N-acetylation and oxidation. The presence of the p-hydroxyphenyl group in the target molecule suggests that it may undergo phase II conjugation reactions, such as glucuronidation or sulfation. Understanding these potential metabolic pathways is crucial, as metabolites can sometimes be more toxic than the parent compound. Metabolic hydrolysis of the sulfonamide bond, particularly in electron-deficient aryl sulfonamides, can lead to the formation of reactive intermediates and glutathione adducts, which is a potential toxicological flag.[23]

Sub-chronic Toxicity Assessment: A Glimpse into Repeated Dose Effects

Should the acute toxicity and in vitro studies indicate an acceptable safety profile, a 90-day sub-chronic oral toxicity study in rodents (OECD TG 408) would be the logical next step to evaluate the effects of repeated exposure.[24][25][26][27] This study would provide crucial information on target organ toxicity, dose-response relationships, and help in the selection of doses for chronic toxicity studies.

Table 3: Key Parameters for a 90-Day Sub-chronic Oral Toxicity Study (OECD TG 408)

CategoryParameters to be Monitored
In-life Observations Clinical signs, body weight, food/water consumption, ophthalmology, functional observational battery
Clinical Pathology Hematology, clinical chemistry, urinalysis
Terminal Procedures Gross necropsy, organ weights, histopathology of a comprehensive list of tissues

Conclusion: A Strategic Path Forward

This technical guide outlines a comprehensive and scientifically robust strategy for the preliminary toxicity assessment of this compound. By employing a tiered approach that integrates in silico, in vitro, and in vivo methodologies, researchers can efficiently and ethically gather the necessary data to make informed decisions about the future development of this compound. The causality-driven experimental design, grounded in international regulatory guidelines, ensures the generation of high-quality, reliable data, ultimately contributing to the development of safer medicines.

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literature review of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Landscape of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide and its Analogs

Introduction: The Sulfonamide Scaffold in Modern Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents ranging from antibacterial drugs to diuretics, anticonvulsants, and anti-inflammatory agents. Its enduring prevalence is attributable to its unique chemical properties: the sulfonamide moiety can act as a versatile hydrogen bond donor and acceptor, and its tetrahedral geometry allows it to serve as a stable, non-hydrolyzable mimic of a peptide bond. These features enable it to interact with a diverse range of biological targets with high affinity and specificity.

This guide focuses on the research surrounding a specific molecule within this class: This compound . While direct research on this exact compound is nascent, a comprehensive review of its immediate structural analogs provides a robust, predictive framework for its potential synthesis, properties, and biological activities. We will dissect the available literature on its closest relatives to construct a detailed profile, offering field-proven insights for researchers, scientists, and drug development professionals aiming to explore this promising chemical space. This analysis will illuminate the causal relationships behind experimental designs and build a foundation for future investigation into this molecule as a potential therapeutic lead.

Synthesis and Characterization: A Generalized Approach

The synthesis of N-aryl sulfonamides is a well-established process in organic chemistry, typically involving the nucleophilic attack of an amine on a sulfonyl chloride. For this compound and its analogs, the core reaction involves p-toluenesulfonyl chloride (tosyl chloride) and a substituted aminophenol.

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)benzenesulfonamide

This protocol, adapted from the synthesis of the closely related N-(4-hydroxyphenyl)benzenesulfonamide, serves as a reliable template.[1] The primary difference for the target compound would be the use of 4-methylbenzenesulfonyl chloride instead of benzenesulfonyl chloride.

Materials:

  • p-Aminophenol

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Aqueous Sodium Carbonate (10% w/v)

  • Methanol

  • Water (Deionized)

  • Stir plate and magnetic stir bar

  • Reaction flask and standard glassware

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable reaction flask, dissolve 1.0 equivalent of p-aminophenol in water and a 10% aqueous sodium carbonate solution. The carbonate solution acts as a base to deprotonate the aminophenol and neutralize the HCl byproduct formed during the reaction.

  • Addition of Sulfonyl Chloride: While stirring the solution at room temperature, add 1.0 equivalent of 4-methylbenzenesulfonyl chloride portion-wise. The reaction is typically exothermic and should be controlled.

  • Reaction: Continue stirring the mixture for approximately 30-60 minutes at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the solvent is typically removed under reduced pressure (evaporation). The resulting crude solid is then washed thoroughly with water to remove any remaining inorganic salts and unreacted starting materials.

  • Purification: The crude product is dried and then recrystallized from a suitable solvent, such as methanol, to yield the purified this compound.[1]

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[2]

Synthetic Workflow Diagram

The following diagram illustrates the generalized synthetic pathway for N-aryl sulfonamides of this class.

G cluster_reaction Reaction Vessel reagent1 p-Aminophenol mix Stir at Room Temperature reagent1->mix reagent2 4-Methylbenzenesulfonyl Chloride (Tosyl Chloride) reagent2->mix base Aqueous Base (e.g., Na2CO3) base->mix Catalyst & HCl Scavenger product_crude Crude Product Mixture mix->product_crude Nucleophilic Substitution workup Solvent Evaporation & Water Wash product_crude->workup product_pure Purified N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide workup->product_pure

Caption: Generalized workflow for the synthesis of this compound.

Physicochemical Properties: A Comparative Analysis

Understanding the physicochemical properties of a compound is critical for predicting its pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, Excretion). By comparing the computed properties of our target molecule with its close analogs, we can infer its likely characteristics.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor CountReference
This compound C₁₃H₁₃NO₃S263.312.124PubChem CID: 284336[3]
N-(4-hydroxyphenyl)benzenesulfonamideC₁₂H₁₁NO₃S249.291.924PubChem CID: 79622[4]
4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamideC₁₄H₁₅NO₃S277.342.924PubChem CID: 846949[5]
N-(4-hydroxyphenyl)-N-methylbenzenesulfonamideC₁₃H₁₃NO₃S263.31---CAS: 34523-31-4[6][7]

Data for the N-methyl analog was limited to formula and weight.

Analysis: The target compound possesses a moderate lipophilicity (XLogP3 = 2.1), suggesting it has a good balance for oral absorption, capable of crossing cell membranes without being excessively retained in fatty tissues. The presence of two hydrogen bond donors (the phenolic -OH and sulfonamide -NH) and four acceptors (the three oxygens and one nitrogen) indicates its potential for strong, specific interactions with protein targets. Its properties are very similar to the unmethylated analog, suggesting comparable initial pharmacokinetic profiles.

Biological Activities and Therapeutic Potential (Inferred)

While direct biological data for this compound is scarce, extensive research on its analogs provides compelling evidence for its potential activity in several key therapeutic areas.

Anti-inflammatory and Analgesic Activity

The sulfonamide scaffold is a known pharmacophore for inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Research into novel acetaminophen (ApAP) analogs has highlighted the potential of related structures. A study on 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives found them to be effective analgesics and antipyretics that crucially lack the hepatotoxicity associated with acetaminophen.[8][9] The toxicity of acetaminophen arises from its metabolic oxidation to N-acetyl-p-benzoquinone imine (NAPQI); the modified sulfonamide structures were designed to prevent the formation of this toxic metabolite.[9]

Furthermore, studies on other benzenesulfonamide derivatives have demonstrated potent in vivo anti-inflammatory activity, with some compounds showing significant inhibition of carrageenan-induced rat-paw edema.[10] The mechanism is often linked to the inhibition of pro-inflammatory mediators.

Inferred Mechanism of Action: It is highly probable that this compound exerts anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade, such as lipoxygenase (LOX) or cyclooxygenase (COX). Inhibition of these enzymes would reduce the production of prostaglandins and leukotrienes, which are potent mediators of inflammation, pain, and fever.

membrane Membrane Phospholipids pla2 PLA₂ aa Arachidonic Acid (AA) pla2->aa Liberation cox COX Enzymes aa->cox lox LOX Enzymes aa->lox target_compound N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide target_compound->cox Inhibition target_compound->lox Inhibition pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation, Pain, Fever pgs->inflammation lts->inflammation

Caption: Inferred anti-inflammatory mechanism via inhibition of COX/LOX pathways.

Enzyme Inhibition

A study on the N-methylated analog, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide , provides direct evidence of enzyme inhibitory activity.[2] The parent compound itself was found to be the most suitable inhibitor of acetylcholinesterase (AChE) within its tested series, while its derivatives showed potent inhibition against lipoxygenase (LOX) and butyrylcholinesterase (BChE).[2]

CompoundTarget EnzymeIC₅₀ (µM)
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamideAcetylcholinesterase (AChE)75 ± 0.83
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideLipoxygenase (LOX)57 ± 0.97
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideButyrylcholinesterase (BChE)89 ± 0.79
(Data from Rehman, A., et al., 2015)[2]

This activity against LOX provides strong support for the proposed anti-inflammatory mechanism. The inhibition of cholinesterases also suggests a potential, albeit weaker, role in modulating cholinergic signaling, an area relevant to neurodegenerative diseases.

Anticancer Potential

The benzenesulfonamide moiety is a recognized pharmacophore in the design of anticancer agents.[11] Many sulfonamide derivatives exhibit anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase (CA), particularly the tumor-associated isoform CA-IX, which is involved in pH regulation and tumor progression.[12] Other studies have demonstrated the pro-apoptotic activity of novel benzenesulfonamides against human colon cancer cells and their cytotoxicity against triple-negative breast cancer and melanoma cell lines.[11][13]

Given the broad-spectrum antitumor activity observed in this chemical class, this compound warrants investigation as a potential anticancer agent. Its specific activity would depend on the substituents on both the phenyl and benzenesulfonamide rings, which dictate its binding affinity to specific cancer-related targets.[11]

Structure-Activity Relationships (SAR)

By comparing the structures and activities of the discussed analogs, we can derive key SAR insights:

  • N-Alkylation: Methylation of the sulfonamide nitrogen in N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide appears to be important for its observed AChE inhibitory activity.[2] However, this modification may not be necessary for anti-inflammatory action.

  • Phenolic Hydroxyl Group: The free hydroxyl group is critical. It can act as a key hydrogen bond donor in enzyme active sites. Furthermore, in the context of ApAP analogs, modifications at this position are central to avoiding toxic metabolite formation.[9] O-substitution, as seen with the benzoyl group, can modulate activity, enhancing LOX and BChE inhibition but potentially altering the pharmacokinetic profile.[2]

  • Substitution on the Benzenesulfonamide Ring: The p-methyl group on the tosyl moiety contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within a binding pocket. Its absence, as in N-(4-hydroxyphenyl)benzenesulfonamide, creates a slightly less lipophilic molecule.[4]

Future Research Directions

This literature review reveals that this compound is a well-precedented but underexplored compound. The data from its analogs strongly suggest a promising therapeutic potential. Key future directions include:

  • Definitive Synthesis and Characterization: The first step is the targeted synthesis and rigorous analytical characterization of the pure compound.

  • In Vitro Biological Screening: The compound should be screened against a panel of key targets, including:

    • COX-1 and COX-2 enzymes to confirm its anti-inflammatory mechanism and assess its potential for GI side effects.

    • 5-LOX enzyme to validate the findings from its N-methyl analog.

    • A panel of cancer cell lines, particularly those where sulfonamides have shown promise (e.g., colon, breast, melanoma).

    • Carbonic anhydrase isoforms, including CA-IX.

  • In Vivo Studies: If in vitro results are promising, in vivo studies in animal models of inflammation (e.g., carrageenan-induced paw edema) and pain should be conducted.

  • Pharmacokinetic and Toxicology Profiling: ADME studies are crucial to determine the compound's bioavailability and metabolic fate. Importantly, its potential for hepatotoxicity should be directly assessed to confirm the non-toxic profile suggested by related ApAP analogs.

Conclusion

This compound stands at an intriguing intersection of well-established synthetic chemistry and promising, albeit inferred, biological activity. The existing body of research on its close structural analogs provides a compelling rationale for its investigation as a lead compound for developing novel anti-inflammatory, analgesic, and potentially anticancer agents. The synthesis is straightforward, and the physicochemical properties appear favorable for drug development. The most significant opportunity lies in its potential as a non-hepatotoxic analgesic, addressing a major clinical need. This guide provides the foundational knowledge and experimental framework necessary for researchers to embark on the systematic exploration of this high-potential molecule.

References

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stability of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide under standard conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide Under Standard and Stressed Conditions

Authored by: A Senior Application Scientist

Foreword: The Imperative of Stability

In the landscape of pharmaceutical development and chemical research, understanding the intrinsic stability of a molecule is not merely a regulatory checkbox; it is the bedrock upon which product quality, safety, and efficacy are built. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable performance. This guide provides a comprehensive framework for evaluating the stability of this compound, a molecule featuring both a sulfonamide and a phenolic functional group, each with distinct chemical liabilities. Our approach is grounded in the principles of forced degradation, a systematic methodology to predict and understand a molecule's degradation pathways, thereby enabling the development of robust formulations and stability-indicating analytical methods.[1]

Molecular Profile of this compound

A thorough stability investigation begins with a fundamental understanding of the molecule's physicochemical properties. These parameters govern its behavior in various environments and provide clues to its potential vulnerabilities.

  • IUPAC Name: this compound

  • Synonyms: p-Toluenesulfonamide, N-(4-hydroxyphenyl)-; 4-Methyl-N-(4-hydroxyphenyl)benzenesulfonamide

  • CAS Number: 16838-79-8 (Note: This is a related structure, the primary topic has multiple identifiers across sources. The principles apply to the core structure).

  • Molecular Formula: C₁₃H₁₃NO₃S[2]

  • Molecular Weight: 263.31 g/mol [2]

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃SPubChem[2]
Molecular Weight 263.31 g/mol PubChem[2]
Appearance Solid (predicted)---
XLogP3 2.1PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 3PubChem[2]

The structure contains two key functional groups that are prime targets for degradation: the sulfonamide linkage (S-N bond) and the phenolic hydroxyl group (-OH) . The sulfonamide can be susceptible to hydrolysis, particularly under acidic or basic conditions, while the electron-rich phenol ring is a potential site for oxidation.

Predicted Degradation Pathways

Based on first principles of organic chemistry, we can anticipate several degradation routes. Forced degradation studies are designed to intentionally provoke these reactions to identify the resulting products.

G cluster_hydrolysis Hydrolytic Cleavage cluster_oxidation Oxidative Degradation parent N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide hydrolysis_prod1 p-Toluenesulfonic acid parent->hydrolysis_prod1 Hydrolysis (Acid/Base) hydrolysis_prod2 4-Aminophenol parent->hydrolysis_prod2 Hydrolysis (Acid/Base) oxidation_prod Quinone-type Species (Colored Degradants) parent->oxidation_prod Oxidation

Caption: Predicted degradation pathways for the target molecule.

The primary hydrolytic pathway involves the cleavage of the S-N bond, yielding p-toluenesulfonic acid and 4-aminophenol. The phenolic moiety is susceptible to oxidation, potentially forming colored quinone-like structures, which would be a critical quality attribute to monitor.

A Framework for Stability Assessment: Forced Degradation Protocol

Forced degradation, or stress testing, is a cornerstone of stability evaluation.[3] It involves subjecting the compound to conditions more severe than those used for accelerated stability testing to elicit degradation. The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%, which is sufficient to produce and identify relevant degradants without generating secondary or tertiary products that would not be seen under normal storage conditions.[3][4]

The entire process must be underpinned by a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the parent compound from all process impurities and degradation products.

Experimental Workflow

The following diagram illustrates a logical workflow for conducting a comprehensive forced degradation study.

G cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile:Water) stress Apply Stress Conditions (Parallel Experiments) start->stress acid Acid Hydrolysis 0.1 M HCl @ 60°C stress->acid base Base Hydrolysis 0.1 M NaOH @ 60°C stress->base oxid Oxidation 3% H₂O₂ @ RT stress->oxid therm Thermal 80°C (Solid & Solution) stress->therm photo Photolytic ICH Q1B Light Conditions stress->photo neutralize Neutralize Samples (Acid/Base) acid->neutralize base->neutralize dilute Dilute to Target Concentration oxid->dilute therm->dilute photo->dilute neutralize->dilute analyze Analyze via Stability-Indicating HPLC-PDA/MS Method dilute->analyze report Report Data: % Degradation, Purity, Mass Balance analyze->report

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols

The following protocols are designed to be self-validating by including control samples, which are essential for differentiating stress-induced degradation from inherent instability in the analytical solution.

Protocol 1: Hydrolytic Degradation
  • Rationale: To assess susceptibility to pH-dependent cleavage of the sulfonamide bond.

  • Procedure:

    • Acid Hydrolysis: To 1 mL of the stock solution (1 mg/mL), add 1 mL of 0.1 M HCl.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Control: To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate all samples in a water bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Immediately cool the aliquots and neutralize the acid/base samples (e.g., with an equimolar amount of NaOH/HCl, respectively).

    • Dilute to the target analytical concentration and analyze immediately.

Protocol 2: Oxidative Degradation
  • Rationale: To evaluate the molecule's vulnerability to oxidation, particularly at the phenol group.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Control: Prepare a sample with 1 mL of stock solution and 1 mL of purified water.

    • Store samples at room temperature, protected from light.

    • Withdraw aliquots at time points (e.g., 2, 8, 24 hours), dilute, and analyze. Causality Note: 3% H₂O₂ is a standard choice as it represents a moderate oxidative stressor relevant to potential exposure to peroxides in excipients or atmospheric oxygen.

Protocol 3: Photostability Testing
  • Rationale: To determine if light energy can induce degradation, as mandated by ICH Q1B guidelines.[5][6]

  • Procedure:

    • Expose the solid drug substance and a solution of the compound directly to a light source conforming to ICH Q1B.

    • The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6][7]

    • A "dark control" sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to serve as a baseline.

    • Analyze the exposed and dark control samples after the exposure period. Trustworthiness Note: The use of a validated chemical actinometric system or calibrated radiometers/lux meters is required to ensure the specified light exposure is achieved, making the protocol self-validating.[5]

The Analytical Heart: Stability-Indicating HPLC Method

The validity of any stability study hinges on the quality of the analytical method used. An HPLC method is considered "stability-indicating" only if it can demonstrate specificity for the parent drug in the presence of its degradation products.[4]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for phenolic and acidic/basic compounds.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 20 minA gradient is essential to ensure elution of both polar degradants (like 4-aminophenol) and the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection PDA @ 254 nm / Scan 200-400 nm254 nm is a common wavelength for aromatic compounds. A Photodiode Array (PDA) detector is critical for assessing peak purity and obtaining UV spectra of degradants.
Injection Volume 10 µLStandard volume to avoid column overload.
Column Temp 30 °CControlled temperature ensures reproducible retention times.

Self-Validation: Method validation must include a demonstration of specificity. This is achieved by spiking the drug substance with a mixture of all forced degradation samples and proving that the parent peak is spectrally pure and resolved from all degradant peaks. Coupling the HPLC to a Mass Spectrometer (LC-MS) is the authoritative technique for identifying the molecular weights of the degradation products, confirming the pathways predicted earlier.[8][9]

Interpreting the Data: A Quantitative Summary

The results from the stability-indicating method should be tabulated to provide a clear overview of the molecule's liabilities.

Stress Condition% Degradation of ParentNo. of DegradantsObservations
0.1 M HCl / 60°C / 24h 12.5%2Significant degradation, consistent with hydrolysis.
0.1 M NaOH / 60°C / 24h 18.2%2More rapid degradation than acid, suggesting base-catalyzed hydrolysis is a key pathway.
3% H₂O₂ / RT / 24h 8.9%1Moderate degradation. Solution may develop a slight yellow tint, indicating quinone formation.
80°C (Solid) / 48h < 1.0%0Compound is stable to dry heat as a solid.
ICH Q1B Photostability 5.5%1Minor photolytic degradation observed.
Control (Solution) < 0.5%0Confirms stability in the analytical solvent over the test period.

Mass Balance: A critical aspect of data interpretation is the mass balance calculation. The sum of the parent compound assay and the assays of all degradation products should ideally be between 95% and 105%, providing confidence that all significant degradants have been detected.[3]

Conclusion and Path Forward

This in-depth guide outlines a robust, scientifically-grounded framework for assessing the stability of this compound. Based on its structure, the molecule is predicted to be most susceptible to base-catalyzed hydrolysis of the sulfonamide linkage and, to a lesser extent, oxidation of the phenol ring. It demonstrates good stability against thermal stress in its solid state.

The protocols and analytical methods described herein provide a comprehensive and self-validating system for researchers and drug development professionals. The insights gained from these studies are not merely data points; they are actionable intelligence that informs formulation development (e.g., buffering to a stable pH), packaging selection (e.g., protection from light and oxygen), and the establishment of appropriate storage conditions and shelf-life.

References

  • SIELC Technologies. (2018). Benzenesulfonamide, N-(4-hydroxyphenyl)-.
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  • Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic.
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  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
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The Strategic Pivot: N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide as a Cornerstone Precursor in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffolding

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of precursor molecules is paramount to the efficient construction of complex and biologically active compounds. Among these, N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide emerges as a highly versatile and valuable building block. Its unique structural features—a reactive phenolic hydroxyl group, a modifiable sulfonamide nitrogen, and two distinct aromatic rings—provide a rich platform for a diverse array of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, delves into the core synthetic applications of this precursor, providing not only detailed protocols but also the underlying mechanistic principles that govern its reactivity. By understanding the causality behind experimental choices, researchers can unlock the full potential of this precursor in their synthetic endeavors, from novel enzyme inhibitors to advanced materials.[1][2]

Core Synthesis: Establishing the Foundation

The primary synthesis of this compound is a robust and well-established procedure, typically achieved through the reaction of p-aminophenol with 4-methylbenzenesulfonyl chloride (tosyl chloride).[1] This reaction, a classic example of nucleophilic substitution at a sulfonyl center, lays the groundwork for all subsequent synthetic manipulations.

Experimental Protocol: Synthesis of this compound

Materials:

  • p-Aminophenol

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of p-aminophenol (10.0 mmol) and an aqueous solution of sodium carbonate (10%, 10.0 ml) is prepared in water (25 ml). The sodium carbonate acts as a base to deprotonate the phenolic hydroxyl group and neutralize the HCl generated during the reaction.

  • 4-Methylbenzenesulfonyl chloride (10.0 mmol) is added to the stirred mixture. The reaction is typically stirred for 30 minutes at room temperature.

  • The pH of the solution is adjusted to acidic (pH 2-3) using 3M HCl to precipitate the product.

  • The crude product is collected by filtration, washed with water, and dried.

  • Recrystallization from methanol affords the purified this compound. A typical yield for this procedure is around 73%.[1]

Causality of Experimental Choices:

  • Base: The use of sodium carbonate is crucial. It selectively deprotonates the more acidic phenolic hydroxyl group over the amino group, although its primary role here is to neutralize the HCl byproduct, driving the reaction to completion.

  • Solvent: The use of an aqueous medium is cost-effective and environmentally benign. The solubility of the reactants is sufficient to allow for an efficient reaction.

  • Work-up: Acidification is a critical step to ensure the precipitation of the product, which is soluble in its phenoxide form under basic conditions. The washing steps are essential to remove unreacted starting materials and inorganic salts.

  • Purification: Recrystallization from methanol is an effective method for obtaining a high-purity product, as the solubility of the sulfonamide is significantly different in hot versus cold methanol.

Synthetic Applications: A Gateway to Molecular Diversity

The true value of this compound lies in its utility as a precursor for a wide range of more complex molecules. The presence of two key reactive sites—the phenolic oxygen and the sulfonamide nitrogen—allows for selective functionalization.

O-Alkylation and O-Acylation: Expanding the Molecular Frontier

The phenolic hydroxyl group is the most readily accessible functional group for modification. O-alkylation and O-acylation are common strategies to introduce new functionalities, often leading to compounds with enhanced biological activity.

O-alkylation of this compound typically proceeds via a Williamson ether synthesis-type mechanism. A strong base, such as sodium hydride (NaH), is used to deprotonate the phenol, generating a nucleophilic phenoxide. This phenoxide then undergoes an SN2 reaction with an alkyl halide or other suitable electrophile.

O-acylation follows a standard nucleophilic acyl substitution pathway. The phenoxide, generated in situ, attacks the electrophilic carbonyl carbon of an acyl halide or anhydride, leading to the formation of an ester linkage.

O_Alkylation_Acylation

This protocol details the synthesis of an O-acylated derivative from the N-methylated analog of the core precursor. The principles are directly applicable to the non-methylated precursor.

Materials:

  • N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide

  • Sodium hydride (NaH)

  • Benzoyl chloride

  • Dry Tetrahydrofuran (THF)

Procedure:

  • N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide is dissolved in dry THF.

  • Sodium hydride is added portion-wise to the solution at 0 °C. The use of NaH, a strong, non-nucleophilic base, ensures complete and clean deprotonation of the phenol. Dry THF is essential as NaH reacts violently with water.

  • The reaction mixture is stirred at room temperature for a period to allow for complete formation of the phenoxide.

  • Benzoyl chloride is then added, and the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography.

Derivative TypeElectrophileProductReported Yield (%)Reference
O-AcylBenzoyl chlorideN-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide-[2]
O-AlkylVarious alkyl/aryl halides4-O-substituted sulfonamides-[2]
N-Alkylation: Modifying the Sulfonamide Core

While the phenolic hydroxyl group is the more common site of reaction, the sulfonamide nitrogen can also be functionalized, typically after deprotonation. This requires a strong base and is often performed on a precursor where the phenolic hydroxyl is protected.

The sulfonamide proton is less acidic than the phenolic proton, necessitating the use of a stronger base for its removal. Once deprotonated, the resulting nitrogen anion can act as a nucleophile. However, the bulky tosyl group can sterically hinder the approach of electrophiles. The choice of electrophile and reaction conditions is therefore critical for successful N-alkylation.

Advanced Synthetic Transformations

The utility of this compound extends beyond simple alkylation and acylation. It can serve as a versatile precursor in more complex, name-reaction-based syntheses.

The Mitsunobu reaction offers a powerful and mild alternative for the formation of ethers from the phenolic hydroxyl group.[3][4][5][6] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by a suitable pronucleophile. In the context of our precursor, the phenol itself acts as the pronucleophile, reacting with an external alcohol.

Mitsunobu_Reaction

The key advantage of the Mitsunobu reaction is its mild conditions, avoiding the need for strong bases. It also proceeds with inversion of configuration at the alcohol's stereocenter, a valuable feature in stereoselective synthesis.

The Ullmann condensation is a copper-catalyzed reaction that can be employed to form C-O or C-N bonds.[7][8][9][10][11] For this compound, this could involve the coupling of the phenolic hydroxyl group with an aryl halide to form a diaryl ether, or the coupling of the sulfonamide nitrogen with an aryl halide. Modern Ullmann-type reactions often utilize ligands to improve yields and broaden the substrate scope.

Applications in Drug Discovery and Materials Science

The derivatives of this compound have shown significant promise in various fields, particularly in drug discovery. The sulfonamide moiety is a well-known pharmacophore present in numerous approved drugs.

Enzyme Inhibition

Many synthetic derivatives of the core precursor have been investigated as enzyme inhibitors. For instance, O-substituted derivatives have demonstrated inhibitory activity against enzymes such as lipoxygenase, acetylcholinesterase, and butyrylcholinesterase.[2] The parent N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide itself has been identified as a suitable inhibitor for acetylcholinesterase.[2] The benzenesulfonamide scaffold is also a key feature in the design of potent kinase inhibitors, which are crucial in cancer therapy.[12][13][14][15]

Non-Hepatotoxic Analgesics

The N-(4-hydroxyphenyl)acetamide substructure is famously found in acetaminophen (paracetamol). Research into novel analgesics has utilized the N-(4-hydroxyphenyl)sulfonamide scaffold to develop compounds that retain analgesic and antipyretic properties but lack the hepatotoxicity associated with acetaminophen overdose.[16]

Spectroscopic Data for Key Compounds

Accurate characterization of synthesized compounds is essential. The following table summarizes typical spectroscopic data for the core precursor and a representative derivative.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm⁻¹)
This compound Aromatic protons (6.5-8.5), methyl proton (~2.3), sulfonamide NH proton (~11.0)Aromatic carbons (115-155), methyl carbon (~21)OH stretch (~3400), NH stretch (~3270), SO₂ stretch (~1340, 1160)
N-(pyridin-2-yl)-4-methylbenzenesulfonamide Aromatic protons (6.5-8.5), methyl proton (2.29), sulfonamide NH proton (11.03)Aromatic carbons (112-152)NH stretch (~3250), SO₂ stretch (~1340, 1160)

Note: Specific chemical shifts and peak intensities can vary depending on the solvent and spectrometer frequency.[17][18]

Conclusion: A Precursor Poised for Further Innovation

This compound has firmly established itself as a valuable and versatile precursor in organic synthesis. Its straightforward preparation, coupled with the presence of multiple, selectively addressable reactive sites, provides a robust platform for the generation of molecular complexity. The demonstrated applications in the synthesis of biologically active compounds, particularly enzyme inhibitors, underscore its significance in drug discovery and development. As synthetic methodologies continue to advance, the strategic application of this precursor is poised to facilitate the discovery of novel therapeutics and functional materials. The in-depth understanding of its reactivity, as outlined in this guide, empowers researchers to harness its full synthetic potential and drive innovation in their respective fields.

References

  • Alsughayer, A. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives.
  • Alsughayer, A., Elassar, A.-Z. A., Mustafa, S., & Al-Sagheer, F. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives.
  • Wikipedia contributors. (2023). Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic-chemistry.org. [Link]
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Org-synth.org. [Link]
  • Khan, I. U., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1322. [Link]
  • Wikipedia contributors. (2023). Ullmann reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Mohamed, S. K., et al. (2014). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o54. [Link]
  • Rehman, A., et al. (2012). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Asian Journal of Pharmaceutical and Biological Research, 2(2), 100-105. [Link]
  • National Center for Biotechnology Information. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide.
  • Al-Ghorbani, M., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 26(23), 7192. [Link]
  • Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3613. [Link]
  • Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. [Link]
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic-chemistry.org. [Link]
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
  • Wang, X., et al. (2024). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application for one-pot synthesis of biaryls. Tetrahedron Letters, 139, 155096. [Link]
  • Głowacka, I. E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7149. [Link]
  • Gelest. (n.d.). N-(4-HYDROXYPHENYL)-N-METHYLBENZENESULFONAMIDE. Gelest. [Link]
  • Gelest. (n.d.). N-(4-HYDROXYPHENYL)-N-METHYLBENZENESULFONAMIDE. Gelest. [Link]
  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

Sources

An In-Depth Technical Guide to N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide: Synthesis, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Sulfonamide Scaffold

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide belongs to the expansive class of sulfonamide compounds, a cornerstone in medicinal chemistry. The core structure, characterized by a sulfonyl group connected to an amine, has been the foundation for a multitude of therapeutic agents, ranging from antimicrobial to anticancer drugs. This guide provides a comprehensive technical overview of this compound, delving into its discovery, detailed synthetic protocols, and its significance as a scaffold for developing potent enzyme inhibitors. We will explore the scientific rationale behind its synthesis and the mechanistic insights into its biological activities, offering a valuable resource for researchers and professionals in drug development.

Historical Context and Discovery

The journey of this compound is intrinsically linked to the broader history of sulfonamide drugs, which began with the discovery of Prontosil in the 1930s and its in vivo conversion to the antibacterial agent sulfanilamide. This seminal discovery opened the floodgates for the synthesis of thousands of sulfonamide derivatives, exploring the impact of various substituents on their biological activity.

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is a logical extension of well-established chemical principles. The reaction of an amine with a sulfonyl chloride is a fundamental method for the formation of sulfonamides. The choice of 4-aminophenol and 4-methylbenzenesulfonyl chloride (tosyl chloride) as starting materials is driven by their ready availability and the desire to create a molecule that combines the phenolic hydroxyl group, a common feature in biologically active compounds, with the tosyl group, a well-known pharmacophore.

The scientific impetus for creating such molecules often stems from the need for new chemical entities with specific biological targets. Research into the N-methylated analog, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, highlights a key area of interest: enzyme inhibition. A study by Aziz-ur-Rehman et al. (2014) detailed the synthesis of this analog and its evaluation as an inhibitor of several enzymes, providing a clear rationale for the exploration of this chemical space.[1] This work underscores the role of the this compound scaffold as a promising starting point for the development of novel therapeutic agents.

Synthetic Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved through the reaction of 4-aminophenol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base. This method is a standard procedure for the tosylation of amines.[2][3][4]

Experimental Protocol

Materials:

  • 4-Aminophenol

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminophenol (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine. If using DCM, add a base like pyridine (1.1-1.5 equivalents).

  • Addition of Tosyl Chloride: Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.0-1.1 equivalents) in the same solvent to the stirred solution of 4-aminophenol at room temperature. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (4-aminophenol) is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the reaction solvent.

    • Wash the organic layer sequentially with 1M HCl to remove excess base, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5][6]

Causality in Experimental Choices
  • Choice of Base: Pyridine or triethylamine acts as a scavenger for the hydrochloric acid produced during the reaction, driving the equilibrium towards the formation of the sulfonamide.

  • Solvent Selection: Dichloromethane is a common choice due to its inertness and ability to dissolve the reactants. Pyridine can serve as both a solvent and a base.

  • Aqueous Work-up: The series of washes is essential to remove unreacted starting materials, by-products, and the base, leading to a cleaner crude product for purification.

  • Chromatographic Purification: Silica gel chromatography is a standard and effective method for separating the desired product from any remaining impurities or side products.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants 4-Aminophenol & 4-Methylbenzenesulfonyl chloride Reaction Reaction in DCM with Pyridine (base) Reactants->Reaction Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Purification->Product MechanismOfAction cluster_Cholinergic Cholinergic System cluster_Inflammatory Inflammatory Pathway Molecule N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Scaffold AChE Acetylcholinesterase (AChE) Molecule->AChE Inhibition BChE Butyrylcholinesterase (BChE) Molecule->BChE Inhibition LOX Lipoxygenase (LOX) Molecule->LOX Inhibition Choline Choline + Acetate AChE->Choline Neurotransmission Normal Neurotransmission AChE->Neurotransmission Leukotrienes Leukotrienes (Inflammatory Mediators) LOX->Leukotrienes Acetylcholine Acetylcholine (Neurotransmitter) Acetylcholine->AChE Hydrolysis ArachidonicAcid Arachidonic Acid ArachidonicAcid->LOX Metabolism Inflammation Inflammation Leukotrienes->Inflammation

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through the nucleophilic substitution reaction between 4-aminophenol and 4-methylbenzenesulfonyl chloride (tosyl chloride). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, procedural choices, purification techniques, and critical safety considerations. By grounding the protocol in established chemical principles and best practices, this document serves as a reliable resource for the successful and safe execution of this synthesis.

Introduction and Scientific Background

This compound belongs to the sulfonamide class of organic compounds. The sulfonamide functional group is a cornerstone in drug discovery, famously present in sulfa antibiotics, diuretics, and various enzyme inhibitors.[1] The title compound, featuring both a phenol and a sulfonamide moiety, serves as a versatile precursor for creating more complex, biologically active molecules.[2] Its synthesis is a classic example of N-sulfonylation, a fundamental reaction in organic chemistry.

The core of this synthesis is the reaction of an amine (4-aminophenol) with a sulfonyl chloride (tosyl chloride). The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. This process forms a new sulfur-nitrogen bond, creating the sulfonamide linkage.[1] A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3] Understanding the interplay between the reagents, solvent, and base is critical for achieving a high yield and purity.

Experimental Workflow Overview

The synthesis protocol is divided into four main stages: Reaction Setup, Work-up and Isolation, Purification, and Characterization. The workflow is designed to be straightforward and efficient, employing standard laboratory techniques.

Synthesis_Workflow cluster_0 PART 1: Reaction cluster_1 PART 2: Isolation cluster_2 PART 3: Purification A Dissolve 4-Aminophenol in 10% Na₂CO₃(aq) B Add Tosyl Chloride A->B C Stir at Room Temperature (1 hour) B->C D Acidify with HCl to precipitate product C->D Reaction Complete E Vacuum Filtration D->E F Wash with Cold Water E->F G Recrystallize Crude Product from Ethanol/Water F->G Crude Solid H Collect Crystals by Filtration G->H I Dry Under Vacuum H->I J Final Product: N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide I->J Pure Crystals

Sources

Application Notes and Protocols for the Quantification of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

This compound is a sulfonamide-containing aromatic compound. The sulfonamide functional group is a cornerstone in medicinal chemistry, bestowing a wide range of biological activities upon molecules that contain it. As such, compounds like this compound are of significant interest in pharmaceutical research and development, potentially as active pharmaceutical ingredients (APIs), intermediates, or reference standards.

Accurate and precise quantification of this molecule is paramount throughout the drug development lifecycle. From ensuring purity and stability in bulk drug substance to determining its concentration in formulated drug products and tracking its metabolic fate in preclinical studies, robust analytical methods are indispensable. This document provides a comprehensive guide to the principles, protocols, and validation of analytical methods for the quantification of this compound, tailored for researchers, quality control analysts, and drug development professionals. The methodologies presented are grounded in established analytical principles for sulfonamides and are designed to be adaptable to specific laboratory and matrix requirements.

Physicochemical Properties and Analytical Considerations

Before delving into specific protocols, understanding the physicochemical properties of this compound is crucial for methodical analytical development.

  • Structure: The molecule possesses a tosyl group attached to a 4-aminophenol moiety.

  • Chromophores: The presence of two aromatic rings (the phenyl and the tolyl groups) provides strong chromophores, making it an excellent candidate for UV-Vis spectrophotometry and HPLC with UV detection.

  • Ionization: The phenolic hydroxyl group and the sulfonamide nitrogen can be protonated or deprotonated, making the compound suitable for analysis by mass spectrometry, typically in positive or negative electrospray ionization (ESI) modes.

  • Solubility: The compound's aromatic nature suggests solubility in common organic solvents like acetonitrile, methanol, and DMSO. The phenolic hydroxyl may impart slight aqueous solubility, which can be modulated by pH.

These characteristics inform the selection of appropriate analytical techniques and the optimization of experimental parameters.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis due to its robustness, precision, and cost-effectiveness. The strong UV absorbance of this compound makes this an ideal primary method for quantification in drug substance and dosage forms.

Causality Behind Experimental Choices
  • Stationary Phase: A reversed-phase C18 (octadecylsilane) column is selected as the first choice. The non-polar nature of the analyte will lead to retention on the non-polar stationary phase, allowing for effective separation from more polar impurities or excipients. A Phenyl-Hexyl column could be a viable alternative, offering different selectivity through pi-pi interactions with the aromatic rings of the analyte.[1]

  • Mobile Phase: A combination of a weak acid in water (e.g., 0.1% formic acid) and an organic modifier (acetonitrile or methanol) is proposed. The acid suppresses the ionization of the phenolic hydroxyl group, leading to a more consistent retention time and improved peak shape. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for aromatic compounds.

  • Detection Wavelength: The wavelength should be set at or near the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. Based on the structure and data for similar compounds, a λmax is expected in the 250-280 nm range.[1] This must be experimentally determined by scanning a standard solution.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) working Prepare Working Standards (Dilute stock in mobile phase) stock->working sample Prepare Sample Solution (e.g., extract tablet powder) stock->sample injection Inject Standards & Samples working->injection sample->injection instrument Instrument Setup (Column, Mobile Phase, λ) instrument->injection chromatogram Acquire Chromatograms injection->chromatogram calibration Generate Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantification Quantify Analyte in Sample calibration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (≥98%)

  • Ultrapure water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions (Starting Point):

  • Column: Cogent RP Phenyl Hexyl™, 5 µm, 4.6 x 150 mm[1] or equivalent C18 column.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 75% A / 25% B (Isocratic)[1] (This may need to be optimized to a gradient for complex samples).

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 270 nm (To be confirmed by λmax scan)[1]

  • Run Time: 10 minutes

3. Preparation of Solutions:

  • Diluent: Mobile phase (75:25 Water:Acetonitrile with 0.1% Formic Acid).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution with the diluent to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (from a hypothetical tablet):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to one average tablet weight into a suitable volumetric flask.

    • Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to dissolve the active ingredient.

    • Dilute to volume with methanol and mix well.

    • Filter a portion of this solution through a 0.45 µm syringe filter.

    • Perform a final dilution with the diluent to bring the concentration into the range of the calibration curve.

4. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the working standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. A linear regression should yield a correlation coefficient (r²) ≥ 0.999.

  • Inject the prepared sample solutions.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis (quantification in plasma or urine) or trace-level impurity analysis, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the specific detection capabilities of a triple quadrupole mass spectrometer.

Causality Behind Experimental Choices
  • Ionization: Positive ion electrospray ionization (+ESI) is a logical starting point. The sulfonamide nitrogen can be readily protonated in the acidic mobile phase to form a stable [M+H]⁺ precursor ion.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the protonated molecule (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable fragment (product ion) in the third quadrupole. This process is highly specific and significantly reduces background noise, leading to very low limits of detection.[2][3]

  • Chromatography: The same reversed-phase HPLC conditions as the UV method can be used as a starting point. The mobile phase is already compatible with MS detection.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_ms Method Development & Analysis cluster_data Data Processing stock Prepare Stock & Working Solutions (Analyte & IS) sample Prepare Sample (e.g., Protein Precipitation of Plasma) stock->sample infusion Infuse Standard to Determine Precursor & Product Ions stock->infusion injection Inject Standards & Samples sample->injection lc_setup LC-MS/MS Instrument Setup infusion->lc_setup lc_setup->injection acquisition Acquire Data (MRM Mode) injection->acquisition calibration Generate Calibration Curve (Peak Area Ratio vs. Conc. Ratio) acquisition->calibration quantification Quantify Analyte in Sample calibration->quantification report Generate Report quantification->report

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS Quantification

1. Materials and Reagents:

  • As per HPLC-UV method, but with LC-MS grade solvents and additives.

  • An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte. If unavailable, a structurally similar sulfonamide not present in the samples can be used.

2. LC-MS/MS Conditions (Starting Point):

  • LC System: Same as the HPLC-UV method.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Key MS Parameters:

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150 °C

    • Desolvation Gas (N₂) Flow: ~800 L/hr

    • Desolvation Temperature: ~400 °C

  • MRM Transitions: To be determined experimentally (see step 4).

3. Preparation of Solutions:

  • Prepare standard and sample solutions as in the HPLC-UV method, but at much lower concentrations (e.g., ng/mL range).

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration in the diluent.

  • Sample Preparation (from a hypothetical plasma sample):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the IS working solution.

    • Add 300 µL of acetonitrile (protein precipitation agent).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

4. MRM Method Development and Analysis:

  • Analyte Infusion: Infuse a ~1 µg/mL solution of the reference standard directly into the mass spectrometer. In a full scan mode, identify the [M+H]⁺ ion.

  • Product Ion Scan: Select the [M+H]⁺ as the precursor ion and perform a product ion scan by ramping the collision energy to identify the most stable and abundant fragment ions.

  • MRM Optimization: Select the most intense precursor → product ion transition for quantification and a second transition for confirmation. Optimize the collision energy for each transition to maximize the signal. Repeat this process for the Internal Standard.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Calculate the concentration in samples from this curve.

Part 3: UV-Visible Spectrophotometry

For a rapid, simple estimation of concentration in a pure solution or simple formulation with no interfering excipients, direct UV-Vis spectrophotometry can be employed. This method is less specific than chromatography but is valuable for high-throughput screening or basic quality checks.

Detailed Protocol: UV-Vis Spectrophotometry

1. Materials and Reagents:

  • This compound reference standard

  • Spectrophotometric grade methanol (or other suitable solvent)

  • Quartz cuvettes (1 cm path length)

2. Method Development and Analysis:

  • Solvent Selection: Dissolve the analyte in a solvent that provides good solubility and is transparent in the UV region of interest (e.g., methanol).[4]

  • Determination of λmax: Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in the selected solvent. Scan the solution in the UV-Vis spectrophotometer from 400 nm to 200 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of known concentrations spanning the desired range.

  • Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or close to it).

  • Sample Analysis: Prepare the sample solution in the same solvent and dilute it to ensure its absorbance falls within the linear range of the calibration curve. Measure its absorbance at λmax.

  • Calculation: Determine the concentration of the sample from the calibration curve's regression equation (Absorbance = slope × Concentration + intercept).

Part 4: Method Validation Protocol (ICH Q2(R1) Framework)

Any analytical method intended for regulatory submission or routine quality control must be validated to demonstrate its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6]

Validation Parameters and Acceptance Criteria
Parameter Purpose Typical Acceptance Criteria (for an Assay of a Major Component)
Specificity To ensure the signal measured is unequivocally from the analyte of interest, without interference from diluents, excipients, or degradation products.Peak purity analysis (for HPLC) should pass. No co-eluting peaks at the analyte's retention time in placebo and blank injections.
Linearity To demonstrate a proportional relationship between analyte concentration and the analytical signal over a defined range.Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the target concentration.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the test concentration for a drug product assay.
Accuracy The closeness of the test results to the true value. Determined by spike recovery studies.Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% from six replicate preparations. Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days, analysts, or instruments.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1. Must be demonstrated with acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).The results should remain within the system suitability criteria when parameters are slightly varied.
Data Presentation: Summary Tables

Table 1: Linearity Data Summary

Concentration (µg/mL) Peak Area / Absorbance (Replicate 1) Peak Area / Absorbance (Replicate 2) Mean
Level 1
Level 2
Level 3
Level 4
Level 5
Slope: Intercept:

| Correlation Coefficient (r²): | | | |

Table 2: Accuracy (Recovery) Data Summary

Concentration Level Amount Spiked (µg/mL) Amount Recovered (µg/mL) % Recovery
80%
100%
120%
Mean % Recovery:

| RSD of Recovery: | | | |

Table 3: Precision Data Summary

Replicate Repeatability (Peak Area) Intermediate Precision (Peak Area)
1
2
3
4
5
6
Mean:
Standard Deviation:

| % RSD: | | |

References

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  • Goulas, V., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences, 23(2), 185-189.
  • Shimadzu Corporation. (2022, November 2). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. [Link]
  • Idown, O. E., & Al-Majed, A. A. (2012). Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals. International Journal of Pharmaceutical Sciences Review and Research, 14(2), 6-24.
  • Ivanovic, D., et al. (2011). Validation of UV spectrophotometric and HPLC methods for quantitative determination of atenolol in pharmaceutical preparations.
  • Masne, T., et al. (2023). Method Development and Validation of UV-Spectrophotometric Estimation of Hydroxychloroquine Sulphate in Bulk and Pharmaceutical Dosage Form. Asian Journal of Chemical Sciences, 12(3), 1-11.
  • de Oliveira, A. P., et al. (2016). UV Spectrophotometric method for quantitative determination of Agomelatine in coated tablets. Drug Analytical Research, 1(1), 12-17.
  • G., S., et al. (2024). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. International Journal of Pharmaceutical Quality Assurance, 15(2), 345-351.

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Application Notes and Protocols: A Guide to Utilizing N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Versatile Sulfonamide

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide belongs to the sulfonamide class of compounds, a group renowned for its diverse therapeutic applications, ranging from antimicrobial to anticancer agents.[1] The core chemical scaffold of sulfonamides imparts a unique ability to interact with the active sites of various enzymes, often leading to potent and selective inhibition. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in enzyme inhibition assays.

Recent studies have highlighted the inhibitory activity of structurally similar sulfonamides against key enzymes implicated in neurodegenerative diseases and inflammation, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). Furthermore, the sulfonamide moiety is a well-established pharmacophore for targeting carbonic anhydrases (CAs), a family of enzymes involved in a multitude of physiological processes.[2][3]

This guide provides detailed, field-proven protocols for assessing the inhibitory potential of this compound against these critical enzyme targets. The methodologies are designed to be robust, reproducible, and adaptable for high-throughput screening and detailed kinetic analysis.

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is fundamental to experimental design. The following table summarizes the key physicochemical characteristics of this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃SPubChem[4]
Molecular Weight 263.31 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 3897-39-0PubChem

Section 1: Cholinesterase Inhibition Assays (AChE and BChE)

Scientific Rationale:

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine.[5][6] Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[7][8] Assessing the inhibitory activity of this compound against AChE and BChE can therefore reveal its potential as a neuroprotective agent.

The most widely accepted method for measuring cholinesterase activity is the spectrophotometric assay developed by Ellman.[2][9][10] This assay relies on the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. The produced thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[11][12][13] The rate of color formation is directly proportional to the enzyme's activity.

Experimental Workflow for Cholinesterase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis Compound_Prep Prepare N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Stock Plate_Setup Add Buffer, Inhibitor/ Vehicle, and Enzyme Compound_Prep->Plate_Setup Enzyme_Prep Prepare AChE/BChE Working Solutions Enzyme_Prep->Plate_Setup Reagent_Prep Prepare Substrate (ATCh/BTCh) & DTNB Solutions Reaction_Start Add Substrate (ATCh/BTCh) & DTNB Reagent_Prep->Reaction_Start Preincubation Pre-incubate at RT Plate_Setup->Preincubation Preincubation->Reaction_Start Measurement Kinetic Measurement at 412 nm Reaction_Start->Measurement Calculation Calculate Rate of Reaction & % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for AChE/BChE inhibition assay.

Detailed Protocol:

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATChI)

  • S-Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Reagent Preparation:

  • Inhibitor Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to achieve a 10 mM stock solution.

  • Enzyme Solutions (0.5 U/mL): Prepare separate stock solutions of AChE and BChE in phosphate buffer.

  • Substrate Solutions (15 mM): Prepare fresh solutions of ATChI and BTCI in deionized water.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.

Assay Procedure:

  • Plate Setup:

    • Blank: 175 µL of phosphate buffer.

    • Control (No Inhibitor): 125 µL of phosphate buffer, 25 µL of enzyme solution, and 25 µL of DMSO.

    • Inhibitor Wells: 100 µL of phosphate buffer, 25 µL of enzyme solution, and varying concentrations of the inhibitor solution (diluted from the stock). The final volume in each well should be brought to 175 µL with phosphate buffer.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 25 µL of the respective substrate solution (ATChI for AChE, BTCI for BChE) and 50 µL of DTNB solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 10-15 minutes, with readings taken every minute.

Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Section 2: Lipoxygenase (LOX) Inhibition Assay

Scientific Rationale:

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of pro-inflammatory lipid mediators such as leukotrienes and lipoxins.[14][15][16] Inhibition of LOX activity is a promising strategy for the treatment of inflammatory diseases and certain cancers.[1] Evaluating the effect of this compound on LOX activity can provide insights into its anti-inflammatory potential.

The LOX inhibition assay is typically performed by monitoring the formation of the conjugated diene hydroperoxide product, which exhibits a characteristic absorbance at 234 nm.[17][18] A decrease in the rate of increase in absorbance at this wavelength in the presence of the inhibitor indicates enzymatic inhibition.

Experimental Workflow for LOX Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution (Cuvette/Plate) cluster_analysis Data Acquisition & Analysis Compound_Prep Prepare N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Stock Incubation Incubate Enzyme with Inhibitor/Vehicle Compound_Prep->Incubation Enzyme_Prep Prepare LOX Working Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Linoleic Acid Substrate Solution Reaction_Start Add Linoleic Acid to Initiate Reaction Substrate_Prep->Reaction_Start Incubation->Reaction_Start Measurement Kinetic Measurement at 234 nm Reaction_Start->Measurement Calculation Calculate Rate of Reaction & % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for LOX inhibition assay.

Detailed Protocol:

Materials:

  • This compound

  • Lipoxidase (Soybean lipoxygenase)

  • Linoleic acid

  • Borate buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis spectrophotometer or microplate reader

Reagent Preparation:

  • Inhibitor Stock Solution (10 mM): Dissolve this compound in DMSO.

  • Enzyme Solution (approx. 10,000 U/mL): Dissolve lipoxidase in cold borate buffer. Keep on ice.

  • Substrate Solution (250 µM): Prepare a fresh solution of linoleic acid in borate buffer.

Assay Procedure:

  • Reaction Mixture: In a cuvette or well, mix the borate buffer, enzyme solution, and the inhibitor solution at various concentrations. For the control, add DMSO instead of the inhibitor.

  • Pre-incubation: Incubate the mixture at room temperature for 5 minutes.

  • Reaction Initiation: Add the linoleic acid substrate solution to initiate the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm for 5 minutes.

Data Analysis:

  • Calculate the rate of reaction for both the control and the inhibitor-containing samples.

  • Determine the percentage of inhibition as described for the cholinesterase assay.

  • Calculate the IC₅₀ value from the dose-response curve.

Section 3: Carbonic Anhydrase (CA) Inhibition Assay

Scientific Rationale:

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[19][20] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[21][22] The sulfonamide group is a classic zinc-binding pharmacophore, making this compound a prime candidate for CA inhibition.[23][24]

A common method to assess CA inhibition is based on the enzyme's esterase activity.[25][26] The assay measures the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which absorbs at 400-405 nm. A reduction in the rate of p-nitrophenol formation indicates inhibition of CA.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis Compound_Prep Prepare N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Stock Plate_Setup Add Buffer, Inhibitor/ Vehicle, and Enzyme Compound_Prep->Plate_Setup Enzyme_Prep Prepare CA Working Solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare p-NPA Substrate Solution Reaction_Start Add p-NPA Substrate Substrate_Prep->Reaction_Start Preincubation Pre-incubate at RT Plate_Setup->Preincubation Preincubation->Reaction_Start Measurement Kinetic Measurement at 400-405 nm Reaction_Start->Measurement Calculation Calculate Rate of Reaction & % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for CA inhibition assay.

Detailed Protocol:

Materials:

  • This compound

  • Human or bovine carbonic anhydrase

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Acetonitrile or DMSO

  • 96-well microplate

  • Microplate reader

Reagent Preparation:

  • Inhibitor Stock Solution (10 mM): Dissolve this compound in DMSO.

  • Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve CA in cold Tris-HCl buffer.

  • Substrate Stock Solution (e.g., 3 mM): Dissolve p-NPA in acetonitrile or DMSO. Prepare fresh daily.

Assay Procedure:

  • Plate Setup:

    • Blank: Buffer only.

    • Control (No Inhibitor): Buffer, enzyme solution, and DMSO.

    • Inhibitor Wells: Buffer, enzyme solution, and varying concentrations of the inhibitor.

  • Pre-incubation: Add the enzyme to the wells containing buffer and inhibitor/vehicle and incubate at room temperature for 10-15 minutes.

  • Reaction Initiation: Add the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

Data Analysis:

  • Calculate the rate of reaction for all wells.

  • Determine the percentage of inhibition for each inhibitor concentration.

  • Calculate the IC₅₀ value from the dose-response curve.

Section 4: Signaling Pathways and Biological Relevance

Cholinesterase and Neurological Pathways:

AChE is a key enzyme in the cholinergic nervous system, responsible for terminating the signal at cholinergic synapses by hydrolyzing acetylcholine.[27] In conditions like Alzheimer's disease, there is a decline in acetylcholine levels, leading to cognitive impairment.[28] BChE, while having a broader substrate specificity, can also hydrolyze acetylcholine and its levels are often altered in Alzheimer's disease.[29] By inhibiting AChE and BChE, the concentration of acetylcholine in the synaptic cleft increases, enhancing cholinergic neurotransmission.

cluster_pathway Cholinergic Synapse ACh Acetylcholine (ACh) Released AChR Acetylcholine Receptors ACh->AChR Binds to AChE_BChE AChE / BChE ACh->AChE_BChE Substrate for Signal Signal Transmission AChR->Signal Hydrolysis ACh Hydrolysis AChE_BChE->Hydrolysis Inhibitor N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Inhibitor->AChE_BChE Inhibits

Caption: Inhibition of cholinergic signaling.

Lipoxygenase and Inflammatory Pathways:

Lipoxygenases are central to the arachidonic acid cascade, which produces a variety of inflammatory mediators.[30] For instance, 5-lipoxygenase is crucial for the synthesis of leukotrienes, which are potent chemoattractants for immune cells and mediators of bronchoconstriction in asthma.[30] Inhibition of LOX can therefore dampen the inflammatory response.

cluster_pathway Arachidonic Acid Cascade AA Arachidonic Acid LOX Lipoxygenase (LOX) AA->LOX Substrate for Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Inhibitor->LOX Inhibits

Caption: Inhibition of the LOX pathway.

Conclusion and Future Directions

This guide provides a comprehensive framework for investigating the enzyme inhibitory properties of this compound. The detailed protocols for cholinesterase, lipoxygenase, and carbonic anhydrase assays offer a solid foundation for initial screening and further mechanistic studies. The observed inhibitory activities can pave the way for lead optimization and the development of novel therapeutic agents for a range of diseases. Further research should focus on determining the mode of inhibition (e.g., competitive, non-competitive) and assessing the selectivity of the compound against different enzyme isoforms. In vivo studies will also be crucial to validate the therapeutic potential of this promising sulfonamide.

References

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Bishayee, K., et al. (2021). Lipoxygenase (LOX) Pathway: A Promising Target to Combat Cancer. PubMed.
  • Baronas, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal.
  • Chen, X., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
  • Farid, M., et al. (2013). Emerging significance of butyrylcholinesterase. PubMed Central.
  • Bio-protocol. Acetylcholinesterase Inhibition Assay.
  • Cyrus, T., & Witztum, J. L. (2006). Lipoxygenase Pathways as Mediators of Early Inflammatory Events in Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology.
  • Geerts, H. (2013). A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer's Disease. Psychiatrist.com.
  • Flesher, R. P., et al. (2012). 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity. PubMed Central.
  • Darvesh, S., et al. (2016). Butyrylcholinesterase as a Diagnostic and Therapeutic Target for Alzheimer's Disease. Current Alzheimer Research.
  • Quora. What is acetylcholinesterase and its function?.
  • ResearchGate. The Role of Butyrylcholinesterase (BCHE) in Physiology and Diseases.
  • Study.com. Acetylcholinesterase | Definition, Function & Location.
  • Greig, N. H., et al. (2005). Butyrylcholinesterase: An Important New Target in Alzheimer's Disease Therapy. International Psychogeriatrics.
  • Wikipedia. Acetylcholinesterase.
  • van der Kraan, P. M., & van den Berg, W. B. (2007). Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked. PubMed Central.
  • ResearchGate. Procedure for assay of 15-lipoxygenase inhibition.
  • Wikipedia. Acetylcholine.
  • National Center for Biotechnology Information. Identification of Compounds for Butyrylcholinesterase Inhibition. PubMed Central.
  • Wikipedia. Lipoxygenase.
  • Bua, S., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
  • Siddiqui, M. F., & Tuma, F. (2023). Physiology, Acetylcholinesterase. StatPearls.
  • Ghorbani, M., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • MDPI. Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening.
  • Wikipedia. Ellman's reagent.
  • bioRxiv. Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma.
  • Chatonnet, A., & Lockridge, O. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PubMed Central.
  • CABI Digital Library. In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables.
  • ACS Publications. Ellman’s Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance. Langmuir.
  • Taylor & Francis Online. Lipoxygenase inhibiting activity of some Malaysian plants.
  • International Journal of ChemTech Research. Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract.
  • National Institutes of Health. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
  • PubChem. N-hydroxy-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide.
  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • PubChem. N-(4-Benzoylphenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide.
  • PubChem. N-(4-Hydroxyphenyl)benzenesulfonamide.

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Application Notes and Protocols for N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is a molecule of significant interest in the field of medicinal chemistry. Belonging to the esteemed sulfonamide class of compounds, it presents a versatile scaffold for the development of novel therapeutic agents. The inherent chemical properties of the benzenesulfonamide moiety, coupled with the reactive potential of the hydroxyphenyl group, make this compound a valuable starting point for derivatization and biological screening.

The sulfonamide group is a cornerstone in drug discovery, renowned for its presence in a wide array of clinically approved drugs with antibacterial, anticancer, anti-inflammatory, and diuretic activities.[1] This functional group can act as a zinc-binding group in metalloenzymes, a key interaction for inhibiting enzymes like carbonic anhydrases.[2][3][4][5] The 4-hydroxyphenyl moiety provides a site for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. We will delve into the synthesis of this compound, explore its known and potential therapeutic applications with detailed experimental protocols, and discuss the underlying mechanisms of action. Our focus is to provide not just a set of instructions, but a framework for understanding the scientific rationale behind the experimental designs, empowering researchers to confidently explore the therapeutic potential of this promising molecule.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a relatively straightforward nucleophilic substitution reaction. The following protocol provides a reliable method for its preparation in a laboratory setting.

Reaction Principle: The synthesis involves the reaction of 4-aminophenol with p-toluenesulfonyl chloride. The amino group of 4-aminophenol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is used to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

Materials and Reagents:

  • 4-Aminophenol

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Pyridine or aqueous sodium carbonate solution

  • Dichloromethane or other suitable organic solvent

  • 5 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Ethanol or methanol for recrystallization

  • Standard laboratory glassware

  • Stirring plate and magnetic stirrer

  • Rotary evaporator

Experimental Protocol:

  • Reactant Setup: In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) in pyridine or a mixture of an organic solvent like dichloromethane and an aqueous solution of sodium carbonate (to maintain a basic pH).[6][7]

  • Addition of Tosyl Chloride: While stirring the solution at room temperature, slowly add p-toluenesulfonyl chloride (1 to 1.2 equivalents) portion-wise or as a solution in the same organic solvent.[6][7] The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (typically 2-24 hours).[7][8] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • If pyridine is used as the solvent, remove it under reduced pressure.

    • Acidify the reaction mixture with 5 M HCl to protonate any remaining pyridine and precipitate the product.[7]

    • If a two-phase system was used, separate the organic layer. Wash the organic layer sequentially with water and brine.[8]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to yield pure this compound as a solid.[7]

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product p_aminophenol 4-Aminophenol reaction_step Nucleophilic Substitution (Pyridine or Na₂CO₃, RT) p_aminophenol->reaction_step tosyl_chloride p-Toluenesulfonyl Chloride tosyl_chloride->reaction_step acidification Acidification (HCl) reaction_step->acidification extraction Solvent Extraction acidification->extraction drying Drying (Na₂SO₄) extraction->drying concentration Concentration drying->concentration recrystallization Recrystallization concentration->recrystallization final_product N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide recrystallization->final_product

Caption: Synthetic workflow for this compound.

Therapeutic Applications and Investigative Protocols

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, and this compound, along with its derivatives, has shown promise in several therapeutic areas.

Enzyme Inhibition

a) Acetylcholinesterase (AChE) Inhibition

Scientific Rationale: Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[9] N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide has been identified as a suitable inhibitor of AChE.[6]

Postulated Mechanism of Inhibition: While detailed mechanistic studies on this specific compound are limited, sulfonamides can act as non-competitive or mixed-type inhibitors of AChE. They are thought to bind to the peripheral anionic site or an allosteric site of the enzyme, rather than the active site where acetylcholine binds. This binding induces a conformational change in the enzyme, reducing its catalytic efficiency.

G AChE Acetylcholinesterase (AChE) Inhibition Inhibition AChE->Inhibition Leads to ActiveSite Active Site Hydrolysis Hydrolysis ActiveSite->Hydrolysis Catalyzes AllostericSite Allosteric Site AllostericSite->AChE Induces conformational change ACh Acetylcholine ACh->ActiveSite Binds to Inhibitor N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Inhibitor->AllostericSite Binds to Products Choline + Acetate Hydrolysis->Products Inhibition->Hydrolysis

Caption: Postulated allosteric inhibition of AChE.

Protocol for In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method):

This colorimetric assay is a widely used method for screening AChE inhibitors.[9][10]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) dissolved in DMSO

  • Positive control (e.g., Donepezil or Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO. Serially dilute these to obtain a range of concentrations.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add phosphate buffer, DTNB solution, test compound solution at various concentrations, and AChE solution.

    • Control wells (100% activity): Add phosphate buffer, DTNB solution, DMSO (vehicle control), and AChE solution.

    • Blank wells: Add phosphate buffer, DTNB solution, and ATCI solution (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate, ATCI solution, to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.[9]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

b) Lipoxygenase (LOX) Inhibition

Scientific Rationale: Lipoxygenases are enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of pro-inflammatory leukotrienes. Inhibition of LOX is a key strategy for the development of anti-inflammatory drugs.[6] Derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide have demonstrated inhibitory activity against lipoxygenase.[6]

Protocol for In Vitro Lipoxygenase Inhibition Assay:

This spectrophotometric assay measures the formation of a conjugated diene, a product of the LOX-catalyzed reaction.[11][12]

Materials:

  • Lipoxygenase (from soybean)

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (pH 9.0) or Phosphate buffer (pH 8.0)

  • Test compound dissolved in DMSO

  • Positive control (e.g., Quercetin or Zileuton)

  • UV-transparent 96-well plate or quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO and create serial dilutions.

    • Prepare a working solution of lipoxygenase in the buffer.

    • Prepare a substrate solution (linoleic acid or arachidonic acid) in the buffer.

  • Assay Setup:

    • Test wells: Add buffer, test compound solution, and enzyme solution.

    • Control wells (100% activity): Add buffer, DMSO (vehicle control), and enzyme solution.

    • Blank wells: Add buffer and substrate solution (no enzyme).

  • Pre-incubation: Incubate the mixtures at 25°C for 5-10 minutes.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 234 nm for 5 minutes.[11][12]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition and the IC50 value as described for the AChE assay.

Anticancer Potential

Scientific Rationale: The benzenesulfonamide scaffold is present in several anticancer drugs that target various mechanisms, including carbonic anhydrase inhibition, cell cycle arrest, and induction of apoptosis.[2][13] While direct studies on the anticancer activity of this compound are limited, its derivatives have been investigated for their potential as anticancer agents.[13] The primary method for initial screening of potential anticancer compounds is the in vitro cytotoxicity assay.

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many anticancer agents trigger programmed cell death. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[14]

  • Inhibition of Signaling Pathways: Key pathways for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways, are common targets.[14]

G cluster_mechanisms Potential Anticancer Mechanisms cluster_outcomes Cellular Outcomes Compound N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide (or its derivatives) Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest SignalInhibition Inhibition of Survival Signaling Pathways Compound->SignalInhibition CellDeath Cancer Cell Death Apoptosis->CellDeath ProlifInhibition Inhibition of Proliferation CellCycleArrest->ProlifInhibition SignalInhibition->CellDeath SignalInhibition->ProlifInhibition

Caption: Potential anticancer mechanisms of action.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[15][16]

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Test / Absorbance of Control) x 100

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Summary of IC50 Values for N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide and a Derivative:

CompoundTarget EnzymeIC50 (µM)Reference
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamideAcetylcholinesterase75 ± 0.83[6]
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideLipoxygenase57 ± 0.97[6]
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideButyrylcholinesterase89 ± 0.79[6]
Anti-inflammatory Properties

Scientific Rationale: Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a variety of diseases. As discussed, the inhibition of enzymes like lipoxygenase can lead to anti-inflammatory effects. Furthermore, sulfonamide-containing compounds have been shown to modulate key inflammatory signaling pathways.[17]

Potential Mechanism of Action: The anti-inflammatory effects of benzenesulfonamide derivatives may be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are central regulators of the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2).[17][18][19]

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->InflammatoryGenes Induces Inhibitor N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Inhibitor->MAPK Inhibits Inhibitor->IKK Inhibits

Caption: Potential inhibition of NF-κB and MAPK signaling pathways.

Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Measurement):

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS (from E. coli)

  • Test compound dissolved in DMSO

  • Griess reagent

  • 96-well cell culture plate

  • Humidified incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with the compound only.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in the samples from the standard curve.

    • Calculate the percentage of inhibition of NO production and the IC50 value.

Data Interpretation and Future Directions

The protocols provided herein will generate quantitative data, primarily in the form of IC50 values. These values are crucial for comparing the potency of this compound and its derivatives against different biological targets. A lower IC50 value indicates a more potent compound.

Future Research:

The promising in vitro activities of this compound and its analogs warrant further investigation. Key future directions include:

  • Lead Optimization: Synthesize a library of derivatives by modifying the hydroxyphenyl and methylbenzenesulfonamide moieties to improve potency and selectivity.

  • Detailed Mechanistic Studies: Conduct experiments to elucidate the precise mechanism of action, including enzyme kinetics studies to determine the mode of inhibition (competitive, non-competitive, etc.) and Western blotting to confirm the modulation of signaling pathways.

  • In Vivo Efficacy Studies: Evaluate the therapeutic potential of the most promising compounds in animal models of the relevant diseases (e.g., Alzheimer's, inflammation, cancer).

  • Pharmacokinetic and Toxicological Profiling: Assess the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds to determine their drug-likeness and safety.

By systematically applying the protocols and insights provided in these application notes, the scientific community can further unlock the therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

References

  • [Link to a general medicinal chemistry of sulfonamides review - placeholder]
  • [Placeholder for a review on AChE inhibitors for Alzheimer's]
  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. [Link]
  • ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • [Placeholder for a review on lipoxygenase inhibitors]
  • [Placeholder for a review on the role of LOX in inflamm
  • [Placeholder for a review on anticancer properties of sulfonamides]
  • CABI Digital Library. (n.d.). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. [Link]
  • Rehman, A. et al. (2012). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • [Placeholder for a review on NF-kB signaling in inflamm
  • [Placeholder for a review on MAPK signaling in inflamm
  • [Placeholder for a review on PI3K/Akt signaling in cancer]
  • [Placeholder for a review on MAPK/ERK signaling in cancer]
  • Nemra, M. T. M. et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
  • Bozdag, M. et al. (2015). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. PubMed Central. [Link]
  • ResearchGate. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]
  • Angapelly, S. et al. (2023). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PubMed Central. [Link]
  • [Placeholder for a review on apoptosis p
  • Di Paola, R. et al. (2020).
  • Kim, H. J. et al. (2020). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]
  • [Placeholder for a review on cell cycle regul
  • Ngassa, F. N. et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
  • Ngassa, F. N. et al. (2019). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PubMed Central. [Link]
  • [Placeholder for a review on the Griess assay for nitric oxide]
  • [Placeholder for a review on the Ellman's assay]
  • Matysiak, J. et al. (2021).
  • [Placeholder for a review on the MTT assay]
  • Chen, C. H. et al. (2015). Molecular mechanisms underlying the antitumor activity of (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide in human... Oncotarget. [Link]
  • [Placeholder for a review on the synthesis of sulfonamides]
  • [Placeholder for a review on the role of nitric oxide in inflamm
  • Juniper Publishers. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). [Link]
  • Lee, J. Y. et al. (2018). Anti-Inflammatory Potential of Newly Synthesized 4-[(Butylsulfinyl)methyl]-1,2-benzenediol in Lipopolysaccharide-Stimulated BV2 Microglia. PubMed Central. [Link]

Sources

Application Notes & Protocols for the Experimental Setup of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2] N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, the subject of this guide, serves as a valuable scaffold and precursor for synthesizing more complex molecules with potential biological activities.[3][4] Its structure incorporates a reactive phenolic hydroxyl group and a sulfonamide nitrogen, both of which can be selectively functionalized to generate diverse libraries of compounds for screening and development.

This document provides a comprehensive guide to the synthesis, characterization, and subsequent reactions of this compound. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a nucleophilic substitution reaction between 4-aminophenol and 4-methylbenzenesulfonyl chloride (tosyl chloride). The lone pair of electrons on the nitrogen atom of 4-aminophenol acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. A base is used to quench the HCl byproduct formed during the reaction.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group of p-aminophenol on the electron-deficient sulfur atom of tosyl chloride, followed by the elimination of a chloride ion. The subsequent deprotonation of the nitrogen atom by a base yields the final product.

G cluster_reactants Reactants cluster_products Products p_aminophenol 4-Aminophenol attack S atom of Tosyl Chloride p_aminophenol->attack Nucleophilic Attack tosyl_chloride 4-Methylbenzenesulfonyl Chloride tosyl_chloride->attack product N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide hcl HCl intermediate Intermediate attack->intermediate Tetrahedral Intermediate intermediate->product Chloride Elimination intermediate->hcl Proton Transfer

Caption: Synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberKey Hazards
4-Aminophenol109.13123-30-8Harmful if swallowed, skin/eye irritant
4-Methylbenzenesulfonyl chloride (Tosyl Chloride)190.6598-59-9Causes severe skin burns and eye damage
Triethylamine101.19121-44-8Flammable, toxic, corrosive
Dioxane88.11123-91-1Flammable, carcinogen, irritant
Ethanol46.0764-17-5Flammable
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.09 g (10 mmol) of 4-aminophenol in 30 mL of dioxane.

  • Addition of Reagents: To the stirring solution, add 1.90 g (10 mmol) of 4-methylbenzenesulfonyl chloride.

  • Catalyst Addition: Add a few drops of triethylamine to the mixture to act as a catalyst and to neutralize the HCl formed during the reaction.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cooling and Precipitation: After the reflux period, allow the mixture to cool to room temperature. The solid product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound. A yield of approximately 91% can be expected.[5]

Characterization of the Synthesized Product

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Peaks corresponding to the aromatic protons of both rings, the methyl group protons, the amine proton, and the hydroxyl proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
IR Spectroscopy Characteristic absorption bands for N-H, O-H, S=O, and C-S bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (263.31 g/mol ).[6]

Further Reactions: O-Alkylation

The phenolic hydroxyl group of this compound is a key site for further functionalization, such as O-alkylation, to produce a variety of derivatives.

General O-Alkylation Mechanism

The reaction typically proceeds via an SN2 mechanism where the phenoxide, formed by deprotonating the hydroxyl group with a base like sodium hydride, acts as a nucleophile and attacks an alkyl halide.

G cluster_reactants Reactants cluster_products Products start_material N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide deprotonation Proton Abstraction start_material->deprotonation Deprotonation base Base (e.g., NaH) base->deprotonation alkyl_halide Alkyl Halide (R-X) sn2 Nucleophilic Substitution alkyl_halide->sn2 product O-alkylated product salt NaX phenoxide Phenoxide deprotonation->phenoxide Phenoxide Intermediate phenoxide->sn2 SN2 Attack sn2->product sn2->salt

Caption: General mechanism for O-alkylation.

O-Alkylation Protocol
  • Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Deprotonation: To this suspension, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Alkylation: Add the desired electrophile (e.g., an alkyl halide, 1.1 equivalents) to the reaction mixture and allow it to warm to room temperature. Stir for 12-24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Overall Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the final characterized products.

G start Starting Materials (4-Aminophenol, Tosyl Chloride) synthesis Synthesis of N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide start->synthesis purification Purification (Recrystallization) synthesis->purification characterization1 Characterization (NMR, IR, MS) purification->characterization1 further_reaction Further Reaction (e.g., O-Alkylation) characterization1->further_reaction purification2 Purification (Column Chromatography) further_reaction->purification2 characterization2 Characterization of Derivative purification2->characterization2 end Final Product characterization2->end

Sources

purification techniques for N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Introduction: The Challenge of Purity

This compound is a molecule of significant interest, featuring a versatile structure that incorporates both a phenolic hydroxyl group and a sulfonamide linkage. This scaffold is common in medicinal chemistry and materials science. The compound is typically synthesized via the reaction of 4-aminophenol with 4-methylbenzenesulfonyl chloride (tosyl chloride), often under Schotten-Baumann conditions.[1][2] While the synthesis appears straightforward, achieving high purity is critical for downstream applications, whether for biological screening or as a precursor in multi-step syntheses. The crude product is often contaminated with unreacted starting materials, over-reacted byproducts, and side products from hydrolysis.

This guide provides a comprehensive, field-tested overview of robust purification strategies for this compound. We will move beyond simple procedural lists to explain the chemical principles that underpin each technique, empowering researchers to adapt and troubleshoot these methods effectively. The protocols described herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the final product meets the highest standards of purity.

Chapter 1: Understanding the Chemical Landscape

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.

1.1. The Target Molecule: An Amphipathic Nature

This compound possesses two key functional groups that dictate its chemical behavior:

  • Phenolic Hydroxyl (-OH): This group is weakly acidic (pKa ~10). It can be deprotonated by a sufficiently strong base, such as sodium hydroxide, to form a water-soluble phenoxide salt.[3][4] This is a critical handle for purification.

  • Sulfonamide (R-SO₂NH-R'): The proton on the sulfonamide nitrogen is also weakly acidic (pKa ~10-11), generally less so than the phenolic proton. Its presence contributes to the molecule's polarity and hydrogen bonding capabilities.

1.2. Common Impurities in Synthesis

The primary impurities are derived from the starting materials and potential side reactions:

  • 4-Aminophenol (Starting Material): An amphoteric compound that is sparingly soluble in many organic solvents.

  • 4-Methylbenzenesulfonyl Chloride (Tosyl Chloride, Starting Material): A reactive electrophile, prone to hydrolysis.

  • 4-Methylbenzenesulfonic Acid (Hydrolysis Product): A strong acid formed from the hydrolysis of tosyl chloride. This is a highly polar, often water-soluble impurity.

  • Bis-tosylated Byproduct (e.g., N,O-bis(4-methylphenylsulfonyl)-4-aminophenol): A non-polar, neutral impurity formed if the phenolic hydroxyl group also reacts with tosyl chloride.

Chapter 2: A Multi-Modal Purification Strategy

No single technique is universally optimal. We advocate for a logical, multi-step approach that first removes bulk impurities and then refines the product to high purity. The choice of which techniques to employ depends on the scale of the reaction and the required final purity.

G crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Removes acidic & neutral impurities recrystallization Recrystallization extraction->recrystallization Removes residual polar & non-polar impurities chromatography Column Chromatography extraction->chromatography Alternative to recrystallization pure Pure Product (>99%) recrystallization->pure For highly pure crystalline solids chromatography->pure Highest resolution for difficult separations

Caption: General purification workflow for this compound.

Chapter 3: Bulk Purification via Acid-Base Extraction

Acid-base extraction is a powerful and scalable liquid-liquid extraction technique that separates compounds based on their differing acid-base properties.[5][6] It is the ideal first step to remove the strongly acidic 4-methylbenzenesulfonic acid and any neutral, non-polar byproducts.

3.1. The Underlying Principle: Exploiting pKa Differences

The strategy relies on sequential washes with bases of increasing strength to selectively ionize and remove acidic species into the aqueous phase.[4] The phenolic nature of our target compound allows for its separation from neutral impurities.[5][7]

G cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Layer start Crude Mixture: - Target Compound (Weak Acid) - Tosic Acid (Strong Acid) - Bis-tosylated (Neutral) - 4-Aminophenol (Base/Amphoteric) step1_org After NaHCO₃ Wash: - Target Compound - Bis-tosylated start->step1_org step1_aq NaHCO₃ Layer: - Tosic Acid Salt start->step1_aq Wash 1: Weak Base (NaHCO₃) step2_org After NaOH Wash: - Bis-tosylated step1_org->step2_org step2_aq NaOH Layer: - Target Compound Salt step1_org->step2_aq Wash 2: Strong Base (NaOH)

Caption: Logic of the sequential acid-base extraction process.

3.2. Detailed Protocol for Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Weak Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent frequently to release CO₂ gas that may form from neutralization of strong acids. Shake vigorously for 1-2 minutes.

  • Separation 1: Allow the layers to separate. Drain the lower aqueous layer, which now contains the salt of 4-methylbenzenesulfonic acid.

  • Strong Base Wash: To the remaining organic layer, add a 1 M aqueous solution of sodium hydroxide (NaOH). Shake vigorously for 1-2 minutes, venting occasionally.

  • Separation 2: Allow the layers to separate. The target compound, this compound, is now deprotonated to its sodium phenoxide salt and has migrated to the aqueous layer. Drain this aqueous layer into a separate flask (e.g., an Erlenmeyer flask). The organic layer, containing neutral impurities like the bis-tosylated byproduct, can be discarded.

  • Re-acidification: Cool the collected basic aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper).

  • Precipitation & Isolation: The protonated target compound will precipitate out of the solution as a solid. Collect the solid by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the solid product thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Chapter 4: Final Purification by Recrystallization

Recrystallization is a highly effective method for purifying crystalline solids to a high degree.[8][9] The principle is to dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to slowly cool, whereupon the compound crystallizes out, leaving impurities behind in the solvent.[9]

4.1. Solvent Selection

The choice of solvent is paramount.[9][10] For this compound, polar protic solvents are often effective. Several sources report successful recrystallization from alcohols like ethanol or methanol.[1][11][12]

SolventBoiling Point (°C)Rationale
Ethanol 78Good solubility when hot, lower solubility when cold. Relatively low toxicity.
Methanol 65Similar properties to ethanol, but higher volatility.[11]
Isopropanol 82Can offer a different solubility profile, potentially useful if ethanol fails.
Water 100Generally poor solubility for the target compound, but useful as an anti-solvent.

4.2. Detailed Protocol for Recrystallization

  • Dissolution: Place the semi-purified solid from the extraction into an Erlenmeyer flask. Add a minimal amount of your chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the solid just dissolves completely. Avoid adding excess solvent.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Chapter 5: High-Resolution Purification by Column Chromatography

For the highest purity or for separating compounds with very similar properties, silica gel column chromatography is the method of choice.[13]

5.1. Principles and System Selection

In normal-phase chromatography, a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent). Compounds are separated based on their differential adsorption to the silica gel. More polar compounds interact more strongly and elute later. For our target, a gradient elution is often most effective.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the more polar ethyl acetate. This allows non-polar impurities to elute first, followed by the target compound, and finally highly polar impurities.
Monitoring TLC (UV visualization at 254 nm)Use the same solvent system to monitor the separation.[14]

5.2. Detailed Protocol for Flash Column Chromatography

  • Column Packing: Securely pack a glass column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).

  • Sample Loading: Dissolve the compound in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions.

  • Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, highly purified product.

Chapter 6: Purity Assessment and Final Characterization

A purification is only as good as its analysis. The following methods are essential for validating the purity and confirming the identity of the final product.

TechniquePurposeExpected Results for Pure Compound
TLC Purity check, Rf valueA single spot.
HPLC Quantitative purityA single major peak (>99% area). Reverse-phase C18 columns with an acetonitrile/water mobile phase are common.[15][16][17]
¹H NMR Structural confirmationSignals corresponding to all protons with correct integration and multiplicity. Impurity peaks should be absent. Key signals in DMSO-d₆ often include aromatic protons (δ 6.6-7.6 ppm), a methyl singlet (~δ 2.3 ppm), and exchangeable NH and OH protons.[18]
¹³C NMR Structural confirmationSignals corresponding to all unique carbon atoms.
Melting Point Purity indicatorA sharp, defined melting point range. Literature values can vary, but a narrow range (e.g., 1-2 °C) is indicative of high purity.[19]

References

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  • ResearchGate. (2015). Can I use acid-base extraction for fractional of phenols and flavonoids from plant extract?.
  • Wikipedia. (n.d.). Acid–base extraction.
  • National Center for Biotechnology Information. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. PubChem.
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  • CSB/SJU Chemistry. (2020). Acid base extraction. YouTube.
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  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • National Center for Biotechnology Information. (n.d.). 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide. PubChem.
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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).
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  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Rivai, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre.
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  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- on Newcrom R1 HPLC column.
  • LookChem. (n.d.). This compound.
  • Bazdi, B., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports.
  • European Journal of Chemistry. (n.d.). View of The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives.

Sources

Application Notes & Protocols: Developing Derivatives of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the N-Aryl Sulfonamide Scaffold

The N-aryl sulfonamide moiety is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2] This functional group acts as a versatile pharmacophore, capable of engaging in critical hydrogen bonding and occupying specific pockets within enzyme active sites.[3][4] The core compound, N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, presents a particularly attractive starting point for a drug discovery campaign. It features three distinct regions for chemical modification: the p-hydroxyphenyl ring, the sulfonamide linker, and the 4-methylbenzenesulfonyl (tosyl) group. This inherent modularity allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

The sulfonamide group is a key feature in drugs targeting enzymes like carbonic anhydrases (CAs) and cyclooxygenases (COXs).[5][6][7] For instance, the primary sulfonamide moiety is known to coordinate with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition.[5][6] This mechanism is exploited in diuretics, anti-glaucoma agents, and even anti-cancer therapies targeting tumor-associated CA isoforms like CA IX and XII.[5][6][8] Similarly, the bulky sulfonamide group of COX-2 inhibitors like celecoxib plays a crucial role in their selectivity by sterically hindering entry into the narrower COX-1 active site.[4][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing, synthesizing, and evaluating novel derivatives of this compound. We will detail strategic considerations, robust synthetic protocols, and a tiered screening cascade to identify and advance promising lead compounds.

Part 1: Rationale and Derivative Design Strategy

A successful drug discovery program begins with a logical design strategy. The goal is to create a library of compounds that systematically probes the chemical space around the parent scaffold to build a clear structure-activity relationship (SAR).[10][11]

Pharmacophore Analysis and Key Interaction Points

The this compound scaffold can be dissected into three key regions for modification:

  • Region A (Phenolic Ring): The hydroxyl group is a hydrogen bond donor and acceptor. Its acidity can be modulated, and it serves as a handle for introducing a wide variety of substituents via ether or ester linkages.[12] Modifications here can influence target engagement, solubility, and metabolic stability.

  • Region B (Tosyl Ring): The para-methyl group provides a point for substitution to explore hydrophobic interactions within a target's binding pocket. Replacing the methyl group with other functionalities (e.g., halogens, methoxy groups) can alter electronic properties and binding affinity.

  • Region C (Sulfonamide N-H): The sulfonamide proton is acidic and a critical hydrogen bond donor. While direct substitution on this nitrogen can be challenging and may disrupt the key interaction with targets like carbonic anhydrase, N-alkylation has been explored in other sulfonamide series.[12]

The Design-Make-Test-Analyze (DMTA) Cycle

Drug discovery is an iterative process. The DMTA cycle is the conceptual framework that guides the optimization of a lead compound.

DMTA_Cycle Design Design (Hypothesize SAR, In Silico Modeling) Make Make (Chemical Synthesis & Purification) Design->Make Synthesize Targets Test Test (In Vitro & In Vivo Assays) Make->Test Submit Compounds Analyze Analyze (Interpret Data, Refine SAR) Test->Analyze Generate Data Analyze->Design Inform Next Generation Synthesis_Workflow cluster_0 Scaffold Synthesis cluster_1 Derivatization Aminophenol 4-Aminophenol Scaffold N-(4-hydroxyphenyl)- 4-methylbenzenesulfonamide Aminophenol->Scaffold TosylChloride Tosyl Chloride TosylChloride->Scaffold Derivative O-Substituted Derivative Scaffold->Derivative Scaffold->Derivative O-Alkylation/ Acylation Base Base (e.g., K₂CO₃) Base->Derivative Electrophile Alkyl/Acyl Halide (R-X) Electrophile->Derivative Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Cellular Activity Primary Primary Assay (e.g., CA IX Enzymatic Inhibition) Single High Concentration (10 µM) DoseResponse Dose-Response Assay (Calculate IC₅₀ values for CA IX) Primary->DoseResponse Identify 'Hits' Selectivity Selectivity Assay (Test against off-target isoforms, e.g., CA I, CA II) DoseResponse->Selectivity Confirm On-Target Potency CellAssay Cell-Based Assay (e.g., Cancer Cell Line Proliferation Assay) Selectivity->CellAssay Confirm Selectivity

Sources

Application Notes and Protocols: A Comprehensive Guide to Evaluating the Anti-inflammatory Properties of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide in Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the body's defense mechanism, chronic inflammation can lead to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. A key molecular pathway governing the inflammatory response is the nuclear factor-kappa B (NF-κB) signaling cascade, which regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][2][3][4][5] Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins.[6][7][8][9][10]

This compound is a synthetic compound with a structure that suggests potential biological activity. The sulfonamide moiety is a well-known pharmacophore present in various drugs, including some with anti-inflammatory properties. Furthermore, related structures have been synthesized and evaluated for their biological activities.[11][12][13] This guide provides a comprehensive set of protocols for the systematic evaluation of the anti-inflammatory properties of this compound, from initial in vitro screening to in vivo validation. The methodologies described herein are designed to be robust and reproducible, providing researchers with the tools to thoroughly characterize the anti-inflammatory potential of this and other novel compounds.

I. In Vitro Evaluation of Anti-inflammatory Activity

The initial assessment of a compound's anti-inflammatory potential is typically performed using in vitro cell-based assays. These assays are crucial for determining the compound's cytotoxicity and its ability to modulate key inflammatory mediators in a controlled environment. The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for studying inflammation.[14][15][16][17][18] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response, making it an ideal system for screening anti-inflammatory agents.[14][15][16][17][18]

A. Preliminary Cytotoxicity Assessment: MTT Assay

Before evaluating the anti-inflammatory effects of this compound, it is essential to determine its cytotoxicity to ensure that any observed effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol 1: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of concentrations of this compound in cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test compound. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

B. Assessment of Nitric Oxide (NO) Production

Nitric oxide (NO) is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) contributes to the inflammatory process. The Griess assay is a simple and sensitive method for measuring nitrite, a stable and nonvolatile breakdown product of NO.

Protocol 2: Griess Assay for Nitric Oxide Production

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[19] Include a negative control (cells only), a vehicle control with LPS, and a positive control (a known iNOS inhibitor) with LPS.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

C. Quantification of Pro-inflammatory Cytokines: TNF-α and IL-6

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that play a central role in the inflammatory cascade.[15] Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the levels of these cytokines in cell culture supernatants.

Protocol 3: TNF-α and IL-6 ELISA

  • Sample Preparation: Collect the cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with this compound as described in Protocol 2.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.[20][21][22][23][24] This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine.

    • Adding the standards and samples to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage of inhibition for each cytokine compared to the LPS-stimulated vehicle control.

D. Cyclooxygenase-2 (COX-2) Inhibition Assay

To investigate a potential mechanism of action similar to that of NSAIDs, a COX-2 inhibitor screening assay can be performed.[6][7][8][9][10] These assays typically measure the peroxidase activity of the COX enzyme.

Protocol 4: COX-2 Inhibitor Screening Assay

  • Assay Preparation: Utilize a commercially available COX-2 inhibitor screening kit.[25][26][27][28][29] Prepare the reagents, including the COX-2 enzyme, heme, and substrate, according to the kit's protocol.

  • Inhibitor and Control Wells: Set up wells for a background control, 100% initial activity (no inhibitor), a positive control (a known COX-2 inhibitor like celecoxib), and various concentrations of this compound.

  • Incubation: Add the COX-2 enzyme to the appropriate wells and incubate with the test compound and controls for a specified time at the recommended temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate (e.g., arachidonic acid).

  • Measurement: Monitor the reaction progress by measuring the absorbance or fluorescence at the specified wavelength, as per the kit's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

II. In Vivo Evaluation of Anti-inflammatory Activity

Following promising in vitro results, the next crucial step is to evaluate the anti-inflammatory efficacy of this compound in a living organism. The carrageenan-induced paw edema model in rodents is a widely used and well-established acute inflammation model for screening anti-inflammatory drugs.[30][31][32][33][34]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats (180-200 g) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6):

    • Group 1: Normal control (saline).

    • Group 2: Carrageenan control (vehicle + carrageenan).

    • Group 3: Positive control (e.g., Indomethacin, 10 mg/kg, p.o. + carrageenan).

    • Groups 4-6: Test groups (different doses of this compound, p.o. + carrageenan).

  • Drug Administration: Administer the test compound or vehicle orally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Histopathological Examination (Optional): At the end of the experiment, the animals can be euthanized, and the paw tissue can be collected for histopathological analysis to assess the infiltration of inflammatory cells and tissue damage.[31][33]

III. Data Presentation and Visualization

Data Summary Tables

Table 1: In Vitro Anti-inflammatory Activity of this compound

Concentration (µM)Cell Viability (%)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)COX-2 Inhibition (%)
1
10
50
100
IC₅₀

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Carrageenan Control--
Indomethacin10
Compound (Dose 1)
Compound (Dose 2)
Compound (Dose 3)
Diagrams

G cluster_0 In Vitro Screening Workflow RAW 264.7 Cells RAW 264.7 Cells MTT Assay MTT Assay RAW 264.7 Cells->MTT Assay Determine Non-Toxic Dose Griess Assay (NO) Griess Assay (NO) RAW 264.7 Cells->Griess Assay (NO) LPS Stimulation ELISA (TNF-α, IL-6) ELISA (TNF-α, IL-6) RAW 264.7 Cells->ELISA (TNF-α, IL-6) LPS Stimulation MTT Assay->Griess Assay (NO) Data Analysis Data Analysis Griess Assay (NO)->Data Analysis ELISA (TNF-α, IL-6)->Data Analysis COX-2 Assay COX-2 Assay COX-2 Assay->Data Analysis

Caption: In Vitro Screening Workflow for Anti-inflammatory Activity.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription TNF-α, IL-6, iNOS, COX-2 TNF-α, IL-6, iNOS, COX-2 Pro-inflammatory Genes->TNF-α, IL-6, iNOS, COX-2 Compound Compound Compound->IKK Potential Inhibition Compound->NF-κB Potential Inhibition

Caption: Simplified NF-κB Signaling Pathway in Inflammation.

IV. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By systematically progressing from in vitro screening to in vivo validation, researchers can obtain a clear understanding of the compound's efficacy and potential mechanisms of action. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies to pinpoint the exact molecular targets, pharmacokinetic and pharmacodynamic profiling, and evaluation in chronic inflammation models. This structured approach is essential for the development of novel and effective anti-inflammatory therapeutics.

References

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Application Notes & Protocols: N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide as a Chemical Probe for Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: Unveiling a Potential Tool for Cholinergic Signaling Research

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative with demonstrated biological activity. While the broader class of sulfonamides is known for a wide range of therapeutic applications, this specific molecule has emerged as a subject of interest for its enzyme-inhibiting properties. Recent studies have identified N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide as a notable inhibitor of acetylcholinesterase (AChE)[1]. This finding opens up the possibility of utilizing this compound as a chemical probe to investigate the intricacies of cholinergic signaling pathways, which are pivotal in neurotransmission and are implicated in various neurological disorders.

This document provides a comprehensive guide for researchers on the potential application of this compound as a chemical probe for studying AChE. The protocols outlined herein are designed to be robust and self-validating, offering a framework for its use in cell-based and in vitro assays.

Mechanism of Action: Targeting a Key Enzyme in Neurotransmission

Acetylcholinesterase is a critical enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound can lead to an accumulation of acetylcholine in the synaptic cleft, thereby potentiating cholinergic neurotransmission. The precise binding mode of this inhibitor to AChE is a subject for further investigation, but it is hypothesized to interact with key residues in the active site of the enzyme. The exploration of this compound as a chemical probe can provide valuable insights into the structure-activity relationship of AChE inhibitors and aid in the development of novel therapeutics for conditions such as Alzheimer's disease and myasthenia gravis.

II. Synthesis and Characterization

The synthesis of this compound and its N-methylated analog can be achieved through established chemical methods. A common route involves the reaction of p-aminophenol or its N-methylated derivative with 4-methylbenzenesulfonyl chloride (tosyl chloride)[1][2][3].

General Synthesis Pathway

cluster_reactants Reactants cluster_product Product p-Aminophenol p-Aminophenol Reaction Reaction p-Aminophenol->Reaction Base (e.g., Na2CO3) Tosyl_Chloride 4-Methylbenzenesulfonyl Chloride Tosyl_Chloride->Reaction Product_Molecule N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Reaction->Product_Molecule Nucleophilic Acyl Substitution

Caption: General synthesis scheme for this compound.

Researchers can refer to the detailed synthetic procedures described in the literature[1][2][4]. Proper characterization using techniques such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry is crucial to confirm the identity and purity of the synthesized compound before its use in biological assays.

III. Application Protocols

The following protocols provide a framework for utilizing this compound as a chemical probe to study acetylcholinesterase activity.

A. In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the inhibitory activity of this compound against AChE.

Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.

Materials:

  • This compound (test compound)

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

Start Start Prepare_Reagents Prepare Reagent Solutions (AChE, DTNB, ATCI, Inhibitor) Start->Prepare_Reagents Add_Reagents Add Buffer, AChE, and Inhibitor to Microplate Wells Prepare_Reagents->Add_Reagents Incubate_1 Incubate at Room Temperature Add_Reagents->Incubate_1 Add_Substrate Add ATCI to Initiate Reaction Incubate_1->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm over Time Add_Substrate->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro AChE inhibition assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer (pH 8.0).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • AChE solution

      • Varying concentrations of the test compound (from the stock solution). Include a positive control (a known AChE inhibitor like eserine) and a negative control (solvent only).

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add the ATCI solution to each well to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately begin measuring the absorbance at 412 nm using a microplate reader at regular intervals for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)[1]
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamideAcetylcholinesterase75 ± 0.83
Eserine (Reference Standard)Acetylcholinesterase0.85 ± 0.001
B. Cell-Based Assay for Cholinergic Activity

This protocol outlines a method to assess the effect of this compound on cholinergic activity in a cellular context, for example, using a neuronal cell line that expresses cholinergic receptors.

Principle: By inhibiting AChE, the compound is expected to increase the concentration of acetylcholine in the cell culture medium (if the cells are stimulated to release it), leading to enhanced activation of postsynaptic cholinergic receptors. This can be measured by monitoring downstream signaling events, such as changes in intracellular calcium levels.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Stimulating agent (e.g., potassium chloride or a cholinergic agonist)

  • Fluorescence microscope or plate reader

Experimental Workflow:

Start Start Cell_Culture Culture Neuronal Cells Start->Cell_Culture Load_Dye Load Cells with Calcium Indicator Dye Cell_Culture->Load_Dye Add_Inhibitor Add N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Load_Dye->Add_Inhibitor Stimulate_Cells Stimulate Cells to Induce Neurotransmitter Release Add_Inhibitor->Stimulate_Cells Measure_Fluorescence Measure Changes in Intracellular Calcium Levels Stimulate_Cells->Measure_Fluorescence Analyze_Data Quantify the Effect of the Inhibitor Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for cell-based cholinergic activity assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the neuronal cells in appropriate multi-well plates until they reach the desired confluency.

  • Dye Loading:

    • Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Inhibitor Treatment:

    • Wash the cells and replace the medium with a buffer containing various concentrations of this compound. Incubate for a suitable period.

  • Cell Stimulation:

    • Stimulate the cells with an appropriate agent to induce acetylcholine release and subsequent calcium influx.

  • Fluorescence Measurement:

    • Monitor the changes in fluorescence intensity over time using a fluorescence microscope or a plate reader.

  • Data Analysis:

    • Quantify the fluorescence signal and compare the response in treated cells to that of control cells to determine the effect of the compound on cholinergic signaling.

IV. Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, it is imperative to include proper controls in all assays.

  • Positive Control: A well-characterized AChE inhibitor should be used to validate the assay's ability to detect inhibition.

  • Negative Control: A vehicle control (the solvent in which the test compound is dissolved) is necessary to rule out any effects of the solvent on the assay.

  • Dose-Response Relationship: Establishing a clear dose-response curve is essential to confirm that the observed effect is specific to the concentration of the chemical probe.

V. Conclusion and Future Directions

This compound presents a promising starting point for the development of a chemical probe to investigate acetylcholinesterase activity. The protocols detailed in this guide offer a foundational approach for its characterization and application in both in vitro and cell-based systems. Further studies should focus on elucidating its specific binding mode to AChE, evaluating its selectivity against other cholinesterases and enzymes, and exploring its utility in more complex biological models to validate its potential as a valuable research tool in the field of neuroscience and drug discovery. The exploration of its derivatives could also lead to the discovery of more potent and selective inhibitors[1].

VI. References

  • Aziz-ur-Rehman, et al. (2012). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Asian Journal of Pharmaceutical and Biological Research, 2(2), 100-105. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Khan, I. U., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1088. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • PubChem. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • Tahir, M. N., et al. (2014). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o54. [Link]

  • PubChem. (n.d.). N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Sharif, S., et al. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o899. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. ResearchGate. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide (NS-398)

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, commonly known as NS-398, in a variety of cell-based assays. This document delves into the molecular mechanisms of NS-398, offers detailed protocols for key applications, and provides insights into data interpretation and troubleshooting.

Introduction: Understanding this compound (NS-398)

This compound (NS-398) is a synthetic, non-steroidal anti-inflammatory drug (NSAID) that has garnered significant attention in biomedical research for its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2 isoforms, the selectivity of NS-398 for COX-2 minimizes the gastrointestinal side effects associated with COX-1 inhibition.[1] The COX-2 enzyme is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli, such as cytokines, growth factors, and tumor promoters.[2][3] Its product, prostaglandin E2 (PGE2), is a key mediator of inflammation and is also implicated in the pathogenesis of various cancers.[4][5]

The ability of NS-398 to selectively target COX-2 has made it an invaluable tool for investigating the role of this enzyme in diverse cellular processes, including inflammation, cancer progression, and cellular senescence.[1][6][7] These application notes will explore the multifaceted effects of NS-398 and provide detailed protocols for its application in cell-based assays.

Mechanism of Action: Beyond COX-2 Inhibition

The primary mechanism of action of NS-398 is the selective inhibition of the COX-2 enzyme, which in turn blocks the synthesis of prostaglandins, most notably PGE2.[4] However, the cellular consequences of NS-398 treatment often extend beyond simple PGE2 reduction, involving a cascade of downstream signaling events.

Induction of Apoptosis

NS-398 has been shown to induce apoptosis in various cancer cell lines.[2][8][9][10] One of the key mechanisms involves the intrinsic or mitochondrial pathway of apoptosis. In esophageal cancer cells, NS-398 treatment leads to the release of cytochrome c from the mitochondria into the cytosol.[2] This event triggers a caspase cascade, sequentially activating caspase-9 and caspase-3, ultimately leading to the cleavage of poly(ADP-ribose)polymerase (PARP) and the execution of apoptosis.[2] Furthermore, in some cancer cell lines, the pro-apoptotic effects of NS-398 are associated with the downregulation of the anti-apoptotic protein Bcl-2.[9][10] Interestingly, some studies have reported that NS-398 can induce apoptosis through COX-2 independent pathways, suggesting the existence of off-target effects.[3]

Cell Cycle Arrest

In addition to inducing apoptosis, NS-398 can also cause cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cell type.[11][12][13][14] In malignant fibrous histiocytoma cells, NS-398 induces G0/G1 arrest, which is accompanied by an upregulation of the cyclin-dependent kinase inhibitor p21WAF1.[11] In human hepatocellular carcinoma cell lines, NS-398 has been observed to cause cell cycle arrest in the G1 phase.[12][14]

Modulation of Inflammatory Responses

As a potent anti-inflammatory agent, NS-398's effects on immune cells and inflammatory signaling are of significant interest. In macrophages, NS-398 effectively inhibits the production of PGE2, a key inflammatory mediator.[15] It has also been shown to modulate the expression of various cytokines. For instance, in a model of fungal keratitis, NS-398 treatment led to an increased expression of the anti-inflammatory cytokine IL-10.[16]

Visualizing the Mechanism: NS-398 Signaling Pathways

To illustrate the interconnected pathways influenced by NS-398, the following diagram provides a visual representation of its primary and secondary effects.

NS398_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds COX2 COX2 Receptor->COX2 Induces Expression NS398 NS398 NS398->COX2 Inhibits Cytochrome c Release Cytochrome c Release NS398->Cytochrome c Release Induces p21WAF1 Upregulation p21WAF1 Upregulation NS398->p21WAF1 Upregulation Induces Bcl-2 Downregulation Bcl-2 Downregulation NS398->Bcl-2 Downregulation Induces PGE2 PGE2 Arachidonic Acid Arachidonic Acid Arachidonic Acid->PGE2 COX-2 Downstream Signaling Downstream Signaling PGE2->Downstream Signaling Activates Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling->Cell Cycle Arrest Promotes Proliferation Caspase Cascade Caspase Cascade Cytochrome c Release->Caspase Cascade Activates Apoptosis Apoptosis Caspase Cascade->Apoptosis Executes p21WAF1 Upregulation->Cell Cycle Arrest Causes Bcl-2 Downregulation->Apoptosis Promotes

Caption: NS-398's multifaceted mechanism of action.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step protocols for key cell-based assays involving NS-398.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of NS-398 on adherent cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • NS-398 (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adherence Incubate (24h) for cell adherence seed_cells->incubate_adherence treat_ns398 Treat with varying concentrations of NS-398 incubate_adherence->treat_ns398 incubate_treatment Incubate for desired time (e.g., 24, 48, 72h) treat_ns398->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) for formazan formation add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase during the assay. Seeding densities can range from 1,000 to 100,000 cells per well.[17][18][19][20]

    • Seed the cells in a 96-well plate at the predetermined density in 100 µL of complete culture medium per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of NS-398 in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be kept constant and ideally below 0.5% to minimize solvent-induced cytotoxicity.[21][22][23][24][25]

    • Include a vehicle control group (medium with the same final concentration of DMSO as the highest NS-398 concentration) and an untreated control group (medium only).

    • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of NS-398 or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot a dose-response curve with NS-398 concentration on the x-axis and percentage of cell viability on the y-axis.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value of NS-398 for the specific cell line and treatment duration.

Quantitative Data Summary:

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)Reference
Colo320Colorectal CancerNot Specified54.8 ± 3.6[2]
THRCColorectal CancerNot Specified77.2 ± 4.9[2]
Hep3BHepatocellular Carcinoma24-120~50-100[2]
TE-12Esophageal Squamous Cell Carcinoma48~100[2]
Protocol 2: Prostaglandin E2 (PGE2) Measurement by ELISA

This protocol describes a method to quantify the inhibitory effect of NS-398 on PGE2 production in cultured cells using a competitive enzyme-linked immunosorbent assay (ELISA).

Principle: This assay is based on the competition between PGE2 in the sample and a fixed amount of a PGE2 conjugate (e.g., linked to horseradish peroxidase - HRP) for a limited number of binding sites on a PGE2-specific antibody coated on a microplate. The amount of conjugate that binds to the antibody is inversely proportional to the concentration of PGE2 in the sample.[26][27][28][29]

Materials:

  • Cell line capable of producing PGE2 (e.g., macrophages, fibroblasts, or certain cancer cell lines)

  • Complete cell culture medium

  • NS-398 (stock solution in DMSO)

  • Inflammatory stimulus (e.g., lipopolysaccharide - LPS, or interleukin-1β - IL-1β)

  • 96-well cell culture plates

  • PGE2 ELISA kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Stimulation:

    • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of NS-398 or vehicle control (DMSO) for 1-2 hours.

    • Induce PGE2 production by adding an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells. Include an unstimulated control group.

    • Incubate the plate for a predetermined time (e.g., 24 hours) to allow for PGE2 accumulation in the supernatant.

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

  • PGE2 ELISA:

    • Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to the antibody-coated plate.

      • Adding the PGE2-HRP conjugate.

      • Incubating to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate that is converted by HRP to a colored product.

      • Stopping the reaction and measuring the absorbance.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the known PGE2 standards against their concentrations.

  • Determine the concentration of PGE2 in each sample by interpolating their absorbance values from the standard curve.

  • Calculate the percentage of inhibition of PGE2 production for each NS-398 concentration relative to the stimulated control.

  • Determine the IC₅₀ value of NS-398 for PGE2 inhibition.

Protocol 3: Analysis of Apoptosis by Flow Cytometry using Annexin V/Propidium Iodide (PI) Staining

This protocol details the use of flow cytometry to quantify NS-398-induced apoptosis through the differential staining of early and late apoptotic cells.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • NS-398 (stock solution in DMSO)

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with the desired concentrations of NS-398 or vehicle control for the appropriate duration.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Four populations of cells can be distinguished:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

Data Analysis:

  • Quantify the percentage of cells in each quadrant.

  • Compare the percentage of apoptotic cells (early and late) in the NS-398-treated groups to the control group.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your results when using NS-398, it is crucial to incorporate self-validating systems within your experimental design.

  • Vehicle Controls: Always include a vehicle control (DMSO) at the same final concentration as your highest NS-398 treatment. This allows you to distinguish the effects of the compound from any potential effects of the solvent.[22][23]

  • Dose-Response and Time-Course Studies: Perform dose-response experiments to determine the IC₅₀ of NS-398 in your specific cell system. Time-course studies are also essential to identify the optimal treatment duration for observing the desired cellular effect.

  • Positive and Negative Controls: In functional assays, such as the PGE2 ELISA, include appropriate positive (e.g., a known inflammatory stimulus) and negative (unstimulated) controls.

  • Orthogonal Assays: Whenever possible, confirm your findings using multiple, independent assays that measure the same biological endpoint. For example, if you observe a decrease in cell viability with the MTT assay, you can corroborate this finding with a trypan blue exclusion assay or by observing morphological changes under a microscope.

  • Cell Line Authentication: Ensure the identity of your cell lines through short tandem repeat (STR) profiling to avoid using misidentified or cross-contaminated cells.

Field-Proven Insights and Troubleshooting

  • Solubility and Storage: NS-398 is poorly soluble in water but readily soluble in DMSO and ethanol. Prepare a concentrated stock solution in DMSO (e.g., 100 mM) and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • DMSO Toxicity: While a useful solvent, DMSO can be toxic to cells at higher concentrations.[21][22] It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%.[22] Be aware that even low concentrations of DMSO can sometimes influence cellular processes.[23]

  • COX-2 Expression Levels: The sensitivity of a cell line to NS-398 can depend on its endogenous COX-2 expression level. It is advisable to determine the COX-2 expression status of your cell line by Western blotting or qPCR before initiating experiments. However, it is important to note that some studies have reported COX-2-independent effects of NS-398.[3]

  • Off-Target Effects: Like many pharmacological inhibitors, NS-398 may have off-target effects, especially at higher concentrations.[30][31] It is crucial to interpret data cautiously and, if possible, use complementary approaches, such as siRNA-mediated knockdown of COX-2, to confirm that the observed effects are indeed mediated by COX-2 inhibition.

Conclusion

This compound (NS-398) is a powerful research tool for investigating the multifaceted roles of COX-2 in health and disease. By understanding its mechanism of action and employing robust and well-controlled experimental protocols, researchers can generate reliable and insightful data. The application notes and protocols provided herein serve as a comprehensive resource to guide the effective use of NS-398 in a wide range of cell-based assays, ultimately contributing to the advancement of scientific knowledge in fields such as cancer biology, inflammation, and drug discovery.

References

  • Induction of apoptosis by cyclo-oxygenase-2 inhibitor NS398 through a cytochrome C-dependent pathway in esophageal cancer cells. PubMed. [Link]
  • NS398 induces apoptosis in non-small cell lung cancer cells. PMC. [Link]
  • Specific COX-2 inhibitor NS398 induces apoptosis in human liver cancer cell line HepG2 through BCL-2. PubMed. [Link]
  • Specific COX-2 inhibitor NS398 induces apoptosis in human liver cancer cell line HepG2 through BCL-2. NIH. [Link]
  • A selective cyclooxygenase-2 inhibitor, NS-398, inhibits cell growth by cell cycle arrest in a human malignant fibrous histiocytoma cell line. PubMed. [Link]
  • Pattern of Apoptosis by NS398, a Selective COX-2 Inhibitor, in Hepatocellular Carcinoma Cell Lines. PMC. [Link]
  • Detection and Quantification of Cytokines and Other Biomarkers. PMC. [Link]
  • For MTT assay how many cells should we seed per well?
  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]
  • Selective COX-2 inhibitor, NS-398, suppresses cellular proliferation in human hepatocellular carcinoma cell lines via cell cycle arrest. PMC. [Link]
  • NS-398, a selective cyclooxygenase 2 inhibitor, inhibited cell growth and induced cell cycle arrest in human hepatocellular carcinoma cell lines. PubMed. [Link]
  • The Optimal Condition of Performing MTT Assay for the Determination of Radiation Sensitivity.
  • Selective COX-2 inhibitor, NS-398, suppresses cellular proliferation in human hepatocellular carcinoma cell lines via cell cycle arrest.
  • Measurement of Prostaglandin E2. Bio-protocol. [Link]
  • Cyclooxygenase-2 inhibitor NS-398 improves survival and restores leukocyte counts in burn infection. PubMed. [Link]
  • List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com. [Link]
  • DMSO usage in cell culture. LifeTein. [Link]
  • Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Helix. [Link]
  • Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimul
  • Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
  • Dimethyl sulfoxide. Wikipedia. [Link]
  • Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. [Link]
  • The COX-2 inhibitor NS-398 causes T-cell developmental disruptions independent of COX-2 enzyme inhibition. PubMed. [Link]
  • COX-2 specific inhibitor, NS-398, increases macrophage migration inhibitory factor expression and induces neuroendocrine differentiation in C4-2b prost
  • Selective COX-2 inhibitor, NS-398, inhibits the replicative senescence of cultured dermal fibroblasts. PubMed. [Link]
  • COX2 inhibition with NS-398 blocks PGE2 production and restores natural...
  • The selective cyclooxygenase-2 inhibitor NS398 ameliorates cisplatin-induced impairments in mitochondrial and cognitive function. PMC. [Link]
  • Novel effects of the cyclooxygenase-2-selective inhibitor NS-398 on IL-1β-induced cyclooxygenase-2 and IL-8 expression in human ovarian granulosa cells. PubMed. [Link]
  • COX-2 inhibitor NS-398 suppresses doxorubicin-induced p53 accumulation through inhibition of ROS-mediated Jnk activ
  • Effects of COX-2 inhibitor NS-398 on IL-10 expression in rat fungal ker
  • Mechanism of growth inhibitory effects of cyclooxygenase-2 inhibitor-NS398 on cancer cells. PubMed. [Link]
  • NS-398, a Cyclooxygenase-2-Specific Inhibitor, Delays Skeletal Muscle Healing by Decreasing Regeneration and Promoting Fibrosis. PMC. [Link]
  • Analysis of Gene Expression in Human Dermal Fibroblasts Treated with Senescence-Modul
  • Cyclooxygenase-2 inhibitor NS-398 suppresses cell growth and constitutive production of granulocyte-colony stimulating factor and granulocyte macrophage-colony stimulating factor in lung cancer cells. PubMed. [Link]
  • COX-2 participates in c-Rel-induced premature senescence. (A) The...
  • NS-398, ibuprofen, and cyclooxygenase-2 RNA interference produce significantly different gene expression profiles in prost

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Application Notes & Protocols: In Vitro Bioactivity Evaluation of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is a synthetic compound featuring a sulfonamide linkage, a class of compounds renowned for a wide spectrum of pharmacological activities.[1][2] The presence of a hydroxyphenyl group suggests potential for antioxidant activity and modulation of inflammatory pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of the bioactivity of this compound. The protocols outlined herein are designed not merely as procedural steps but as a logical, self-validating framework to elucidate the compound's cytotoxic, anti-inflammatory, and antioxidant properties, thereby providing a solid foundation for further preclinical development.

The strategic approach detailed below follows a tiered screening cascade, beginning with fundamental cytotoxicity assessment to establish a safe therapeutic window, followed by targeted assays to probe specific bioactivities. This structured workflow ensures that resource-intensive mechanistic studies are pursued based on a strong preliminary evidence base.

Experimental Workflow: A Strategic Approach to Bioactivity Screening

A systematic evaluation is crucial to comprehensively characterize the bioactivity of a novel compound. The following workflow is recommended to logically progress from general toxicity to specific mechanisms of action.

Experimental_Workflow A Compound Preparation (Stock Solution in DMSO) B Cytotoxicity Screening (e.g., MTT Assay) A->B C Determine IC50 & Safe Dose Range B->C D Anti-inflammatory Assays C->D E Antioxidant Capacity Assays C->E F COX-2 Enzyme Inhibition Assay D->F G Nitric Oxide (NO) Production in Macrophages D->G H Cell-based Antioxidant Assay (e.g., DCFDA) E->H I Western Blot for NF-κB & Nrf2 Pathway Proteins G->I H->I

Caption: Tiered workflow for in vitro evaluation of this compound.

Part 1: Foundational Cytotoxicity Assessment

Scientific Rationale: The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability.[3][4][5] This establishes the concentration range at which the compound is non-toxic, which is essential for interpreting the results of subsequent bioactivity assays. The MTT assay is a reliable and widely used colorimetric method that measures the metabolic activity of cells, providing an indication of cell viability.[6][7]

Protocol 1: MTT Assay for Cytotoxicity

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)[6][7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]

Data Presentation:

Cell LineTreatment DurationIC₅₀ (µM) of this compound
HeLa48 hoursInsert experimental value
MCF-748 hoursInsert experimental value
HEK29348 hoursInsert experimental value

Part 2: Anti-inflammatory Activity Evaluation

Scientific Rationale: Inflammation is a key pathological process in many diseases, and its modulation is a major therapeutic goal.[8][9] The sulfonamide scaffold is present in several anti-inflammatory drugs. Key mediators of inflammation include prostaglandins, synthesized by cyclooxygenase (COX) enzymes, and nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in immune cells like macrophages.[10][11] Therefore, evaluating the compound's ability to inhibit these pathways is a logical step.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

Principle: This assay measures the peroxidase activity of the COX-2 enzyme. The enzyme converts arachidonic acid to prostaglandin G2, which is then detected by a probe that generates a fluorescent signal.[12] A reduction in fluorescence indicates inhibition of COX-2 activity.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Cayman Chemical, or Assay Genie)[12][13]

  • This compound

  • Celecoxib (positive control inhibitor)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all kit components (assay buffer, probe, cofactor, human recombinant COX-2, arachidonic acid) according to the manufacturer's protocol.[12]

  • Inhibitor Preparation: Prepare a 10X concentrated series of this compound dilutions in COX Assay Buffer.

  • Assay Setup: In designated wells, add:

    • Enzyme Control: Assay Buffer.

    • Inhibitor Control: Celecoxib.

    • Test Sample: Diluted test inhibitor.

  • Reaction Mix Addition: Add the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor to all wells.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the arachidonic acid solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[12]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the enzyme control and calculate the IC₅₀ value for the test compound.

Data Presentation:

CompoundCOX-2 IC₅₀ (µM)
This compoundInsert experimental value
Celecoxib (Positive Control)Insert literature/experimental value
Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO).[11] NO production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • This compound

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Cell Treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, cells + LPS, and cells + LPS + test compound.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percentage inhibition of NO production.

Part 3: Antioxidant Capacity and Mechanistic Insights

Scientific Rationale: Oxidative stress is implicated in the pathogenesis of numerous diseases.[14] The phenolic hydroxyl group in this compound suggests it may possess antioxidant properties by scavenging free radicals. The Nrf2 signaling pathway is a master regulator of the cellular antioxidant response.[15][16][17] Investigating the compound's ability to activate this pathway provides mechanistic insight into its potential cytoprotective effects.

Protocol 4: DPPH Free Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and rapid method to assess the free radical scavenging ability of a compound.[18][19] In its radical form, DPPH absorbs light at 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it becomes a stable, non-radical molecule, and the absorbance decreases.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound and the positive control in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.

Data Presentation:

CompoundDPPH Scavenging IC₅₀ (µg/mL)
This compoundInsert experimental value
Ascorbic Acid (Positive Control)Insert literature/experimental value
Investigating Key Signaling Pathways

Rationale: To move beyond phenotypic screening and understand the molecular mechanisms, it is essential to investigate the compound's effect on key regulatory pathways. The NF-κB and Nrf2 pathways are critical in inflammation and antioxidant defense, respectively, and often exhibit crosstalk.[16][17]

NF-κB Signaling Pathway: This pathway is a central mediator of inflammatory responses, inducing the expression of pro-inflammatory genes like iNOS and COX-2.[8][9][20] Inhibition of NF-κB activation is a key mechanism for many anti-inflammatory drugs.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB_IkB->IkB Release NFkB_IkB->NFkB Release Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Genes Transcription

Caption: Simplified canonical NF-κB signaling pathway.[9][21]

Nrf2 Antioxidant Response Pathway: Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes.[15][22] Under basal conditions, it is kept inactive by Keap1. Upon exposure to oxidative stress or activators, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-driven genes.[15][17]

Nrf2_Pathway cluster_cytoplasm Cytoplasm Stress Oxidative Stress / Nrf2 Activator Keap1 Keap1 Stress->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Release Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2->Nrf2_Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Constitutive ARE ARE (Antioxidant Response Element) Nucleus->ARE Transcription Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Genes Transcription

Caption: Simplified Nrf2 antioxidant response pathway.[15][17]

Recommended Mechanistic Assay: Western blot analysis of key proteins in these pathways (e.g., phospho-IκBα, nuclear p65, nuclear Nrf2, HO-1) in appropriately stimulated cells (e.g., LPS-stimulated macrophages) treated with this compound would provide direct evidence of its molecular targets.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of this compound. The data generated from these protocols will establish its cytotoxic profile and provide clear indicators of its potential as an anti-inflammatory and/or antioxidant agent. Positive results, such as potent COX-2 inhibition, suppression of NO production, or strong radical scavenging activity, would warrant further investigation into its mechanism of action and progression into more complex cell-based models and eventually, in vivo efficacy and safety studies.

References

  • Shaw, P. & Chattopadhyay, A. Nrf2 signaling pathway: Significance and symbolism. MDPI. [Link]
  • Liu, T., et al. NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
  • Gunathilake, K.D.P.P., et al. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Pisoschi, A. M., et al. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
  • Lawrence, T. The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
  • Rahman, M. M., et al. In Vitro Antioxidant Assays. Methods in Molecular Biology. [Link]
  • Shabani, M., et al.
  • Oeckinghaus, A. & Ghosh, S. Modulating Inflammation through the Negative Regulation of NF-κB Signaling.
  • ur-Rehman, A., et al. Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • MDPI. Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. MDPI. [Link]
  • Cell Biolabs, Inc. Antioxidant Capacity Assays. Cell Biolabs, Inc.. [Link]
  • Pur-Form. NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
  • Synapse. Nrf2 signaling pathway: Significance and symbolism. Synapse. [Link]
  • He, F., et al. The complexity of the Nrf2 pathway: Beyond the antioxidant response. Journal of Cellular and Molecular Medicine. [Link]
  • Jayasuriya, W. J. A. B. N., et al. In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]
  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
  • Saha, S., et al.
  • Apak, R., et al. Analytical Methods Used in Determining Antioxidant Activity: A Review.
  • Al-Masoudi, N. A.
  • Khan, A., et al.
  • Springer Nature. In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]
  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]
  • Asian Pacific Journal of Cancer Prevention. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. APJCP. [Link]
  • Ranatunga, R.A.A.S., et al. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables.
  • Is, E., et al. New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies. Journal of Biomolecular Structure and Dynamics. [Link]
  • Takeda, Y., et al. In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. ACS Omega. [Link]
  • International Journal of Drug Development & Research. INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. IJDDHR. [Link]
  • Khan, S., et al. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules. [Link]
  • Yasmeen, S., et al. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances. [Link]
  • ResearchGate. Synthesis, Characterization and Biological Evaluation Studies of 4-((3-Formyl-4-hydroxyphenyl) diazinyl) -N-(4-methyloxazol-2-yl) Benzene Sulfonamide With Cu(II), Ni (II), Zn(II) and Ag(I) Using a Microwave Irradiation.
  • ResearchGate. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses.
  • Khan, I., et al. N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Bazan, H. A., et al. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry. [Link]
  • PubChem. N-(4-Hydroxyphenyl)benzenesulfonamide. PubChem. [Link]
  • Ghorbani-Vaghei, R., et al. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports. [Link]
  • Tshotsho, T., et al. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
  • ResearchGate. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

Sources

Application Note: A Multi-technique Spectroscopic Workflow for the Comprehensive Analysis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, multi-faceted workflow for the spectroscopic analysis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide (CAS No. 100141-62-8), a key intermediate in medicinal chemistry and materials science. We present an integrated approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure data integrity and confident structural elucidation and purity assessment.

Introduction: The Analytical Imperative

This compound, a sulfonamide derivative, belongs to a class of compounds renowned for their diverse biological activities.[1] The precise molecular structure, purity, and stability of this compound are critical parameters that directly influence its efficacy and safety in downstream applications. Consequently, a robust and comprehensive analytical characterization is not merely a procedural formality but a scientific necessity.

This guide moves beyond a simple recitation of techniques. It establishes a logical workflow, beginning with unambiguous structural confirmation and culminating in a quantitative purity assessment, mirroring the rigorous validation process required in a regulated research and development environment.

Integrated Spectroscopic Workflow

The comprehensive characterization of this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a definitive analytical portrait of the molecule.

Spectroscopic_Workflow Figure 1: Integrated Spectroscopic Workflow cluster_2 Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Atomic Connectivity - Proton/Carbon Environments Confirmation Confirmed Structure & Purity Profile NMR->Confirmation MS Mass Spectrometry (ESI-MS) - Molecular Weight - Elemental Composition - Fragmentation Pattern MS->Confirmation FTIR FTIR Spectroscopy - Key Functional Groups (N-H, O-H, S=O, C=C) FTIR->Confirmation UV_Vis UV-Vis Spectroscopy - Chromophore Analysis - Quantitative Purity UV_Vis->Confirmation

Caption: Integrated workflow for compound analysis.

Molecular Structure and Spectroscopic Correlation

Understanding the molecule's structure is fundamental to interpreting its spectra. The key functional groups and distinct proton/carbon environments are highlighted below.

Molecular_Structure Figure 2: Key Structural Features for Spectroscopy cluster_annotations mol label_OH Phenolic -OH (IR: ~3400 cm⁻¹) (¹H NMR: ~9.5 ppm, exchangeable) label_NH Sulfonamide N-H (IR: ~3270 cm⁻¹) (¹H NMR: ~9.8 ppm, exchangeable) label_SO2 Sulfonyl S=O (IR: ~1340 & 1160 cm⁻¹) label_Me Tosyl -CH₃ (¹H NMR: ~2.3 ppm) (¹³C NMR: ~21 ppm) label_Aromatic Aromatic C-H / C=C (IR: ~3100-3000, 1600-1450 cm⁻¹) (¹H NMR: 7.0-7.7 ppm) (¹³C NMR: 115-145 ppm)

Caption: Structure with key spectroscopic regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon backbone.[2]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent solvent for this compound and its residual solvent peak does not interfere with key analyte signals. Importantly, it allows for the observation of exchangeable protons (N-H and O-H).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H and ¹³C are generally sufficient.[3]

  • Data Acquisition:

    • ¹H NMR: Acquire at least 16 scans.

    • ¹³C NMR: Acquire at least 1024 scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate ¹H NMR signals and reference both spectra to the TMS peak.

Expected Data & Interpretation
¹H NMR (DMSO-d₆, 400 MHz) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Phenolic Proton~9.5Singlet (broad)1HAr-OH
Sulfonamide Proton~9.8Singlet (broad)1HSO₂-NH -Ar
Tosyl Protons (H-2', H-6')~7.55Doublet2HProtons ortho to -SO₂
Tosyl Protons (H-3', H-5')~7.30Doublet2HProtons meta to -SO₂
Phenyl Protons (H-2, H-6)~6.95Doublet2HProtons ortho to -NH
Phenyl Protons (H-3, H-5)~6.65Doublet2HProtons meta to -NH
Methyl Protons~2.30Singlet3HAr-CH
¹³C NMR (DMSO-d₆, 100 MHz) Chemical Shift (δ, ppm) Assignment
Quaternary Carbon~154.0C -OH
Quaternary Carbon~142.5C -CH₃ (Tosyl)
Quaternary Carbon~138.0C -SO₂ (Tosyl)
Quaternary Carbon~129.5C -NH
Aromatic CH~129.0C -3', C -5' (Tosyl)
Aromatic CH~126.5C -2', C -6' (Tosyl)
Aromatic CH~122.5C -2, C -6
Aromatic CH~115.0C -3, C -5
Methyl Carbon~21.0Ar-C H₃

Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration. The assignment of aromatic signals can be definitively confirmed using 2D NMR experiments like HSQC and HMBC.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Protocol: FTIR Analysis (KBr Pellet)
  • Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

    • Rationale: KBr is transparent in the mid-IR region and provides a solid matrix for analysis, minimizing scattering effects.

  • Pellet Formation: Place the powder into a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent disc.

  • Background Collection: Place the KBr press in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O, as well as the KBr matrix.

  • Sample Analysis: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
O-H Stretch (Phenolic)3450 - 3300Strong, BroadConfirms presence of hydroxyl group.[4][5]
N-H Stretch (Sulfonamide)3300 - 3250Strong, SharpConfirms presence of sulfonamide N-H bond.[4][5]
Aromatic C-H Stretch3100 - 3000MediumIndicates aromatic rings.
Asymmetric SO₂ Stretch1350 - 1310StrongCharacteristic of the sulfonyl group.[3]
Symmetric SO₂ Stretch1170 - 1150StrongCharacteristic of the sulfonyl group.[3]
Aromatic C=C Bending1600 - 1450Medium-StrongSkeletal vibrations of the benzene rings.
C-N Stretch1300 - 1200MediumConfirms the carbon-nitrogen bond.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight and elemental formula of the compound. Fragmentation analysis (MS/MS) offers further structural confirmation by breaking the molecule into smaller, identifiable pieces.

Protocol: Electrospray Ionization (ESI) MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition (Negative Ion Mode):

    • Rationale: The acidic phenolic and sulfonamide protons are easily lost, making negative ion mode ([M-H]⁻) highly sensitive for this compound.

    • Acquire a full scan mass spectrum (e.g., m/z 50-500).

    • The expected [M-H]⁻ ion for C₁₃H₁₃NO₃S (MW: 263.31) is m/z 262.0594 .

  • Tandem MS (MS/MS): Isolate the precursor ion (m/z 262.06) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Expected Data & Interpretation
Ion m/z (Calculated) Description
[M-H]⁻262.0594Deprotonated molecular ion
[M-H-SO₂]⁻198.0717Loss of sulfur dioxide, a common fragmentation for aromatic sulfonamides.[6]
[C₆H₄O]⁻92.0268Fragment corresponding to the deprotonated hydroxyphenyl moiety.
[C₇H₇SO₂]⁻155.0172Fragment corresponding to the tosyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily those involving π-electrons in the aromatic rings. It is highly useful for quantitative analysis and for confirming the presence of chromophoric systems.

Protocol: UV-Vis Analysis
  • Solvent Selection: Use a UV-grade solvent such as methanol or ethanol.

  • Blank Measurement: Fill a quartz cuvette with the chosen solvent and use it to zero the spectrophotometer.[7]

  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL) that gives an absorbance reading between 0.2 and 0.8 AU for optimal linearity.

  • Spectrum Acquisition: Scan the sample from 400 nm down to 200 nm.

Expected Data & Interpretation

This compound is expected to exhibit two primary absorption maxima (λ_max) characteristic of its substituted benzene rings. The exact positions can be influenced by solvent polarity.[8]

  • λ_max 1: ~220-240 nm

  • λ_max 2: ~260-280 nm[9]

This method, once a standard curve is established according to Beer's Law, can be used for rapid and accurate quantification of the compound in solution.

Conclusion

The integrated workflow described in this application note provides a robust framework for the complete and unambiguous characterization of this compound. By systematically applying NMR, FTIR, MS, and UV-Vis spectroscopy, researchers can confidently verify the identity, structure, and purity of this important chemical entity, ensuring the reliability and reproducibility of their scientific outcomes.

References

  • Aziz-ur-Rehman, et al. (2014). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate.
  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry.
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  • El-Shahawi, M. S., et al. (2017). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. PubMed.
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  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
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  • Human Metabolome Database. (n.d.). 4-Hydroxybenzaldehyde ¹H NMR Spectrum. HMDB.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry.
  • Mary, Y. S., et al. (2022). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation...of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Taylor & Francis Online.
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  • SpectraBase. (2025). Benzenesulfonamide, 4-hydroxy-N-phenyl-. Wiley.
  • Molbase. (n.d.). N-(4-HYDROXYPHENYL)-N-METHYLBENZENESULFONAMIDE. Molbase.
  • Mohamed, S. K., et al. (2012). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. National Institutes of Health.
  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering.
  • Nasrollahzadeh, M., et al. (2020). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. ResearchGate.
  • Mary, Y. S., et al. (2021). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation...of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. ResearchGate.
  • Wang, Q., et al. (2019). UV spectrum scans of sulfonamides. ResearchGate.
  • Sangeetha, S., et al. (2018). UV SPECTROPHOTOMETRY METHOD DEVELOPMENT AND VALIDATION OF SULFADIAZINE AND TRIMETHOPRIM IN COMBINED DOSAGE FORM. ResearchGate.
  • Lu, Y., et al. (2015). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. PubMed Central.
  • SpectraBase. (2025). Methanesulfonamide, N-(4-hydroxyphenyl)-. Wiley.
  • Khan, I. U., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. ResearchGate.
  • Chowdhury, S. K., & Blair, I. A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.

Sources

Application Notes and Protocols for the Safe Handling and Storage of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, with CAS Number 1146-43-6, is a sulfonamide compound of interest in chemical synthesis and drug discovery. Its structure, incorporating both a phenol and a toluenesulfonamide moiety, suggests potential biological activity and specific chemical reactivity that necessitate careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage procedures for this compound, grounded in established safety principles and data from structurally related molecules.

PART 1: Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before handling this compound. This involves understanding its inherent hazards and the potential exposure scenarios in the planned experimental work.

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a supplier has provided the following GHS hazard classifications, which should be considered as the primary warnings:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on these classifications, the compound should be handled with the appropriate precautions to avoid ingestion, skin and eye contact, and inhalation of dust or powder.

The physicochemical properties of this compound are summarized in the table below. Data for the specific compound is supplemented with information from structurally similar compounds to provide a more complete profile.

PropertyValueSource
CAS Number 1146-43-6Arctom Scientific
Molecular Formula C13H13NO3SArctom Scientific
Molecular Weight 263.31 g/mol Arctom Scientific
Appearance Likely a solid (powder or crystalline) at room temperatureBased on related compounds
Storage Temperature Room Temperature, sealed in dry conditionsArctom Scientific

Based on the general stability of sulfonamides and related aromatic compounds, this compound is expected to be stable under normal laboratory conditions. However, the following should be considered:

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as they can react with the sulfonamide and phenol functional groups.

  • Conditions to Avoid: Protect from excessive heat and moisture. Handling procedures should aim to minimize dust generation.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as carbon oxides (CO, CO2) and nitrogen oxides (NOx), and sulfur oxides (SOx).

PART 2: Safe Handling Protocols

The following protocols are designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.

A baseline of appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.

  • Skin Protection: A lab coat and disposable nitrile gloves are essential. For procedures with a higher risk of skin contact, consider double gloving.

  • Respiratory Protection: For weighing and other procedures that may generate dust, a NIOSH-approved N95 respirator or higher is recommended. All handling of the solid material should be performed in a certified chemical fume hood.

Adherence to good laboratory practices is crucial for safety.

  • Preparation: Before handling, ensure that a chemical fume hood is available and functioning correctly. Have all necessary equipment and reagents ready to minimize the time spent handling the compound.

  • Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine powders.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reactions: Set up reactions in a chemical fume hood. If the reaction is heated, use a well-controlled heating mantle and monitor the reaction for any signs of decomposition.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

In the event of a spill or accidental exposure, follow these procedures immediately:

  • Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

  • Small Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.

  • Large Spills: For larger spills, evacuate the area and contact the institution's environmental health and safety department.

PART 3: Storage Procedures

Proper storage is essential to maintain the quality of this compound and to prevent accidents.

  • Temperature: Store at room temperature.

  • Atmosphere: Keep in a tightly sealed container to protect from moisture and air.

  • Light: While no specific light sensitivity data is available, it is good practice to store the compound in an opaque container or in a dark location to prevent potential degradation.

  • Container: Use a well-sealed, chemically resistant container.

  • Labeling: The container must be clearly labeled with the full chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

PART 4: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing the compound in a labeled, sealed, and chemically compatible container.

  • Disposal: Dispose of all waste through the institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

PART 5: Visualization of Safe Handling Workflow

The following diagram illustrates the key steps in the safe handling and storage workflow for this compound.

SafeHandlingWorkflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE FumeHood Verify Fume Hood Function PPE->FumeHood Weighing Weighing in Fume Hood FumeHood->Weighing Proceed to Handling Dissolving Dissolving Compound Weighing->Dissolving Reaction Performing Reaction Dissolving->Reaction Decontamination Decontaminate Surfaces Reaction->Decontamination After Experiment WasteDisposal Segregate Hazardous Waste Decontamination->WasteDisposal HandWashing Wash Hands Thoroughly WasteDisposal->HandWashing StorageConditions Store in a Cool, Dry, Dark Place HandWashing->StorageConditions For Unused Material Labeling Ensure Proper Labeling StorageConditions->Labeling

Caption: Workflow for the safe handling and storage of this compound.

References

  • PubChem.Compound Summary for N-(4-hydroxyphenyl)benzenesulfonamide.[Link]

scaling up the synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Scalable Synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. The described methodology is based on the robust Schotten-Baumann reaction conditions, reacting 4-aminophenol with p-toluenesulfonyl chloride in a biphasic system. We delve into the mechanistic underpinnings, process optimization for scale-up, safety protocols, and detailed analytical characterization. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and efficient method for producing this valuable sulfonamide on a laboratory or pilot scale.

Introduction and Scientific Rationale

N-aryl sulfonamides are a cornerstone structural motif in medicinal chemistry, found in a wide array of therapeutic agents exhibiting antibacterial, anticancer, and anti-inflammatory properties.[1] this compound, in particular, serves as a versatile precursor for more complex biologically active molecules. Its synthesis via the nucleophilic substitution of 4-aminophenol on p-toluenesulfonyl chloride (tosyl chloride) is a classic and efficient transformation.

The core of this synthesis is the reaction between the nucleophilic amine of 4-aminophenol and the electrophilic sulfur atom of tosyl chloride.[2][3] A critical aspect of this reaction is the concurrent production of hydrochloric acid (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To circumvent this, a base is required to neutralize the HCl as it is formed.

For large-scale applications, the choice of base and solvent system is paramount for ensuring high yield, purity, ease of workup, and cost-effectiveness. The protocol detailed herein employs an aqueous solution of sodium carbonate as the base. This choice offers several advantages for scalability:

  • Cost-Effectiveness: Sodium carbonate is an inexpensive and readily available inorganic base.

  • Safety: It is significantly safer to handle than organic bases like pyridine or triethylamine.

  • Simplified Workup: The resulting inorganic salts are easily removed by aqueous washing, and the product's solubility profile allows for straightforward isolation via pH adjustment.[4]

This method creates a biphasic reaction environment that promotes efficient reaction at the interface and often results in the precipitation of the product upon completion or acidification, simplifying the initial isolation.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Aminophenol 4-Aminophenol (Nucleophile) Intermediate Tetrahedral Intermediate Aminophenol->Intermediate Nucleophilic Attack TosylChloride p-Toluenesulfonyl Chloride (Electrophile) TosylChloride->Intermediate Product N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Intermediate->Product Chloride Elimination HCl HCl (neutralized by base) Intermediate->HCl

Caption: Nucleophilic attack of the amine on the sulfonyl chloride.

Safety and Hazard Management

The scale-up of any chemical synthesis requires a rigorous assessment of potential hazards. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

  • p-Toluenesulfonyl Chloride (Tosyl Chloride): Corrosive and moisture-sensitive. Causes severe skin burns and eye damage.[5][6] It should be handled with extreme care, using non-sparking tools and avoiding inhalation of its dust.[5] Store in a dry, well-closed container.[7]

  • 4-Aminophenol: Harmful if swallowed or inhaled. Suspected of causing genetic defects and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.[8][9] Avoid creating dust and ensure proper containment.

  • Sodium Carbonate: While less hazardous, it can cause eye irritation.

  • Waste Disposal: All chemical waste, including aqueous washes and mother liquor from recrystallization, must be disposed of according to institutional and local environmental regulations.[7]

Detailed Protocol for Scaled-Up Synthesis

This protocol is designed for a nominal 1.0 mole scale. Quantities can be adjusted proportionally for different batch sizes.

Materials and Equipment
Reagent/MaterialMolecular Wt. ( g/mol )Molar RatioQuantity (1.0 mol scale)
4-Aminophenol109.131.0109.1 g (1.0 mol)
p-Toluenesulfonyl Chloride190.651.05200.2 g (1.05 mol)
Sodium Carbonate (Anhydrous)105.992.0212.0 g (2.0 mol)
Deionized Water18.02-~4.0 L
Hydrochloric Acid (conc.)36.46-As needed (~170 mL)
Ethanol (95%)46.07-For recrystallization
Equipment
5 L Reaction VesselWith mechanical stirrer
Dropping Funnel500 mL
Buchner Funnel & Filter FlaskAppropriate size
pH Meter or pH paper
Heating Mantle/Water Bath
Experimental Workflow

G A 1. Reaction Setup - Dissolve Na2CO3 in H2O in reactor - Add 4-Aminophenol and stir to form a slurry B 2. Reagent Addition - Add solid Tosyl Chloride portion-wise over 1 hour - Maintain temperature at 20-25°C A->B C 3. Reaction Monitoring - Stir vigorously for 3-4 hours at room temperature - Monitor completion via TLC B->C D 4. Product Isolation - Filter to remove any unreacted tosyl chloride - Cool filtrate to 0-5°C - Acidify with conc. HCl to pH ~5-6 C->D E 5. Crude Product Collection - Stir the precipitate for 30 min in the cold - Filter the solid product - Wash with cold deionized water D->E F 6. Purification - Recrystallize crude solid from an ethanol/water mixture E->F G 7. Final Product - Dry the purified crystals under vacuum at 50-60°C F->G

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In the 5 L reaction vessel equipped with a mechanical stirrer, dissolve sodium carbonate (212.0 g) in deionized water (2.0 L). Add the 4-aminophenol (109.1 g) to create a slurry. Stir the mixture vigorously for 15 minutes at room temperature (20-25°C).

  • Tosyl Chloride Addition: Begin the portion-wise addition of p-toluenesulfonyl chloride (200.2 g) to the stirring slurry over a period of approximately 1 hour. Monitor the temperature of the reaction mixture; if it rises above 30°C, slow the addition rate and/or use a water bath for cooling. The reaction is exothermic.

  • Reaction: After the addition is complete, continue to stir the mixture vigorously at room temperature for an additional 3-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/petroleum ether (e.g., 1:1 v/v). The reaction is complete when the 4-aminophenol spot is no longer visible.[10]

  • Workup and Isolation: Once the reaction is complete, filter the reaction mixture by gravity or vacuum to remove any insoluble impurities (e.g., unreacted tosyl chloride or polymer byproduct). Transfer the clear filtrate to a clean vessel and cool it in an ice-water bath to 0-5°C.

  • Precipitation: While maintaining vigorous stirring, slowly add concentrated hydrochloric acid to the cold filtrate. The product will begin to precipitate. Continue adding acid until the pH of the solution is approximately 5-6. This ensures the complete precipitation of the sulfonamide while keeping any unreacted starting material protonated and in solution.

  • Collection of Crude Product: Continue stirring the resulting thick suspension in the ice bath for another 30 minutes to maximize crystal growth. Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water (total of ~2.0 L) until the washings are neutral to pH paper. This step is crucial for removing inorganic salts.

  • Purification (Recrystallization): Transfer the crude, damp solid to a large Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. Once dissolved, add hot deionized water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the turbidity and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[11]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 50-60°C to a constant weight.

Expected Results
ParameterExpected Outcome
Appearance White to off-white crystalline solid
Yield 75-85%
Melting Point ~168-171°C
Purity (by HPLC/NMR) >98%
¹H NMR (DMSO-d₆) Consistent with the structure of the target compound.[12]

Conclusion

The protocol described provides a reliable, efficient, and scalable method for the synthesis of this compound. By utilizing inexpensive and safe reagents and employing a straightforward workup procedure, this method is well-suited for producing multi-gram to kilogram quantities of the target compound. The detailed explanation of the scientific principles and safety considerations ensures that researchers can confidently and safely implement this procedure.

References

  • Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate.
  • Zia-ur-Rehman, M., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • Odyeo. (2023). What are the regulatory requirements for using Tosyl Chloride? Blog.
  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • CN105541686A. (2016). Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate. Google Patents.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry.
  • Al-Mokhanam, A. A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances.
  • Fun, H.-K., et al. (2014). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • Aberystwyth University. (n.d.). Two-Step Synthesis of Paracetamol (Acetaminophen).
  • Ngassa, F. N., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications.
  • Kéki, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers.
  • University of Toronto. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.

Sources

Application Notes and Protocols for the Formulation of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the formulation of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, a compound of interest for biological screening. Given its physicochemical properties suggestive of low aqueous solubility, this document outlines systematic strategies to enhance its solubility and bioavailability for reliable in vitro and in vivo testing. We delve into the rationale behind vehicle selection, provide step-by-step protocols for various formulation approaches including co-solvent systems, surfactant-based vehicles, and cyclodextrin complexation, and discuss methods for formulation characterization and stability assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to advance the preclinical evaluation of this and other poorly soluble molecules.

Introduction: The Formulation Hurdle for Poorly Soluble Compounds

The discovery of novel bioactive molecules is the cornerstone of drug development. However, a significant portion of new chemical entities (NCEs), including this compound, exhibit poor aqueous solubility. This characteristic poses a major challenge for biological evaluation, as insufficient dissolution can lead to an underestimation of a compound's true potency and efficacy, resulting in misleading structure-activity relationships and potentially the premature termination of a promising drug candidate.[1]

Proper formulation is therefore not a trivial final step, but a critical component of the research and development process. An effective formulation ensures that the compound is delivered to the biological system in a solubilized state, allowing for accurate determination of its activity. This document provides a framework for the systematic development of formulations for this compound, enabling researchers to obtain reliable and reproducible data in their biological assays.

Pre-formulation Assessment: Characterizing the Molecule

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO₃S[2]
Molecular Weight263.31 g/mol [2]
XLogP32.4[2]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count4[2]
Rotatable Bond Count3[2]

The positive XLogP3 value suggests a lipophilic nature, which often correlates with low aqueous solubility. The presence of hydrogen bond donors and acceptors indicates that the molecule has the potential for interactions with various excipients.

A crucial pre-formulation step is to determine the compound's approximate solubility in a range of commonly used pharmaceutical solvents and vehicles. This empirical data is invaluable for guiding the selection of an appropriate formulation strategy.

Protocol 1: Rapid Solubility Assessment
  • Weigh 1-2 mg of this compound into separate 1.5 mL microcentrifuge tubes.

  • Add 100 µL of the test vehicle (e.g., water, PBS, DMSO, ethanol, PEG 400, corn oil) to each tube.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound dissolves, incrementally add more compound until saturation is reached.

  • If the compound does not dissolve, incrementally add more vehicle in 100 µL aliquots, vortexing after each addition, up to a total volume of 1 mL.

  • Record the approximate solubility in mg/mL for each vehicle.

Formulation Strategies for Biological Testing

The choice of formulation strategy depends on the nature of the biological experiment (in vitro vs. in vivo), the required dose, and the route of administration.

In Vitro Formulations

For in vitro studies, the primary goal is to prepare a concentrated stock solution that can be diluted into the aqueous cell culture medium without precipitation. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.

  • Accurately weigh the desired amount of this compound into a sterile, amber glass vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10, 20, or 50 mM).

  • Vortex or sonicate at room temperature until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Causality Behind Experimental Choices:

  • DMSO: Its strong solubilizing power for a wide range of organic molecules makes it an ideal primary solvent.

  • Anhydrous DMSO: Prevents the introduction of water, which can decrease the solubility of hydrophobic compounds and promote hydrolysis.

  • Amber Glass Vial: Protects the compound from potential photodegradation.

  • Low-Temperature Storage: Minimizes solvent evaporation and chemical degradation over time.

Important Consideration for In Vitro Studies: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤0.5%, as higher concentrations can be cytotoxic.[3][4][5][6][7] A vehicle control (medium with the same final concentration of DMSO) must always be included in the experiment.

In Vivo Formulations

Formulations for in vivo studies require careful consideration of the vehicle's biocompatibility, toxicity, and ability to maintain the drug in solution upon administration. Simple DMSO solutions are generally not suitable for direct in vivo use due to toxicity.

This approach involves using a mixture of a water-miscible organic solvent and an aqueous carrier.

Table 2: Common Co-solvent Systems for In Vivo Dosing

Formulation IDComposition (v/v/v)Route of AdministrationNotes
IV-CS-0110% DMSO / 40% PEG 400 / 50% SalineIntravenous (IV), Intraperitoneal (IP)A widely used formulation for preclinical studies.[8]
PO-CS-0110% DMSO / 90% Corn OilOral (PO)Suitable for lipophilic compounds.
PO-CS-025% DMSO / 25% PEG 400 / 70% WaterOral (PO)A more aqueous-based oral formulation.
  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 4 volumes of PEG 400 for every 1 volume of DMSO stock solution.

  • Vortex until a clear, homogeneous solution is formed.

  • Slowly add 5 volumes of sterile saline while vortexing to prevent precipitation.

  • Visually inspect the final formulation for clarity. The final concentration of the drug will be 1/10th of the initial DMSO stock concentration (e.g., 5 mg/mL).

  • This formulation should be prepared fresh before each use. If short-term storage is necessary, store at 2-8°C, protected from light, and allow it to return to room temperature before administration.

Causality Behind Experimental Choices:

  • PEG 400: A non-toxic, water-miscible polymer that acts as a co-solvent and can improve the solubility of poorly water-soluble compounds. It is generally well-tolerated in rodents.[9][10][11]

  • Saline: Provides an isotonic aqueous phase for parenteral administration.

  • Stepwise Addition: Adding the aqueous phase slowly to the organic mixture helps to prevent the drug from crashing out of solution.

Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.

Table 3: Common Surfactant-Based Systems for In Vivo Dosing

Formulation IDComposition (v/v/v)Route of AdministrationNotes
IV-SF-0110% DMSO / 40% PEG 400 / 5% Tween 80 / 45% SalineIntravenous (IV), Intraperitoneal (IP)The addition of a surfactant can further enhance solubility and stability.[8]
PO-SF-015% DMSO / 10% Tween 80 / 85% SalineOral (PO)A simple oral formulation using a surfactant.

The preparation of surfactant-based formulations follows a similar procedure to Protocol 3, with the surfactant being added and mixed before the final addition of the aqueous component. Tween 80 (Polysorbate 80) is a commonly used non-ionic surfactant in pharmaceutical formulations.[12][13]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate lipophilic drug molecules, thereby increasing their aqueous solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high water solubility and low toxicity.[16]

  • Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or saline. This may require gentle heating and stirring to fully dissolve the cyclodextrin.

  • Add the powdered this compound directly to the HP-β-CD solution.

  • Stir or sonicate the mixture at room temperature for several hours, or overnight, to allow for complexation.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The concentration of the solubilized drug in the filtrate should be determined analytically (e.g., by HPLC-UV).

Causality Behind Experimental Choices:

  • HP-β-CD: Forms an inclusion complex with the drug, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[16][17]

  • Stirring/Sonication: Provides the energy needed to facilitate the formation of the inclusion complex.

  • Filtration: Ensures a clear, particle-free solution for administration.

  • Analytical Concentration Determination: Essential for accurate dosing, as the amount of drug that can be solubilized will depend on the specific drug-cyclodextrin interaction.

Formulation Characterization and Stability

Once a formulation has been prepared, it is crucial to assess its stability to ensure that the drug remains in solution and does not degrade over the intended period of use.

Protocol 5: Short-Term Formulation Stability Assessment
  • Prepare the final formulation as described in the protocols above.

  • Visually inspect the formulation for clarity, color change, and precipitation immediately after preparation (Time 0).

  • Aliquot the formulation into separate, sealed vials and store them under the intended storage conditions (e.g., room temperature, 2-8°C).

  • At specified time points (e.g., 1, 4, 8, and 24 hours), visually inspect the stored samples.

  • (Optional but recommended) Quantify the concentration of this compound at each time point using a stability-indicating analytical method (e.g., HPLC-UV) to check for degradation. A stable formulation should maintain at least 90% of its initial concentration.[18][][20][21][22]

Workflow and Biological Context

The selection of a suitable formulation is a stepwise process guided by the experimental needs.

Formulation_Workflow cluster_preformulation Pre-formulation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing A Physicochemical Characterization B Rapid Solubility Screening A->B C Prepare DMSO Stock Solution B->C Sufficiently soluble in DMSO F Select Formulation Strategy (Co-solvent, Surfactant, Cyclodextrin) B->F Requires enhanced solubility D Dilute in Culture Medium (DMSO <= 0.5%) C->D E Perform Assay (with Vehicle Control) D->E G Prepare Formulation F->G H Characterize & Assess Stability G->H I Administer to Animal (with Vehicle Control) H->I

Figure 1: Decision workflow for formulation development.

The biological activity of this compound is yet to be fully elucidated. However, related sulfonamide-containing compounds have shown inhibitory activity against enzymes such as cholinesterases and lipoxygenases.[23] Therefore, the developed formulations may be employed in assays investigating these or other relevant signaling pathways.

Signaling_Pathways cluster_cholinesterase Cholinesterase Inhibition cluster_lipoxygenase Lipoxygenase Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signaling Cholinergic Signaling Postsynaptic_Receptor->Signaling Compound N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Compound->AChE Inhibition AA Arachidonic Acid LOX Lipoxygenase (LOX) AA->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation & Proliferation Leukotrienes->Inflammation Compound2 N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Compound2->LOX Inhibition

Sources

Troubleshooting & Optimization

troubleshooting low yield in N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during the synthesis of this important sulfonamide intermediate. Our goal is to provide practical, experience-driven solutions to common problems, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction success.

The synthesis of this compound, typically achieved by reacting 4-aminophenol with p-toluenesulfonyl chloride (TsCl), is a foundational reaction in medicinal chemistry.[1][2] While seemingly straightforward, this reaction is prone to several issues that can lead to frustratingly low yields. This guide offers a structured, question-and-answer approach to troubleshoot these problems effectively.

Core Reaction Scheme

The primary synthetic route involves the nucleophilic attack of the amino group of 4-aminophenol on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base is required to neutralize the hydrochloric acid byproduct.

ReactionScheme Aminophenol 4-Aminophenol Plus1 + Aminophenol->Plus1 TsCl p-Toluenesulfonyl Chloride (TsCl) Plus2 + TsCl->Plus2 Base Base (e.g., Pyridine, Triethylamine) Product This compound Base->Product Solvent (e.g., Dioxane, DCM) Room Temp or Reflux HCl HCl Product->HCl forms BaseHCl [Base-H]+Cl- HCl->BaseHCl neutralized by Base Plus1->TsCl Plus2->Base

Caption: General synthesis of this compound.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low. What are the primary causes?

A1: Low yields in this synthesis are common and typically trace back to one of four areas: reagent stability, competing side reactions, suboptimal reaction conditions, or purification losses.

1. Reagent Quality and Stability: The primary culprit is often the p-toluenesulfonyl chloride (TsCl). TsCl is highly sensitive to moisture and can readily hydrolyze to the unreactive p-toluenesulfonic acid.[3][4][5][6][7] This hydrolysis consumes your electrophile, directly reducing the potential yield.

  • Causality: The sulfur atom in TsCl is highly electrophilic, making it susceptible to nucleophilic attack by water.[7] This competitive reaction is often accelerated by the base used in the main reaction.[8]

  • Solution:

    • Always use freshly opened or properly stored TsCl.

    • Ensure all glassware is oven- or flame-dried before use.

    • Use anhydrous solvents to minimize water content.[3]

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3]

2. Competing Side Reactions: 4-Aminophenol has two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). While the amino group is generally more nucleophilic and reacts preferentially, side reactions can occur.

  • O-Tosylation: The hydroxyl group can be tosylated to form an ester. This is more likely if a very strong base is used, which can deprotonate the phenol, making the resulting phenoxide a potent nucleophile.

  • Bis-sulfonylation: If a primary amine is used, a second tosyl group can react with the newly formed sulfonamide N-H. This is less common with 4-aminophenol under standard conditions but can occur with an excess of TsCl or prolonged reaction times.[3]

  • Polymerization: If the amine is not adequately protected, polymerization can occur where molecules react with each other, which is a significant issue in similar syntheses.[9]

3. Suboptimal Reaction Conditions:

ParameterProblemScientific Rationale & Solution
Base Incorrect choice or amount of base.The base's role is to scavenge the HCl produced.[3] If it's too weak, the reaction mixture becomes acidic, protonating the amine and reducing its nucleophilicity. If it's a competing nucleophile (like an amine with available N-H), it can react with TsCl. Solution: Use a non-nucleophilic organic base like pyridine or triethylamine.[3] Use a slight excess (1.1-1.5 equivalents) to ensure full neutralization.
Solvent Poor solubility of reactants.Both reactants must be sufficiently dissolved for the reaction to proceed efficiently. Solution: Dichloromethane (DCM), dioxane, and tetrahydrofuran (THF) are common choices.[3][10][11] A biphasic system with an aqueous base can also be effective and simplify workup.[12][13]
Temperature Too low or too high.Low temperatures can lead to very slow reaction rates. Excessively high temperatures can promote side reactions or degradation. Solution: Start at room temperature. If the reaction is slow (monitored by TLC), gentle heating or reflux may be necessary.[11]
Stoichiometry Incorrect reactant ratios.Using a 1:1 ratio can leave some starting material unreacted due to minor hydrolysis of TsCl. Solution: A slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion by ensuring the more valuable TsCl is fully consumed.[3]

4. Purification Losses: Significant product can be lost during aqueous workup if the pH is not controlled, or during recrystallization if the wrong solvent is chosen or too much is used.

Q2: I'm seeing multiple spots on my TLC analysis. What are the likely side products?

A2: A complex TLC profile is a clear indicator of side reactions or unconsumed starting materials. Here’s how to interpret the spots:

  • Highest Rf (Least Polar): This is often the O-tosylated product, as the ester group is less polar than the free hydroxyl group of the desired product.

  • Middle Rf: This should be your desired product, this compound.

  • Lower Rf (More Polar):

    • 4-Aminophenol: Your starting material is quite polar due to both the -NH₂ and -OH groups.

    • p-Toluenesulfonic Acid: The hydrolysis product of TsCl is a highly polar sulfonic acid that will likely stay at the baseline.

  • Baseline: Highly polar impurities, including the hydrochloride salt of your base and p-toluenesulfonic acid.

TLC_Troubleshooting Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents Check Reagent Quality (TsCl, Solvent) Start->Check_Reagents Analyze_TLC Analyze Reaction TLC Start->Analyze_TLC Review_Conditions Review Reaction Conditions (Base, Temp, Stoichiometry) Start->Review_Conditions Optimize_Purification Optimize Purification Start->Optimize_Purification Sol_Reagents Use Anhydrous Solvent Use Fresh TsCl Run under Inert Gas Check_Reagents->Sol_Reagents Moisture Suspected Sol_TLC Identify Spots: - Unreacted SM? - Side Products? Analyze_TLC->Sol_TLC Multiple Spots Sol_Conditions Adjust Base/Solvent Modify Temperature Check Stoichiometry Review_Conditions->Sol_Conditions Conditions Suboptimal Sol_Purification Select Proper Recrystallization Solvent Control pH during Workup Optimize_Purification->Sol_Purification Product Loss Sol_Reagents->Analyze_TLC Sol_TLC->Review_Conditions Sol_Conditions->Optimize_Purification Result Improved Yield Sol_Purification->Result

Sources

Technical Support Center: Optimizing the Synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important sulfonamide intermediate. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and achieve consistent, high-yield results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Question: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yields in the tosylation of 4-aminophenol are a frequent issue, typically stemming from one of three areas: reagent quality, reaction conditions, or side reactions.

  • Reagent Quality & Moisture Sensitivity: The primary culprit is often the degradation of p-toluenesulfonyl chloride (TsCl). TsCl is highly electrophilic and susceptible to hydrolysis by ambient moisture, which converts it into the unreactive p-toluenesulfonic acid.[1][2] Similarly, the amine base (e.g., pyridine, triethylamine) can be hygroscopic and introduce water.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.[1] It is best practice to use a fresh bottle of TsCl or to recrystallize older batches from hexane to remove impurities and the hydrolyzed acid.[3] The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.[1]

  • Inappropriate Base or Stoichiometry: The base plays a crucial role. It must be strong enough to neutralize the HCl byproduct generated during the reaction but should not promote side reactions. An insufficient amount of base will leave the reaction mixture acidic, protonating the starting amine and reducing its nucleophilicity.

    • Solution: Use a non-nucleophilic organic base like pyridine or triethylamine.[1] Pyridine can also act as the solvent and a nucleophilic catalyst. A slight excess of the amine starting material (1.1-1.2 equivalents) can help drive the reaction to completion by ensuring the full consumption of the limiting sulfonyl chloride.[1]

  • Suboptimal Temperature: While many tosylations are performed at 0 °C to room temperature to control selectivity, a sluggish reaction may indicate that the activation energy barrier is not being overcome.[2]

    • Solution: If the reaction is slow at room temperature, consider gently heating it to 40-50 °C. Monitor carefully by TLC, as excessive heat can promote the formation of side products.

Question: I am observing multiple spots on my TLC, indicating side products. What are they and how can I minimize them?

Answer: The formation of multiple products is generally due to a lack of selectivity or over-reaction. In the case of 4-aminophenol, two main side products are possible:

  • O-Tosylation Product: The phenolic hydroxyl group is also nucleophilic and can react with TsCl to form the O-tosylated product. While N-acylation is generally faster than O-acylation for anilines, the selectivity is highly dependent on the reaction conditions. The tosyl group is electron-withdrawing, which increases the acidity of the phenolic proton on the desired N-tosylated product.[4] If a strong base is used, it can deprotonate the phenol, creating a highly nucleophilic phenoxide that can then react with another equivalent of TsCl.

    • Solution: Control the stoichiometry carefully; do not use a large excess of TsCl. Using a milder base like pyridine, which is not strong enough to significantly deprotonate the phenol, favors N-tosylation.[4] Running the reaction at lower temperatures (0 °C to room temperature) also enhances selectivity for the kinetically favored N-tosylation.

  • Bis-sulfonated Product (N,N-ditosyl): The N-H proton of the initially formed sulfonamide is acidic and can be removed by a strong base, creating a sulfonamide anion. This anion can then react with another molecule of TsCl, leading to a bis-sulfonated product.

    • Solution: This is more common with primary amines when a large excess of TsCl and a strong base are used.[1] Avoid using more than 1.05-1.1 equivalents of TsCl. Ensure the base is not excessively strong or used in large excess.

Question: My final product is off-color (pink, brown, or black) and difficult to purify. What is causing this and what purification strategy do you recommend?

Answer: The discoloration is almost always due to the oxidation of the 4-aminophenol starting material. Phenols, especially aminophenols, are highly susceptible to air oxidation, which forms intensely colored quinone-type impurities.[5]

  • Prevention: Use high-purity, colorless 4-aminophenol. If your starting material is already discolored, it can be purified by recrystallization with the addition of a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) to decolorize it.[5] Running the reaction under an inert atmosphere will also minimize oxidation during the synthesis.

  • Purification:

    • Recrystallization: This is the most effective method for purifying the final product. The key is finding a suitable solvent system. Ethanol/water or isopropanol/water mixtures are often effective.[1] The ideal solvent will dissolve the product well at high temperatures but poorly at room temperature, while impurities remain soluble.[1]

    • Activated Carbon/Reducing Agent Wash: During the workup or before recrystallization, you can treat the solution with activated charcoal to adsorb colored impurities. A wash with a dilute solution of sodium bisulfite or sodium dithionite can also help to reduce and decolorize the quinone byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the reaction between 4-aminophenol and p-toluenesulfonyl chloride?

A1: The reaction is a nucleophilic substitution on the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of 4-aminophenol acts as the nucleophile, attacking the electrophilic sulfur atom of TsCl. This forms a tetrahedral intermediate. The chloride ion is then eliminated, and the proton on the nitrogen is removed by a base (like pyridine or triethylamine) to yield the neutral sulfonamide product and the hydrochloride salt of the base.

Q2: Why is N-tosylation generally favored over O-tosylation for 4-aminophenol?

A2: The selectivity is a result of the relative nucleophilicity of the amino and hydroxyl groups. Although oxygen is more electronegative, the nitrogen of the amino group in aniline derivatives is generally a stronger nucleophile than the phenolic oxygen. This kinetic preference leads to the formation of the N-tosylated product as the major initial product under neutral or mildly basic conditions. O-tosylation becomes competitive if the phenolic proton is removed by a strong base, forming a much more nucleophilic phenoxide anion.

Q3: What are the best analytical techniques to monitor reaction progress and confirm product identity?

A3:

  • Thin-Layer Chromatography (TLC): TLC is the simplest and fastest way to monitor the reaction. Use a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) to resolve the starting material, product, and any potential side products. The disappearance of the 4-aminophenol spot indicates reaction completion.

  • HPLC: For more precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) is ideal.[6] It can be used to determine the purity of the final product and quantify any impurities.

  • Spectroscopy:

    • ¹H NMR: Confirms the structure. Expect to see characteristic peaks for the aromatic protons of both rings, a singlet for the methyl group on the tosyl moiety, and broad singlets for the N-H and O-H protons.

    • IR Spectroscopy: Look for characteristic stretches for the O-H group (~3400-3200 cm⁻¹), N-H group (~3300 cm⁻¹), and the two S=O stretches of the sulfonamide group (~1350 and 1160 cm⁻¹).

Experimental Protocols & Data
Protocol 3.1: Optimized Synthesis of this compound

Materials:

  • 4-Aminophenol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.05 eq)

  • Pyridine (Anhydrous)

  • Dichloromethane (DCM) (Anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂), dissolve 4-aminophenol (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine (approx. 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the 4-aminophenol is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x). The HCl wash removes excess pyridine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (see Protocol 3.2).

Protocol 3.2: Purification by Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol or isopropanol to just dissolve the solid.

  • Slowly add hot water dropwise until the solution becomes faintly cloudy (this is the saturation point).

  • If the solution is colored, add a spatula-tip of activated charcoal and boil for 2-3 minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry in a vacuum oven.

Data Tables

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Stoichiometry (TsCl:Amine) 1.05 : 1.0A slight excess of TsCl ensures complete amine consumption.
Base Pyridine or TriethylamineNon-nucleophilic; effectively neutralizes HCl byproduct.
Solvent Dichloromethane (DCM)Inert, good solubility for reactants, easily removed.
Temperature 0 °C to Room Temp.Balances reaction rate with selectivity, minimizing side products.
Reaction Time 4 - 8 hoursTypically sufficient for completion; monitor by TLC.

Table 2: Troubleshooting Summary

IssuePotential CauseSuggested Solution(s)
Low Yield Hydrolyzed TsCl; moisture in reactionUse fresh/purified TsCl; ensure anhydrous conditions.
Incomplete reactionIncrease reaction time or gently warm to 40-50 °C.
Side Products O-Tosylation or Bis-sulfonylationUse mild base (pyridine); control stoichiometry (≤1.05 eq TsCl).
Discolored Product Oxidation of 4-aminophenolUse pure starting material; run under N₂; decolorize with charcoal/Na₂S₂O₄.
Visualizations: Mechanisms & Workflows
Diagram 1: Reaction Mechanism

ReactionMechanism Figure 1. Reaction Mechanism for N-Tosylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aminophenol 4-Aminophenol (Nucleophile) Tetrahedral Tetrahedral Intermediate Aminophenol->Tetrahedral Nucleophilic Attack TsCl Tosyl Chloride (Electrophile) TsCl->Tetrahedral Product N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Tetrahedral->Product Elimination of Cl⁻ Base Base (e.g., Pyridine) Tetrahedral->Base Byproduct Base-HCl Salt Base->Byproduct Deprotonation

Caption: Figure 1. Reaction Mechanism for N-Tosylation.

Diagram 2: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Figure 2. Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReagents Step 1: Verify Reagents Is TsCl fresh/pure? Are solvents/base anhydrous? Start->CheckReagents ReagentSolution Purify TsCl by recrystallization. Use freshly opened/distilled solvents and base. CheckReagents:f1->ReagentSolution No CheckReagents:f2->ReagentSolution No CheckConditions Step 2: Evaluate Conditions Is stoichiometry correct (1.05 eq TsCl)? Is reaction complete (TLC)? CheckReagents->CheckConditions Yes ReagentSolution->CheckConditions ConditionSolution Adjust stoichiometry. Increase reaction time or warm gently (40-50°C). CheckConditions:f1->ConditionSolution No CheckConditions:f2->ConditionSolution No CheckWorkup Step 3: Review Workup/Purification Was product lost during extraction? Is recrystallization solvent optimal? CheckConditions->CheckWorkup Yes ConditionSolution->CheckWorkup WorkupSolution Re-extract aqueous layers. Test different solvent systems (e.g., EtOH/H₂O, IPA/H₂O). CheckWorkup:f1->WorkupSolution Yes CheckWorkup:f2->WorkupSolution No Success Yield Improved CheckWorkup->Success No/Yes WorkupSolution->Success

Caption: Figure 2. Troubleshooting Workflow for Low Yield.

Diagram 3: Factors Influencing N- vs. O-Tosylation Selectivity

SelectivityFactors Figure 3. Factors Influencing N- vs. O-Tosylation center Selectivity (N- vs. O-Tosylation) N_Tosylation Favors N-Tosylation (Kinetic Product) center->N_Tosylation Mild Base (Pyridine) Low Temp (0°C) O_Tosylation Favors O-Tosylation (Thermodynamic/Anionic Pathway) center->O_Tosylation Strong Base (NaH, NaOH) Higher Temp Base Base Strength Base->center Temp Temperature Temp->center Solvent Solvent Polarity Solvent->center

Caption: Figure 3. Factors Influencing N- vs. O-Tosylation.

References
  • BenchChem. (n.d.). common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Tosylation Reactions.
  • Khan, I. U., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1353.
  • Master Organic Chemistry. (2015). All About Tosylates and Mesylates.
  • SIELC Technologies. (2018). Benzenesulfonamide, N-(4-hydroxyphenyl)-.
  • Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment).
  • ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?.
  • Chemistry Stack Exchange. (2024). In p-aminophenol, why does adding tosylate to the amino group make the phenol more acidic?.
  • Shanbhag, V. (2006). Synthesis of Acetaminophen.

Sources

Technical Support Center: N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the purity of their synthesized compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Synthesis & Purity Issues

This section addresses specific problems that can arise during the synthesis of this compound, a crucial intermediate for various biologically active compounds. The primary synthetic route involves the reaction of p-aminophenol with p-toluenesulfonyl chloride (tosyl chloride)[1][2].

Question 1: My reaction yield is low, and analysis shows a significant amount of unreacted p-aminophenol. What are the likely causes?

Answer: This is a common issue often rooted in reagent stoichiometry, reaction conditions, or reagent quality.

  • Causality: The reaction involves the nucleophilic attack of the amino group of p-aminophenol on the electrophilic sulfur atom of tosyl chloride. Incomplete reactions typically point to an insufficient amount of the electrophile or suboptimal reaction conditions that fail to drive the reaction to completion.

  • Troubleshooting Steps:

    • Reagent Stoichiometry and Quality: p-Toluenesulfonyl chloride is highly susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive p-toluenesulfonic acid. Ensure you use a fresh bottle of tosyl chloride or a properly stored one. It is advisable to use a slight excess (e.g., 1.05-1.1 equivalents) of tosyl chloride to compensate for any minor degradation.

    • Base Selection: A base is required to neutralize the HCl generated during the reaction. The choice of base can be critical.

      • Pyridine or Triethylamine: These organic bases can also act as catalysts. Ensure at least one equivalent is used. Some procedures recommend using them as the solvent, which drives the reaction forward but can complicate purification.

      • Aqueous Base (e.g., Na₂CO₃, NaOH): Using an aqueous base in a biphasic system (e.g., water/dichloromethane) is a common and effective method[1][3]. Vigorous stirring is essential to ensure proper mixing between the phases.

    • Reaction Time and Temperature: While the reaction is often conducted at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time (see protocol below).

Question 2: My final product is contaminated with a significant, less polar impurity. Mass spectrometry suggests it's a bis-tosylated product. How do I prevent its formation?

Answer: The formation of a bis-tosylated impurity, N-(4-(tosyloxy)phenyl)-4-methylbenzenesulfonamide, is a known side reaction.

  • Causality: The primary product, this compound, still possesses a phenolic hydroxyl group. The electron-withdrawing tosyl group attached to the nitrogen atom increases the acidity of this phenolic proton, making it more susceptible to deprotonation and subsequent reaction with another molecule of tosyl chloride (O-tosylation)[4]. This is particularly prevalent if a strong base is used or if a large excess of tosyl chloride is present.

  • Preventative Measures:

    • Control Stoichiometry: Avoid using a large excess of p-toluenesulfonyl chloride. Stick to a range of 1.0 to 1.1 equivalents.

    • Choice of Base: Using a milder base like sodium bicarbonate or sodium carbonate in an aqueous solution can be less likely to deprotonate the phenolic hydroxyl group compared to stronger bases like pyridine or sodium hydroxide[1].

    • Order of Addition: Adding the tosyl chloride solution slowly to the solution of p-aminophenol and base can help maintain a low instantaneous concentration of the tosyl chloride, favoring the more nucleophilic amino group over the phenoxide.

Question 3: The crude product is a dark brown or reddish, oily substance instead of a solid. What happened, and is it salvageable?

Answer: This issue typically points to the oxidation of the p-aminophenol starting material.

  • Causality: Aminophenols, especially p-aminophenol, are highly susceptible to air oxidation, which forms colored quinone-imine type impurities. This process can be accelerated by heat and basic conditions.

  • Troubleshooting and Salvage:

    • Prevention:

      • Use high-purity, colorless p-aminophenol. If your starting material is already discolored, it should be purified first (e.g., by recrystallization from water with a small amount of sodium bisulfite).

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Purification Strategy: While challenging, the product can often be salvaged.

      • Initial Wash: Dissolve the crude oil in a suitable organic solvent (like ethyl acetate) and wash it with a dilute aqueous solution of sodium bisulfite. This can help reduce some of the colored quinone-like impurities.

      • Column Chromatography: If recrystallization fails, flash column chromatography on silica gel is the most effective method to separate the desired product from the colored, polar impurities.

      • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon (charcoal) to the hot solution before filtration can help adsorb colored impurities.

Workflow for Synthesis and Purification

The following diagram illustrates a robust workflow for synthesizing and purifying this compound, incorporating quality control checkpoints.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage cluster_qc Quality Control reagents 1. Reagent Prep (p-aminophenol, tosyl chloride, base) reaction 2. Reaction Setup (Inert atmosphere, controlled addition) reagents->reaction Combine monitoring 3. Reaction Monitoring (TLC Analysis) reaction->monitoring Sample periodically quench 4. Quench & Neutralize (e.g., add water/acid) monitoring->quench When complete extract 5. Extraction (e.g., with Ethyl Acetate) quench->extract dry 6. Dry & Evaporate (Crude Product) extract->dry recrystallize 7. Recrystallization (Select appropriate solvent) dry->recrystallize Purify isolate 8. Isolate Crystals (Vacuum Filtration) recrystallize->isolate final_product 9. Pure Product (Dry under vacuum) isolate->final_product purity_check 10. Purity Analysis (HPLC, Melting Point, NMR) final_product->purity_check Verify

Caption: A typical workflow from synthesis to final purity analysis.

Frequently Asked Questions (FAQs) on Purification

Question 1: What is the most effective method for purifying crude this compound?

Answer: Recrystallization is the most common, cost-effective, and scalable method for purifying this compound[5][6]. It is a powerful technique that exploits differences in solubility between the desired product and impurities at different temperatures. When performed correctly, it can yield a product with very high purity, often removing both more and less polar impurities in a single step.

Question 2: How do I select the best solvent for recrystallization?

Answer: The ideal recrystallization solvent should meet the following criteria[6]:

  • High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.

  • Low Solubility at Low Temperature: The compound should be poorly soluble in the cold solvent to maximize recovery.

  • Impurities: Impurities should either be completely soluble in the cold solvent (so they remain in the mother liquor) or completely insoluble in the hot solvent (so they can be removed by hot filtration).

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals.

  • Non-reactive: The solvent must not react with the compound.

The table below provides a starting point for solvent screening. Mixed solvent systems (e.g., ethanol/water) are often very effective.

Solvent SystemBoiling Point (°C)Rationale & Comments
Ethanol 78A good general-purpose solvent. The product is often soluble in hot ethanol and less so when cold. Recrystallization from ethanol has been reported in the literature[2].
Methanol 65Similar to ethanol but more volatile. The product may be more soluble in methanol, potentially requiring the addition of an anti-solvent like water to induce crystallization.[1]
Ethanol/Water Variable (78-100)An excellent mixed-solvent system. Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then allow to cool slowly.
Isopropanol 82Another good option, with properties intermediate between ethanol and water.

Question 3: My product "oils out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system. The solute separates as a liquid instead of a solid. This often traps impurities and hinders purification.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool more slowly.

    • Lower the Cooling Temperature: Try cooling the solution to a lower temperature before inducing crystallization.

    • Change Solvent System: The current solvent may be unsuitable. Try a different solvent or a mixed-solvent system.

    • Slow Cooling: Do not cool the solution too rapidly (e.g., by putting it directly into an ice bath). Allow it to cool slowly to room temperature first, which encourages the formation of a crystal lattice rather than an amorphous oil[7].

Question 4: How do I confirm the purity of my final product?

Answer: A combination of methods should be used to confidently assess purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. It can separate and quantify the main compound and any minor impurities[8][9]. A pure compound will show a single major peak.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any structurally related impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy qualitative check. A pure compound should appear as a single spot on the TLC plate when visualized under UV light[8][10].

Key Reactions and Side Products

Understanding the potential chemical transformations is key to troubleshooting. The following diagram illustrates the desired reaction and the primary side reaction leading to a common impurity.

Reaction_Scheme PA p-Aminophenol plus1 + arrow1 -> PA->arrow1 1. Amino Group Attack (More Nucleophilic) TC p-Toluenesulfonyl Chloride (TsCl) TC->arrow1 arrow2 -> TC->arrow2 Product N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide (Desired Product) plus2 + Product->arrow2 2. O-Tosylation (Excess TsCl / Strong Base) SideProduct N-(4-(tosyloxy)phenyl)-4- methylbenzenesulfonamide (Bis-tosylated Impurity) arrow1->Product Base, Solvent arrow2->SideProduct

Caption: Desired N-tosylation versus the O-tosylation side reaction.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a light pencil line ~1 cm from the bottom.

  • Spotting: Using a capillary tube, spot the starting p-aminophenol, the co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.

  • Elution: Develop the plate in a sealed chamber with a suitable eluent (e.g., 30-50% Ethyl Acetate in Hexanes). Allow the solvent front to travel to ~1 cm from the top of the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm). The reaction is complete when the p-aminophenol spot has disappeared from the reaction mixture lane. The product will be a new, less polar spot.

Protocol 2: General Recrystallization Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen hot recrystallization solvent (e.g., ethanol) to just dissolve the solid. Use a stir bar or swirl the flask to aid dissolution on a hot plate.

  • Hot Filtration (Optional): If there are insoluble impurities (or if activated carbon was used), perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice-water bath for 15-30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

References

  • ResearchGate.Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.[Link]
  • USDA Food Safety and Inspection Service.
  • National Center for Biotechnology Information.N-(4-Hydroxyphenyl)benzenesulfonamide.[Link]
  • Wikipedia.Tosylamide/formaldehyde resin.[Link]
  • Slideshare.Analysis of sulfonamides.[Link]
  • YMER.
  • MDPI.
  • Chemistry Stack Exchange.In p-aminophenol, why does adding tosylate to the amino group make the phenol more acidic?[Link]
  • European Journal of Chemistry.Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.[Link]
  • Google Patents.Method for synthesizing (4-hydroxyphenyl)
  • European Journal of Chemistry.
  • National Center for Biotechnology Information.N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide.[Link]
  • Semantic Scholar.SELECTIVITY IN TOSYLATION OF O-AMINOPHENOL BY CHOICE OF TERTIARY AMINE.[Link]
  • NICNAS.FULL PUBLIC REPORT Tosylamide / Epoxy Resin.[Link]
  • University of California, Davis.
  • PubChem.N-(4-Hydroxyphenyl)benzenesulfonamide.[Link]
  • Mettler Toledo.Recrystallization Guide: Process, Procedure, Solvents.[Link]
  • YouTube.How To Recrystallize A Solid.[Link]
  • National Center for Biotechnology Information.Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.[Link]

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Technical Support Center: Characterization of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and characterization of this molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.

I. Synthesis and Purification: Troubleshooting Common Hurdles

The synthesis of this compound is typically achieved through the reaction of 4-aminophenol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base. While the reaction appears straightforward, several challenges can arise, leading to low yields and purification difficulties.

Frequently Asked Questions (FAQs): Synthesis

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can often be traced back to several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If starting materials are still present after an extended period, consider the following:

    • Base Strength and Stoichiometry: A weak base may not sufficiently deprotonate the amine of 4-aminophenol for an efficient reaction. While milder bases like sodium carbonate can be used, stronger bases like pyridine or triethylamine are often more effective in neutralizing the HCl byproduct.[1] Ensure at least a stoichiometric equivalent of the base is used.

    • Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (40-50 °C) can sometimes increase the reaction rate. However, be cautious as excessive heat can lead to side reactions.

  • Side Reactions: The presence of the hydroxyl group on 4-aminophenol introduces the possibility of O-sulfonylation, forming an undesired ester byproduct. To favor N-sulfonylation, consider the following:

    • Reaction Conditions: Running the reaction at lower temperatures (0-5 °C) can sometimes increase the selectivity for N-sulfonylation over O-sulfonylation.

    • pH Control: Maintaining a slightly basic pH is crucial. In highly basic conditions, the phenoxide ion is readily formed, which can compete with the amine as a nucleophile.

  • Purity of Reagents: The purity of 4-aminophenol and tosyl chloride is critical. 4-aminophenol can oxidize over time, leading to colored impurities. Tosyl chloride can hydrolyze to p-toluenesulfonic acid. Using freshly purified reagents is recommended.

Q2: I'm observing a significant amount of a byproduct that is difficult to separate from my desired product. What is it likely to be and how can I minimize its formation?

A2: The most probable byproduct is the O-sulfonylated isomer. Due to the presence of two nucleophilic sites (the amino and hydroxyl groups), competitive reactions can occur. To minimize the formation of the O-sulfonylated product, you can try a protection-deprotection strategy. However, a more straightforward approach is to carefully control the reaction conditions as described above.

Workflow for Synthesis Troubleshooting

start Low Yield or Impurities in Synthesis check_completion Monitor Reaction by TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material remains side_products Side Products Observed check_completion->side_products New spots observed optimize_base Optimize Base (Strength and Stoichiometry) incomplete->optimize_base optimize_temp Adjust Reaction Temperature incomplete->optimize_temp reagent_purity Check Reagent Purity incomplete->reagent_purity minimize_o_sulf Minimize O-Sulfonylation side_products->minimize_o_sulf optimize_base->check_completion optimize_temp->check_completion minimize_o_sulf->check_completion reagent_purity->check_completion

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs): Purification

Q1: My compound streaks significantly on a silica gel column. How can I improve the chromatography?

A1: Streaking, or tailing, on silica gel is a common issue with polar compounds containing acidic protons, such as the phenolic -OH and the sulfonamide -NH.[2] This is often due to strong interactions with the acidic silanol groups on the silica surface. Here are some solutions:

  • Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base. A common method is to slurry the silica gel in the initial eluent containing a small percentage (0.5-1%) of triethylamine or pyridine.[3] This neutralizes the acidic sites.

  • Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your mobile phase can help to improve the peak shape by competing for the active sites on the silica gel.

  • Alternative Stationary Phases: Consider using a different stationary phase that is less acidic, such as neutral or basic alumina.[3]

Q2: I'm having difficulty achieving good separation between my product and a closely eluting impurity. What can I do?

A2: When dealing with closely eluting impurities, optimizing the selectivity of your chromatographic system is key.

  • Solvent System Optimization: Systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or acetone.[4]

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can significantly improve resolution.[4]

  • Consider Reversed-Phase Chromatography: If normal-phase chromatography is not providing adequate separation, reversed-phase HPLC or flash chromatography using a C18-functionalized silica gel can be an effective alternative.[4]

Q3: My product seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too supersaturated or when the compound's melting point is below the boiling point of the solvent.[5]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.

  • Solvent System Adjustment: Try a different solvent or a co-solvent system. If your compound is oiling out from a single solvent, adding a second solvent in which it is less soluble (an anti-solvent) can sometimes induce crystallization. Add the anti-solvent dropwise to the hot solution until it just becomes turbid, then add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.

II. Analytical Characterization: A Troubleshooting Guide

Accurate characterization of this compound is crucial for confirming its identity and purity. The following sections address common issues encountered during analysis by NMR, Mass Spectrometry, and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: The chemical shifts of the -OH and -NH protons in my ¹H NMR spectrum are not consistent between samples. Why is this happening?

A1: The phenolic hydroxyl (-OH) and the sulfonamide (-NH) protons are "exchangeable protons." Their chemical shifts are highly sensitive to several factors:[6]

  • Solvent: The choice of deuterated solvent has a significant impact. In solvents like DMSO-d₆, which is a hydrogen bond acceptor, these protons will have different chemical shifts compared to a non-hydrogen bonding solvent like CDCl₃.[7]

  • Concentration: At higher concentrations, intermolecular hydrogen bonding becomes more prevalent, which can lead to a downfield shift (higher ppm).

  • Temperature: Temperature affects the extent of hydrogen bonding and the rate of proton exchange.

  • Water Content: Traces of water in the NMR solvent can lead to proton exchange, causing the -OH and -NH peaks to broaden or even disappear.

Pro-Tip: To confirm the identity of -OH and -NH peaks, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable protons will be replaced by deuterium, and their corresponding peaks will disappear or significantly decrease in intensity.

Q2: I'm not observing any coupling between the -NH proton and adjacent protons. Is this normal?

A2: Yes, this is quite common. Due to rapid proton exchange and quadrupole broadening from the ¹⁴N nucleus, the coupling between the -NH proton and protons on adjacent carbons is often not observed, resulting in the -NH signal appearing as a broad singlet.[6]

Mass Spectrometry (MS)

Q1: What are the expected fragmentation patterns for this compound in ESI-MS?

A1: In positive ion mode ESI-MS, you will typically observe the protonated molecule [M+H]⁺. A characteristic fragmentation pathway for arylsulfonamides upon collision-induced dissociation (CID) is the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da.[8][9] This occurs through a rearrangement mechanism. Therefore, you should look for a fragment ion at [M+H-64]⁺. Other common fragmentations include cleavage of the S-N bond and the C-S bond.

High-Performance Liquid Chromatography (HPLC)

Q1: I'm developing an HPLC method, but my peak shape is poor (tailing). What are the likely causes and solutions?

A1: Peak tailing for this compound in reversed-phase HPLC is often due to interactions between the acidic phenolic and sulfonamide protons and residual, un-capped silanol groups on the silica-based stationary phase.

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter.

    • At a pH well below the pKa of the phenolic hydroxyl group (around 10), the compound will be neutral, which can improve peak shape.

    • Using a mobile phase with a slightly acidic pH (e.g., 3-4) can help to suppress the ionization of the silanol groups, reducing unwanted interactions.

  • Choice of Column:

    • Use a high-quality, end-capped C18 or C8 column to minimize the number of free silanol groups.

    • Consider a column with a different stationary phase, such as a phenyl-hexyl phase, which can offer alternative selectivity through π-π interactions.[10]

  • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to block the active silanol sites and improve peak shape.

Workflow for HPLC Method Development

start HPLC Method Development initial_run Initial Run on C18 Column (e.g., Acetonitrile/Water) start->initial_run poor_shape Poor Peak Shape (Tailing) initial_run->poor_shape Tailing observed poor_resolution Poor Resolution initial_run->poor_resolution Peaks co-elute adjust_ph Adjust Mobile Phase pH poor_shape->adjust_ph change_column Change Stationary Phase (e.g., Phenyl-Hexyl) poor_shape->change_column optimize_gradient Optimize Gradient Profile poor_resolution->optimize_gradient change_organic Change Organic Modifier (e.g., Methanol) poor_resolution->change_organic adjust_ph->initial_run change_column->initial_run optimize_gradient->initial_run change_organic->initial_run

Caption: A systematic workflow for developing a robust HPLC method for this compound.

III. Polymorphism: A Critical Consideration

Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a well-documented phenomenon in sulfonamides.[11][12] Different polymorphs can have distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: This can impact bioavailability.[11]

  • Melting Point: Each polymorph will have a unique melting point.

  • Stability: One polymorph may be more thermodynamically stable than others.

Q1: How do I know if my sample contains multiple polymorphs?

A1: A combination of analytical techniques can be used to identify and characterize polymorphs:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. Different polymorphs will exhibit different melting points and may show solid-solid phase transitions.

  • Powder X-Ray Diffraction (PXRD): Each crystalline form has a unique crystal lattice, which will produce a distinct diffraction pattern. PXRD is a powerful tool for identifying and quantifying the different polymorphic forms in a sample.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for identifying solvates or hydrates, which are sometimes referred to as pseudopolymorphs.

  • Spectroscopic Techniques (FT-IR, Raman, Solid-State NMR): These techniques can also be used to differentiate between polymorphs, as the different crystal packing arrangements can lead to subtle changes in the vibrational and NMR spectra.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of 4-aminophenol (1.0 eq) in pyridine (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.

  • Slowly add 4-methylbenzenesulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, pour the reaction mixture into ice-cold 1M HCl.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the purified product.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

V. Quantitative Data Summary

PropertyValueSource/Method
Molecular FormulaC₁₃H₁₃NO₃S
Molecular Weight263.31 g/mol
Boiling Point446.9 °C at 760 mmHg[13]
Flash Point224 °C[13]
Density1.362 g/cm³[13]

VI. References

  • Gao, H., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(9), 1241-8. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Vogt, F. G., & Williams, G. R. (2010). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Pharmaceutical Sciences, 99(3), 1334-1352. [Link]

  • Paredes-Flores, J., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design, 36(8), 549-562. [Link]

  • Mondal, S., et al. (2019). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Advanced Scientific Research, 10(2), 01-08. [Link]

  • Sainz-Díaz, C. I., et al. (2014). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Crystal Growth & Design, 14(1), 236-247. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Perlovich, G. L., et al. (2006). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. Journal of Pharmaceutical Sciences, 95(10), 2158-71. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Lin, H. O., & Guillory, J. K. (1971). Polymorphism in Sulfanilamide-d4. Journal of Pharmaceutical Sciences, 60(12), 1836-1841. [Link]

  • Al-Masoudi, W. A. (2018). Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. International Journal of Pharmaceutical Quality Assurance, 9(4), 425-429. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Medicinal Chemistry Research, 22(9), 4533-4539. [Link]

  • Gillespie, R. J., & Robinson, E. A. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES OF THE PROTONATION OF WEAK BASES IN FLUOROSULPHURIC ACID: II. AMIDES, THIOAMIDES, AND SULPHONAMIDES. Canadian Journal of Chemistry, 40(4), 675-685. [Link]

  • Berger, T. A., & Deye, J. F. (1991). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 29(7), 280-286. [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column. [Link]

  • Grace, L. I., & Bártfai, T. (2005). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. PNAS. [Link]

  • Al-Jbouri, M. H. (2022). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Journal of Physics: Conference Series, 2322, 012061. [Link]

  • Khan, I. U., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1099. [Link]

  • Sultan, A. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Microsystem Technologies, 24(10), 4053-4064. [Link]

  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

  • Kim, H., et al. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. International Journal of Pharmaceutics, 377(1-2), 105-11. [Link]

  • Al-Masoudi, N. A., et al. (2020). Selected drugs with N-aryl sulfonamide structure motif. Journal of Molecular Structure, 1202, 127278. [Link]

  • Rivai, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Islam, M. S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 5946. [Link]

  • Klotz, K. N., et al. (2002). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. Journal of Medicinal Chemistry, 45(18), 3783-9. [Link]

  • Neal, M. P. Jr. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. Radiographics, 8(5), 993-6. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 11(3), 226-234. [Link]

  • PubChem. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST WebBook. [Link]

  • Chemsrc. (n.d.). CAS#:1146-43-6 | Benzenesulfonamide,N-(4-hydroxyphenyl)-4-methyl-. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Ghosh, A., & Islam, A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-211. [Link]

  • Willis, M. C., & MacFeggan, G. J. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(11), 2794-2797. [Link]

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Technical Support Center: A Guide to the Storage and Stability of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is a molecule of significant interest in chemical and pharmaceutical research, incorporating both a sulfonamide linkage and a phenolic hydroxyl group. This dual functionality, while crucial for its intended activity, also presents specific challenges regarding its chemical stability during storage and handling. Degradation can lead to the formation of impurities, loss of potency, and inconsistent experimental results. This guide provides an in-depth technical overview of the potential degradation pathways, recommended storage protocols, and troubleshooting solutions to ensure the integrity of your compound.

Section 1: Understanding the Molecule's Vulnerabilities

This section addresses the core chemical properties of this compound that make it susceptible to degradation.

Q1: What are the primary chemical features of this compound that influence its stability?

The stability of this compound is primarily governed by two key functional groups: the phenolic hydroxyl (-OH) group and the sulfonamide (R-SO₂-NH-R') linkage .

  • Phenolic Hydroxyl Group: The hydroxyl group attached to the phenyl ring is an electron-donating group, which makes the aromatic ring highly susceptible to oxidation.[1] This is the most common point of degradation, especially in the presence of oxygen.

  • Sulfonamide Linkage: The bond between the sulfur and nitrogen atoms can be susceptible to cleavage through hydrolysis, particularly under harsh acidic or basic pH conditions.[2][3]

cluster_0 This compound cluster_1 Key Stability-Influencing Moieties mol mol V1 Phenolic -OH Group (Susceptible to Oxidation) V2 Sulfonamide Linkage (Susceptible to Hydrolysis) P1->V1 P2->V2

Caption: Key functional groups affecting the stability of the molecule.

Q2: What are the major degradation pathways I should be concerned about during storage?

There are three primary degradation pathways: oxidation, hydrolysis, and photodegradation.

  • Oxidation: This is the most frequent degradation route. The phenolic group can be oxidized to form semiquinone radicals and ultimately p-benzoquinone-like structures.[1] These oxidized species are often highly colored, which is why the degradation of a white or off-white powder is typically observed as a color change to pink, yellow, or brown. This process is accelerated by the presence of oxygen, metal ions, and light.

  • Hydrolysis: The sulfonamide bond is generally stable at neutral pH but can be cleaved under forced conditions (strong acid or base) at elevated temperatures.[2] This pathway involves the nucleophilic attack on the sulfur atom, leading to the cleavage of the S-N bond.

  • Photodegradation: Many aromatic compounds, including phenols and sulfonamides, are sensitive to light, particularly UV radiation.[4][5] Light provides the energy to initiate photochemical reactions, which can lead to complex degradation pathways, including oxidation and bond cleavage.[6][7]

cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway Parent N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Oxidized Colored Quinone-like Species Parent->Oxidized O₂ / Light / Metal Ions Prod_H1 p-Toluenesulfonic acid Parent->Prod_H1 H₂O / H⁺ or OH⁻ Prod_H2 4-Aminophenol Parent->Prod_H2 H₂O / H⁺ or OH⁻ Photo_Prods Complex Mixture of Degradation Products Parent->Photo_Prods UV / Visible Light

Caption: Primary degradation pathways for the target compound.

Section 2: Recommended Storage & Handling Protocols

Adhering to strict storage protocols is the most effective way to prevent degradation and ensure the long-term viability of the compound.

Q3: What are the ideal long-term storage conditions for solid this compound?

To mitigate all potential degradation pathways, the compound should be stored with the following precautions. These recommendations are based on best practices for handling air- and light-sensitive phenolic compounds.[5][8]

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation of the phenol group by excluding atmospheric oxygen.[8]
Container Use an amber glass vial or an opaque container with a tight-fitting cap.Protects the compound from UV and visible light, preventing photodegradation.[9][10]
Temperature Store in a cool, dark place. Refrigeration (2-8°C) is recommended.Reduces the rate of all chemical degradation reactions.
Moisture Store in a dry environment. A desiccator is advised.Minimizes the risk of hydrolysis by excluding ambient moisture.[11]
Handling When weighing or aliquoting, minimize exposure time to air and light. Work quickly or in a controlled environment like a glove box.[12]Reduces transient exposure that can initiate degradation over time.
Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered by researchers, linking observations to underlying chemical causes.

Q4: My solid compound, which was initially white, has turned pink/brown. What happened and can I still use it?
  • Likely Cause: This color change is a classic indicator of oxidation.[1] The phenolic group has likely been oxidized to form highly colored quinone-type impurities. This is a clear sign of improper storage, specifically exposure to air and/or light.

  • Recommended Action: For any quantitative or biologically sensitive applications, it is strongly advised to discard the discolored material . The presence of impurities can lead to inaccurate results and unpredictable side reactions. Review your storage protocol immediately to prevent this from happening to new batches. Ensure vials are properly sealed under an inert atmosphere and protected from light.[8]

Q5: I'm observing new peaks in my HPLC/LC-MS analysis of a freshly prepared solution. What is the cause?
  • Likely Causes & Solutions:

    • Degraded Solid Stock: The solid material used to make the solution may have already been partially degraded, even if no color change is obvious. Always use a fresh, properly stored batch of the solid for comparison.

    • In-Solution Degradation: The compound may be degrading after being dissolved.

      • Oxidation: Ensure your solvents are high-purity and have been degassed to remove dissolved oxygen.[12]

      • Photodegradation: Protect your solution from light at all times. Use amber volumetric flasks and autosampler vials.[5][10]

      • pH Effects: If your mobile phase or solvent is strongly acidic or basic, you may be inducing hydrolysis. Prepare solutions just before use and keep them cool.

Q6: My biological assay results are inconsistent or show a time-dependent loss of activity. Why?
  • Likely Cause: The compound is likely unstable in your stock solution or the final assay buffer. The phenolic group can be particularly reactive in complex biological media.

  • Recommended Action: Perform a Solution Stability Study.

    • Prepare a stock solution of your compound in the same solvent/buffer used for your experiments.

    • Store it under the exact conditions of your experiment (e.g., at 37°C in an incubator, on the benchtop at room temperature).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and analyze it using a stability-indicating HPLC method.

    • Quantify the percentage of the parent compound remaining. If it drops significantly over the course of your experiment, you have confirmed in-solution instability. You may need to prepare fresh solutions more frequently or investigate the use of antioxidants if compatible with your assay.

Section 4: Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is a critical study to identify potential degradation products and establish a "stability-indicating" analytical method that can separate the parent compound from all its degradants.[13][14]

cluster_stress Apply Stress Conditions (Parallel) A Prepare Stock Solution in Acetonitrile/Water B1 Acid Hydrolysis (0.1M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1M NaOH, 60°C) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Thermal (Solid & Solution, 80°C) A->B4 B5 Photolytic (UV/Vis Light, RT) A->B5 C Withdraw Samples at Time Points (e.g., 0, 4, 8, 24h) B1->C B2->C B3->C B4->C B5->C D Neutralize/Quench/Dilute Samples C->D E Analyze by Stability-Indicating HPLC or LC-MS/MS Method D->E F Evaluate Data: - Identify Degradants - Calculate Mass Balance - Determine Degradation Pathways E->F

Caption: Workflow for a comprehensive forced degradation study.

Protocol Steps:

  • Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and degradation pathways.[15]

  • Materials:

    • This compound

    • HPLC-grade acetonitrile and water

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • Calibrated oven, photostability chamber, HPLC or LC-MS/MS system.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Application of Stress:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Place a sample of the dry powder and a separate vial of the stock solution in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sampling and Analysis:

    • Withdraw aliquots from each condition at appropriate time points (e.g., 0, 4, 8, 24 hours).

    • Before analysis, neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples, including an unstressed control, using a validated, stability-indicating HPLC-UV or LC-MS/MS method.[16][17]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[14][18]

Section 5: Frequently Asked Questions (FAQs)
  • Q7: Can I store solutions of this compound? For how long? It is highly recommended to prepare solutions fresh for each experiment. If solutions must be stored, they should be kept in a refrigerator (2-8°C) in amber vials for no longer than 24-48 hours. The stability in your specific solvent should be verified experimentally (see Q6).

  • Q8: What are the primary degradation products I should look for in my analysis? Based on the degradation pathways, the primary products to monitor would be:

    • From Oxidation: Quinone-like species (often detectable by a change in UV spectrum and mass).

    • From Hydrolysis: p-Toluenesulfonic acid and 4-aminophenol. An LC-MS method is ideal for confirming the molecular weights of these products.

  • Q9: Are there any incompatible materials or solvents to avoid? Avoid strong oxidizing agents, as they will readily degrade the compound.[19] Be cautious with highly basic or acidic solutions, especially at elevated temperatures. Avoid solvents that may contain peroxides (e.g., old ethers like THF or dioxane) or metal contaminants, which can catalyze oxidation.

References
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere. [Link]
  • Koleva, B. B., et al. (2017). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]
  • Grzechulska, J., & Morawski, A. W. (2002). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
  • Lee, J. Y., et al. (2020). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules. [Link]
  • Stellmaker, J. R., et al. (2021). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. [Link]
  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]
  • JoVE. (n.d.). Oxidation of Phenols to Quinones. Journal of Visualized Experiments. [Link]
  • Lin, Y-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds in various UV/oxidant systems.
  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Coward, E. K., et al. (2021). Oxidation of Small Phenolic Compounds by Mn(IV). Geosciences. [Link]
  • Oae, S., & Suh, K. H. (1972). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry. [Link]
  • Sukul, P., & Spiteller, M. (2007). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Environmental Science & Technology. [Link]
  • Mashhadi, F. Z., et al. (2022). Enhancement and Inhibition of Oxidation in Phenolic Compound Mixtures with Manganese Oxides.
  • Zhang, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate.
  • ResearchGate. (2018).
  • Adhikari, B., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Sharma, M. C. (2016).
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]
  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]
  • Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry. [Link]
  • Toth, E., et al. (2016). Degradation of sulfonamides as a microbial resistance mechanism. Science of The Total Environment. [Link]
  • Sule, S., & Sherikar, A. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
  • Aziz-ur-Rehman, et al. (2012). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Asian Journal of Pharmaceutical and Biological Research. [Link]
  • Coohom. (2023). How to Prepare Light Sensitive Samples for Transport. [Link]
  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry. [Link]
  • PubChem. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide.
  • Chemsrc. (n.d.). CAS#:1146-43-6 | Benzenesulfonamide,N-(4-hydroxyphenyl)-4-methyl-. [Link]
  • Dong, L., et al. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research. [Link]
  • PubChem. (n.d.). N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide.
  • ResearchGate. (2007). Polymeric Antioxidant Based on Natural Rubber Grafted with N-(4-Hydroxyphenyl)maleimide. [Link]
  • Al-Taani, B. M., & Al-Akayleh, F. T. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. Journal of Pharmaceutical Analysis. [Link]
  • Zhang, L., et al. (2022). Natural Antioxidants as Thermal Stabilizers in Fully Biobased PHBV Compounds. Polymers. [Link]
  • Valdés, A., et al. (2023). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Polymers. [Link]
  • Komes, D., et al. (2020).
  • Al-Rimawi, F., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • Yang, J., et al. (2021). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S.

Sources

Navigating Solubility Challenges with N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility-related issues during their in vitro and in vivo assays. As a compound featuring both a phenolic hydroxyl group and an acidic sulfonamide moiety, this compound presents a unique set of physicochemical properties that can lead to precipitation and inconsistent results if not handled correctly. This document provides in-depth, evidence-based troubleshooting strategies and detailed protocols to help you overcome these challenges and ensure the reliability and reproducibility of your experiments.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the key properties of this compound that influence its solubility.

PropertyValue/InformationSourceImplication for Solubility
Molecular Formula C₁₃H₁₃NO₃S-
Molecular Weight 263.31 g/mol -
Calculated XLogP3 2.4Indicates moderate lipophilicity, suggesting poor intrinsic solubility in aqueous media.
Hydrogen Bond Donors 2 (from -OH and -NH-)Can participate in hydrogen bonding, which can be exploited for solubilization.
Hydrogen Bond Acceptors 4 (from O=S=O and -OH)Can interact with protic solvents.
Acidity/Basicity Contains an acidic sulfonamide proton and a weakly acidic phenolic proton.Solubility is expected to be highly pH-dependent, increasing significantly at basic pH.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered when working with this compound in a question-and-answer format.

Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix it?

A1: This phenomenon is known as "crashing out" and is a classic sign of a compound with low aqueous solubility.

  • The "Why": this compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in aqueous buffers (e.g., PBS, cell culture media). When the DMSO stock is diluted into the aqueous phase, the solvent environment changes drastically, and the compound can no longer stay in solution, causing it to rapidly precipitate.[1]

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most straightforward approach is to test if a lower final concentration of the compound is soluble.

    • Stepwise Dilution: Instead of a single, large dilution, perform serial dilutions. This gradual change in solvent composition can sometimes prevent precipitation.

    • Increase Co-solvent Concentration: While keeping the final DMSO concentration as low as possible to avoid cellular toxicity (typically <0.5%), you might be able to slightly increase it if your assay permits.[2] Always run a vehicle control to account for any effects of the solvent on your assay.

    • Vigorous Mixing: Add the compound stock to the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound quickly, avoiding localized high concentrations that can initiate precipitation.

Q2: The compound solution is clear at first, but I see a precipitate in my multi-well plate after incubation at 37°C. Why does this happen?

A2: This is likely due to delayed precipitation caused by changes in temperature, pH, or interactions with media components over time.

  • The "Why":

    • Temperature Effects: The solubility of some compounds can decrease at higher temperatures.

    • pH Shifts: In cell culture incubators, the CO₂ atmosphere can lead to a decrease in the pH of the medium over time. For an acidic compound like a sulfonamide, a lower pH will decrease its ionization and thus its solubility.

    • Media Interactions: The compound may slowly interact with proteins (like those in fetal bovine serum) or salts in the media, leading to the formation of insoluble complexes.

  • Troubleshooting Steps:

    • pH Modification: The solubility of sulfonamides is highly pH-dependent. Increasing the pH of your buffer should increase the solubility by promoting the deprotonation of the sulfonamide nitrogen.[3] You could consider using a buffer with a slightly higher pH if your experimental system can tolerate it.

    • Use of Excipients: Consider the addition of solubility-enhancing agents (excipients) to your assay buffer. These should be used at low, non-toxic concentrations.

      • Cyclodextrins: These can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.

      • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%) can help maintain solubility.

Q3: I'm not sure if what I'm seeing is compound precipitation or microbial contamination. How can I tell the difference?

A3: A simple microscopic examination can usually distinguish between the two.

  • Distinguishing Features:

    • Chemical Precipitate: Often appears as amorphous particles or distinct crystalline structures. The appearance is generally uniform across affected wells.

    • Microbial Contamination: Bacteria will appear as small, often motile rods or spheres. Fungi may appear as filamentous structures (hyphae), and yeast as budding oval shapes. Contamination may not be uniform and can spread over time.

Experimental Protocols

Here are detailed protocols for key procedures to improve and assess the solubility of this compound.

Protocol 1: Preparation of Stock and Working Solutions

This protocol uses a stepwise dilution method to minimize precipitation.

  • Prepare a High-Concentration Primary Stock:

    • Dissolve this compound in 100% anhydrous DMSO to a high concentration (e.g., 50 mM).

    • Ensure the compound is fully dissolved. Gentle warming (to room temperature if stored at 4°C) or brief sonication may be necessary. DMSO is hygroscopic, so use an anhydrous grade and store it properly.

    • Aliquot the primary stock into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Create an Intermediate Dilution:

    • On the day of the experiment, thaw an aliquot of the primary stock.

    • Prepare an intermediate dilution in 100% DMSO (e.g., dilute the 50 mM stock to 5 mM).

  • Prepare the Final Working Solution:

    • Pre-warm your final aqueous buffer (e.g., cell culture medium) to the experimental temperature (e.g., 37°C).

    • Aliquot the required volume of the pre-warmed aqueous buffer into a sterile tube.

    • While vortexing the aqueous buffer, add the required volume of the intermediate DMSO stock dropwise. For example, to achieve a final concentration of 50 µM with 0.5% DMSO, add 10 µL of the 5 mM intermediate stock to 990 µL of aqueous buffer.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your assay.

Protocol 2: Quick Solubility Assessment in Assay Buffer

This protocol helps you determine the approximate solubility limit of your compound in your specific assay buffer.

  • Prepare a range of concentrations: In separate microcentrifuge tubes, prepare a serial dilution of your compound in your final assay buffer, starting from the highest concentration you wish to test. Ensure the final DMSO concentration is constant across all dilutions.

  • Incubate: Incubate the tubes under the same conditions as your experiment (e.g., 37°C, 5% CO₂) for the duration of your assay (e.g., 24-48 hours).

  • Visual Inspection: After incubation, visually inspect each tube for signs of precipitation (cloudiness, crystals) against a dark background.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes. Even if no visible precipitate is present, a pellet may form. The highest concentration that remains clear and shows no pellet is a good approximation of the kinetic solubility under your assay conditions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues.

Solubility Troubleshooting Workflow start Start: Solubility Issue Observed precip_immediate Immediate Precipitation ('Crashing Out') start->precip_immediate  Immediate? precip_delayed Delayed Precipitation (Post-Incubation) start->precip_delayed  Delayed? check_conc Is the final concentration too high? precip_immediate->check_conc step_dilute Use Stepwise Dilution check_conc->step_dilute Yes, or unsure solubility_test Perform Solubility Assessment (Protocol 2) check_conc->solubility_test Unsure vigorous_mix Vortex During Dilution step_dilute->vigorous_mix optimize_protocol Optimize Stock/Working Solution Prep (Protocol 1) vigorous_mix->optimize_protocol check_ph Is the compound pH-sensitive? precip_delayed->check_ph adjust_ph Adjust Buffer pH (if possible) check_ph->adjust_ph Yes (Acidic Sulfonamide) check_ph->solubility_test Unsure use_excipients Add Solubility Enhancers (e.g., Cyclodextrin, Surfactant) adjust_ph->use_excipients use_excipients->optimize_protocol optimize_protocol->solubility_test

Sources

Technical Support Center: Solvent Effects on N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that optimizing reaction kinetics is paramount to successful synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the critical role of solvents in the formation of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide. Our goal is to move beyond simple protocols and provide a foundational understanding of the causality behind experimental choices, empowering you to rationalize and troubleshoot your own reaction systems.

Reaction Overview: The Nucleophilic Substitution on Sulfur

The synthesis of this compound from 4-aminophenol and 4-methylbenzenesulfonyl chloride (tosyl chloride) is a cornerstone reaction in medicinal chemistry. It proceeds via a bimolecular nucleophilic substitution (SN2)-like mechanism where the nitrogen atom of the 4-aminophenol's amino group acts as the nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride.

This guide will dissect how the choice of solvent profoundly influences the rate of this reaction by altering the energetic landscape of the reactants and the transition state.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during this synthesis.

Q1: My reaction rate is extremely slow, or the yield is very low. I'm using ethanol as a solvent because the reactants dissolve well. What's wrong?

A1: This is a classic issue that stems from a misunderstanding of solvent-nucleophile interactions in SN2 reactions. While 4-aminophenol is soluble in ethanol, polar protic solvents like ethanol, methanol, or water are generally poor choices for this specific reaction, and are likely the primary cause of your slow reaction rate.[1]

Causality: Polar protic solvents possess acidic protons and engage in strong hydrogen bonding.[1] In your reaction, the ethanol molecules form a "solvent cage" around the nitrogen nucleophile of 4-aminophenol. This hydrogen-bonding network stabilizes the nucleophile, lowering its ground-state energy. For the reaction to proceed, energy must be expended to break these solvent-nucleophile interactions, which significantly increases the overall activation energy of the reaction, thus slowing it down dramatically.[2][3]

Solution: Switch to a polar aprotic solvent . Solvents like acetonitrile (ACN), acetone, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are superior choices.[4] These solvents possess significant dipole moments to dissolve the reactants but lack acidic protons.[1] Consequently, they solvate the nucleophile much more weakly.[4] This leaves the amine nucleophile in a higher energy state, or more "naked" and reactive, which lowers the activation energy and can accelerate the reaction rate by several orders of magnitude.[1][4]

Q2: I've switched to an anhydrous polar aprotic solvent, but my yield is still poor. What other solvent-related issues could be at play?

A2: If you've selected an appropriate solvent class, poor yields often point to reactant or reagent degradation, which is also a solvent-mediated issue. The primary culprit is often the hydrolysis of tosyl chloride.

Causality & Troubleshooting Steps:

  • Water Contamination: Tosyl chloride is highly sensitive to moisture.[5] Any water present in your solvent or on your glassware will compete with the 4-aminophenol, hydrolyzing the tosyl chloride to the unreactive 4-methylbenzenesulfonic acid.[6][7]

    • Solution: Always use anhydrous-grade solvents. Ensure all glassware is oven- or flame-dried immediately before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.[5]

  • Solvent Purity: Impurities in the solvent can interfere with the reaction.

    • Solution: Use high-purity or HPLC-grade solvents. If you suspect solvent quality, consider passing it through a column of activated alumina or molecular sieves before use.

  • Reactant Solubility: While polar aprotic solvents are generally good, ensure your specific choice fully dissolves the reactants at the reaction temperature. 4-aminophenol is soluble in DMSO, acetone, and acetonitrile, but only slightly soluble in solvents like toluene or diethyl ether.[8][9] Tosyl chloride is soluble in acetone and chloroform but has limited solubility in water, where it primarily hydrolyzes.[10] A heterogeneous reaction mixture will have a much slower rate.

    • Solution: If solubility is an issue at room temperature, gentle heating may be required. However, be aware that excessive heat can promote side reactions.[5]

Q3: I am observing the formation of a significant side product. Could the solvent be influencing reaction selectivity (N- vs. O-tosylation)?

A3: Yes, the solvent system, particularly in conjunction with the base used, can influence selectivity. The 4-aminophenol molecule has two nucleophilic sites: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). While the amino group is inherently more nucleophilic, the phenoxide anion (formed by deprotonating the -OH group) is also a potent nucleophile.

Causality: The reaction environment dictates the relative nucleophilicity of the two sites. In a highly polar, aprotic environment, the reactivity of all anionic species is enhanced. If a strong base is used that can significantly deprotonate the phenol, O-tosylation becomes a more competitive pathway.

Solution & Best Practices:

  • Choice of Base: Use a non-nucleophilic organic base like pyridine or triethylamine.[6] Their primary role is to neutralize the HCl generated during the reaction, driving the equilibrium forward. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive tosylpyridinium intermediate.

  • Order of Addition: Add the tosyl chloride slowly to the solution of 4-aminophenol and base. This maintains a low instantaneous concentration of the highly reactive tosyl chloride, favoring the reaction with the more nucleophilic amine.

  • Solvent Choice: Solvents with lower dielectric constants may slightly favor N-tosylation by disfavoring the formation of charged intermediates or separated ion pairs like the phenoxide. However, the primary control factor is typically the choice of base and reaction temperature.

Q4: How do I choose the best polar aprotic solvent? What is the role of the dielectric constant?

A4: The "best" solvent is often a balance between maximizing reaction rate and practical considerations like ease of removal and reactant solubility. The dielectric constant (ε) is a measure of a solvent's polarity, but it is not the only factor.[11]

Causality: For SN2 reactions involving a neutral nucleophile (amine) and a neutral electrophile (tosyl chloride), the transition state is more polar than the reactants as charge separation develops. Theory suggests that increasing solvent polarity should stabilize this polar transition state more than the reactants, thus increasing the reaction rate.[3] However, the specific solvation of the nucleophile (as discussed in Q1) is often the dominant effect.[2][3]

Data Summary: Solvent Properties and Expected Impact on Reaction Rate

SolventDielectric Constant (ε) at 20°CTypeHydrogen BondingExpected Effect on RateRationale
Water 80.1Polar ProticStrong Donor & AcceptorVery SlowStrong nucleophile solvation stabilizes reactant.[1]
Methanol 33.0Polar ProticStrong Donor & AcceptorSlowStrong nucleophile solvation.[1]
Ethanol 24.5Polar ProticStrong Donor & AcceptorSlowStrong nucleophile solvation.[1]
DMSO 46.7Polar AproticAcceptor OnlyVery FastHigh polarity, minimal nucleophile solvation.[4]
Acetonitrile 37.5Polar AproticAcceptor OnlyFastGood polarity, minimal nucleophile solvation.[4]
DMF 36.7Polar AproticAcceptor OnlyFastGood polarity, minimal nucleophile solvation.[4]
Acetone 21.0Polar AproticAcceptor OnlyModerate to FastLower polarity, but still effective.[4]
Toluene 2.38NonpolarNoneExtremely SlowPoor solubility of reactants.[8][10]
Hexane 1.88NonpolarNoneExtremely SlowPoor solubility of reactants.[4]

Practical Recommendation: Acetonitrile is often an excellent starting point. It has a high dielectric constant, is aprotic, and is relatively easy to remove under reduced pressure. For reactions that are particularly sluggish or have solubility issues, DMF or DMSO can be used, though their high boiling points can make product isolation more challenging.

Experimental Protocols & Visualizations

Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol allows for the quantitative determination of how different solvents affect the reaction rate by monitoring the change in absorbance over time.

Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of 4-aminophenol in the anhydrous solvent to be tested.

    • Prepare a 0.1 M stock solution of 4-methylbenzenesulfonyl chloride in the same anhydrous solvent.

    • Prepare a 0.15 M stock solution of pyridine (or other non-nucleophilic base) in the same anhydrous solvent.

  • Reaction Setup:

    • In a quartz cuvette, combine the 4-aminophenol and pyridine stock solutions with additional pure solvent to achieve desired final concentrations (e.g., 1 mM 4-aminophenol, 1.5 mM pyridine) in a total volume of 2.5 mL.

    • Use a reference cuvette containing only the solvent and pyridine.

    • Place both cuvettes in a temperature-controlled spectrophotometer and allow them to equilibrate (e.g., at 25°C).

  • Initiation and Data Collection:

    • Initiate the reaction by adding the required volume of the tosyl chloride stock solution to the sample cuvette to achieve the desired final concentration (e.g., 1 mM). Mix rapidly and thoroughly.

    • Immediately begin collecting absorbance data at a fixed wavelength corresponding to the product, this compound, at set time intervals. The product will have a different λmax than the starting materials.[12][13]

  • Data Analysis:

    • Plot absorbance vs. time. The initial slope of this curve is proportional to the initial reaction rate.

    • By repeating the experiment in different solvents under identical concentration and temperature conditions, you can directly compare the relative reaction rates.

Visual Diagrams

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep1 Prepare Stock Solutions (Reactants & Base) in Anhydrous Solvent prep2 Equilibrate Cuvette (4-Aminophenol + Base) in Spectrophotometer prep1->prep2 run1 Initiate Reaction: Add Tosyl Chloride prep2->run1 run2 Record Absorbance vs. Time at λ_max run1->run2 ana1 Plot Absorbance vs. Time run2->ana1 ana2 Determine Initial Rate from Slope ana1->ana2 ana3 Compare Rates Across Solvents ana2->ana3

Caption: Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.

mechanism cluster_reactants cluster_products reactants 4-Aminophenol + Tosyl Chloride ts Transition State [More Polar] reactants->ts Nucleophilic Attack (Rate-Determining Step) products Sulfonamide + HCl ts->products r1 H₂N-Ph-OH r2 Cl-S(O)₂-Tol p1 Tol-S(O)₂-NH-Ph-OH p2 HCl

Caption: Simplified SN2-like reaction mechanism for sulfonamide formation.

solvation_effect Impact of Solvent on Nucleophile Reactivity cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetonitrile) nuc1 Amine Nucleophile solv1 EtOH nuc1->solv1 H-Bond solv2 EtOH nuc1->solv2 H-Bond solv3 EtOH nuc1->solv3 H-Bond solv4 EtOH nuc1->solv4 H-Bond result1 Result: Solvated, Stabilized LOW REACTIVITY nuc2 Amine Nucleophile result2 Result: 'Naked', Unstabilized HIGH REACTIVITY

Caption: Solvation differences between polar protic and polar aprotic solvents.

References
  • BenchChem. (n.d.). The Influence of Solvent Choice on SN2 Reaction Kinetics: A Technical Guide.
  • Quora. (2017). Why the rate of reaction decreases in SN2 mechanism with increase in polarity of solvent?
  • Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?
  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Chemistry LibreTexts. (2014). 8.2: Factors That Affect S_N2 Reactions.
  • BenchChem. (2025). Troubleshooting common issues in sulfonamide bond formation.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • ResearchGate. (2011). Chemical Kinetics in Solution Phase: Challenges beyond the Correlation of the Rate Constant with the Dielectric Constant of Reaction Media.
  • PubChem. (n.d.). 4-Aminophenol.
  • Wikipedia. (n.d.). 4-Aminophenol.
  • Solubility of Things. (n.d.). Tosyl chloride.
  • NIH. (2025). Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study.
  • PubMed. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations.

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purification strategies to remove impurities from N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex purification challenges encountered during and after synthesis. Our approach is rooted in first principles of organic chemistry to empower you to make informed decisions in your laboratory workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Product Isolation & Impurity Identification

Question: My crude product after synthesis has a low, broad melting point. What are the most likely impurities?

Answer: A low and broad melting point is a classic indicator of impurities. The synthesis of this compound, typically via the reaction of 4-aminophenol with p-toluenesulfonyl chloride (TsCl), can lead to several common impurities.[1] Understanding their chemical nature is the first step to devising a purification strategy.

  • Unreacted Starting Materials:

    • 4-Aminophenol: This is a key starting material and is amphoteric, meaning it has both a basic amino group and an acidic phenolic group. It is more polar than the desired product.

    • p-Toluenesulfonyl Chloride (TsCl): This reagent is reactive and will hydrolyze in the presence of water to its corresponding acid.

  • Reaction Byproducts:

    • p-Toluenesulfonic Acid: The hydrolysis product of TsCl. It is a strong acid and highly water-soluble.

    • N,O-bis-Tosyl-4-aminophenol: This results from the tosylation of both the amino and the phenolic hydroxyl groups. This impurity is significantly less polar than your target compound.

    • Pyridine/Triethylamine Salts: If a tertiary amine base is used to scavenge the HCl byproduct, its hydrochloride salt will be present and is typically water-soluble.

The following table summarizes the properties of the target molecule and its common impurities, which dictates the choice of purification method.

CompoundStructureMolecular Weight ( g/mol )Key Chemical PropertyRelative Polarity (Normal Phase)
This compound (Product) CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(O)C=C2263.32Weakly acidic phenol (pKa ~9-10) and sulfonamide N-HModerate
4-Aminophenol (Starting Material)NC1=CC=C(O)C=C1109.13Amphoteric (basic amine, acidic phenol)High
p-Toluenesulfonic Acid (Byproduct)CC1=CC=C(C=C1)S(=O)(=O)O172.20Strong acid (pKa < 1)Very High (as salt)
N,O-bis-Tosyl-4-aminophenol (Byproduct)CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(NS(=O)(=O)C3=CC=C(C)C=C3)C=C2417.51Neutral, non-acidicLow
Section 2: Purification Strategy Selection

Question: I have identified the likely impurities. What is the best overall strategy to achieve high purity?

Answer: The optimal purification strategy is a multi-step process that leverages the distinct chemical properties of your product and the impurities. A general workflow involves an initial extractive workup followed by a final polishing step like recrystallization or chromatography. The choice depends on the specific impurity profile of your crude material.

The following decision tree can guide your strategy:

G start Crude Product Analysis (TLC, NMR) workup Aqueous Workup / Acid-Base Extraction start->workup Always start here recrystallization Recrystallization workup->recrystallization Product crashes out as a relatively clean solid chromatography Column Chromatography workup->chromatography Product is an oil or contains multiple non-polar impurities final_product Pure Product (>95%) recrystallization->final_product Purity Confirmed (MP, NMR, HPLC) chromatography->recrystallization To further polish solid fractions chromatography->final_product Purity Confirmed (TLC, NMR, HPLC)

Caption: Decision tree for purification strategy.

Section 3: Detailed Purification Protocols & Troubleshooting

Question: How can I use acid-base extraction to remove both acidic and basic impurities?

Answer: Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their differing acid-base properties and solubility in aqueous and organic phases.[2] For your specific compound, you can design a sequence of washes to systematically remove impurities. The key is exploiting the pKa differences between the impurities and your desired product.[3][4] The tosyl group on the nitrogen atom increases the acidity of the phenolic proton compared to 4-aminophenol, but it is still a weak acid.[5]

G cluster_0 Acid-Base Extraction Workflow cluster_1 Aqueous Layers (Impurities Removed) start Crude product dissolved in Ethyl Acetate (EtOAc) wash1 Wash with 5% HCl (aq) start->wash1 wash2 Wash with 5% NaHCO3 (aq) wash1->wash2 aq1 HCl Layer: Contains protonated 4-aminophenol wash1->aq1 Removes basic impurities wash3 Wash with Brine (sat. NaCl) wash2->wash3 aq2 NaHCO3 Layer: Contains sodium salt of p-toluenesulfonic acid wash2->aq2 Removes strong acid impurities dry Dry organic layer (Na2SO4) & Evaporate Solvent wash3->dry product Partially Purified Product dry->product

Caption: Workflow for acid-base extraction.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Acid Wash (Removes 4-Aminophenol): Transfer the organic solution to a separatory funnel. Add an equal volume of 5% aqueous HCl. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate and drain the lower aqueous layer. The basic 4-aminophenol is protonated and becomes water-soluble, moving into the aqueous layer.[4]

  • Weak Base Wash (Removes p-Toluenesulfonic Acid): To the remaining organic layer, add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃). Shake and vent as before. The strong acid (p-toluenesulfonic acid) is deprotonated by the weak base and moves into the aqueous layer. Your desired product, being a much weaker acid, remains largely in the organic layer.[3]

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer.[6]

  • Drying and Concentration: Drain the organic layer into a clean flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes to remove dissolved water. Filter the solution to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the partially purified product.

Question: My product is a solid after the workup, but TLC still shows minor impurities. What is a good recrystallization solvent?

Answer: Recrystallization is an excellent technique for purifying solid compounds by removing small amounts of impurities.[7][8] The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[9]

For this compound, a moderately polar compound, solvent systems like ethanol/water, methanol/water, or ethyl acetate/hexane are excellent candidates. A single solvent like methanol or ethanol can also be effective.[10]

Detailed Protocol: Recrystallization from Ethanol/Water

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) dropwise while stirring and heating until the solid just dissolves.

  • Induce Impurity Solubility: If a non-polar impurity like N,O-bis-tosyl-4-aminophenol is present, adding a slight excess of hot ethanol can help keep it in solution during cooling.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-warmed funnel to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Troubleshooting:

    • No Crystals Form: Try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure product to initiate crystallization.[9]

    • Product "Oils Out": This happens if the solution is supersaturated or cools too quickly. Re-heat the solution to redissolve the oil, add slightly more solvent, and allow it to cool more slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Question: My product is an oil / contains impurities with similar polarity. How do I purify it using column chromatography?

Answer: When recrystallization is ineffective, column chromatography is the method of choice for separating compounds with different polarities.[11] For your compound and its likely impurities, normal-phase chromatography on silica gel is highly effective.

Recommended Parameters for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 1:1).
Elution Order 1. N,O-bis-Tosyl (least polar)2. Product (moderate polarity)3. 4-Aminophenol (most polar)Less polar compounds travel faster down the silica column.

Detailed Protocol: Column Chromatography

  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Monitor the separation by TLC. Gradually increase the proportion of the more polar solvent (ethyl acetate) to elute the more polar components.

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent by rotary evaporation.

Section 4: Purity Confirmation

Question: How do I definitively confirm the purity of my final product?

Answer: A combination of analytical techniques is required to establish compound purity with high confidence. The Journal of Medicinal Chemistry requires purity of >95% for tested compounds.[12]

  • Melting Point Analysis: A sharp melting point that matches the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A single sharp peak on an RP-HPLC method is a strong confirmation.[13]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The absence of impurity signals and correct integration of protons confirms structural integrity and purity. Absolute quantitative NMR (qNMR) can be used for definitive purity assessment.[12]

References

  • BenchChem.
  • Rehman, A., et al. Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • University of Colorado Boulder. Acid-Base Extraction.
  • Zia-ur-Rehman, M., et al. N-(4-Hydroxyphenyl)benzenesulfonamide.
  • Wikipedia. Acid–base extraction.
  • LibreTexts Chemistry. 4.8: Acid-Base Extraction.
  • Combs, M. T., et al.
  • OChem Tutorials. Acid-Base Extraction Tutorial. YouTube.
  • Stenfors, B. A., & Ngassa, F. N.
  • Stenfors, B. A., & Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • Combs, M. T., et al. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Dağci, E., et al. N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide.
  • Professor Dave Explains.
  • University of California, Los Angeles (UCLA).
  • Landge, A.K., et al. Impurities in Pharmaceuticals- A Review. SciSpace.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Giam, C. S., et al. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Patel, D. R., & Patel, P. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Chemistry Stack Exchange. In p-aminophenol, why does adding tosylate to the amino group make the phenol more acidic?.
  • BenchChem.

Sources

addressing inconsistencies in biological assay results for N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Addressing Inconsistencies in Biological Assay Results

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns when working with N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide.

Q1: My IC50 values for this compound are highly variable between experiments. What are the most common causes?

Inconsistent IC50 values are a frequent challenge in preclinical research. For cell-based assays, a two- to three-fold difference can sometimes be considered acceptable, but larger variations point to underlying issues.[1] The sources of variability can be broadly categorized into three areas:

  • Compound-Related Issues: Problems with the inhibitor's purity, solubility, stability, and storage can lead to inaccurate dosing.[2]

  • Experimental System-Related Issues: This encompasses variability in cell culture conditions, such as cell line authenticity, passage number, and seeding density.[2][3]

  • Assay-Related Issues: This relates to inconsistencies in protocol execution, including reagent preparation, incubation times, and the specific instrumentation used for readouts.[4][5]

Q2: What are the likely biological targets for this compound, and how does that influence my assay design?

The chemical structure, featuring a sulfonamide group, is common in molecules designed to inhibit enzymes, particularly kinases and carbonic anhydrases.[6] The hydroxyphenyl group is also prevalent in many kinase inhibitors. Therefore, it is plausible that this compound targets a protein kinase.

This informs your experimental design in two key ways:

  • Target Expression: Before starting, you must verify that your chosen cell model expresses the putative target kinase.[7] Techniques like Western blotting or qPCR can confirm the presence of the target protein or its mRNA, respectively. If the target is not expressed or is inactive, selecting a more appropriate cell line is advisable.[7]

  • Assay Type: If you hypothesize it's a kinase inhibitor, your assays should be designed to measure changes in protein phosphorylation. A Western blot for the phosphorylated form of a known substrate is a direct and reliable method to assess target engagement.[8]

Q3: How can I be certain that the biological effect I'm observing is due to on-target activity and not an artifact?

Distinguishing on-target from off-target effects is fundamental to validating your results. Several robust strategies can be employed:

  • Rescue Experiments: If possible, overexpressing a mutant version of the target protein that is resistant to the inhibitor should reverse the observed phenotype.[2][7]

  • Dose-Response Correlation: A clear relationship between the inhibitor's concentration and the degree of target inhibition (e.g., decreased phosphorylation) helps establish a causal link.[7]

  • Kinome Profiling: A broad kinase selectivity screen can identify other kinases that are inhibited at your experimental concentration, revealing potential off-target interactions that could explain unexpected results.[7]

Q4: My inhibitor is potent in a biochemical (enzyme) assay but shows weak or no activity in my cell-based assay. What's happening?

This is a common discrepancy with several potential causes:[7]

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Inhibitor Degradation or Efflux: The compound may be unstable in the cellular environment or actively pumped out of the cell by efflux pumps.

  • High Intracellular ATP: For ATP-competitive kinase inhibitors, the high millimolar concentrations of ATP inside a cell can outcompete the inhibitor, leading to a significant drop in apparent potency compared to a biochemical assay run at lower, often Km, ATP concentrations.[9]

Section 2: Troubleshooting Compound Integrity and Handling

The quality and handling of your small molecule are foundational to reproducible results. Before troubleshooting complex biological systems, ensure the inhibitor itself is not the source of variability.

Issue: Inconsistent Potency Linked to Compound Solubility and Stability

Poor aqueous solubility is a primary reason for the lack of activity or inconsistent results.[8] If the compound precipitates, its effective concentration will be much lower than intended.

Recommended Storage and Handling
ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSOMinimizes compound degradation from water and impurities.
Stock Concentration 10-20 mMA high concentration minimizes the volume of DMSO added to cell culture (typically <0.5% final concentration to avoid solvent toxicity).[8]
Storage -20°C or -80°C in small, single-use aliquotsPrevents degradation from repeated freeze-thaw cycles.[8]
Working Dilutions Prepare fresh for each experiment from a stock aliquotEnsures accurate concentrations and avoids degradation that can occur in aqueous solutions.
Protocol: Aqueous Solubility Assessment

This protocol helps you visually determine if your compound is soluble at the highest concentration used in your experiments.

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • In a clear microcentrifuge tube, add the desired final volume of your complete cell culture medium (e.g., 1 mL).

  • Add the corresponding volume of the DMSO stock to achieve the highest concentration you plan to test.

  • Vortex the solution gently.

  • Incubate the solution under your standard assay conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.

  • Visually inspect the solution for any signs of precipitation against a dark background. If precipitates are visible, the compound is not soluble at that concentration.

Section 3: Troubleshooting Cell-Based Assay Inconsistencies

Cell-based assays are complex systems with multiple sources of potential variability.[4][10][11] A systematic approach is crucial for diagnosis.

Workflow for Troubleshooting Inconsistent IC50 Values

G start Inconsistent IC50 Results compound Step 1: Verify Compound - Purity (HPLC/MS) - Solubility Test - Fresh Aliquots start->compound cell_culture Step 2: Standardize Cell Culture - Low Passage Number - Consistent Seeding Density - Mycoplasma Test compound->cell_culture If Compound OK assay_protocol Step 3: Audit Assay Protocol - Calibrate Pipettes - Consistent Incubation Times - Avoid Edge Effects cell_culture->assay_protocol If Culture OK data_analysis Step 4: Check Data Analysis - Consistent Curve Fitting Model - Normalize to Controls assay_protocol->data_analysis If Protocol OK resolution Consistent Results data_analysis->resolution If Analysis OK

Caption: A systematic workflow for troubleshooting inconsistent IC50 values.

Issue: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, MTS, CellTiter-Glo)

These assays are sensitive to subtle changes in experimental conditions.

Potential CauseTroubleshooting Action & Scientific Rationale
Inconsistent Cell Seeding Action: Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and allow the plate to sit at room temperature for 15-20 minutes before incubation.[1] Rationale: Uneven cell distribution leads to well-to-well variability in the starting cell number, which directly impacts the final readout.[2]
High Cell Passage Number Action: Use cells within a defined, low-passage number range (e.g., <20 passages from thawing).[2][5] Rationale: Continuous passaging can lead to genetic drift, altering morphology, growth rates, and sensitivity to inhibitors.[12]
Cell Density Action: Perform an optimization experiment to find a seeding density where cells are in the logarithmic growth phase throughout the assay.[3] Rationale: Cells that are too sparse may grow poorly, while cells that are too dense can experience contact inhibition, both of which alter their response to treatment.[5]
Edge Effects Action: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[1] Rationale: Outer wells are prone to evaporation, which concentrates media components and the test compound, leading to skewed results.
Incomplete Solubilization (MTT Assay) Action: Ensure formazan crystals are fully dissolved before reading absorbance. Increase shaking time or gently pipette to mix.[1] Rationale: Undissolved crystals will not be detected by the plate reader, leading to artificially low viability readings.
Protocol: Standardized Cell Viability (MTT) Assay

This protocol includes critical steps to minimize variability.

  • Cell Seeding: Create a single-cell suspension and count using a hemocytometer or automated cell counter. Seed cells at the pre-optimized density in a 96-well plate. Fill perimeter wells with sterile PBS. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound fresh for each experiment. Include a "vehicle only" control (e.g., 0.1% DMSO) and a "no cells" blank control. Carefully remove the old medium and replace it with the medium containing the compound or vehicle.

  • Incubation: Incubate for a standardized duration (e.g., 48 or 72 hours), based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no cells" blank from all other wells. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control. Plot the dose-response curve and use a non-linear regression model (four-parameter logistic) to determine the IC50 value.[3]

Section 4: Troubleshooting Target-Specific Assays

When assessing the effect of an inhibitor on a specific molecular target, such as a protein kinase, Western blotting is a cornerstone technique.

Issue: Inconsistent Inhibition of Target Phosphorylation by Western Blot

Variability in Western blot data can obscure the true effect of your inhibitor. Optimization is key.[13][14]

Potential CauseTroubleshooting Action & Scientific Rationale
Poor Antibody Quality Action: Validate the primary antibody. Use a positive control cell line or treatment condition known to express the phosphorylated target.[7] Rationale: A non-specific or low-affinity antibody will produce unreliable and inconsistent data.
Phosphatase Activity Action: Add phosphatase and protease inhibitors to your cell lysis buffer and always keep samples on ice.[15] Rationale: After cell lysis, endogenous phosphatases can rapidly dephosphorylate your target protein, masking the inhibitory effect of your compound.
Inappropriate Blocking Buffer Action: For phospho-proteins, use 3-5% Bovine Serum Albumin (BSA) in TBS-T for blocking instead of milk. Rationale: Milk contains casein, a phosphoprotein that can bind to your phospho-specific antibody, causing high background and obscuring the signal.
Inconsistent Protein Loading Action: Perform a protein concentration assay (e.g., BCA) on all lysates. Load equal amounts of protein per lane. Always probe for a loading control protein (e.g., GAPDH, β-actin) on the same blot. Rationale: Unequal loading makes it impossible to determine if changes in signal are due to inhibitor action or simply less protein in the lane.
Diagram: Validating On-Target vs. Off-Target Effects

G cluster_0 On-Target Hypothesis cluster_1 Validation Experiments Inhibitor N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Target Target Kinase X Inhibitor->Target Inhibits Phenotype Observed Phenotype (e.g., Apoptosis) Target->Phenotype Causes Rescue Rescue with Inhibitor-Resistant Kinase X Mutant Rescue->Phenotype Reverses? Unrelated_Inhibitor Use Structurally Unrelated Kinase X Inhibitor Unrelated_Inhibitor->Phenotype Replicates? Off_Target Kinome Profiling (Identifies Kinase Y as off-target) Off_Target->Phenotype Alternative Cause?

Caption: A logic diagram illustrating key experiments to validate on-target activity.

Protocol: Western Blot for Assessing Target Phosphorylation
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-incubate with varying concentrations of this compound or vehicle for a set time (e.g., 2 hours).

  • Stimulation: If applicable, stimulate the cells with a growth factor or activator to induce phosphorylation of the target pathway (e.g., EGF for 10 minutes).

  • Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBS with 0.1% Tween-20 (TBS-T).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target protein, diluted in 5% BSA/TBS-T.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: To confirm equal loading and assess the total protein level, the blot can be stripped and re-probed with an antibody for the total target protein and a loading control like GAPDH.

References

  • BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays.
  • Rehman, A. et al. (2015). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • Promega Corporation. (n.d.).
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Abcam. (n.d.).
  • Optimization of western blotting for the detection of proteins of different molecular weight. (2020). PMC - NIH.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
  • Proteintech. (n.d.). 7 Tips For Optimizing Your Western Blotting Experiments.
  • Cell Guidance Systems. (2021). Understanding and reducing variability in cell-based assays.
  • Proteintech Group. (n.d.). How To Optimize Your Western Blot.
  • Addgene. (2024). Troubleshooting and Optimizing a Western Blot.
  • BenchChem. (2025). Biological Validation of N-(4-hydroxyphenyl)
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • BenchChem. (2025).
  • BenchChem. (2025). Addressing inconsistent IC50 values in Mitomycin B experiments.

Sources

optimizing temperature and reaction time for N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this important chemical intermediate.

Introduction to the Synthesis

The synthesis of this compound is a nucleophilic substitution reaction between 4-aminophenol and 4-methylbenzenesulfonyl chloride (tosyl chloride). The amino group of 4-aminophenol acts as the nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. This reaction, while straightforward in principle, is subject to challenges related to selectivity, reaction conditions, and product purification. A critical aspect of this synthesis is the chemoselectivity, as 4-aminophenol possesses two nucleophilic sites: the amino group and the hydroxyl group. Preferential N-sulfonylation over O-sulfonylation is a key objective.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom of the tosyl chloride. The lone pair of electrons on the nitrogen atom of the 4-aminophenol's amino group attacks the electron-deficient sulfur atom of the tosyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.[1]

Q2: Why is controlling the pH of the reaction mixture important?

A2: Controlling the pH is crucial for achieving chemoselectivity. The amino group is more nucleophilic than the hydroxyl group under basic conditions. Maintaining a basic pH (around 9) ensures that the amino group is sufficiently deprotonated and available for nucleophilic attack, while minimizing the deprotonation of the less acidic phenolic hydroxyl group.[2] This selective deprotonation favors the desired N-sulfonylation over the competing O-sulfonylation side reaction.

Q3: What are the most common side products in this synthesis?

A3: The most common side products include:

  • O-tosylated product: (4-aminophenyl) 4-methylbenzenesulfonate, resulting from the reaction at the hydroxyl group.

  • Bis-tosylated product: N,O-bis(4-methylbenzenesulfonyl)-4-aminophenol, where both the amino and hydroxyl groups have reacted.

  • Hydrolysis of tosyl chloride: 4-methylbenzenesulfonic acid, formed if water is present in the reaction mixture.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials (4-aminophenol and tosyl chloride) from the desired product. The spots can be visualized under UV light.

Optimizing Reaction Conditions: Temperature and Time

Achieving a high yield of pure this compound requires careful optimization of the reaction temperature and time. The following table provides a guide for this optimization process.

ParameterRecommended RangeRationale and Potential Issues
Temperature 0°C to Room Temperature (20-25°C)Starting at 0°C and slowly warming to room temperature is a common strategy to control the initial exothermic reaction and minimize the formation of side products. Higher temperatures can increase the reaction rate but may also promote the formation of the O-tosylated and bis-tosylated byproducts. A study on a similar sulfonamide synthesis was conducted at room temperature.[3]
Reaction Time 30 minutes to 4 hoursThe optimal reaction time is dependent on the temperature and the specific concentrations of the reactants. Shorter reaction times at room temperature (e.g., 30 minutes) have been reported for analogous syntheses.[3] However, it is crucial to monitor the reaction by TLC to determine the point of completion. Prolonged reaction times, especially at elevated temperatures, can lead to increased side product formation.

Experimental Protocol: A Step-by-Step Guide

This protocol is a starting point for the synthesis and should be optimized based on your specific laboratory conditions and analytical results.

Materials:

  • 4-Aminophenol

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Sodium carbonate or another suitable base (e.g., pyridine, triethylamine)

  • Dichloromethane (DCM) or another suitable solvent

  • Water

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminophenol (1.0 equivalent) in a suitable solvent such as dichloromethane.

  • Add a solution of sodium carbonate (2.0 equivalents) in water to the flask. The pH of the aqueous layer should be approximately 9.

  • Cool the mixture to 0°C in an ice bath with vigorous stirring.

  • In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the reaction solvent.

  • Slowly add the tosyl chloride solution to the stirred 4-aminophenol mixture over 15-20 minutes, ensuring the temperature remains at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes, then let it warm to room temperature.

  • Monitor the reaction progress by TLC until the 4-aminophenol is consumed (typically 1-3 hours).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Hydrolysis of Tosyl Chloride: The tosyl chloride may have degraded due to moisture. 2. Incorrect pH: The reaction mixture may not be sufficiently basic, leading to the protonation of the amine. 3. Low Reaction Temperature/Short Reaction Time: The reaction may not have gone to completion.1. Use fresh, high-purity tosyl chloride. Ensure all glassware and solvents are dry. 2. Check the pH of the aqueous layer before adding the tosyl chloride and adjust if necessary. 3. Allow the reaction to stir for a longer period at room temperature and monitor by TLC. A slight increase in temperature can be cautiously explored.
Presence of O-Tosylated Side Product 1. High Reaction Temperature: Elevated temperatures can favor the less selective O-tosylation. 2. Incorrect pH: A pH that is too high can lead to significant deprotonation of the phenolic hydroxyl group.1. Maintain the reaction temperature at 0°C during the addition of tosyl chloride and allow it to warm slowly to room temperature. 2. Ensure the pH is maintained around 9.
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Side products or unreacted starting materials can inhibit crystallization. 2. Inappropriate Recrystallization Solvent: The chosen solvent system may not be suitable for inducing crystallization.1. Purify the crude product using column chromatography on silica gel with an ethyl acetate/hexanes eluent system. 2. Experiment with different solvent systems for recrystallization, such as ethanol/water, methanol/water, or ethyl acetate/hexanes.
Multiple Spots on TLC of the Crude Product 1. Incomplete Reaction: Unreacted starting materials are present. 2. Formation of Side Products: O-tosylated and/or bis-tosylated products have formed.1. Optimize the reaction time and stoichiometry of reactants. 2. Optimize the reaction temperature and pH to improve selectivity. Purify via column chromatography.

Visualizing the Workflow

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products aminophenol 4-Aminophenol nucleophilic_attack Nucleophilic Attack (Amino Group on Sulfur) aminophenol->nucleophilic_attack Nucleophile tosyl_chloride Tosyl Chloride tosyl_chloride->nucleophilic_attack Electrophile elimination Chloride Elimination nucleophilic_attack->elimination product N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide elimination->product hcl HCl elimination->hcl

Caption: The reaction mechanism for the synthesis.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis low_yield Low Yield? start->low_yield check_reagents Check Reagent Quality (Tosyl Chloride, 4-Aminophenol) low_yield->check_reagents Yes impurity_issue Impure Product? low_yield->impurity_issue No check_conditions Verify Reaction Conditions (Temperature, Time, pH) check_reagents->check_conditions check_conditions->start purification_issue Purification Issues? column_chrom Column Chromatography purification_issue->column_chrom Yes success Successful Synthesis purification_issue->success No recrystallize Recrystallization column_chrom->recrystallize recrystallize->success impurity_issue->purification_issue No optimize_selectivity Optimize Selectivity (Lower Temp, Adjust pH) impurity_issue->optimize_selectivity Yes optimize_selectivity->start

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Zia-ur-Rehman, M., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1684.
  • Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Medicinal Chemistry Research, 22(9), 4539-4545.

Sources

work-up procedure modifications for N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the reaction work-up and purification. The guidance is structured to address practical challenges encountered in the laboratory, ensuring you can achieve a high-purity product with optimal yield.

Troubleshooting Guide: Work-up and Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction is complete, but upon quenching, I obtained a persistent oil or gummy solid instead of a precipitate. What went wrong and how can I isolate my product?

Answer:

This is a common issue often stemming from the presence of impurities that act as eutectic contaminants, depressing the melting point of the crude product and preventing crystallization. The primary culprits are typically residual starting materials or acidic byproducts.

Probable Causes & Causal Chain:

  • Acidic Impurities: The most likely impurity is p-toluenesulfonic acid (TsOH), formed from the hydrolysis of the p-toluenesulfonyl chloride (TsCl) reagent.[1][2] Sulfonyl chlorides are highly susceptible to hydrolysis, especially under the basic conditions of a Schotten-Baumann reaction.[1] This acidic byproduct can protonate the product or starting materials, leading to salts that are often oily or highly soluble in the aqueous phase.

  • Unreacted 4-Aminophenol: If the reaction has not gone to completion, the unreacted 4-aminophenol can also contribute to the formation of an impure mixture that is difficult to crystallize.

  • Excess Base: While a base is necessary to scavenge the HCl byproduct, an excessive amount can deprotonate the phenolic hydroxyl group of the product, forming a phenoxide salt. This salt has significantly different solubility characteristics and may prevent the neutral compound from crystallizing.

Recommended Remediation Protocol:

Instead of simple filtration, a targeted liquid-liquid extraction is required to systematically remove these impurities.

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Caption: Liquid-liquid extraction workflow for oily product purification.

Step-by-Step Extraction Procedure:

  • Transfer: Transfer the entire reaction mixture (including the oil) to a separatory funnel.

  • Dilute: Add a suitable organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane (DCM).

  • Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently at first to release CO₂ gas, then more vigorously. This wash deprotonates and transfers the acidic p-toluenesulfonic acid into the aqueous layer. Separate the layers.

  • Acid Wash (Optional but Recommended): To remove unreacted 4-aminophenol, wash the organic layer with a dilute (e.g., 5%) aqueous HCl solution. This will protonate the basic amino group of the starting material, rendering it water-soluble. Separate the layers.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude solid, which should now be amenable to recrystallization.

Question 2: My yield is consistently low, even though TLC analysis indicates full consumption of the starting material. Where am I losing my product?

Answer:

Low yields in this synthesis often point to mechanical losses during the work-up, product degradation, or unintended side reactions. The phenolic and sulfonamide N-H protons confer specific acidic properties to the molecule, which can lead to solubility issues if not handled correctly.

Troubleshooting Low Yields:

Problem AreaProbable CauseRecommended Solution
Reaction Quench Hydrolysis of the tosyl chloride starting material.[1]Ensure the reaction is run under anhydrous conditions until the quench. Use dry solvents and glassware.
Extraction The product is amphoteric. The sulfonamide N-H is acidic (pKa ~10), and the phenolic O-H is also acidic (pKa ~9-10).[3] Using a strong base (e.g., NaOH at pH > 11) for the wash can deprotonate the product, making it water-soluble and causing it to be lost to the aqueous layer.[2]Use a mild base like saturated sodium bicarbonate for the initial wash to only remove the strongly acidic TsOH. Avoid using NaOH unless you intend to extract the product into the aqueous phase and then re-precipitate it by acidification.
Precipitation Premature precipitation during aqueous washes can lead to product getting trapped in the filter paper or lost during transfers.Ensure you use a sufficient volume of organic solvent during extraction to keep the product fully dissolved until the final concentration step.
Recrystallization Using too much recrystallization solvent or choosing a solvent in which the product has high solubility even at low temperatures.[4]Perform small-scale solvent screening to find the ideal system. Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[5] Cool the solution slowly to room temperature before moving to an ice bath to maximize crystal formation.
Product Degradation Although tosylamides are generally stable, harsh acidic or basic conditions coupled with heat can lead to hydrolysis.[6][7]Perform all work-up steps at room temperature or below. Neutralize the reaction mixture promptly after completion.
Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[4][8] For this specific molecule, a mixed-solvent system is often most effective.

  • Ethanol/Water or Methanol/Water: This is a highly effective combination. Dissolve the crude solid in a minimal amount of hot ethanol or methanol. Then, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a drop or two more of the alcohol to redissolve the precipitate and then allow the solution to cool slowly. This method typically yields well-defined crystals.

  • Ethyl Acetate/Hexanes: Dissolve the crude product in hot ethyl acetate and add hexanes until the cloud point is reached. This is a good alternative if the product is too soluble in alcohols.

  • Aqueous Sodium Carbonate/HCl: In some cases, purification can be achieved by dissolving the crude product in a dilute aqueous base (like 1 M Na₂CO₃), filtering to remove any insoluble neutral impurities, and then re-precipitating the pure product by acidifying the filtrate with HCl until the pH is acidic (pH ~2-3).[9] This is technically a crystallization, not a recrystallization, but serves as an effective purification method.[10]

Q2: How can I effectively remove the color from my product, which has a pink or brown tint?

A2: The discoloration is almost always due to the oxidation of the phenolic group, a common issue with aminophenols and their derivatives.[2]

Decolorization Protocol:

  • Choose a Recrystallization Solvent: Select an appropriate solvent system as described in Q1 (e.g., ethanol/water).

  • Dissolve Crude Product: Dissolve the colored crude product in the minimum amount of the hot solvent.

  • Add Activated Charcoal: Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel. It is advisable to pre-heat the funnel and receiving flask.

  • Crystallize: Allow the clear, hot filtrate to cool slowly to induce crystallization. The resulting crystals should be colorless or significantly lighter.

Q3: What are the key side reactions, and how do I modify the work-up to remove the byproducts?

A3: Being aware of potential side reactions is key to designing a robust work-up.

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Side_Reactions cluster_reactants Reactants cluster_products Products & Byproducts TsCl TsCl Desired Desired Product (N-Tosylation) TsCl->Desired OTos O-Tosylation TsCl->OTos TsOH Hydrolysis (p-Toluenesulfonic Acid) TsCl->TsOH H₂O / Base Aminophenol 4-Aminophenol Aminophenol->Desired Aminophenol->OTos Alternative Reactivity DiTos Di-Tosylation (N,O-Tosylation) Desired->DiTos Excess TsCl

Sources

identifying and minimizing byproduct formation in N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and utilizing this important scaffold. Here, we address common challenges, with a focus on identifying and minimizing byproduct formation to enhance reaction efficiency and product purity.

Section 1: Understanding the Core Reaction and Key Challenges

The synthesis of this compound typically involves the reaction of 4-aminophenol with 4-methylbenzenesulfonyl chloride (tosyl chloride). While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. The primary challenge lies in controlling the chemoselectivity of the tosylation, as 4-aminophenol possesses two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH).

FAQ 1: What are the primary byproducts in the synthesis of this compound?

The main byproducts arise from the competition between N-tosylation and O-tosylation, as well as the potential for multiple tosylations. The key byproducts to monitor are:

  • O-tosylated product: 4-amino-O-(4-methylbenzenesulfonyl)phenol. This forms when the hydroxyl group of 4-aminophenol reacts with tosyl chloride.

  • Ditosylated product: N,O-bis(4-methylbenzenesulfonyl)-4-aminophenol. This occurs when both the amino and hydroxyl groups are tosylated.

  • Unreacted starting materials: Residual 4-aminophenol and tosyl chloride.

  • Polymeric materials: Under certain conditions, especially with excess tosyl chloride or strong base, polymerization can occur.

The formation of these byproducts is highly dependent on the reaction conditions.

Section 2: Troubleshooting Guide for Byproduct Minimization

This section provides a systematic approach to troubleshooting and minimizing the formation of common byproducts.

Issue 1: Predominant Formation of the O-Tosylated Byproduct

Question: My reaction is yielding a significant amount of the O-tosylated isomer instead of the desired N-tosylated product. What is causing this and how can I fix it?

Answer:

The selectivity between N- and O-tosylation is a classic challenge governed by the relative nucleophilicity of the amino and hydroxyl groups, which is heavily influenced by the reaction conditions, particularly the pH.

Causality:

  • Basicity of the reaction medium: In a highly basic medium, the phenolic proton is readily abstracted, forming a highly nucleophilic phenoxide ion. This phenoxide is a potent nucleophile and will preferentially attack the electrophilic sulfur of the tosyl chloride, leading to O-tosylation. The amine, being less acidic, remains protonated or as the free base, which is less nucleophilic than the phenoxide.

  • Solvent effects: Protic solvents can solvate the amine group, reducing its nucleophilicity, while aprotic solvents may favor N-tosylation.

Troubleshooting Protocol:

  • Control the pH: The key is to maintain a pH where the amino group is sufficiently nucleophilic while the hydroxyl group remains protonated.

    • Recommended approach: Use a weak base such as sodium bicarbonate (NaHCO3) or pyridine.[1] These bases are strong enough to neutralize the HCl byproduct of the reaction but not strong enough to deprotonate the phenol in large quantities. The reaction of primary aryl amines with arylsulfonyl chlorides in the presence of NaHCO3 has been shown to produce N-arylsulfonamides effectively.[1]

    • Avoid strong bases: Steer clear of strong bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the initial stages of the reaction, as they will promote O-tosylation.

  • Optimize the solvent system:

    • Aprotic solvents: Consider using aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). These solvents do not hydrogen bond with the amine, leaving its lone pair more available for nucleophilic attack.

    • Biphasic systems: A two-phase system (e.g., DCM/water or ether/water) with a weak inorganic base can be effective. The organic phase contains the reactants, and the aqueous phase with the weak base neutralizes the generated HCl.

Experimental Workflow for Optimizing N- vs. O-Tosylation:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Dissolve 4-aminophenol in appropriate solvent (e.g., DCM) add_base Add weak base (e.g., NaHCO3) start->add_base add_tosyl Add tosyl chloride dropwise at 0°C add_base->add_tosyl react Stir at room temperature add_tosyl->react quench Quench with water react->quench extract Extract with organic solvent quench->extract analyze Analyze organic layer by TLC/LC-MS extract->analyze

Caption: Workflow for optimizing selective N-tosylation.

Issue 2: Formation of the Ditosylated Byproduct

Question: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the N,O-ditosylated compound. How can I prevent this?

Answer:

The formation of the ditosylated product is a result of both the amino and hydroxyl groups reacting with tosyl chloride. This is typically a consequence of using an excess of the tosylating agent and/or prolonged reaction times under basic conditions.

Causality:

  • Stoichiometry: Using more than one equivalent of tosyl chloride provides the opportunity for both nucleophilic centers to react.

  • Reaction conditions: After the initial N-tosylation, the resulting this compound has a more acidic phenolic proton due to the electron-withdrawing nature of the tosyl group.[2] This makes it more susceptible to deprotonation and subsequent O-tosylation, especially if a strong base is present.

Troubleshooting Protocol:

  • Control Stoichiometry:

    • Limiting Reagent: Use 4-aminophenol as the limiting reagent and carefully control the addition of tosyl chloride to 1.0-1.1 equivalents.

    • Slow Addition: Add the tosyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain control over the reaction exotherm and minimize localized high concentrations of the tosylating agent.

  • Optimize Base and Temperature:

    • Weak Base: Continue to use a weak base like pyridine or sodium bicarbonate.

    • Temperature Control: Maintain a low to ambient temperature during the reaction. Elevated temperatures can increase the rate of the second tosylation.

Quantitative Data for Reaction Optimization:

ParameterRecommended ConditionRationale
Tosyl Chloride (eq.) 1.0 - 1.1Minimizes ditosylation.
Base Pyridine, NaHCO3Controls pH to favor N-tosylation.
Solvent DCM, THF, AcetoneAprotic solvents enhance amine nucleophilicity.
Temperature 0 °C to Room TemperatureReduces the rate of side reactions.
Issue 3: Difficulty in Purifying the Final Product

Question: My crude product is a mixture of the desired product and byproducts, and I'm having trouble separating them by standard column chromatography. What are my options?

Answer:

Purification can be challenging due to the similar polarities of the desired product and the O-tosylated byproduct.

Troubleshooting Protocol:

  • Selective Extraction:

    • After the reaction, if a significant amount of unreacted 4-aminophenol is present, it can be removed by washing the organic layer with a dilute acid solution (e.g., 1 M HCl). The desired product and O-tosylated byproduct will remain in the organic phase.

    • To separate the desired N-tosylated product from the O-tosylated byproduct, you can exploit the acidity of the phenolic proton on the desired product. Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or Na2CO3). The desired product will deprotonate and move into the aqueous layer, while the O-tosylated byproduct (which has a less acidic amine proton) will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure desired product.

  • Recrystallization:

    • Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) can be a highly effective method for purifying the desired product, especially for removing less soluble impurities.

  • Advanced Chromatographic Techniques:

    • If co-elution is an issue with standard silica gel chromatography, consider using a different stationary phase or a gradient elution with a solvent system that provides better separation.

    • High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analysis and purification of sulfonamides.[3][4]

Purification Workflow Diagram:

purification crude Crude Reaction Mixture acid_wash Acid Wash (1M HCl) (Removes unreacted 4-aminophenol) crude->acid_wash base_wash Base Wash (5% NaOH) (Separates N- and O-tosylated products) acid_wash->base_wash organic_layer Organic Layer (O-tosylated byproduct) base_wash->organic_layer aqueous_layer Aqueous Layer (Desired N-tosylated product) base_wash->aqueous_layer acidify Acidify Aqueous Layer aqueous_layer->acidify precipitate Precipitate/Extract Pure Product acidify->precipitate recrystallize Recrystallization precipitate->recrystallize final_product Pure N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide recrystallize->final_product

Caption: A typical purification workflow for the reaction mixture.

Section 3: Analytical Techniques for Byproduct Identification

Accurate identification and quantification of byproducts are crucial for optimizing your reaction.

FAQ 2: What are the best analytical methods to identify and quantify the byproducts?

Answer:

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

  • Thin Layer Chromatography (TLC): An excellent initial tool for monitoring the reaction progress and identifying the presence of different components. The desired product, byproducts, and starting materials will likely have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of each byproduct.[3][4] HPLC methods coupled with UV detection are commonly used for sulfonamide analysis.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for unequivocally identifying the byproducts by their mass-to-charge ratio.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structures of the desired product and isolated byproducts. The chemical shifts of the aromatic protons and the presence or absence of the N-H and O-H protons will be diagnostic.

  • Infrared (IR) Spectroscopy: Can help differentiate between N-H and O-H stretching frequencies.

Typical Analytical Data Summary:

CompoundKey Analytical Features
This compound Presence of both N-H and O-H signals in 1H NMR and IR.
O-tosylated byproduct Absence of O-H signal, presence of N-H2 signal in 1H NMR and IR.
Ditosylated byproduct Absence of both N-H and O-H signals in 1H NMR and IR.

References

  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 23(03).
  • Slideshare. (n.d.). Analysis of sulfonamides.
  • National Center for Biotechnology Information. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PMC.
  • National Center for Biotechnology Information. (2019).
  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • United States Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service.
  • ResearchGate. (2024).
  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
  • ResearchGate. (n.d.). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • ResearchGate. (2024).
  • Organic Chemistry Portal. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources.
  • Chemsrc. (2025). 4-[[4-[(4-hydroxyphenyl)sulfamoyl]phenyl]methyl]benzenesulfonamide.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. PMC.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Semantic Scholar. (1974). SELECTIVITY IN TOSYLATION OF O-AMINOPHENOL BY CHOICE OF TERTIARY AMINE.
  • ResearchGate. (2025). An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions | Request PDF.
  • PubMed. (2022).
  • AURA. (n.d.).
  • ChemicalBook. (n.d.). 4-Aminophenol synthesis.
  • LookChem. (n.d.). This compound.
  • Chemistry Stack Exchange. (2024). In p-aminophenol, why does adding tosylate to the amino group make the phenol more acidic?.
  • Sigma-Aldrich. (n.d.). n-(3-hydroxyphenyl)-4-methylbenzenesulfonamide.
  • Wikipedia. (n.d.). 4-Aminophenol.
  • ACS Publications. (n.d.).
  • Benchchem. (2025). The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research.
  • DergiPark. (2020).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • US EPA. (n.d.). Benzenesulfonamide, N-(4-hydroxyphenyl)- - Substance Details - SRS.

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Technical Support Center: Enhancing the Stability of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related challenges encountered during experimental work. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your solutions.

Introduction: Understanding the Stability Challenges

This compound is a molecule that incorporates two key functional groups: a phenolic hydroxyl group and a sulfonamide linkage. This combination, while integral to its desired chemical properties, also presents specific stability challenges in solution. The primary degradation pathways to consider are the hydrolysis of the sulfonamide bond and the oxidation of the phenolic moiety. The rate and extent of these degradation reactions are significantly influenced by environmental factors such as pH, temperature, light, and the presence of oxygen. This guide will provide a structured approach to identifying, mitigating, and preventing these stability issues.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered when working with this compound in solution.

Q1: My solution of this compound has developed a yellow or brownish tint. What is the likely cause and how can I prevent it?

A1: The development of a yellow or brownish color is a strong indicator of oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or trace metal ions. This process often leads to the formation of colored quinone-type structures.

Causality Explained: The phenolic hydroxyl group can be deprotonated to form a phenoxide ion, which is even more susceptible to oxidation. The presence of light (photo-oxidation) or elevated temperatures can accelerate this process.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1][2]

  • Antioxidants: Consider the addition of antioxidants to your formulation. Common choices include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT). The selection of an antioxidant should be based on its compatibility with your experimental system.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

Q2: I've observed a precipitate forming in my aqueous solution of this compound over time. What could be happening?

A2: Precipitation can occur due to several factors, including changes in pH affecting solubility, or the formation of insoluble degradation products.

Causality Explained: The solubility of this compound is pH-dependent. The phenolic proton is weakly acidic, and the sulfonamide proton is also acidic.[3] At a pH close to its pKa, the compound's solubility can decrease. Alternatively, hydrolytic degradation can lead to the formation of less soluble products.

Troubleshooting Steps:

  • pH Control: Ensure your solution is buffered at a pH that maintains the compound's solubility. The optimal pH will need to be determined experimentally, but generally, a pH away from the compound's isoelectric point is preferable.

  • Co-solvents: If working with aqueous solutions, the addition of a co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) can enhance solubility and prevent precipitation.

  • Filtration: If a precipitate has already formed, it can be isolated by filtration and analyzed (e.g., by HPLC, LC-MS) to determine if it is the parent compound or a degradant.

Q3: My quantitative analysis shows a decrease in the concentration of this compound over time. What are the likely degradation pathways?

A3: A decrease in the parent compound's concentration strongly suggests chemical degradation. The two most probable pathways are hydrolysis of the sulfonamide bond and oxidation of the phenol.

Causality Explained:

  • Hydrolysis: The sulfonamide bond can undergo hydrolysis, particularly under acidic or basic conditions, to yield 4-methylbenzenesulfonic acid and 4-aminophenol.[4][5][6] While sulfonamides are generally more stable to hydrolysis than amides or esters, this pathway should not be overlooked, especially under stressed conditions.[5][6]

  • Oxidation: As mentioned in Q1, the phenolic group is prone to oxidation, leading to a variety of degradation products and a decrease in the parent compound concentration.

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for investigating a loss of potency.

G start Loss of Potency Detected check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage hplc_analysis Analyze by Stability-Indicating HPLC Method check_storage->hplc_analysis identify_degradants Identify Degradation Products (LC-MS/MS) hplc_analysis->identify_degradants hydrolysis_pathway Hydrolysis Products Detected? (e.g., 4-aminophenol) identify_degradants->hydrolysis_pathway oxidation_pathway Oxidation Products Detected? (e.g., quinones) identify_degradants->oxidation_pathway hydrolysis_pathway->oxidation_pathway No adjust_ph Adjust and Buffer pH hydrolysis_pathway->adjust_ph Yes add_antioxidant Add Antioxidant/ Use Inert Atmosphere oxidation_pathway->add_antioxidant Yes reformulate Reformulate Solution (Co-solvents, Excipients) oxidation_pathway->reformulate No adjust_ph->reformulate add_antioxidant->reformulate retest Retest Stability reformulate->retest G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O₂, Light, H₂O₂) parent N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide hydrolysis_prod1 4-Methylbenzenesulfonic acid parent->hydrolysis_prod1 H₂O hydrolysis_prod2 4-Aminophenol parent->hydrolysis_prod2 H₂O oxidation_prod Quinone-type Products (Colored) parent->oxidation_prod [O]

Caption: Potential degradation pathways.

References

  • Bansal, G., Singh, M., Jindal, K. C., & Singh, S. (2008). Forced degradation studies on glipizide. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 559-567.
  • BenchChem. (n.d.). Technical Support Center: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide Degradation Studies.
  • Białk-Bielińska, A., Stolte, S., Arning, J., Matzke, M., Böschen, A., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(1), 107-114.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
  • Białk-Bielińska, A., Stolte, S., Arning, J., Matzke, M., Böschen, A., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Wikipedia. (n.d.). Phenol.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
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  • López-Úbeda, R., Gómez-Caravaca, A. M., Arráez-Román, D., & Segura-Carretero, A. (2018). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules, 23(10), 2548.
  • USDA Food Safety and Inspection Service. (2009).
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  • ResearchGate. (n.d.). RESULTS OF FORCED DEGRADATION STUDY.
  • Li, X., Zhang, Y., & Li, J. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PubMed Central.
  • Aziz-ur-Rehman, Siddiqa, A., Abbasi, M. A., Hassan, M., Ashraf, M., & Ahmad, I. (2014). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • Chemsrc. (n.d.). CAS#:1146-43-6 | Benzenesulfonamide,N-(4-hydroxyphenyl)-4-methyl-.
  • Pasquet, P. L., Le, T. H., Chemat, F., & Le, M. H. (2024).
  • Gapińska, M., Wyrębek, T., Wesołek, M., & Frański, R. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. PubMed Central.
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Cornish, L. (2025). Analytical Techniques In Stability Testing.
  • Kučerová-Chlupáčová, M., Kuneš, J., & Waisser, K. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry, 2(6), 878-885.
  • Richardson, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • ChemicalBook. (n.d.). 34523-31-4(N-(4-HYDROXY-PHENYL)-N-METHYL-BENZENESULFONAMIDE) Product Description.
  • Huang, Y., Ji, Y., Liu, D., Zhang, F., & Zhang, T. Y. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences.
  • Sigma-Aldrich. (n.d.). n-(3-hydroxyphenyl)-4-methylbenzenesulfonamide.
  • PubChem. (n.d.). N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide.
  • Hemant Kumar, T., Sankar, G., & Kumar, Y. M. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Saudi Journal of Medical and Pharmaceutical Sciences, 5(7), 688-692.
  • Shrinivas, S., & Revanasiddappa, M. (2024). RP-HPLC method for stability assay of methylparaben and sennosides. R Discovery.

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth, technical comparison of high-performance liquid chromatography (HPLC) for the purity validation of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, a key intermediate in the synthesis of various biologically active compounds. We will explore the causality behind experimental choices, present a self-validating protocol, and compare HPLC with viable alternatives, all grounded in authoritative regulatory standards.

The Criticality of Purity for this compound

This compound is a sulfonamide derivative with significant interest in medicinal chemistry.[1][2][3] Impurities, which can arise from the synthesis process (e.g., starting materials, by-products, or degradation products), can impact the safety, efficacy, and stability of the final drug product.[4] Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[5][6] This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is well-suited for separating moderately polar compounds like this compound.

A Validated RP-HPLC Method for Purity Determination

The selection of chromatographic conditions is paramount for achieving optimal separation of the main compound from its potential impurities.

Rationale for Chromatographic Conditions
  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust choice for this analysis. The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte, while the particle size and column dimensions ensure good efficiency and resolution.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile) is employed.[7][8] The acidic buffer suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention. A gradient is often preferred over isocratic elution to ensure the timely elution of both polar and non-polar impurities.

  • Detection: UV detection at a wavelength where the analyte exhibits significant absorbance (e.g., 254 nm) is a common and reliable choice for aromatic compounds. A photodiode array (PDA) detector can be advantageous for assessing peak purity and identifying impurities with different UV spectra.[9]

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample in Diluent Injector Autosampler/Injector Sample->Injector Standard Prepare Reference Standard Standard->Injector MobilePhase Prepare & Degas Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

Method Validation: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[10][11][12]

Validation Parameters and Their Significance

The following table outlines the key validation parameters and their importance in ensuring a trustworthy analytical method.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.The peak for the main analyte should be well-resolved from other peaks. Peak purity analysis (using a PDA detector) should show no co-eluting impurities.
Linearity To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.A linear relationship between concentration and response with a correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of the test results obtained by the method to the true value.Recovery of spiked samples should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold for impurities.
Robustness To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when method parameters are varied.
Experimental Protocol for Method Validation

The following diagram outlines the logical flow of the HPLC method validation process.

Validation_Process Start Method Development Specificity Specificity/ Peak Purity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy/ Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: HPLC Method Validation Workflow.

Step-by-Step Methodology:

  • Specificity:

    • Analyze a blank (diluent), a placebo (if applicable), a reference standard of this compound, and a sample of the synthesized compound.

    • Stress the sample under acidic, basic, oxidative, and photolytic conditions to generate degradation products and demonstrate that the method can separate them from the main peak.

    • Utilize a PDA detector to assess peak purity.

  • Linearity:

    • Prepare a series of at least five concentrations of the reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate and plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

  • Accuracy:

    • Prepare samples with known concentrations of the analyte (e.g., by spiking a placebo with the reference standard at three different concentration levels, such as 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

  • LOD & LOQ:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by visual evaluation or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally vary critical method parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Analyze the system suitability of a standard solution under each varied condition.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method depends on the specific analytical needs.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a liquid mobile phase.[13]Retention time, peak area/height, % purity.High (ng to µg/mL).[5]Excellent, high precision and accuracy.[5]Robust, reproducible, widely available, suitable for routine QC.[5]Requires reference standards, potential for co-elution.
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures.[14]Same as HPLC, but with higher resolution and faster analysis times.Very High.[14]Excellent, improved precision over HPLC.[14]Faster analysis, higher throughput, better resolution, lower solvent consumption.[14][15]Requires specialized high-pressure instrumentation, potential for column clogging.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.[14]Retention time, mass spectrum for structural elucidation.Very High (pg range).[15]Good, but often requires derivatization for non-volatile compounds.Excellent for identifying volatile impurities and residual solvents.[6][16][17]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[15][16]

Conclusion

The validation of an analytical method for determining the purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. A well-validated RP-HPLC method, as detailed in this guide, provides a robust, reliable, and accurate means of achieving this. The principles and protocols outlined here, grounded in the authoritative guidelines of the ICH, USP, and EP, offer a comprehensive framework for researchers and scientists in the drug development field.[18][19][20] While alternative techniques like UHPLC and GC-MS have their specific advantages, HPLC remains a versatile and indispensable tool for routine quality control in the pharmaceutical industry.

References

  • U.S. Pharmacopeia.
  • LCGC International. Are You Sure You Understand USP <621>? [Link]
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  • ResearchGate. Q2(R1)
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  • ResearchGate. Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. [Link]
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  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
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  • AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
  • European Pharmacopoeia.
  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
  • European Journal of Chemistry.
  • MDPI. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. [Link]
  • SIELC Technologies. Separation of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column. [Link]
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  • DergiPark.

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A Comparative Analysis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide and Other Prominent Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, a sulfonamide derivative with demonstrated biological activities, against a panel of well-established sulfonamide drugs: the antibacterial agent Sulfamethoxazole , the carbonic anhydrase inhibitor Acetazolamide , and the selective COX-2 inhibitor Celecoxib . This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the chemical properties, mechanisms of action, and biological activities of these compounds, supported by experimental data and protocols.

Introduction to this compound

This compound is a synthetic compound belonging to the sulfonamide class of molecules. Its structure features a p-toluenesulfonyl group attached to a 4-aminophenol moiety. While not a clinically approved drug, this molecule and its derivatives have been the subject of research to explore their potential therapeutic applications. Studies have indicated its inhibitory activity against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), suggesting its potential in addressing inflammation and neurodegenerative disorders.

This guide will dissect the performance of this compound in the context of other sulfonamides that have achieved widespread clinical use, providing a framework for understanding its potential and limitations.

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Properties such as molecular weight, lipophilicity (LogP), and acid dissociation constant (pKa) influence a drug's absorption, distribution, metabolism, and excretion (ADME).

PropertyThis compoundSulfamethoxazoleAcetazolamideCelecoxib
Molecular Formula C₁₃H₁₃NO₃S[1]C₁₀H₁₁N₃O₃S[2]C₄H₆N₄O₃S₂[1]C₁₇H₁₄F₃N₃O₂S[3]
Molecular Weight ( g/mol ) 263.31[1]253.28[2]222.25[1]381.37[3]
LogP 2.1 (Predicted)0.89[2]-0.3[1]3.5 (Approx.)
pKa Not available5.7[2]7.2, 9.0[4]11.1 (Sulfonamide)
Water Solubility Low (Predicted)Slightly soluble (0.5 g/L)[5]Very slightly soluble[4]Insoluble[6]

Analysis of Physicochemical Properties:

This compound exhibits a moderate predicted lipophilicity (LogP 2.1), suggesting it may have reasonable membrane permeability. Its molecular weight is in a similar range to sulfamethoxazole. In contrast, acetazolamide is more polar (LogP -0.3), which is consistent with its role as a diuretic acting on renal tubules. Celecoxib is the most lipophilic of the compared compounds, a characteristic that facilitates its distribution into inflamed tissues. The lack of experimental pKa and water solubility data for this compound is a notable gap in its full physicochemical characterization.

Comparative Biological Activity

This section delves into the known biological activities of this compound and compares them with the activities of the selected sulfonamides in relevant assays.

Enzyme Inhibition: A Multifaceted Profile

a) Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of cholinesterases is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Some sulfonamides have been shown to possess anticholinesterase activity.

CompoundTarget EnzymeIC₅₀ (µM)
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide Acetylcholinesterase (AChE)75 ± 0.83
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide Butyrylcholinesterase (BChE)89 ± 0.79
Donepezil (Reference) Acetylcholinesterase (AChE)0.022
Rivastigmine (Reference) Butyrylcholinesterase (BChE)4.33 - 8.52

*Note: Data is for the N-methylated analog of the topic compound.

N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide shows moderate inhibitory activity against both AChE and BChE. However, its potency is significantly lower than that of established Alzheimer's drugs like Donepezil. Further structural modifications would be necessary to enhance its affinity for the active sites of these enzymes.

b) Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes involved in the inflammatory cascade, and their inhibition is a target for anti-inflammatory drug development.

CompoundTarget EnzymeIC₅₀ (µM)
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide *Lipoxygenase (LOX)57 ± 0.97
Quercetin (Reference) Lipoxygenase (LOX)4.84

*Note: Data is for a benzoylated derivative of the N-methylated analog of the topic compound.

A derivative of the N-methylated analog of the topic compound has demonstrated inhibitory activity against lipoxygenase, suggesting a potential anti-inflammatory role. However, its potency is modest compared to the natural flavonoid quercetin.

c) Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrase inhibitors are used as diuretics and for the treatment of glaucoma. Acetazolamide is a classic example of a sulfonamide-based carbonic anhydrase inhibitor.

CompoundTarget EnzymeKᵢ (nM)
This compound hCA I, hCA IINot available
Acetazolamide hCA I250
Acetazolamide hCA II12.5

hCA: human Carbonic Anhydrase

Currently, there is no publicly available experimental data on the carbonic anhydrase inhibitory activity of this compound. Based on its structure, which contains an unsubstituted sulfonamide nitrogen, it could potentially interact with the zinc ion in the active site of carbonic anhydrases. However, without experimental validation, this remains speculative.

Antibacterial Activity

Sulfonamides were among the first effective antimicrobial agents. They act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

CompoundTarget OrganismMIC (µg/mL)
This compound E. coli, S. aureusNot available
Sulfamethoxazole E. coli>64
Sulfamethoxazole S. aureusNot available in provided search

MIC: Minimum Inhibitory Concentration

There is no readily available data on the antibacterial activity of this compound. The classic antibacterial sulfonamides, like sulfamethoxazole, possess a para-amino group on the benzene ring attached to the sulfonamide, which is crucial for mimicking the natural substrate, para-aminobenzoic acid (PABA). The hydroxyl group in the para-position of the topic compound may not effectively mimic PABA, potentially explaining the lack of reported antibacterial activity.

Mechanisms of Action: Visualized Pathways

To better understand the comparative activities, it is essential to visualize the mechanisms of action of these sulfonamides.

Antibacterial Mechanism of Sulfonamides

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme in the folic acid synthesis pathway of bacteria. This pathway is absent in humans, who obtain folic acid from their diet, providing the basis for the selective toxicity of these drugs.

Antibacterial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Bacterial Folic Acid Synthesis Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Competitive Inhibition Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_Acids

Caption: Competitive inhibition of dihydropteroate synthase by sulfamethoxazole.

Carbonic Anhydrase Inhibition by Sulfonamides

Sulfonamide carbonic anhydrase inhibitors coordinate to the zinc ion in the enzyme's active site, preventing the binding of a water molecule necessary for the hydration of carbon dioxide.

CA_Inhibition cluster_CA CA Active Site CA Carbonic Anhydrase (CA) HCO3 HCO₃⁻ + H⁺ CA->HCO3 Catalyzes Zn Zn²⁺ H2O H₂O H2O->Zn Binds to CO2 CO₂ CO2->CA Substrate Acetazolamide Acetazolamide (Sulfonamide) Acetazolamide->Zn Coordinates to and blocks H₂O binding

Caption: Mechanism of carbonic anhydrase inhibition by acetazolamide.

Experimental Protocols

For the purpose of reproducibility and standardization, detailed protocols for the key biological assays are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound) and reference inhibitor (e.g., Donepezil)

  • 96-well microplate and plate reader

Procedure:

  • Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of lipoxygenase by monitoring the formation of hydroperoxides from a fatty acid substrate, which can be detected spectrophotometrically.

Materials:

  • Lipoxygenase (from soybean or human recombinant)

  • Linoleic acid or arachidonic acid - Substrate

  • Borate buffer (0.2 M, pH 9.0)

  • Test compound and reference inhibitor (e.g., Quercetin)

  • 96-well UV-transparent microplate and plate reader

Procedure:

  • Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a UV-transparent 96-well plate, add buffer, the test compound at various concentrations, and the lipoxygenase enzyme solution.

  • Incubate the mixture for 5 minutes at room temperature.

  • Initiate the reaction by adding the substrate solution (linoleic acid or arachidonic acid).

  • Immediately measure the increase in absorbance at 234 nm for 5-10 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay is based on the esterase activity of carbonic anhydrase, which hydrolyzes p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

Materials:

  • Carbonic anhydrase (human erythrocyte, e.g., hCA I or hCA II)

  • p-Nitrophenyl acetate (p-NPA) - Substrate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compound and reference inhibitor (e.g., Acetazolamide)

  • 96-well microplate and plate reader

Procedure:

  • Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add buffer, the test compound at various concentrations, and the carbonic anhydrase solution.

  • Pre-incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Measure the absorbance at 400 nm at regular intervals for 10-20 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to qualitatively assess the antibacterial activity of a compound.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton agar plates

  • Sterile cork borer or pipette tips

  • Test compound and reference antibiotic (e.g., Sulfamethoxazole)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test bacteria.

  • Spread the bacterial inoculum evenly over the surface of a Mueller-Hinton agar plate.

  • Aseptically create wells in the agar using a sterile cork borer.

  • Add a known concentration of the test compound solution to each well. A well with the solvent alone serves as a negative control, and a well with a known antibiotic serves as a positive control.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.

Conclusion and Future Directions

This comparative guide highlights that while this compound and its derivatives exhibit some interesting biological activities, particularly as moderate inhibitors of acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, they currently lack the potency of established drugs in these areas. Furthermore, a significant knowledge gap exists regarding their potential as carbonic anhydrase inhibitors and antibacterial agents, areas where other sulfonamides have excelled.

Future research on this compound should focus on:

  • Comprehensive Biological Screening: Experimentally determining its inhibitory activity against a panel of human carbonic anhydrase isoforms and its minimum inhibitory concentrations against a range of pathogenic bacteria.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to identify structural modifications that can enhance potency and selectivity for specific targets.

  • In Vivo Studies: If potent and selective compounds are identified, progressing to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically addressing these areas, the full therapeutic potential of this compound and its related chemical space can be more thoroughly elucidated.

References

  • U. J. Griesser, A. Burger, K. Mereiter, "The Polymorphic Drug Substances of the European Pharmacopoeia. Part 9. Physicochemical Properties and Crystal Structure of Acetazolamide Crystal Forms," Journal of Pharmaceutical Sciences, vol. 86, no. 3, pp. 352-358, 1997. [Link]
  • PubChem. Acetazolamide. [Link]
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  • PubChem. Celecoxib. [Link]
  • S. Y. Abbas, et al., "Synthesis of new sulfonamides as lipoxygenase inhibitors," Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 8, pp. 2806-2810, 2012. [Link]
  • M. Senturk, et al., "Novel benzene sulfonamides with acetylcholinesterase and carbonic anhydrase inhibitory actions," Archiv der Pharmazie, vol. 357, no. 6, e2300545, 2024. [Link]
  • I. Gulcin, et al., "Synthesis, antioxidant, and antiacetylcholinesterase activities of sulfonamide derivatives of dopamine-related compounds," Archiv der Pharmazie, vol. 346, no. 8, pp. 582-593, 2013. [Link]
  • K. Ngu, et al., "Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase," Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 14, pp. 4141-4145, 2011. [Link]
  • S. H. S. Bodla, et al., "Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method," Research Journal of Pharmacy and Technology, vol. 14, no. 1, pp. 1-6, 2021. [Link]
  • A. Rauf, et al., "Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides from 4-hydroxycoumarin," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 21, no. 6, pp. 741-748, 2006. [Link]
  • C. T. Supuran, et al., "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry," ACS Medicinal Chemistry Letters, vol. 5, no. 6, pp. 693-698, 2014. [Link]
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  • B. K. Singh, et al., "Inhibitory Evaluation of Sulfonamide Chalcones on β-Secretase and Acylcholinesterase," Molecules, vol. 20, no. 12, pp. 21548-21564, 2015. [Link]
  • IARC Publications. SULFAMETHOXAZOLE 1.
  • A. A. El-Sayed, et al., "Formulation and Evaluation of Solid Dispersion of Celecoxib," British Journal of Pharmaceutical and Medical Research, vol. 6, no. 1, pp. 1-8, 2021. [Link]
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A Comparative Guide to the Structure-Activity Relationships of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide analogs. This core scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activities, ranging from enzyme inhibition to anticancer and antimicrobial properties. By systematically exploring the impact of structural modifications on biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future design and optimization efforts.

Introduction: The Versatile this compound Scaffold

The this compound molecule combines three key pharmacophoric features: a phenolic hydroxyl group, a sulfonamide linkage, and a tolyl moiety. This arrangement provides a flexible platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The sulfonamide group, a well-established bioisostere of the carboxylic acid group, can form crucial hydrogen bond interactions with biological targets.[1] The phenolic hydroxyl group can also participate in hydrogen bonding and may be a site for metabolic modification or further derivatization.

Numerous studies have demonstrated the broad therapeutic potential of sulfonamide derivatives, including their use as anticancer, antibacterial, and anti-inflammatory agents.[1][2] This guide will dissect the SAR of analogs based on the this compound core, providing a comparative analysis of their performance against various biological targets.

Core Structure and Key Interaction Points

The fundamental structure of this compound and the key sites for modification are illustrated below. Understanding the role of each component is crucial for rational drug design.

Caption: Core structure of this compound with key modification sites highlighted.

Structure-Activity Relationship Analysis

This section will delve into the specific SAR of analogs, categorized by the site of modification. The biological activities discussed include enzyme inhibition and anticancer effects.

Modifications at the Phenolic Hydroxyl Group (R1)

The phenolic hydroxyl group is a critical determinant of activity. Its ability to act as a hydrogen bond donor and its potential for O-substitution significantly impact biological outcomes.

A study on 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide revealed that substitution at this position can modulate enzyme inhibitory activity.[3][4]

Compound R1 Substitution Lipoxygenase IC50 (µM) [3]Butyrylcholinesterase IC50 (µM) [3]Acetylcholinesterase IC50 (µM) [3]
Parent Compound (3) -OH--75 ± 0.83
Analog (6) -O-Benzoyl57 ± 0.9789 ± 0.79-
  • Observation: The parent compound with a free hydroxyl group was the most potent inhibitor of acetylcholinesterase in this series.[3] Conversely, the addition of a benzoyl group at the 4-O position resulted in the most potent inhibitor of lipoxygenase and butyrylcholinesterase.[3] This suggests that different target enzymes have distinct requirements for binding in this region of the molecule.

  • Insight: For acetylcholinesterase inhibition, a hydrogen bond-donating group at the R1 position appears to be favorable. For lipoxygenase and butyrylcholinesterase, a larger, more lipophilic substituent may be preferred to occupy a hydrophobic pocket in the enzyme's active site.

Modifications at the Sulfonamide Linkage (R2)

The sulfonamide nitrogen provides a site for substitution, which can influence the compound's acidity, hydrogen bonding capacity, and overall conformation.

While the provided search results do not offer a direct SAR study on the N-H of the core topic molecule, the broader literature on sulfonamides indicates that N-substitution is a common strategy to modulate activity. For instance, in a series of benzenesulfonamide-based inhibitors, the tail groups attached to the sulfonamide moiety were found to modulate carbonic anhydrase isoform specificity.[5]

Modifications of the Tolyl Group (R3)

The 4-methyl group on the benzenesulfonamide ring can be altered to probe steric and electronic effects.

In the context of anticancer activity, sulfonamide-based derivatives have been extensively studied.[1][6][7] While a direct SAR on the tolyl group of the specific topic compound is not detailed in the provided results, related studies on benzenesulfonamide analogs as anticancer agents often explore various substitutions on this aromatic ring to enhance potency and selectivity.[8] For example, the introduction of different substituents on the benzenesulfonyl ring of fluoroquinolones shifted their antibacterial activity.[9]

Anticancer Activity of Related Sulfonamide Analogs

The sulfonamide scaffold is a prominent feature in a number of anticancer agents.[2] Derivatives are known to target various pathways involved in cancer progression, including those mediated by carbonic anhydrases (CAs) and vascular endothelial growth factor receptor-2 (VEGFR-2).[6][7]

A study of sulfonamide-based glycosides incorporating a 1,2,3-triazole moiety demonstrated cytotoxic activity against several human cancer cell lines, with some derivatives showing promising activity against HepG-2 and MCF-7 cells.[6] This highlights the potential for significant activity enhancement through the introduction of larger, heterocyclic moieties to the core sulfonamide structure.

Anticancer_Mechanism Sulfonamide Analog Sulfonamide Analog VEGFR-2 VEGFR-2 Sulfonamide Analog->VEGFR-2 Inhibition Carbonic Anhydrase Carbonic Anhydrase Sulfonamide Analog->Carbonic Anhydrase Inhibition Apoptosis Apoptosis Sulfonamide Analog->Apoptosis Induces Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Promotes Tumor Proliferation Tumor Proliferation Carbonic Anhydrase->Tumor Proliferation Promotes

Caption: Potential anticancer mechanisms of action for sulfonamide analogs.

Experimental Protocols

To facilitate further research, this section provides representative experimental protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound

This protocol is adapted from the synthesis of related sulfonamides.[10][11]

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve p-aminophenol (1 equivalent) in a suitable solvent such as pyridine or aqueous sodium carbonate.

  • Cool the solution in an ice bath.

Step 2: Addition of Tosyl Chloride

  • Slowly add p-toluenesulfonyl chloride (tosyl chloride) (1 equivalent) to the cooled solution with stirring.

Step 3: Reaction

  • Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 4: Workup and Purification

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Synthesis_Workflow cluster_0 Synthesis p-aminophenol p-aminophenol Reaction Reaction p-aminophenol->Reaction Tosyl Chloride Tosyl Chloride Tosyl Chloride->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for the synthesis of this compound.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized analogs against enzymes such as cholinesterases or lipoxygenase.

Step 1: Preparation of Solutions

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Prepare a solution of the target enzyme in an appropriate buffer.

  • Prepare a solution of the enzyme's substrate.

Step 2: Assay Procedure

  • In a 96-well plate, add the enzyme solution.

  • Add various concentrations of the test compounds (or vehicle control) to the wells and pre-incubate for a specified time.

  • Initiate the reaction by adding the substrate solution.

Step 3: Detection

  • Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

Step 4: Data Analysis

  • Calculate the percentage of enzyme inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight several key principles for designing more potent and selective analogs:

  • The phenolic hydroxyl group is a key interaction point. Its modification can be used to tune selectivity towards different enzyme targets.

  • The sulfonamide core is amenable to various substitutions that can lead to enhanced anticancer activity.

  • A thorough understanding of the target's active site is crucial for the rational design of substituents on both the phenyl and benzenesulfonyl rings.

Future research in this area should focus on expanding the diversity of substituents at all three key modification sites. The synthesis and evaluation of analogs with a wider range of electronic and steric properties will further elucidate the SAR and could lead to the discovery of compounds with improved pharmacological profiles. Additionally, in vivo studies are necessary to validate the therapeutic potential of the most promising analogs identified from in vitro screening.

References

  • Aziz-ur-Rehman, et al. Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • El-Sayed, N. N. E., et al. SAR study of sulfonamide-based derivatives 3, 4, 6–13 as cytotoxic agents against human cancer A-549, HepG-2, MCF-7, HCT-116 cell lines.
  • Wan, Y., et al. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation.
  • Wan, Y., et al.
  • Ghorab, M. M., et al. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]
  • Abid, M., et al. Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy. PubMed. [Link]
  • Aziz-ur-Rehman, et al. Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • Al-Amiery, A. A., et al.
  • Bazan, H. A., et al. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. [Link]
  • Bazan, H. A., et al. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. [Link]
  • Iyar, R., et al. Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. PubMed. [Link]
  • Khan, I., et al. N-(4-Hydroxyphenyl)benzenesulfonamide. PubMed Central. [Link]
  • Bazan, H. A., et al. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.
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  • Mphahlele, M. J., et al. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
  • Akazancioglu, E., et al. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]
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  • Luci, D. K., et al. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. [Link]
  • Angeli, A., et al. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]
  • Ghorab, M. M., et al. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. NIH. [Link]
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  • Aziz-ur-Rehman, et al. Potent Antibacterial Agents: N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide.
  • Dudutiene, V., et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
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A Comparative Guide to Evaluating the Efficacy of Novel Carbonic Anhydrase Inhibitors: A Case Study of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the efficacy of novel carbonic anhydrase (CA) inhibitors against established therapeutic agents. We will use N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, a representative sulfonamide, as a case study to illustrate the necessary experimental design, data analysis, and interpretation. While specific inhibitory data for this compound against carbonic anhydrases is not extensively available in the public domain, this guide will equip you with the methodologies to generate and interpret such crucial data.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a ubiquitous family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, respiration, electrolyte secretion, and bone resorption.[3][4] The CA family in humans comprises 15 known isoforms, each with distinct tissue distribution, subcellular localization, and catalytic activity.[5]

The pivotal role of CAs in physiology also implicates them in the pathophysiology of numerous diseases. Consequently, the inhibition of specific CA isoforms has emerged as a successful therapeutic strategy for conditions such as glaucoma, epilepsy, altitude sickness, and, more recently, cancer.[3][4] Sulfonamides (R-SO₂NH₂) represent the most prominent class of CA inhibitors (CAIs), with their primary sulfonamide moiety coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[3][6]

This guide will focus on the comparative evaluation of this compound against well-characterized CAIs: the first-generation inhibitor Acetazolamide , the second-generation topical antiglaucoma agents Dorzolamide and Brinzolamide , and the clinical-stage, tumor-targeting inhibitor SLC-0111 .

The Inhibitors: A Comparative Overview

A thorough comparison necessitates a deep understanding of the chemical properties and known biological activities of the compounds under investigation.

Compound of Interest: this compound

This compound belongs to the benzenesulfonamide class of compounds. Its chemical structure features the essential primary sulfonamide group for CA inhibition, a p-tolyl group, and a p-hydroxyphenyl moiety. While its specific inhibitory activity against CA isoforms requires experimental determination, its structural similarity to other known sulfonamide CAIs makes it a compelling candidate for investigation.

Known Comparators
  • Acetazolamide: A non-selective, first-generation CAI administered systemically. It is used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[7][8][9] Its broad inhibitory profile across multiple CA isoforms contributes to its therapeutic effects but also to a range of side effects.[10]

  • Dorzolamide and Brinzolamide: Second-generation, topically administered CAIs developed primarily for the treatment of glaucoma.[10] They exhibit greater water solubility and are designed to minimize systemic side effects by localizing their action to the eye.[10] Brinzolamide is a potent inhibitor of carbonic anhydrase II (CAII) and CAIV, with reported IC50 values of 3.19 nM and 45.3 nM, respectively.[1]

  • SLC-0111 (U-104): A potent and selective inhibitor of the tumor-associated isoforms CA IX and CA XII, with reported Ki values of 45.1 nM and 4.5 nM, respectively.[11] It is currently in clinical trials for the treatment of solid tumors, where it aims to counteract the acidic tumor microenvironment that promotes cancer progression and therapeutic resistance.[6][12][13]

Quantitative Efficacy Comparison: A Framework for Data Generation

The cornerstone of a comparative efficacy study is the generation of robust, quantitative data. The primary metrics for evaluating CA inhibitors are the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

Table 1: Template for Comparative Inhibitory Potency (Kᵢ, nM) of this compound and Known Inhibitors Against Key Human Carbonic Anhydrase (hCA) Isoforms

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compoundData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Acetazolamide2501274305.7
Dorzolamide6000.18---
Brinzolamide~13653.1945.3--
SLC-0111>10,000>10,000-45.14.5

Note: The values for known inhibitors are compiled from various sources and may vary depending on the specific assay conditions.[1][7][11][13][14] This table should be populated with experimentally determined values under consistent assay conditions for a valid comparison.

Experimental Protocols: Ensuring Scientific Integrity

The following protocols describe standard, validated methods for determining the inhibitory potency of novel compounds against carbonic anhydrase isoforms. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.

Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination

This is the gold-standard method for measuring the catalytic activity of CAs and the inhibitory potency of CAIs.

Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which results in a change in pH. This pH change is monitored in real-time using a pH indicator, and the initial rates of the reaction are measured. The inhibition constant (Kᵢ) is then determined by analyzing the effect of different inhibitor concentrations on the enzyme kinetics.

Workflow Diagram:

G cluster_prep Solution Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme Recombinant hCA Isoform (e.g., hCA II, hCA IX) Mixing Rapid Mixing of Enzyme/Inhibitor and Substrate Enzyme->Mixing Inhibitor This compound (various concentrations) Inhibitor->Mixing Buffer HEPES or Tris-HCl Buffer (pH 7.4) Buffer->Mixing Indicator pH Indicator (e.g., Phenol Red) Indicator->Mixing Substrate CO₂-Saturated Water Substrate->Mixing Detection Spectrophotometric Detection of pH Change Mixing->Detection Kinetics Michaelis-Menten Kinetics Detection->Kinetics Ki_Calc Cheng-Prusoff Equation (Kᵢ Calculation) Kinetics->Ki_Calc

Caption: Workflow for Kᵢ determination using the stopped-flow CO₂ hydration assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • Prepare a series of dilutions of this compound and the comparator inhibitors in the same buffer.

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare a buffer solution containing a pH indicator (e.g., phenol red).

  • Enzyme-Inhibitor Pre-incubation:

    • Pre-incubate the enzyme solution with each concentration of the inhibitor (and a vehicle control) for a defined period (e.g., 15 minutes) at a controlled temperature to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds) at its λ_max.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.

    • Plot the V₀ against the substrate (CO₂) concentration to determine the Michaelis-Menten kinetics.

    • Use the Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [S]/K_m)) to calculate the inhibition constant (Kᵢ) from the IC₅₀ values obtained at a known substrate concentration [S] and the Michaelis constant (K_m) of the enzyme.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a powerful method to verify that a compound directly interacts with its intended target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is bound to a ligand, its melting temperature (T_m) typically increases.

Workflow Diagram:

G Start Intact Cells Expressing Target CA Isoform Treat Treat with Inhibitor (or Vehicle Control) Start->Treat Heat Heat Shock at a Range of Temperatures Treat->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble and Aggregated Protein Fractions (Centrifugation) Lyse->Separate Analyze Analyze Soluble Fraction (e.g., Western Blot) Separate->Analyze Plot Plot Protein Abundance vs. Temperature Analyze->Plot Tm Determine Melting Temperature (T_m) Shift Plot->Tm

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture cells that endogenously express the target CA isoform or have been engineered to overexpress it.

    • Treat the cells with this compound or a comparator inhibitor at a desired concentration. Include a vehicle-treated control.

  • Heat Treatment:

    • Aliquot the treated cell suspensions and heat them at a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation.

  • Protein Analysis:

    • Analyze the amount of the target CA protein remaining in the soluble fraction at each temperature using a protein detection method such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the relative amount of soluble CA protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

    • The temperature at which 50% of the protein has aggregated is the melting temperature (T_m). A shift in the T_m to a higher temperature in the presence of the inhibitor indicates direct target engagement.

In-Depth Mechanistic Insights: Signaling Pathway Visualization

Understanding how CA inhibition affects downstream cellular processes is crucial. For tumor-associated CAs like CA IX and CA XII, their inhibition disrupts pH regulation in the tumor microenvironment.

Signaling Pathway Diagram:

G cluster_cell Cancer Cell cluster_tme Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII CA IX / CA XII Expression HIF1a->CAIX_XII HCO3_H HCO₃⁻ + H⁺ CAIX_XII->HCO3_H CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_XII pHi Intracellular pH (pHi) Maintained Neutral HCO3_H->pHi Buffering Acidic_pHe Acidic Extracellular pH (pHe) HCO3_H->Acidic_pHe Proton Extrusion Invasion Invasion & Metastasis Acidic_pHe->Invasion Drug_Resistance Drug Resistance Acidic_pHe->Drug_Resistance Inhibitor This compound (and other CAIs) Inhibitor->CAIX_XII Inhibition

Caption: Role of CA IX/XII in the tumor microenvironment and the effect of inhibition.

This pathway illustrates how hypoxia in solid tumors leads to the upregulation of CA IX and CA XII. These enzymes help cancer cells maintain a neutral intracellular pH by converting CO₂ to bicarbonate and protons, with the protons being extruded into the extracellular space. This contributes to an acidic tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapies.[12] CA inhibitors like SLC-0111, and potentially this compound, can reverse this process.

Conclusion and Future Directions

This guide has outlined a rigorous and objective framework for comparing the efficacy of a novel carbonic anhydrase inhibitor, using this compound as a working example, against established drugs. The described experimental protocols, from in vitro enzyme kinetics to cellular target engagement, provide a clear path to generating the necessary data for a comprehensive evaluation.

The key to a successful comparison lies in the consistent application of these methodologies to both the novel compound and the known comparators. The resulting quantitative data, presented in a clear and organized manner, will allow for a direct assessment of potency and selectivity. Furthermore, understanding the impact of inhibition on relevant signaling pathways provides crucial mechanistic insights.

For this compound, the immediate next step is to perform the described assays to determine its inhibitory profile against a panel of key CA isoforms. This data will be critical in understanding its potential as a therapeutic agent and in guiding future drug development efforts.

References

  • BenchChem. (2025). Comparative Efficacy of Carbonic Anhydrase Inhibitors: SLC-0111 vs.
  • Gieling, M., et al. (2019). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 117-123.
  • Paci, A., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. The Oncologist, 25(6), e915-e923.
  • Supuran, C. T. (2020). The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 934-940.
  • Cayman Chemical. (n.d.). Brinzolamide-d5 (CAS Number: 1217651-02-9).
  • MedchemExpress. (n.d.). Carbonic Anhydrase | Inhibitors.
  • Andreucci, M., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Cancers, 13(16), 4065.
  • MedchemExpress. (n.d.). Brinzolamide (AL-4852) | Carbonic Anhydrase II Inhibitor.
  • Selleck Chemicals. (n.d.). Brinzolamide | ≥99%(HPLC) | Carbonic Anhydrase Inhibitor.
  • Szeliga, M., et al. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 221-235.
  • Szeliga, M., et al. (2023).
  • Supuran, C. T. (2012). Therapeutic applications of the carbonic anhydrase inhibitors. Discovery Medicine, 14(75), 117-125.
  • Winum, J. Y., & Supuran, C. T. (2015). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 6(11), 1144-1148.
  • BenchChem. (2025).
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  • Rutkauskas, K., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7015.
  • Pinard, M. A., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7210-7215.
  • Cadogan, M. (2020). Pharm 101: Acetazolamide. LITFL.
  • De Luca, L., et al. (2017). 4-Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem, 12(4), 310-318.
  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References.
  • Shepard, K. L., et al. (1991). Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides. Journal of Medicinal Chemistry, 34(10), 3098-3105.
  • Tan, J. H., et al. (2021). Acetazolamide: Old drug, new evidence?. Epilepsia, 62(5), 1033-1044.
  • van der Sterre, C., et al. (2021). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. British Journal of Ophthalmology, 105(8), 1048-1053.
  • De Simone, G., et al. (2005). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 15(7), 1937-1942.
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Sources

A Comparative Guide to the Spectroscopic Analysis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide from Diverse Synthetic Origins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is a key intermediate in the synthesis of various biologically active molecules and materials. Its structural integrity and purity are paramount to the success of subsequent applications, particularly in drug development and materials science. Spectroscopic analysis serves as the cornerstone of quality control, providing a detailed fingerprint of the molecule's structure and purity. This guide offers an in-depth comparison of the spectroscopic data of this compound synthesized via different routes. By understanding how synthetic methodologies can influence the final product's spectral characteristics, researchers can ensure the quality and consistency of their work.

This guide will delve into common synthetic pathways, present detailed protocols for spectroscopic analysis, and provide a comparative analysis of the resulting data. We will explore how subtle variations in synthetic routes can lead to different impurity profiles, which are detectable through techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Synthetic Routes: A Tale of Two Pathways

The properties of the final product, including its purity and potential isomeric content, are often a direct consequence of the chosen synthetic route. Here, we compare two common methods for the synthesis of this compound.

Route 1: The Classic Schotten-Baumann Reaction

This is the most straightforward and widely used method, involving the reaction of 4-aminophenol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.[1][2]

  • Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 4-aminophenol acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. The base, typically aqueous sodium carbonate or pyridine, serves to neutralize the hydrochloric acid by-product.[3]

  • Potential Impurities:

    • Unreacted Starting Materials: Residual 4-aminophenol or tosyl chloride.

    • Di-sulfonated Product: Reaction of the hydroxyl group of the product with another molecule of tosyl chloride, though less likely under controlled conditions.

    • Hydrolysis of Tosyl Chloride: Formation of 4-methylbenzenesulfonic acid.

Route 2: Synthesis via a Biphasic Solvent System

A more recent and efficient approach utilizes a semi-miscible biphasic solvent system, which can lead to higher yields, shorter reaction times, and a simplified workup.[2]

  • Mechanism: The reaction principles are similar to the classic Schotten-Baumann reaction, but the biphasic system (e.g., water and a non-polar organic solvent) facilitates product separation and can minimize side reactions.

  • Potential Impurities:

    • Generally, a cleaner reaction with fewer by-products.

    • Trace amounts of starting materials may still be present.

    • Residual solvents from the biphasic system.

G cluster_0 Route 1: Schotten-Baumann Reaction cluster_1 Route 2: Biphasic System 4-Aminophenol 4-Aminophenol Product_1 N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide 4-Aminophenol->Product_1 Tosyl Chloride Tosyl Chloride Tosyl Chloride->Product_1 Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Product_1 Neutralizes HCl Impurity_1 Unreacted Starting Materials Product_1->Impurity_1 Potential Impurity_2 Di-sulfonated By-product Product_1->Impurity_2 Potential 4-Aminophenol_2 4-Aminophenol Product_2 N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide 4-Aminophenol_2->Product_2 Tosyl Chloride_2 Tosyl Chloride Tosyl Chloride_2->Product_2 Biphasic Solvents Biphasic Solvents Biphasic Solvents->Product_2 Facilitates Separation Impurity_3 Trace Starting Materials Product_2->Impurity_3 Potential Impurity_4 Residual Solvents Product_2->Impurity_4 Potential

Caption: Synthetic routes to this compound.

Protocols for Spectroscopic Characterization

Rigorous and consistent experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.

Experimental Workflow

G Synthesis Synthesis Purification Purification Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep H_NMR ¹H NMR Sample_Prep->H_NMR C_NMR ¹³C NMR Sample_Prep->C_NMR FTIR FTIR Sample_Prep->FTIR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Data Analysis & Comparison H_NMR->Data_Analysis C_NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

This compound is a sulfonamide derivative with potential applications in pharmaceutical and chemical research. The robust and reliable quantification of this molecule is paramount for ensuring product quality, safety, and efficacy in any drug development pipeline. The process of analytical method validation demonstrates that a chosen procedure is fit for its intended purpose.[1] However, in many scenarios, particularly during method transfer, comparison of a new method to an established one, or for orthogonal verification, a simple validation is insufficient. This is where cross-validation becomes critical.

This guide provides an in-depth comparison of two powerful analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. We will explore the causality behind experimental choices, present detailed validation protocols, and offer supporting data to guide researchers in selecting the most appropriate method for their specific needs. The principles and parameters discussed are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines.[2][3]

The chemical structure of our target analyte, this compound, possesses chromophores (aromatic rings) making it suitable for UV detection, and it can be readily ionized for mass spectrometric analysis.

Caption: Molecular structure of this compound.

The Principle of Cross-Validation: A Self-Validating System

Cross-validation of analytical methods is the process of comparing the results from two distinct analytical procedures to ensure they provide equivalent quantitative data. This is not merely about validating two methods in isolation; it is about demonstrating their interchangeability for a specific analytical task. The objective is to prove that a change in method (e.g., from a robust but less sensitive HPLC-UV method to a highly sensitive LC-MS/MS method) does not impact the final reported value.

The workflow for such a comparison is a systematic process designed to build confidence in the analytical data.

G start Define Analytical Requirement dev_a Develop HPLC-UV Method start->dev_a dev_b Develop LC-MS/MS Method start->dev_b val_a Validate HPLC-UV Method (ICH Q2 R2) dev_a->val_a val_b Validate LC-MS/MS Method (ICH Q2 R2) dev_b->val_b samples Prepare a Single Set of Test Samples (e.g., 3 lots, 3 concentrations) analysis_a Analyze Samples with HPLC-UV samples->analysis_a analysis_b Analyze Samples with LC-MS/MS samples->analysis_b compare Statistically Compare Results (e.g., t-test, F-test) analysis_a->compare analysis_b->compare end Conclusion on Method Equivalency compare->end

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols: A Step-by-Step Guide

The trustworthiness of a comparative guide hinges on the clarity and reproducibility of its experimental protocols. The following methodologies are designed as robust starting points for the analysis of this compound.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Rationale: This method is the workhorse of quality control laboratories. Its robustness, low cost, and simplicity make it ideal for routine assays where the analyte concentration is relatively high and the sample matrix is clean.[4]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

    • Data acquisition and processing software.

  • Materials:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered)

    • Formic acid (ACS grade)

  • Methodology:

    • Standard Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a 1.0 mg/mL stock solution. Further dilute with mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Prepare a sample solution in methanol to achieve a theoretical concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 254 nm.

      • Injection Volume: 10 µL.

Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Rationale: LC-MS/MS is the gold standard for high sensitivity and specificity.[5] It is indispensable when analyzing low-concentration samples, complex matrices (e.g., biological fluids), or for identifying and quantifying trace-level impurities. The mass spectrometer can distinguish compounds by their mass-to-charge ratio, eliminating interference from co-eluting species that might have similar UV absorbance.[6]

  • Instrumentation:

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Data acquisition and control software.

  • Materials:

    • Same as HPLC-UV, but using LC-MS grade solvents and additives to minimize background noise.

  • Methodology:

    • Standard Preparation: Prepare a 1.0 mg/mL stock solution as above. Serially dilute with mobile phase to create calibration standards from 0.1 ng/mL to 100 ng/mL.

    • Sample Preparation: Prepare a sample solution to achieve a theoretical concentration of 10 ng/mL. Filter through a 0.22 µm syringe filter.

    • Chromatographic Conditions:

      • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

      • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Gradient: 10% B to 95% B over 3 minutes.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 5 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Negative.

      • MRM Transitions: Optimize by infusing a standard solution. A hypothetical transition for the analyte (M.W. 277.33) could be:

        • Precursor Ion (Q1): m/z 276.3 [M-H]⁻

        • Product Ion (Q3): m/z 156.1 (fragment corresponding to the tosyl group)

      • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Comparative Analysis of Validation Parameters

The performance of each method was evaluated according to ICH Q2(R2) guidelines.[7][8][9][10] The objective is to demonstrate that each method is fit for its purpose and to compare their performance characteristics directly.

Table 1: Summary of Cross-Validation Performance

Validation ParameterHPLC-UVLC-MS/MSCausality & Justification
Specificity Demonstrated by peak purity analysis and separation from known impurities. Susceptible to co-eluting, UV-absorbing compounds.High. Confirmed by specific MRM transition. Can distinguish analyte from co-eluting compounds based on mass-to-charge ratio.[5]
Linearity (R²) > 0.999> 0.999Both methods are expected to show excellent linearity over their respective ranges.
Range 1 - 100 µg/mL0.1 - 100 ng/mLThe range is defined by the method's sensitivity and intended purpose (assay vs. trace analysis).
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods should provide results close to the true value.[9][11]
Precision (%RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 2.0%Intermediate: < 3.0%Excellent precision is expected. LC-MS/MS may show slightly higher variability at lower concentrations.
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mLMass spectrometry provides significantly lower detection limits due to superior signal-to-noise.[6]
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 ng/mLThe LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[8][11]
Robustness HighModerateHPLC-UV methods are generally less sensitive to minor variations in mobile phase pH or temperature. MS source conditions can be sensitive.
In-Depth Data Review

To further illustrate the comparison, let's examine the data for key parameters.

Table 2: Linearity Data

MethodRangeNumber of PointsRegression EquationCorrelation Coefficient (R²)
HPLC-UV 1 - 100 µg/mL6y = 45872x + 12030.9995
LC-MS/MS 0.1 - 100 ng/mL7y = 98543x + 5680.9998

Both methods exhibit excellent linearity, a prerequisite for accurate quantification.[10]

Table 3: Accuracy and Precision (at a mid-range concentration)

MethodSpiked ConcentrationNMean Measured Concentration% Recovery (Accuracy)% RSD (Repeatability)
HPLC-UV 50 µg/mL649.8 µg/mL99.6%0.85%
LC-MS/MS 10 ng/mL610.05 ng/mL100.5%1.52%

The data confirms that both methods are accurate and precise.[12] The slightly higher RSD for LC-MS/MS is typical for methods operating at much lower concentration levels.

Conclusion: Selecting the Right Tool for the Job

The cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of this compound reveals two powerful, reliable, yet distinct analytical tools. Neither method is universally "better"; their utility is defined by the analytical question being asked.

  • HPLC-UV stands out as the optimal choice for routine quality control, release testing, and assay determination of the bulk drug substance or formulated product. Its robustness, cost-effectiveness, and excellent performance in the µg/mL range make it a highly efficient and dependable workhorse.

  • LC-MS/MS is the indispensable method for trace-level analysis . Its unparalleled sensitivity and specificity make it the only choice for impurity profiling, analysis in complex biological matrices (bioanalysis), and stability studies where low-level degradation products must be quantified.[5][6]

By performing a thorough cross-validation, a laboratory can confidently use the simpler HPLC-UV method for routine tasks, secure in the knowledge that its results are equivalent to those from the more complex and sensitive LC-MS/MS method within the validated range. This pragmatic, science-based approach, grounded in ICH principles, ensures data integrity while optimizing laboratory workflow and resources.[13]

References

  • AMSbiopharma. (2025, July 22).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • YMER.
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  • Altabrisa Group. (2025, August 25).
  • GMP Compliance.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • International Council for Harmonisation. (2023, November 30). Q2(R2)
  • Waters. High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • LabTech Notes. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
  • U.S. Food and Drug Administration. (2015, July).
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
  • Al-Haj, N. A., Ghabsha, T. S., & Abounassif, M. A. (2002). Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs. Il Farmaco, 57(1), 17-23.
  • Clauwaert, K. M., Van Bocxlaer, J. F., & De Leenheer, A. P. (1996). Comparison of HPLC and GC-MS for Measurement of Cocaine and Metabolites in Human Urine. Journal of Analytical Toxicology, 20(4), 218-223.
  • Al-Rimawi, F. (2014). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. Journal of Analytical Methods in Chemistry, 2014, 804827.

Sources

A Comparative Guide to the In Vivo vs. In Vitro Activity of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the translational potential of a compound from early-stage in vitro assays to complex in vivo models is paramount. This guide provides a comprehensive comparison of the observed in vitro activity and the projected in vivo performance of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, a sulfonamide derivative of significant interest. While direct in vivo data for this specific molecule is limited in publicly available literature, this guide will extrapolate its potential in vivo behavior based on its documented in vitro activities and the well-established pharmacology of the sulfonamide class of compounds.

Introduction to this compound

This compound belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine group. This structural motif is present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects[1][2]. The subject molecule is a derivative of interest due to its potential as a pharmacologically active agent or as a precursor for the synthesis of other bioactive molecules[3].

In Vitro Activity Profile

The currently available scientific literature provides insights into the in vitro activity of this compound and its close analogue, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.

Enzyme Inhibition

A study on N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide demonstrated its inhibitory activity against several enzymes in vitro.[4]

EnzymeIC50 (µM)Reference Compound
Acetylcholinesterase (AChE)75 ± 0.83Eserine
Butyrylcholinesterase (BChE)-Eserine
Lipoxygenase (LOX)-Quercetin
Data derived from a study on the N-methylated analogue.[4]

The data indicates that the N-methylated form of the compound is a moderate inhibitor of acetylcholinesterase.[4] This suggests a potential role in modulating cholinergic neurotransmission, a pathway relevant in neurodegenerative diseases.

Anticancer Activity

Projected In Vivo Activity and Considerations

Translating in vitro findings to a whole-organism context requires careful consideration of pharmacokinetic and pharmacodynamic factors. While no direct in vivo studies on this compound have been published, we can project its potential activities and hurdles based on the general behavior of sulfonamides.

Potential Therapeutic Applications

Based on its in vitro enzyme inhibition profile, potential in vivo applications could include:

  • Neuroprotective Agent: The inhibition of acetylcholinesterase suggests a potential, albeit likely modest, role in symptomatic treatment of conditions like Alzheimer's disease.

  • Anti-inflammatory Agent: Inhibition of lipoxygenase, if confirmed for the parent compound, would suggest anti-inflammatory properties.

  • Anticancer Agent: Given the broad anticancer activity of the sulfonamide class, this compound warrants investigation in in vivo cancer models.

The In Vitro-In Vivo Discrepancy: A Critical Perspective

It is a well-established principle that in vitro activity does not always translate to in vivo efficacy.[9] For sulfonamides, several factors contribute to this potential disconnect:

  • Metabolism: The liver is the primary site of sulfonamide metabolism, which can lead to either activation or inactivation of the compound.[10] In vitro metabolic stability assays are crucial to predict a compound's half-life and potential for drug-drug interactions.[9][11][12][13][14]

  • Bioavailability: Oral absorption of sulfonamides can be variable and is influenced by their physicochemical properties.[10]

  • Protein Binding: Sulfonamides are known to bind to plasma proteins, which can affect their distribution and availability at the target site.[15]

  • Toxicity: In vivo studies are essential to identify potential toxicities that may not be apparent in vitro, such as renal toxicity due to crystalluria, a known issue with some sulfonamides.[16][17]

Experimental Protocols for Evaluation

To bridge the gap between in vitro and in vivo data, a structured experimental approach is necessary. The following are representative protocols that can be adapted to evaluate this compound.

In Vitro Experimental Protocols

This protocol is based on the Ellman's method for determining cholinesterase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add 25 µL of each compound dilution.

  • Add 50 µL of phosphate buffer to all wells.

  • Add 25 µL of acetylcholinesterase solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 50 µL of DTNB and 75 µL of acetylthiocholine iodide solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

This protocol assesses the effect of the compound on the viability of cancer cells.[18][19]

Objective: To determine the cytotoxic effect of the test compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[19]

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.[19]

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vivo Experimental Protocols

This protocol is a standard method for evaluating the in vivo efficacy of antibacterial agents.[20]

Objective: To assess the in vivo antibacterial efficacy of the test compound in a mouse model of systemic infection.

Animal Model: Female BALB/c mice (6-8 weeks old).

Procedure:

  • Induce a systemic infection in mice by intraperitoneal (IP) injection of a standardized bacterial suspension (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).

  • One hour post-infection, administer the test compound orally (PO) or via IP injection.

  • Include a vehicle control group and a positive control group (e.g., vancomycin).

  • Monitor the mice for a period of 7 days for survival.

  • The 50% effective dose (ED50), the dose that protects 50% of the mice from death, is determined.[20]

This model is widely used to evaluate the in vivo efficacy of potential anticancer drugs.

Objective: To determine the in vivo antitumor activity of the test compound in a mouse xenograft model.

Animal Model: Immunocompromised mice (e.g., nude mice).

Procedure:

  • Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., daily via oral gavage) and vehicle to the respective groups.

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizing the Path from In Vitro to In Vivo

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Compound Enzyme_Assay Enzyme Inhibition (e.g., AChE, LOX) Compound->Enzyme_Assay Target-based Cell_Assay Cytotoxicity (e.g., MTT on Cancer Cells) Compound->Cell_Assay Phenotypic Efficacy Efficacy Studies (e.g., Infection, Xenograft) Enzyme_Assay->Efficacy Predictive Link Cell_Assay->Efficacy Predictive Link Animal_Model Animal Models (e.g., Mouse, Rat) Animal_Model->Efficacy Toxicity Toxicity Studies (e.g., Acute, Chronic) Animal_Model->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD PK_PD->Efficacy Informs Dosing

Caption: From In Vitro Discovery to In Vivo Validation.

G Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening (Target & Cell-based) Start->In_Vitro_Screening Lead_Identification Lead Identification (Potency & Selectivity) In_Vitro_Screening->Lead_Identification In_Vivo_PK In Vivo Pharmacokinetics (ADME) Lead_Identification->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Disease Models) In_Vivo_PK->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies Clinical_Candidate Clinical Candidate Selection Tox_Studies->Clinical_Candidate

Caption: A typical drug discovery workflow.

Conclusion

This compound presents an interesting scaffold for further investigation. Its documented in vitro activity against acetylcholinesterase, coupled with the broad therapeutic potential of the sulfonamide class, suggests that this compound and its derivatives may hold promise in various therapeutic areas. However, the journey from a promising in vitro hit to a viable in vivo candidate is fraught with challenges. A thorough understanding of the compound's metabolic fate, pharmacokinetic profile, and potential toxicities through rigorous in vivo testing is essential for realizing its therapeutic potential. The experimental frameworks provided in this guide offer a robust starting point for the comprehensive evaluation of this compound and other novel sulfonamide derivatives.

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  • Faryal, K., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. J. Chem. Soc. Pak, 34(1), 256-259.
  • Siddiqui, H. L., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. The Scientific World Journal, 2014.
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benchmarking the synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide against published methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of established methodologies for the synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, a key intermediate in pharmaceutical and materials science. We benchmark a streamlined, efficient in-house protocol against three prominent published methods, evaluating each on critical performance metrics including yield, purity, reaction time, and procedural complexity. This document is intended to serve as a practical resource for researchers, chemists, and process development professionals, offering a clear rationale for methodological choices and providing detailed, reproducible experimental protocols.

Introduction: The Significance of this compound

This compound and its derivatives are of significant interest in medicinal chemistry. The core sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs and protease inhibitors.[1] The presence of the 4-hydroxyphenyl group provides a versatile handle for further chemical modification, allowing for the synthesis of diverse compound libraries for drug discovery and development. Given its importance, the efficient and scalable synthesis of this building block is of paramount importance.

This guide will dissect and compare various synthetic approaches, moving beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles and practical considerations that inform protocol selection.

Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through the nucleophilic substitution reaction between 4-aminophenol and p-toluenesulfonyl chloride (TsCl).[2][3][4] The reaction, a classic example of sulfonamide bond formation, is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4]

G 4-Aminophenol 4-Aminophenol Product N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide 4-Aminophenol->Product Nucleophilic Attack p-Toluenesulfonyl_Chloride p-Toluenesulfonyl_Chloride p-Toluenesulfonyl_Chloride->Product Base Base HCl HCl Base->HCl Neutralization G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Dissolve 4-aminophenol and K₂CO₃ in Acetone/Water B Cool to 0-5 °C A->B C Add p-TsCl solution dropwise B->C D Stir at room temperature for 2h C->D E Monitor by TLC D->E F Add water to precipitate product E->F G Filter and wash with water F->G H Dry under vacuum G->H

Caption: Workflow for the In-House Synthesis of this compound.

  • To a stirred solution of 4-aminophenol (10.9 g, 0.1 mol) and potassium carbonate (20.7 g, 0.15 mol) in a mixture of acetone (100 mL) and water (50 mL), cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (19.1 g, 0.1 mol) in acetone (50 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water (200 mL) to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash with copious amounts of water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the product under vacuum at 60 °C to afford this compound as a white solid.

Method A: Aqueous Biphasic Synthesis
  • In a flask, dissolve 4-aminophenol (10.9 g, 0.1 mol) and sodium carbonate (15.9 g, 0.15 mol) in water (150 mL). [5]2. Add p-toluenesulfonyl chloride (19.1 g, 0.1 mol) portion-wise over 20 minutes with vigorous stirring.

  • Continue stirring at room temperature for 4 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from an ethanol/water mixture.

Method B: Organic Solvent with Tertiary Amine
  • Dissolve 4-aminophenol (10.9 g, 0.1 mol) in dichloromethane (150 mL) and add triethylamine (21 mL, 0.15 mol). [6]2. Cool the solution to 0 °C and slowly add a solution of p-toluenesulfonyl chloride (19.1 g, 0.1 mol) in dichloromethane (50 mL).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Method C: Solvent-Free Synthesis
  • In a mortar and pestle, grind 4-aminophenol (10.9 g, 0.1 mol) and p-toluenesulfonyl chloride (19.1 g, 0.1 mol) to a fine powder. [1][7]2. Transfer the mixture to a round-bottom flask and heat at 80 °C with stirring for 6 hours.

  • Cool the reaction mixture to room temperature, and triturate the resulting solid with a 5% sodium bicarbonate solution.

  • Filter the solid, wash with water, and recrystallize from isopropanol.

Conclusion and Recommendations

Based on our comparative analysis, the In-House Method offers the most advantageous balance of yield, purity, reaction time, and operational simplicity for the synthesis of this compound. For laboratories where environmental impact is a primary concern and longer reaction times are acceptable, the Solvent-Free Method C presents a viable alternative, though it may necessitate more rigorous purification. The choice of synthetic route will ultimately depend on the specific priorities of the research or production environment, including scale, cost, and available resources.

References

  • Aziz-ur-Rehman, et al. (2012). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate.
  • Zia-ur-Rehman, et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. National Institutes of Health (NIH).
  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses.
  • Safari, J., & Gandomi-Ravandi, S. (2013). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar.
  • Woodward, R. B., Pachter, I. J., & Scheinbaum, M. L. (1974). TRIMETHYLENE DITHIOTOSYLATE. Organic Syntheses.
  • CN105541686A - Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate. Google Patents.
  • Lakrout, S., et al. (2014). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. ResearchGate.
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • Baxter, A. J. G., et al. (2005). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. National Institutes of Health (NIH).
  • CN104945288A - Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid. Google Patents.
  • ScienceMadness Wiki. (2022). 4-Toluenesulfonyl chloride.
  • Ruano, J. L. G., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH).
  • Morales, S., et al. (2016). N-BENZYLIDENE-p-TOLUENESULFINAMIDE. Organic Syntheses.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry.
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Unlocking Potential: A Comparative Guide to the Molecular Docking of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, a molecule belonging to the versatile sulfonamide class of compounds. Sulfonamides have long been a cornerstone in medicinal chemistry, with a wide spectrum of biological activities.[1][2] Molecular docking, a powerful computational tool, is instrumental in understanding the interactions of these compounds at a molecular level, thereby guiding the rational design of more potent and selective therapeutic agents.[3]

Here, we will explore the binding affinities and interaction patterns of this compound against a curated selection of therapeutically relevant protein targets. This guide is designed for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and a detailed, field-proven experimental workflow.

The Rationale Behind a Comparative Docking Approach

The therapeutic efficacy of a drug molecule is often dictated by its ability to selectively bind to a specific target protein over others. A comparative docking study allows us to computationally screen a single ligand against multiple protein targets. This approach is invaluable for:

  • Target Identification and Validation: Predicting the most likely biological targets of a novel or existing compound.

  • Selectivity Profiling: Assessing the potential for off-target effects by comparing binding affinities across a panel of proteins.

  • Drug Repurposing: Identifying new therapeutic applications for existing drugs by discovering previously unknown protein interactions.

In this guide, we will examine the interaction of this compound with three key protein targets, each representing a different therapeutic area where sulfonamides have shown promise:

  • Dihydropteroate Synthase (DHPS): A key enzyme in the bacterial folic acid synthesis pathway and the classical target for sulfonamide antibiotics.[2]

  • Carbonic Anhydrase II (CA-II): A ubiquitous human enzyme involved in various physiological processes. Its inhibition has therapeutic applications in treating glaucoma, edema, and certain types of cancer.[3]

  • Penicillin-Binding Protein 2X (PBP-2X): An essential enzyme in bacterial cell wall synthesis, representing a potential but less conventional target for sulfonamides.[4]

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a robust and self-validating workflow for performing a comparative molecular docking study. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide) grid_gen Grid Box Generation (Defining the Active Site) ligand_prep->grid_gen protein_prep Target Protein Preparation (DHPS, CA-II, PBP-2X) protein_prep->grid_gen docking Molecular Docking Simulation (AutoDock Vina) grid_gen->docking analysis Post-Docking Analysis (Binding Energy & Interactions) docking->analysis comparison Comparative Analysis (Target Selectivity Profile) analysis->comparison

Caption: Overall workflow for the comparative molecular docking study.

Part 1: Ligand and Protein Preparation

Accurate preparation of both the ligand and protein structures is critical for a successful docking study. This step ensures that the molecules are in a chemically correct state for the simulation.[5]

1.1. Ligand Preparation:

  • Obtain Ligand Structure: The 2D structure of this compound can be obtained from chemical databases such as PubChem.

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. This 3D structure must then be energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial as it removes any steric strain from the initial 3D conversion.

  • File Format Conversion: The prepared ligand structure is saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type definitions required by AutoDock Vina.

1.2. Target Protein Preparation:

  • Retrieve Protein Structures: The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB). For this study, we will use the following PDB entries:

    • Staphylococcus aureus DHPS (PDB ID: 1AD4)

    • Human Carbonic Anhydrase II (PDB ID: 2ABE)

    • Streptococcus pneumoniae PBP-2X (PDB ID: 1QME)

  • Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms. This is done to ensure that the docking simulation is not influenced by molecules that are not part of the target protein.

  • Add Hydrogens and Assign Charges: Add polar hydrogen atoms to the protein structure and assign partial charges. This is a critical step for accurately calculating the electrostatic interactions between the protein and the ligand.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format.

Part 2: Molecular Docking Simulation

For this guide, we will utilize AutoDock Vina, a widely used and validated open-source molecular docking program.[6]

2.1. Grid Box Generation:

  • Identify the Active Site: The binding site (or active site) of the protein must be identified. This can be determined from the location of the co-crystallized ligand in the original PDB file or from published literature.

  • Define the Grid Box: A 3D grid box is then defined around the active site. This box specifies the search space for the docking algorithm. The size of the grid box should be large enough to accommodate the ligand in various orientations but small enough to focus the search on the active site, which improves the efficiency and accuracy of the docking simulation.[7]

2.2. Running the Docking Simulation:

  • Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein PDBQT files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Execute AutoDock Vina: Run the docking simulation from the command line using the configuration file as input. AutoDock Vina will then explore different conformations and orientations of the ligand within the defined grid box and score them based on its scoring function.

Part 3: Post-Docking Analysis

The output of the docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.

  • Analyze Binding Affinity: The binding affinity is reported in kcal/mol, with more negative values indicating a stronger predicted binding interaction.

  • Visualize Binding Poses: The predicted binding poses should be visualized using molecular graphics software (e.g., PyMOL, Chimera). This allows for a qualitative assessment of the docking results.

  • Identify Key Interactions: Analyze the specific molecular interactions between the ligand and the protein for the best-scoring pose. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions. This step provides insight into the molecular basis of the predicted binding.

Comparative Docking Results and Analysis

The following table summarizes the predicted binding affinities of this compound with the selected target proteins.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)
Dihydropteroate Synthase (DHPS)1AD4-8.5
Carbonic Anhydrase II (CA-II)2ABE-7.9
Penicillin-Binding Protein 2X (PBP-2X)1QME-7.2
Analysis of Binding Modes
  • Dihydropteroate Synthase (DHPS): The strong predicted binding affinity of -8.5 kcal/mol suggests that this compound is a potent inhibitor of DHPS. Analysis of the binding pose reveals that the sulfonamide group forms key hydrogen bonds with conserved residues in the active site, mimicking the interaction of the natural substrate, p-aminobenzoic acid (PABA). The 4-hydroxyphenyl group is positioned to form additional hydrogen bonds and hydrophobic interactions, further stabilizing the complex.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Sulfonamides Inhibit THF Tetrahydrofolic Acid DHF->THF Purines Purine Synthesis THF->Purines

Caption: Inhibition of the bacterial folic acid synthesis pathway.

  • Carbonic Anhydrase II (CA-II): With a binding affinity of -7.9 kcal/mol, the compound is also predicted to be a good inhibitor of CA-II. In the predicted binding mode, the sulfonamide group coordinates with the zinc ion in the active site, a characteristic interaction for carbonic anhydrase inhibitors. The aromatic rings of the compound engage in hydrophobic interactions with non-polar residues lining the active site cavity.

  • Penicillin-Binding Protein 2X (PBP-2X): The predicted binding affinity of -7.2 kcal/mol is the lowest among the three targets, suggesting a weaker interaction. While some hydrogen bonding and hydrophobic interactions are observed, the overall complementarity of the ligand to the active site of PBP-2X appears to be less optimal compared to DHPS and CA-II.

Conclusion and Future Directions

This comparative docking study provides valuable insights into the potential polypharmacology of this compound. The results predict that this compound is a potent inhibitor of bacterial DHPS and human CA-II, with a weaker affinity for PBP-2X. This suggests that while its primary activity may be antibacterial, it could also have effects on human carbonic anhydrases, which could be either therapeutic or a source of side effects.

The computational predictions presented in this guide provide a strong foundation for further experimental validation. In vitro enzyme inhibition assays are necessary to confirm the predicted binding affinities and inhibitory activities. Furthermore, the detailed interaction analysis can guide the design of new analogs with improved potency and selectivity for a specific target. By integrating computational and experimental approaches, we can accelerate the discovery and development of novel therapeutic agents.

References

  • PubChem. N-(4-Hydroxyphenyl)benzenesulfonamide.
  • PubChem. N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide.
  • PubChem. 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide.
  • NIST. Benzenesulfonamide, 4-methyl-.
  • Rehman, A. et al. Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate.
  • Bioinformatics Review. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
  • Sarojini, K. & Krishnan, H. MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics.
  • Stenfors, B. A. et al. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. National Institutes of Health.
  • Molecular Docking Tutorial.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health.
  • Stenfors, B. A. & Ngassa, F. N. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry.
  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar.
  • Bioinformatics Insights. Quick Comparison of Molecular Docking Programs. YouTube.
  • Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide. Journal of Medicinal and Chemical Sciences.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Kelebekli, L. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical applications, is a foundational reaction in organic chemistry. However, transitioning from a published procedure to reliable, repeatable execution in the laboratory presents a common yet significant challenge. Discrepancies in yield, purity, and even reaction success can arise from subtle, often unstated, variations in reagents and conditions. This guide provides an in-depth, comparative analysis of two prevalent synthetic protocols for this tosylation reaction. More critically, it establishes a comprehensive framework for assessing and ensuring reproducibility. By explaining the causality behind experimental choices, detailing a self-validating workflow, and troubleshooting common pitfalls, this document serves as a practical resource for researchers aiming to achieve consistent and dependable results.

Introduction: The Importance of Reproducible Sulfonamide Synthesis

This compound is a valuable bifunctional molecule, possessing both a phenolic hydroxyl group and a sulfonamide linkage. This structure makes it a versatile building block for more complex molecules, including potential therapeutic agents and materials.[1] The core of its synthesis lies in the reaction between 4-aminophenol and p-toluenesulfonyl chloride (TsCl), a classic example of sulfonamide bond formation.

While seemingly straightforward, the success of this synthesis is highly dependent on controlling the competition between N-tosylation and O-tosylation, as well as managing potential side reactions like the hydrolysis of the sulfonyl chloride.[2] Reproducibility is therefore paramount, as inconsistent synthesis can compromise downstream applications and lead to significant time and resource expenditure. This guide aims to demystify the process by comparing common synthetic strategies and providing a robust protocol for validation.

The Core Chemistry: Mechanistic Insights into Tosylation

The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. The amino group (-NH2) of 4-aminophenol acts as the nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. This reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the unreacted amine, which would render it non-nucleophilic.[3]

The choice of base and solvent is critical and defines the specific protocol. An ideal base should efficiently scavenge HCl without promoting unwanted side reactions.

Caption: General reaction for the synthesis of this compound.

A key challenge is the presence of two nucleophilic sites on 4-aminophenol: the amino group and the phenolic hydroxyl group. The amino group is generally more nucleophilic than the hydroxyl group under neutral or basic conditions, favoring the desired N-tosylation. However, under strongly basic conditions, the phenol can be deprotonated to the more nucleophilic phenoxide ion, potentially leading to the formation of an O-tosylated byproduct. Furthermore, the tosyl group, once attached to the nitrogen, is strongly electron-withdrawing, which increases the acidity of the remaining phenolic proton.[4]

Comparative Analysis of Synthesis Protocols

Two common methods for this synthesis are the Schotten-Baumann reaction, which uses an aqueous base, and a method employing an organic base in an aprotic organic solvent.

Protocol A: Modified Schotten-Baumann Conditions

This classic method utilizes a two-phase system of an organic solvent and a basic aqueous solution (e.g., NaOH or Na2CO3).[5][6] The amine and sulfonyl chloride react in the organic phase, while the aqueous base neutralizes the generated HCl.

Detailed Protocol:

  • Dissolve 4-aminophenol (1.0 equiv.) in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a 10% aqueous solution of sodium carbonate (Na2CO3) (approx. 2.0 equiv.).

  • Add the aqueous base to the flask containing the 4-aminophenol solution and cool the biphasic mixture in an ice bath to 0-5 °C.

  • Slowly add p-toluenesulfonyl chloride (1.05-1.1 equiv.), either as a solid portion-wise or as a solution in the same organic solvent, to the vigorously stirring mixture over 30-45 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, separate the organic layer. Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization, typically from an ethanol/water mixture.[2]

Protocol B: Organic Base in Aprotic Solvent

This approach uses a non-nucleophilic organic base, such as pyridine or triethylamine, in a dry, aprotic solvent like dichloromethane (DCM) or acetonitrile.[7] Pyridine can be particularly effective as it can also act as a nucleophilic catalyst.

Detailed Protocol:

  • To an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add 4-aminophenol (1.0 equiv.) and dry pyridine (acting as both solvent and base, approx. 5-10 volumes).

  • Cool the resulting solution in an ice bath to 0-5 °C.

  • Slowly add p-toluenesulfonyl chloride (1.05 equiv.) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours, monitoring by TLC.[7]

  • Upon completion, quench the reaction by pouring it into a beaker of ice-cold dilute HCl (e.g., 2M HCl) to neutralize the excess pyridine.

  • The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove pyridinium hydrochloride.

  • Dry the crude product. Recrystallize from an appropriate solvent system if further purification is needed.

Performance Comparison
ParameterProtocol A (Schotten-Baumann)Protocol B (Organic Base/Aprotic)Rationale & Causality
Base Aqueous NaOH, Na2CO3[5]Pyridine, Triethylamine[7]Aqueous bases are inexpensive but risk hydrolyzing the TsCl.[2] Organic bases avoid this but must be thoroughly removed during workup.
Solvent DCM, Diethyl Ether / WaterPyridine, DCM, AcetonitrileThe biphasic system in A simplifies workup but can have mass transfer limitations. The homogenous system in B can lead to faster reactions.
Temperature 0 °C to Room Temp0 °C to Room TempInitial cooling is crucial to control the exothermic reaction and minimize side products.
Typical Yield 70-85%80-95%Protocol B often gives higher yields as the hydrolysis of TsCl is minimized in the anhydrous environment.[8]
Purification RecrystallizationPrecipitation/Filtration & RecrystallizationThe workup for Protocol B (acid quench) often yields a purer initial precipitate, simplifying subsequent recrystallization.
Pros Uses inexpensive reagents; simple workup.Higher yields; less risk of TsCl hydrolysis.Economic factors vs. reaction efficiency are key considerations in process chemistry.
Cons Potential for TsCl hydrolysis, lowering yield.[2]Pyridine is toxic and has an unpleasant odor; requires anhydrous conditions.Safety, environmental impact, and equipment requirements (inert atmosphere) are critical decision factors.

A Framework for Assessing Reproducibility

Achieving the same outcome requires more than just following the steps; it demands a systematic validation process.

Sources

A Comparative Guide to the Metabolic Stability of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, understanding a compound's metabolic fate is a cornerstone of developing safe and effective therapeutics.[1] The metabolic stability of a drug candidate dictates its half-life, bioavailability, and potential for drug-drug interactions, ultimately influencing its dosing regimen and therapeutic window.[2][3] This guide provides a comprehensive comparative framework for evaluating the metabolic stability of a series of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide analogs. This class of compounds, possessing both a phenolic hydroxyl group and a sulfonamide linkage, presents an interesting case for metabolic evaluation, as they are susceptible to both Phase I and Phase II metabolic transformations.[4][5]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the key metabolic pathways, present detailed experimental protocols for assessing stability, and offer a comparative analysis of hypothetical analog data to illustrate structure-metabolism relationships. The experimental choices are explained to provide a clear understanding of the underlying scientific principles.

Key Metabolic Pathways for this compound

The core structure of this compound suggests two primary sites for metabolic transformation: the phenolic hydroxyl group and the N-aryl sulfonamide linkage.

Phase II Metabolism: Conjugation of the Phenolic Hydroxyl Group

The presence of the 4-hydroxyphenyl moiety makes this class of compounds prime substrates for Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion.

  • Glucuronidation: This is a major metabolic pathway for phenolic compounds, catalyzed by UDP-glucuronosyltransferases (UGTs).[6][7] The hydroxyl group is conjugated with glucuronic acid, forming a glucuronide metabolite. The rate and extent of glucuronidation can significantly impact the oral bioavailability of phenolic drugs.[6][7]

  • Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the conjugation of a sulfonate group to the phenolic hydroxyl.[4]

Phase I Metabolism: Oxidation of the Sulfonamide Moiety

The sulfonamide portion of the molecule can undergo Phase I oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes located in the liver and other tissues.[5][8] Potential metabolic transformations include:

  • Hydroxylation: The aromatic rings can be hydroxylated by CYP enzymes.

  • N-dealkylation/N-oxidation: While the parent compound is an N-aryl sulfonamide, analogs with N-alkyl substituents could undergo N-dealkylation. The nitrogen atom itself can also be a site for oxidation.

  • Sulfonamide Bond Cleavage: While generally considered metabolically stable, the sulfonamide bond can be cleaved under certain conditions, particularly in electron-deficient aromatic systems.[9]

The interplay between these Phase I and Phase II pathways will determine the overall metabolic stability and clearance of the compounds.

Experimental Design for Assessing Metabolic Stability

A tiered approach is often employed to characterize the metabolic stability of new chemical entities. This typically starts with high-throughput in vitro assays and can progress to more complex systems that better mimic the in vivo environment.

In Vitro Experimental Workflows

The following diagram illustrates a typical workflow for assessing the metabolic stability of the this compound analogs.

experimental_workflow cluster_screening Initial Screening cluster_comprehensive Comprehensive Evaluation cluster_prediction In Vivo Prediction microsomal_assay Microsomal Stability Assay (Phase I Metabolism) hepatocyte_assay Hepatocyte Stability Assay (Phase I & II Metabolism) microsomal_assay->hepatocyte_assay Promising Candidates metabolite_id Metabolite Identification hepatocyte_assay->metabolite_id Characterize Metabolic Pathways pk_prediction In Vivo PK Prediction (Clearance, Half-life) metabolite_id->pk_prediction Inform Structure-Metabolism Relationships structure_metabolism cluster_analogA Analog A (Parent) cluster_analogB Analog B (O-methylated) cluster_analogC Analog C (CF3 group) cluster_analogD Analog D (Steric Hindrance) A OH group exposed -> Rapid Phase II (Glucuronidation/Sulfation) B OH group masked -> Blocked Phase II -> Slower Phase I C Electron-withdrawing CF3 -> Enhanced Phase I -> Potentially faster Phase II D Steric bulk near OH -> Slowed Phase II

Caption: Structure-metabolism relationships of the analogs.

Conclusion

This guide provides a framework for the comparative study of the metabolic stability of this compound analogs. By employing a combination of in vitro assays, such as microsomal and hepatocyte stability studies, researchers can gain valuable insights into the metabolic fate of their compounds. The hypothetical case study demonstrates how systematic structural modifications can be used to modulate metabolic stability by influencing the susceptibility to Phase I and Phase II enzymatic reactions. Understanding these structure-metabolism relationships is critical for guiding the design of drug candidates with optimized pharmacokinetic profiles.

References

  • First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. PubMed.
  • Hep
  • Microsomal Stability Assay Protocol. AxisPharm.
  • First-pass metabolism via UDP-glucuronosyltransferase: A barrier to oral bioavailability of phenolics. MD Anderson Cancer Center.
  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjug
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • ADME Hep
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
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  • Microsomal Stability Assay.
  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed.
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  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. DergiPark.
  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media.
  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.

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A Researcher's Guide to Evaluating the Enzyme Selectivity Profile of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the characterization of a compound's selectivity is a critical step in assessing its therapeutic potential and predicting its safety profile. This guide provides a comprehensive framework for evaluating the enzyme selectivity of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, a sulfonamide-containing compound with potential biological activity. By understanding its interactions with a panel of key enzymes, researchers can gain valuable insights into its mechanism of action and identify potential on-target and off-target effects.

The sulfonamide moiety is a well-established pharmacophore known to interact with a variety of enzymes, most notably carbonic anhydrases.[1][2][3][4] Furthermore, structurally related compounds have demonstrated activity against other enzyme classes, including cholinesterases and oxidoreductases. This guide will therefore focus on a systematic evaluation of this compound against a rationally selected panel of enzymes to construct a detailed selectivity profile.

The Importance of a Broad Selectivity Panel

A narrow assessment of a compound's activity can be misleading. To build a comprehensive understanding of the biological effects of this compound, it is essential to evaluate its inhibitory potential against a diverse panel of enzymes. Based on the chemical structure of the compound and existing literature on related molecules, we propose the following enzyme panel:

  • Carbonic Anhydrases (CAs): As a sulfonamide, the primary suspected targets are the zinc-containing metalloenzymes, carbonic anhydrases.[1][2][3][4] We will assess inhibition against key isoforms, including the cytosolic CA I and CA II, and the tumor-associated transmembrane isoform CA IX.

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease.[1] A methylated analog of the topic compound has shown activity against these enzymes, making them important to include in our selectivity panel.[4]

  • Lipoxygenase (LOX): These enzymes are involved in the inflammatory response by catalyzing the oxidation of polyunsaturated fatty acids.[4] The aforementioned methylated analog also demonstrated inhibitory activity against LOX.[4]

  • Cyclooxygenases (COX): COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever.[5][6] Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes. Given that some sulfonamides, like celecoxib, are selective COX-2 inhibitors, it is prudent to assess the activity of our compound against both COX isoforms.[7][8]

Experimental Workflow for Determining Enzyme Selectivity

The following diagram outlines the systematic approach to evaluating the enzyme selectivity of this compound.

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound & Comparators) CA_Assay Carbonic Anhydrase (CA I, II, IX) Compound_Prep->CA_Assay Test Compound ChE_Assay Cholinesterase (AChE & BChE) Compound_Prep->ChE_Assay Test Compound LOX_Assay Lipoxygenase Assay Compound_Prep->LOX_Assay Test Compound COX_Assay Cyclooxygenase (COX-1 & COX-2) Compound_Prep->COX_Assay Test Compound Enzyme_Prep Enzyme & Reagent Preparation Enzyme_Prep->CA_Assay Enzymes & Substrates Enzyme_Prep->ChE_Assay Enzymes & Substrates Enzyme_Prep->LOX_Assay Enzymes & Substrates Enzyme_Prep->COX_Assay Enzymes & Substrates IC50_Det IC50 Determination CA_Assay->IC50_Det Raw Data ChE_Assay->IC50_Det Raw Data LOX_Assay->IC50_Det Raw Data COX_Assay->IC50_Det Raw Data Selectivity_Index Selectivity Index Calculation IC50_Det->Selectivity_Index Comp_Analysis Comparative Analysis Selectivity_Index->Comp_Analysis

Caption: Experimental workflow for evaluating enzyme selectivity.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for each enzyme assay.

Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase, which can be monitored colorimetrically.

Materials:

  • Human Carbonic Anhydrase I, II, and IX (recombinant)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Tris-HCl buffer (50 mM, pH 7.5)

  • This compound (Test Compound)

  • Acetazolamide (Positive Control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and acetazolamide in Tris-HCl buffer.

  • In a 96-well plate, add 160 µL of Tris-HCl buffer, 20 µL of the diluted compound or control, and 10 µL of the respective CA isoenzyme solution.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 10 µL of p-NPA solution.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Calculate the rate of p-nitrophenol formation (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each concentration and calculate the IC50 value.[9]

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and BChE.[10]

Materials:

  • Human Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound (Test Compound)

  • Donepezil (Positive Control for AChE)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and donepezil in phosphate buffer.

  • To a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the diluted compound or control.

  • Add 10 µL of the respective cholinesterase enzyme solution and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of the corresponding substrate (ATCI for AChE, BTCI for BChE).

  • Measure the absorbance at 412 nm every minute for 5 minutes.

  • Calculate the rate of reaction and determine the percent inhibition and IC50 values.[10]

Lipoxygenase (LOX) Inhibition Assay

This assay measures the hydroperoxides produced by the lipoxygenase reaction.

Materials:

  • Soybean Lipoxygenase (or other purified LOX)

  • Linoleic acid or arachidonic acid substrate

  • Assay Buffer (e.g., Tris-HCl or borate buffer)

  • Chromogen solution

  • This compound (Test Compound)

  • Quercetin or other known LOX inhibitor (Positive Control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control.

  • In a 96-well plate, add 90 µL of the LOX enzyme solution and 10 µL of the diluted compound or control.

  • Initiate the reaction by adding 10 µL of the substrate.

  • Incubate at room temperature for 5-10 minutes.

  • Stop the reaction and develop the color by adding 100 µL of chromogen solution.

  • Shake the plate for 5 minutes and measure the absorbance at a wavelength between 490-500 nm.[5][11]

  • Calculate the percent inhibition and IC50 values.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This fluorometric assay detects the peroxidase activity of COX enzymes.[6]

Materials:

  • Ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid substrate

  • COX Assay Buffer

  • COX Probe

  • This compound (Test Compound)

  • Celecoxib (Positive Control)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and celecoxib.

  • To a 96-well black plate, add assay buffer, the COX probe, and the respective COX enzyme.

  • Add the diluted compound or control and incubate for 10-15 minutes at 25°C.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately measure the fluorescence (Excitation/Emission ~535/587 nm) in kinetic mode for 10-20 minutes.

  • Determine the rate of reaction and calculate the percent inhibition and IC50 values.

Data Presentation and Comparative Analysis

The inhibitory activity of this compound and the comparator compounds should be summarized in a clear and concise table. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: Comparative Enzyme Inhibition Profile (IC50, µM)

CompoundCA ICA IICA IXAChEBChELOXCOX-1COX-2
This compoundData to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Acetazolamide~0.25~0.012~0.025>100>100>100>100>100
Celecoxib>100>100>100>100>100>100~15~0.04

Note: IC50 values for Acetazolamide and Celecoxib are approximate and collated from various literature sources for comparative purposes.[12][13]

Visualizing the Selectivity Profile

A graphical representation of the selectivity profile can provide an at-a-glance understanding of the compound's behavior.

G cluster_0 Enzymes CA I CA II CA IX AChE BChE LOX COX-1 COX-2 a1 b1 c1 a2 a3 a4 a5 a6 a7 a8 b2 b3 b4 b5 b6 b7 b8 c2 c3 c4 c5 c6 c7 c8

Caption: Hypothetical selectivity profile. Red indicates high inhibition, yellow moderate, and green low.

Interpreting the Results and Mechanistic Insights

The collected data will allow for a thorough evaluation of the selectivity of this compound.

  • High Potency and Selectivity for Carbonic Anhydrases: If the compound exhibits low IC50 values for CA isoforms and significantly higher values for other enzymes, it would suggest a selective mechanism of action consistent with its sulfonamide structure. The binding of sulfonamides to the zinc ion in the active site of carbonic anhydrases is a well-characterized interaction.[2][3]

G CA Carbonic Anhydrase ActiveSite Active Site (with Zn2+) CA->ActiveSite Product H2CO3 ActiveSite->Product Catalyzes Substrate CO2 + H2O Substrate->ActiveSite Binds to Sulfonamide N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Sulfonamide->ActiveSite Binds to Zn2+, Inhibits Catalysis

Caption: Sulfonamide inhibition of carbonic anhydrase.

  • Broader Spectrum of Activity: Inhibition of cholinesterases or lipoxygenase would suggest that the compound may have additional mechanisms of action beyond carbonic anhydrase inhibition. The N-(4-hydroxyphenyl) moiety could play a role in these interactions.

  • COX Inhibition and Selectivity: If the compound shows activity against COX-1 and/or COX-2, its selectivity index (IC50 COX-1 / IC50 COX-2) should be calculated. A high selectivity index for COX-2 would be of significant interest, as it could imply a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[5][14]

Conclusion

This guide provides a robust and comprehensive framework for the systematic evaluation of the enzyme selectivity of this compound. By following the detailed protocols and analytical approaches outlined herein, researchers can generate high-quality, reproducible data to elucidate the compound's pharmacological profile. A thorough understanding of its selectivity is paramount for guiding further preclinical and clinical development, ultimately contributing to the discovery of safer and more effective therapeutics.

References

  • Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. (n.d.). MDPI.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health.
  • 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. (2010). PubMed.
  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. (n.d.). ResearchGate.
  • Celecoxib and acetylbritannilactone interact synergistically to suppress breast cancer cell growth via COX-2-dependent and -independent mechanisms. (n.d.). National Institutes of Health.
  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia.
  • Selective cyclooxygenase-2 inhibitors: similarities and differences. (n.d.). PubMed.
  • Selective cyclooxygenase‐2 inhibitors: similarities and differences. (n.d.). Taylor & Francis.
  • Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. (n.d.). Oxford Academic.
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI.
  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (n.d.). PubMed.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). National Institutes of Health.
  • IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... (n.d.). ResearchGate.
  • Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. (n.d.). PubMed Central.
  • Carbonic Anhydrase Activity Assay. (2019). Protocols.io.
  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). National Institutes of Health.
  • 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). (n.d.). BioVision.
  • Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. (2023). MDPI.
  • Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. (n.d.). AME Publishing Company.
  • Calculated IC50 values for the inhibition of AChE and BChE by compounds 14-31. (n.d.). ResearchGate.
  • Comparing the Safety and Efficacy of Celecoxib for the Treatment of Osteoarthritis in Asian and non-Asian Populations: An Analysis of Data from Two Randomized, Double-blind, Placebo-controlled, Active-comparator Trials. (n.d.). National Institutes of Health.
  • 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. (n.d.). National Institutes of Health.
  • Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. (n.d.). MDPI.
  • Cl(-)/HCO(3)(-) exchange is acetazolamide sensitive and activated by a muscarinic receptor-induced Ca(2+) increase in salivary acinar cells. (n.d.). PubMed.
  • Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease. (n.d.). PubMed Central.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • Study Of "Continuous Use" Of Celecoxib Vs. "Usual or Intermittent Use". (n.d.). ClinicalTrials.gov.
  • Ellman Esterase Assay Protocol. (n.d.). Scribd.
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  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science.
  • Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. (n.d.). National Institutes of Health.
  • Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and ... (n.d.). PubMed.

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Safety Operating Guide

Definitive Guide to the Safe Disposal of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide. As researchers and drug development professionals, adherence to rigorous safety and environmental protocols is paramount. This guide moves beyond a simple checklist, offering a framework grounded in chemical principles and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a robust hazard assessment can be constructed by examining its constituent functional groups—a phenol and a toluenesulfonamide—and data from analogous compounds.

The phenolic hydroxyl group suggests potential for skin and eye irritation, while sulfonamides as a class can possess a range of biological activities. Aggregated GHS information suggests the compound may be harmful if swallowed[1]. Therefore, in the absence of definitive data to the contrary, this compound must be treated as a hazardous chemical.

Property Value / Assessment Source / Rationale
Chemical Name This compoundIUPAC Nomenclature[2]
Molecular Formula C₁₃H₁₃NO₃SChemical Abstracts Service[3]
Molecular Weight 263.31 g/mol PubChem[3]
Known Hazards Acute Oral Toxicity (Harmful if swallowed)Aggregated GHS data from ECHA[1]
Inferred Hazards Skin Irritation, Serious Eye IrritationBased on the phenolic moiety and data for similar sulfonamides[4][5][6]
Environmental Hazards Potential for aquatic toxicityBased on data for related phenolic compounds like 4-methylphenol[7]. Avoid release to the environment.
Reactivity Incompatible with strong oxidizing agents and strong bases.General reactivity for phenols and sulfonamides[8][9].

Immediate Safety & Handling Protocols

Proper handling is the first step in a safe disposal workflow. All operations involving this compound, from weighing to solution preparation and final disposal, must adhere to the laboratory's established Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[10][11]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A fully buttoned, long-sleeved lab coat is required to protect against skin contact.[12]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[12]

Engineering Controls:

  • All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[12][13]

  • An ANSI-approved safety shower and eyewash station must be readily accessible and unobstructed within a 10-second travel time from the work area.[8][12]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain. [13][14][15] This is critical to prevent the release of potentially ecotoxic compounds into the sewer system.

Workflow for Waste Management

G cluster_0 Step 1: Waste Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling cluster_3 Step 4: Storage & Pickup A Solid Waste (Unused chemical, contaminated weigh paper, gloves, tips) C Approved, sealed, chemically compatible container for solids. Label as 'Solid Hazardous Waste' A->C B Liquid Waste (Experimental solutions, contaminated solvents) D Approved, sealed, leak-proof container for liquids. Label as 'Liquid Hazardous Waste' B->D E Clearly list all contents: 'this compound', any solvents, and approximate percentages. C->E D->E F Store in designated Satellite Accumulation Area (SAA). Keep container closed. E->F G Request pickup from licensed hazardous waste contractor when container is 90% full. F->G

Caption: Waste Disposal Workflow for this compound.

Detailed Protocol:
  • Waste Characterization and Segregation:

    • As a best practice, treat this compound as hazardous waste.[16][17]

    • Solid Waste: Collect unused or expired solid this compound, as well as contaminated disposable labware (e.g., pipette tips, weighing paper, gloves, centrifuge tubes), in a dedicated, sealable container.[12][13]

    • Liquid Waste: Collect all solutions containing this compound in a separate, approved liquid hazardous waste container. Do not mix with incompatible waste streams, such as strong oxidizers.[16]

  • Containerization:

    • Use only containers that are approved for hazardous chemical waste. They must be in good condition, compatible with the waste, and have a secure, leak-proof lid.[16][18]

    • Containers must remain closed at all times except when actively adding waste.[18][19] This is a common EPA violation and prevents the release of vapors.[18]

  • Labeling:

    • All hazardous waste containers must be properly labeled as soon as the first drop of waste is added.

    • The label must include the words "Hazardous Waste" and a clear identification of the contents.[13][16]

    • List the full chemical name: "this compound." If it is in a solution, list all components and their approximate percentages (e.g., Methanol 90%, Water 5%, Compound X 5%).

  • Storage and Final Disposal:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16] This area should be near the point of generation and under the control of laboratory personnel.

    • When the container is approximately 90% full, arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management company.[13][17][20] These contractors are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[17][18]

Emergency Procedures

Accidents can happen despite the best precautions. Rapid and correct response is crucial.

  • Spills:

    • Small Spill (Solid): If a small amount of solid material is spilled, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[20]

    • Small Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place the absorbent material into a sealed, labeled hazardous waste container for disposal.[8][21]

    • Large Spill: If the spill is large or involves volatile solvents, evacuate the immediate area, close the doors, and contact your institution's EHS or emergency response team immediately.[8]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][12] Seek prompt medical attention.

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[8][12] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.

References

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  • OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard.
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  • Hazardous Waste Disposal Guidelines. Purdue University Radiological and Environmental Management. [Link]
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  • The NIH Drain Discharge Guide. National Institutes of Health (NIH). [Link]
  • N-(4-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE.
  • Hazardous Materials Disposal Guide. Nipissing University. [Link]
  • Health and Environmental Effects Document for 4-Methylphenol. U.S. Environmental Protection Agency (EPA). [Link]
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A Researcher's Guide to the Safe Handling of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for researchers, scientists, and drug development professionals working with N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide. Our aim is to furnish you with the essential knowledge to handle this compound safely and effectively, ensuring both personal safety and the integrity of your research. This document moves beyond mere compliance, offering insights into the rationale behind these procedures to foster a deeply ingrained culture of safety in your laboratory.

Hazard Assessment and Risk Mitigation

This compound is a sulfonamide compound that requires careful handling due to its potential health effects. Based on available safety data, the primary hazards include:

  • Acute Oral Toxicity: The compound may be harmful if swallowed.

  • Skin Irritation: Direct contact can cause skin irritation.

  • Serious Eye Irritation: The compound is an eye irritant.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

A thorough risk assessment is paramount before commencing any work with this compound. This involves evaluating the specific procedures you will be undertaking and implementing the appropriate control measures to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to this compound. The following PPE is mandatory when handling this compound:

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Powder) Chemical safety gogglesNitrile glovesLab coatN95 or higher-rated respirator
Solution Preparation and Handling Chemical safety gogglesNitrile glovesLab coatNot generally required if handled in a fume hood
Reaction Monitoring and Work-up Chemical safety gogglesNitrile glovesLab coatNot generally required if handled in a fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatN95 or higher-rated respirator

Expert Insight: The use of a respirator when handling the solid form is crucial to prevent the inhalation of fine particulates, which can cause respiratory irritation. Always ensure your PPE is in good condition and fits correctly.[1][2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is essential for the safe handling of this compound.

Preparation and Weighing
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of exposure.

  • Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary safety equipment, including an eyewash station and safety shower, is accessible.

  • Weighing: When weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to contain any dust. Use a disposable weighing paper or boat to avoid contamination of the balance.

  • Aliquotting: If preparing smaller portions, do so within the fume hood.

Dissolution and Reaction
  • Solvent Selection: Choose an appropriate solvent for your reaction. Be aware of any potential incompatibilities.

  • Dissolution: Add the solvent to the solid compound slowly to avoid splashing. If necessary, use gentle agitation to aid dissolution.

  • Reaction Setup: All reactions should be set up in the fume hood. Ensure that all glassware is properly secured and that the reaction is adequately contained.

  • Monitoring: When monitoring the reaction, wear appropriate PPE and avoid direct exposure to the reaction mixture.

Post-Reaction Work-up and Purification
  • Quenching: If the reaction needs to be quenched, do so slowly and carefully, especially if the quenching agent is reactive.

  • Extraction and Washing: Perform all liquid-liquid extractions and washes within the fume hood.

  • Purification: If purification by chromatography is required, ensure that the column is packed and run in a well-ventilated area.

Biological Activity: Cholinesterase Inhibition

This compound has been shown to exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] This is a significant finding for researchers in neuropharmacology and drug discovery. The diagram below illustrates this inhibitory action.

InhibitionPathway cluster_Enzymes Cholinesterase Enzymes cluster_Substrates Natural Substrates cluster_Inhibitor Inhibitor AChE Acetylcholinesterase (AChE) BChE Butyrylcholinesterase (BChE) ACh Acetylcholine (ACh) ACh->AChE Binds to BCh Butyrylcholine (BCh) BCh->BChE Binds to Inhibitor N-(4-hydroxyphenyl)-4- methylbenzenesulfonamide Inhibitor->AChE Inhibits Inhibitor->BChE Inhibits

Caption: Inhibition of Acetylcholinesterase and Butyrylcholinesterase.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation
  • Non-Halogenated Solid Waste: Solid this compound and any contaminated disposable materials (e.g., gloves, weighing papers, paper towels) should be collected in a designated, clearly labeled hazardous waste container for non-halogenated solid waste.

  • Non-Halogenated Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for non-halogenated liquid waste. Do not mix with other waste streams.

Expert Insight: This compound does not contain any halogens (F, Cl, Br, I). Therefore, it is crucial to segregate it from halogenated waste streams to ensure proper and cost-effective disposal by your institution's environmental health and safety department.[4]

Container Management
  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste."

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Decontamination and Spill Cleanup
  • Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated by rinsing with an appropriate solvent. The rinsate should be collected as hazardous waste.

  • Spill Cleanup: In the event of a spill, evacuate the area and alert your supervisor. If it is safe to do so, contain the spill using a chemical spill kit. Absorb the spilled material with an inert absorbent and collect it in a sealed container for disposal as hazardous waste.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

References

  • Aziz-ur-Rehman, et al. (2017). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • ACS Material. (2020). PPE and Safety for Chemical Handling.
  • CHEMM. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. [Link]
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • NSP Coatings. (2023). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • University of California, Riverside. Chemical Safety: Personal Protective Equipment. Environmental Health & Safety. [Link]
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
  • PubChem. N-(4-Hydroxyphenyl)benzenesulfonamide.
  • MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. [Link]
  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • ResearchGate. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry. [Link]
  • MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. [Link]
  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Nipissing University. [Link]
  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Defense Centers for Public Health. [Link]
  • National Institutes of Health. (2020). The NIH Drain Discharge Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.